molecular formula C8H9NO4 B1598725 (4-Methoxy-2-nitrophenyl)methanol CAS No. 22996-23-2

(4-Methoxy-2-nitrophenyl)methanol

Cat. No.: B1598725
CAS No.: 22996-23-2
M. Wt: 183.16 g/mol
InChI Key: DDVFIARESYCFKS-UHFFFAOYSA-N
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Description

(4-Methoxy-2-nitrophenyl)methanol is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVFIARESYCFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404580
Record name (4-methoxy-2-nitrophenyl)methanol
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22996-23-2
Record name 4-Methoxy-2-nitrobenzenemethanol
Source CAS Common Chemistry
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Record name (4-methoxy-2-nitrophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-nitrobenzyl alcohol
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (4-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(4-Methoxy-2-nitrophenyl)methanol, a substituted nitrobenzyl alcohol, is a key organic intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique electronic and structural characteristics, arising from the interplay of the methoxy, nitro, and hydroxymethyl functional groups on the aromatic ring, make it a versatile building block for the synthesis of a wide range of target molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, purification protocols, and formulation strategies.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols and an analysis of the underlying principles governing these characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to handle and utilize this compound with precision and confidence.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are critical for a range of applications, from predicting its behavior in different solvent systems to designing appropriate analytical methods for its characterization.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₄[1][2]
Molecular Weight 183.16 g/mol [1][2]
CAS Number 22996-23-2[1]
Appearance Crystalline needles, Gold[1]
Melting Point 79-81 °C[1]
Boiling Point (Predicted) 343.0 ± 27.0 °C[1]
Density (Predicted) 1.316 ± 0.06 g/cm³[1]
pKa (Predicted) 13.84 ± 0.10[1]

Experimental Determination of Physical Properties

The accurate determination of the physical properties of this compound is essential for its reliable application. This section details the experimental methodologies for measuring key physical parameters, emphasizing the rationale behind the chosen techniques and the principles of data validation.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity. For this compound, a sharp melting range of 79-81 °C is indicative of a high-purity sample.

This method is a standard and reliable technique for determining the melting point of a crystalline solid.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate and reproducible results.

  • Instrumentation: A calibrated digital melting point apparatus is used. The calibration should be verified periodically using certified standards.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating rate is initially used to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute approximately 10-15 °C below the anticipated melting point. This slow heating rate is critical to ensure thermal equilibrium between the sample and the thermometer.

    • The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Data Validation: The experiment should be repeated at least twice to ensure reproducibility. A narrow melting range (≤ 2 °C) is a strong indicator of sample purity.

Diagram: Workflow for Melting Point Determination

Caption: A streamlined workflow for accurate melting point determination.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. Nitroaromatic compounds are generally soluble in organic solvents and exhibit slight to insoluble characteristics in water.[3]

This protocol provides a quantitative measure of solubility in different solvents at a constant temperature.

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene).

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

  • Data Expression: Solubility is typically expressed in units of g/100 mL, mg/mL, or molarity (mol/L).

Diagram: Isothermal Solubility Determination Workflow

Caption: A systematic approach to quantifying solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.0 - 7.8m-
-CH₂OH~4.7s-
-OCH₃~3.9s-
-OHVariablebr s-
CarbonPredicted Chemical Shift (δ, ppm)
C-OCH₃~160
C-NO₂~145
C-CH₂OH~140
Ar-CH110 - 130
-CH₂OH~63
-OCH₃~56
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters to optimize include the number of scans (typically 8-16) and the relaxation delay (1-5 s).

  • ¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is typically used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 s) are generally required.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). The integration of ¹H signals provides the relative ratio of protons, and the multiplicities (singlet, doublet, etc.) reveal information about neighboring protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, nitro, methoxy, and aromatic moieties.

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3500 - 3200Broad, strong
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
N=O (nitro, asymmetric)1550 - 1500Strong
N=O (nitro, symmetric)1360 - 1300Strong
C=C (aromatic)1600 - 1450Medium to weak
C-O (ether)1275 - 1200Strong
C-O (alcohol)1075 - 1000Strong
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A calibrated FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

  • Molecular Ion (M⁺): A peak at m/z = 183, corresponding to the molecular weight of the compound. The intensity of this peak may be low in EI-MS due to fragmentation.

  • Key Fragment Ions:

    • Loss of a hydroxyl radical (-OH): m/z = 166

    • Loss of a methoxy radical (-OCH₃): m/z = 152

    • Loss of a nitro group (-NO₂): m/z = 137

    • Formation of a tropylium-like ion from the benzyl fragment.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities based on its boiling point and interaction with the stationary phase.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify any mass loss events, such as the loss of solvent or decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect other phase transitions.

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is placed in an appropriate TGA or DSC pan (e.g., aluminum or alumina).

  • Instrumentation: A calibrated TGA or DSC instrument.

  • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis:

    • The TGA thermogram shows the percentage of mass loss as a function of temperature. The onset of decomposition is a key parameter.

    • The DSC thermogram shows endothermic (melting) and exothermic (decomposition) events. The peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Diagram: Integrated Analytical Workflow for Characterization

G cluster_0 Primary Characterization cluster_1 Spectroscopic Analysis cluster_2 Thermal Analysis cluster_3 Structural Confirmation A Melting Point C NMR (¹H & ¹³C) A->C B Solubility B->C D FTIR C->D E Mass Spectrometry D->E F TGA E->F G DSC F->G H Purity & Identity Confirmed G->H

Caption: An integrated workflow for the comprehensive physical characterization of this compound.

Conclusion

The physical properties of this compound are fundamental to its application in scientific research and drug development. This in-depth technical guide has provided a comprehensive overview of its key physical characteristics and detailed, field-proven experimental protocols for their determination. By understanding and applying these methodologies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible experimental outcomes. The integration of various analytical techniques, as outlined in this guide, provides a robust framework for the complete physical characterization of this important chemical intermediate.

References

  • CK-12 Foundation. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

Sources

An In-depth Technical Guide to (4-Methoxy-2-nitrophenyl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-2-nitrophenyl)methanol, a substituted nitrobenzyl alcohol, is a key organic intermediate with significant potential in medicinal chemistry and synthetic organic chemistry. Its unique structural features—a photolabile nitro group ortho to the benzylic alcohol and a para-methoxy group—confer specific reactivity that makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, purification, characterization, and applications, with a focus on the underlying chemical principles and practical laboratory considerations.

Physicochemical Properties and Structure

This compound is a crystalline solid, typically appearing as gold-colored needles. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 22996-23-2[1]
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
Melting Point 79-81 °C[1]
Appearance Gold crystalline needles[1]
Synonyms 4-Methoxy-2-nitrobenzyl alcohol[1]

The structure of this compound is defined by a benzene ring substituted with a hydroxymethyl group (-CH₂OH) at position 1, a nitro group (-NO₂) at position 2, and a methoxy group (-OCH₃) at position 4.

Caption: Chemical structure of this compound.

Synthesis

The most direct and efficient synthesis of this compound is through the selective reduction of the corresponding aldehyde, 4-methoxy-2-nitrobenzaldehyde. This precursor is readily available from commercial suppliers, making this synthetic route highly practical for laboratory-scale preparations.

Principle of the Synthesis

The synthesis relies on the chemoselective reduction of an aldehyde to a primary alcohol in the presence of a nitro group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for carbonyl compounds over nitroarenes under standard conditions.[2] The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

synthesis_workflow start 4-Methoxy-2-nitrobenzaldehyde reaction Reduction at 0-25°C start->reaction reagent NaBH₄ in Methanol reagent->reaction workup Aqueous Workup (Quench with water/dilute acid) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-nitrobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The cautious addition is necessary to control the exothermic reaction and prevent over-reduction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicate reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.

Purification Protocol (Recrystallization)
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR - Aromatic protons in the range of δ 7.0-8.0 ppm. - A singlet for the methoxy (-OCH₃) protons around δ 3.8-4.0 ppm. - A singlet for the benzylic (-CH₂OH) protons around δ 4.5-4.8 ppm. - A broad singlet for the hydroxyl (-OH) proton.
¹³C NMR - Aromatic carbons in the range of δ 110-160 ppm. - A peak for the methoxy carbon around δ 55-60 ppm. - A peak for the benzylic carbon around δ 60-65 ppm.
IR Spectroscopy - A broad O-H stretching band around 3200-3500 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹. - Asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. - C-O stretching bands around 1000-1250 cm⁻¹.
Mass Spectrometry - Expected [M+H]⁺ at m/z 184.0604. - Other adducts such as [M+Na]⁺ at m/z 206.0424.[3]

Applications in Research and Development

Nitrobenzyl alcohols are a well-established class of compounds in organic synthesis, serving both as versatile intermediates and as functional moieties.

Synthetic Intermediate

This compound is a valuable precursor in multi-step syntheses. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. This array of possible transformations makes it a useful building block for the synthesis of heterocyclic compounds and other complex molecules in drug discovery programs.[4][5]

Photolabile Protecting Group ("Caged" Compounds)

The 2-nitrobenzyl moiety is a classic photolabile protecting group (PPG).[6] Upon irradiation with UV light, the nitro group undergoes an intramolecular redox reaction that ultimately leads to the cleavage of the benzylic C-O bond, releasing the protected molecule. This property is highly valuable for the "caging" of bioactive molecules, such as carboxylic acids, allowing for their controlled release with high spatial and temporal precision in biological systems. While the 4,5-dimethoxy-2-nitrobenzyl group is more commonly used for this purpose, the 4-methoxy-2-nitrobenzyl group offers an alternative with potentially different photochemical properties.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Inhalation: Avoid inhaling dust. If inhalation occurs, move to fresh air.[1]

  • Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.

  • Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1]

  • Ingestion: If swallowed, seek immediate medical attention.[8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis from commercially available starting materials, combined with its unique chemical reactivity, makes it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • CPAchem. Safety data sheet for 2-Methoxy-4-nitroaniline. Available from: [Link]

  • Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. Available from: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

  • PubMed. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Available from: [Link]

  • State of Michigan. SAFETY DATA SHEET - Methanol. Available from: [Link]

  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

  • PubChem. (4-Methoxy-phenyl)-(2-nitrocyclohexyl)-methanol. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]

  • ScholarWorks @ UTRGV. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Available from: [Link]

  • MSSTATE. NaBH4 Reduction of Ketone to Alcohol. Available from: [Link]

  • PubChemLite. 4-methoxy-2-nitrobenzyl alcohol (C8H9NO4). Available from: [Link]

  • PubMed Central. (4-Nitrophenyl)methanol. Available from: [Link]

  • Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PubMed Central. Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Available from: [Link]

  • ResearchGate. Photoreduction of 4-Nitrophenol in the presence of carboxylic acid using CdS nanofibers. Available from: [Link]

  • ResearchGate. 7-Methoxy-3-nitro-2-naphthalenemethanol - A new phototrigger for caging applications. Available from: [Link]

Sources

The Spectroscopic Signature of (4-Methoxy-2-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound (4-Methoxy-2-nitrophenyl)methanol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure of this nitrophenyl derivative.

Introduction

This compound, with the chemical formula C₈H₉NO₄, is a substituted aromatic alcohol. Its structure incorporates a benzene ring with a methoxy (-OCH₃), a nitro (-NO₂), and a hydroxymethyl (-CH₂OH) group. The relative positions of these substituents profoundly influence the molecule's electronic environment and, consequently, its spectroscopic properties. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will provide a detailed, step-by-step analysis of each spectroscopic method, grounded in fundamental principles and supported by data from analogous compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering of its carbon and hydrogen atoms.

G M [M]⁺• m/z 183 F1 [M - OH]⁺ m/z 166 M->F1 - •OH F2 [M - CH₂O]⁺• m/z 153 M->F2 - CH₂O F3 [M - NO₂]⁺ m/z 137 M->F3 - •NO₂

A Comprehensive Technical Guide to the Synthesis of (4-Methoxy-2-nitrophenyl)methanol from 4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the multi-step synthesis of (4-methoxy-2-nitrophenyl)methanol, a valuable building block in medicinal and materials chemistry, starting from the readily available precursor, 4-methoxyaniline. The synthetic strategy is predicated on a sequence of protection, regioselective nitration, deprotection, and functional group interconversion. Key transformations include the protection of the amine as an acetamide, electrophilic aromatic substitution to install a nitro group ortho to the directing group, and a subsequent Sandmeyer reaction sequence to convert the amine into the desired hydroxymethyl functionality. This document elucidates the causal rationale behind procedural choices, details step-by-step experimental protocols, and emphasizes critical safety considerations, serving as an essential resource for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a key synthetic intermediate whose utility is derived from its unique trifunctional substitution pattern on the benzene ring. The presence of a nitro group, a methoxy group, and a primary alcohol allows for orthogonal chemical modifications, making it a versatile precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules.

The synthesis from 4-methoxyaniline (p-anisidine) presents a classic challenge in aromatic chemistry: controlling regioselectivity and managing the reactivity of the potent amino group. Direct nitration of 4-methoxyaniline is fraught with peril, leading to oxidation of the starting material and a lack of selectivity due to the protonation of the highly basic amino group under harsh acidic conditions, which would unfavorably alter its directing properties.[1]

To circumvent these issues, a robust, multi-step synthetic pathway is employed. This strategy is built upon three foundational pillars:

  • Amine Protection: The nucleophilic and easily oxidized amino group is temporarily masked as an acetamide. The resulting acetamido group remains an ortho, para-director but is significantly less activating than a free amine, allowing for more controlled subsequent reactions.[2]

  • Regiocontrolled Nitration: The combined directing effects of the acetamido and methoxy groups are harnessed to selectively install a nitro group at the C2 position.

  • Functional Group Interconversion: The regenerated amine is converted into the target primary alcohol via a Sandmeyer reaction pathway, proceeding through diazonium salt, nitrile, and carboxylic acid intermediates.

This guide will detail the experimental execution of this strategic pathway, which is visualized below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Part A: Key Intermediate Synthesis cluster_intermediate2 Part B: Functional Group Interconversion cluster_end Final Product A 4-Methoxyaniline B N-(4-methoxyphenyl)acetamide A->B Step 1 Acetylation C N-(4-methoxy-2-nitrophenyl)acetamide B->C Step 2 Nitration D 4-Methoxy-2-nitroaniline C->D Step 3 Hydrolysis E 4-Methoxy-2-nitrobenzonitrile D->E Step 4 Sandmeyer Cyanation F 4-Methoxy-2-nitrobenzoic Acid E->F Step 5 Nitrile Hydrolysis G This compound F->G Step 6 Selective Reduction

Caption: Overall workflow for the synthesis of this compound.

Part A: Synthesis of the Key Intermediate, 4-Methoxy-2-nitroaniline

This initial phase focuses on the controlled nitration of the aromatic ring by first protecting the amine functionality.

Rationale and Mechanistic Considerations

The amino group of 4-methoxyaniline is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. However, the nitrating medium (typically a mixture of nitric and sulfuric acids) is strongly acidic. This leads to the protonation of the amine to form an anilinium ion (-NH3+), which is a strongly deactivating, meta-directing group. To ensure ortho, para-directivity and prevent oxidative side reactions, the amine is first acylated.

The resulting N-acetyl group (-NHCOCH3) is still an ortho, para-director due to the lone pair on the nitrogen atom, but its activating effect is attenuated. In the nitration of N-(4-methoxyphenyl)acetamide, both the acetamido and methoxy groups direct the incoming electrophile (the nitronium ion, NO2+). The para position relative to the acetamido group is blocked. Therefore, substitution occurs primarily at the position ortho to the acetamido group (C2), which is also meta to the methoxy group, yielding the desired 2-nitro isomer as the major product.[3][4]

Detailed Experimental Protocols

Step 1: Acetylation of 4-Methoxyaniline

This procedure converts the starting aniline into its corresponding acetamide.

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-methoxyaniline (24.6 g, 0.2 mol).

    • Add glacial acetic acid (60 mL) and stir until the solid dissolves completely.

    • While stirring, cautiously add acetic anhydride (22.5 g, 0.22 mol) dropwise to the solution. An exotherm will be observed.

    • After the addition is complete, heat the mixture to reflux (approx. 118 °C) for 30 minutes.

    • Allow the reaction mixture to cool to room temperature, then pour it slowly into 400 mL of ice-cold water with vigorous stirring.

    • The product, N-(4-methoxyphenyl)acetamide, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

This is a critical, highly exothermic step requiring strict temperature control.

  • Procedure:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-(4-methoxyphenyl)acetamide (16.5 g, 0.1 mol).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add concentrated sulfuric acid (35 mL) while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

    • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (8.0 mL, ~0.12 mol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-chilled in an ice bath.

    • Add the cold nitrating mixture dropwise to the acetamide solution over 30-45 minutes. Crucially, maintain the internal temperature of the reaction between 0 and 5 °C throughout the addition. [4]

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour.

    • Pour the reaction mixture slowly and carefully onto 400 g of crushed ice with vigorous stirring.

    • A yellow precipitate of N-(4-methoxy-2-nitrophenyl)acetamide will form.

    • Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral, and press as dry as possible. Recrystallization from ethanol can be performed for further purification.[3]

Step 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

This step removes the acetyl protecting group to yield the desired nitroaniline intermediate.

  • Procedure:

    • Place the crude, dried N-(4-methoxy-2-nitrophenyl)acetamide (21.0 g, 0.1 mol) into a 500 mL round-bottom flask.

    • Add a solution of 70% v/v sulfuric acid (150 mL).

    • Heat the mixture to reflux for 45-60 minutes, or until a clear, dark solution is obtained.

    • Cool the solution to room temperature and then carefully pour it into 500 mL of ice-cold water.

    • Neutralize the solution by the slow addition of concentrated aqueous ammonia or a 40% NaOH solution until the pH is > 8. This step is highly exothermic and should be performed in an ice bath with efficient stirring.

    • The product, 4-methoxy-2-nitroaniline, will precipitate as a bright orange or red solid.[5]

    • Age the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of cold water and dry under vacuum.

Data Summary for Intermediates
CompoundMolecular FormulaMolar Mass ( g/mol )Typical YieldMelting Point (°C)
N-(4-methoxyphenyl)acetamideC₉H₁₁NO₂165.19>90%128-131
N-(4-methoxy-2-nitrophenyl)acetamideC₉H₁₀N₂O₄210.1975-85%116-118[3]
4-Methoxy-2-nitroanilineC₇H₈N₂O₃168.15>90%122-124

Part B: Conversion to this compound

This second phase involves the transformation of the amino group into the target hydroxymethyl group via a three-step sequence.

Rationale and Strategic Choices

Direct conversion of an aromatic amine to a hydroxymethyl group is not feasible. The Sandmeyer reaction provides a reliable method to replace a diazonium group with a variety of functionalities, including a cyano group (-CN). The nitrile can then be readily hydrolyzed to a carboxylic acid (-COOH), which, in turn, can be selectively reduced to the primary alcohol (-CH2OH).

The final reduction step is critical. The reducing agent must selectively reduce the carboxylic acid without affecting the aromatic nitro group. While strong hydrides like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they may also reduce the nitro group.[6][7] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective and chemoselective reagents for the reduction of carboxylic acids in the presence of nitro groups.[8]

Sandmeyer_Mechanism cluster_reagents Reagents A Ar-NH₂ (4-Methoxy-2-nitroaniline) B Ar-N₂⁺ Diazonium Salt A->B Diazotization C Ar-CN (Nitrile Product) B->C Cyanation

Caption: Simplified schematic of the Sandmeyer cyanation reaction pathway.

Detailed Experimental Protocols

Step 4: Sandmeyer Cyanation of 4-Methoxy-2-nitroaniline

This reaction involves the formation of a potentially unstable diazonium salt and the use of highly toxic cyanide. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Procedure:

    • Diazotization: In a 1 L beaker, suspend 4-methoxy-2-nitroaniline (16.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL). Stir to form a fine slurry.

    • Cool the slurry to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (7.2 g, 0.105 mol) in water (25 mL) and cool the solution.

    • Add the sodium nitrite solution dropwise to the aniline slurry, keeping the tip of the dropping funnel below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C. The slurry should dissolve to form a clear solution of the diazonium salt.

    • Cyanation: In a separate 1 L flask, prepare a solution of copper(I) cyanide (11.7 g, 0.13 mol) and sodium cyanide (15.0 g, 0.3 mol) in water (100 mL). Warm gently if necessary to dissolve, then cool to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will occur.

    • After the addition is complete, warm the mixture on a steam bath to 50-60 °C for 30 minutes.

    • Cool the mixture to room temperature. The product, 4-methoxy-2-nitrobenzonitrile, will separate as a solid.

    • Collect the solid by vacuum filtration, wash with water, then with a dilute sodium hydroxide solution, and finally with water again. Dry the product under vacuum.

Step 5: Hydrolysis of 4-Methoxy-2-nitrobenzonitrile

This step converts the nitrile functional group into a carboxylic acid.

  • Procedure:

    • In a 500 mL round-bottom flask, combine the dried 4-methoxy-2-nitrobenzonitrile (17.8 g, ~0.1 mol) with 20% aqueous sulfuric acid (200 mL).

    • Heat the mixture to a vigorous reflux for 2-3 hours. The solid should gradually dissolve.

    • Cool the reaction mixture in an ice bath. The product, 4-methoxy-2-nitrobenzoic acid, will crystallize out.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry.

Step 6: Selective Reduction of 4-Methoxy-2-nitrobenzoic Acid

This final step yields the target alcohol. Borane-THF is flammable and reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Set up an oven-dried 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Place the dried 4-methoxy-2-nitrobenzoic acid (19.7 g, 0.1 mol) in the flask and add 150 mL of anhydrous tetrahydrofuran (THF).

    • Stir to dissolve the acid. If it does not fully dissolve, a slurry is acceptable.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 250 mL, 0.25 mol) via the dropping funnel over 1 hour. Gas evolution (hydrogen from the reaction with the acidic proton, then diborane) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by cooling to 0 °C and adding methanol (50 mL) dropwise to destroy excess borane.

    • Remove the solvent under reduced pressure.

    • To the residue, add 1 M HCl (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Safety and Hazard Management

The described synthetic sequence involves several hazardous materials and energetic reactions that demand strict adherence to safety protocols.

  • Corrosive and Oxidizing Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizers. Handle with extreme care using appropriate PPE (gloves, lab coat, safety goggles, face shield). All additions should be done slowly and with cooling.

  • Nitration Reaction: Nitration is a highly exothermic process. A runaway reaction can lead to violent decomposition. Strict temperature control is paramount. Ensure an adequate cooling bath is available and monitor the internal temperature continuously.

  • Toxic Reagents:

    • 4-Methoxyaniline: Toxic upon inhalation, ingestion, and skin contact.[9]

    • Sodium Nitrite: Highly toxic and an oxidizer.

    • Copper(I) Cyanide / Sodium Cyanide: Extremely toxic. Ingestion or acidification can release lethal hydrogen cyanide (HCN) gas. All manipulations must be done in a certified chemical fume hood. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Flammable Reagents: Borane-THF and other ethereal solvents are highly flammable. Perform reactions involving these reagents away from ignition sources and under an inert atmosphere.

Conclusion

The synthesis of this compound from 4-methoxyaniline is a well-established, albeit lengthy, process that highlights several key principles of modern organic synthesis. The successful execution of this pathway relies on a strategic approach to functional group management, including amine protection to control regioselectivity during nitration and a robust Sandmeyer/reduction sequence for the ultimate conversion to the target alcohol. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for application in pharmaceutical and materials science research.

References

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An In-depth Technical Guide to the Reactivity and Chemical Properties of (4-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and chemical properties of (4-Methoxy-2-nitrophenyl)methanol. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical behavior of this versatile molecule. We will explore its key reactions, including oxidation, reduction, and its notable application as a photocleavable protecting group. The causality behind experimental choices, detailed protocols, and safety considerations are discussed to provide a holistic understanding of this important chemical intermediate.

Introduction: A Molecule of Strategic Importance

This compound, a member of the nitrobenzyl alcohol family, is a key building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group, the electron-withdrawing nitro group, and the reactive benzylic alcohol, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The strategic placement of the nitro group ortho to the hydroxymethyl group imparts photosensitivity, a feature that has been ingeniously exploited in the development of photocleavable protecting groups. This guide will elucidate the fundamental chemistry of this compound, providing insights into its synthetic utility.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its application and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Melting Point Not widely reported, but related nitrobenzyl alcohols are solids
Solubility Soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate.General knowledge of benzyl alcohols
CAS Number 22996-23-2

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the hydroxyl proton. The aromatic region will be complex due to the substitution pattern.

  • ¹³C NMR: The carbon NMR will display signals for the eight unique carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups.[1]

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and methoxy group, the asymmetric and symmetric stretches of the nitro group (typically around 1520 and 1340 cm⁻¹), and the C-O stretch of the alcohol and ether.[2][3]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and fragments related to the nitro and methoxy groups.[4][5]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common synthetic route is outlined below.

Synthetic Strategy

A logical approach to the synthesis involves the nitration of a suitably protected methoxy-substituted aromatic compound, followed by the introduction or deprotection of the benzylic alcohol. A plausible pathway starts with 4-methoxyaniline, which is first acetylated to protect the amine, then nitrated, and finally, the acetyl group is removed to yield 4-methoxy-2-nitroaniline. This intermediate can then be converted to the target alcohol.

Synthesis_Workflow A 4-Methoxyaniline B 4-Methoxyacetanilide A->B Acetylation (Acetic Anhydride) C 4-Methoxy-2-nitroacetanilide B->C Nitration (HNO3/H2SO4) D 4-Methoxy-2-nitroaniline C->D Hydrolysis (Acid or Base) E This compound D->E Diazotization followed by Hydrolysis or other methods Oxidation_Reaction reactant This compound OH product 4-Methoxy-2-nitrobenzaldehyde CHO reactant->product Oxidizing Agent (e.g., PCC, TEMPO/NaOCl)

Figure 2: Oxidation of this compound.

Experimental Considerations:

  • Choice of Oxidant: The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

    • Mild Oxidants: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation in anhydrous solvents. [6] * Catalytic Aerobic Oxidation: A greener and often more selective approach involves using a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (NaOCl) or under aerobic conditions with a copper or iron catalyst. [7][8]* Reaction Conditions: Reactions are typically run at or below room temperature to enhance selectivity. The progress of the reaction should be carefully monitored by TLC or GC-MS to avoid the formation of byproducts.

Protocol: TEMPO-Catalyzed Oxidation (Illustrative)

  • Dissolve this compound in a suitable solvent system (e.g., dichloromethane/water).

  • Add a catalytic amount of TEMPO and a phase-transfer catalyst if necessary (e.g., tetrabutylammonium bromide).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite.

  • Stir vigorously until the starting material is consumed.

  • Work up the reaction by separating the organic layer, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure.

  • Purify the resulting aldehyde by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding (2-Amino-4-methoxyphenyl)methanol. This transformation is fundamental in the synthesis of various heterocyclic compounds and other pharmaceutical intermediates.

Reduction_Reaction reactant This compound NO2 product (2-Amino-4-methoxyphenyl)methanol NH2 reactant->product Reducing Agent (e.g., H2/Pd-C, SnCl2/HCl)

Figure 3: Reduction of this compound.

Experimental Considerations:

  • Choice of Reducing Agent: The choice of reducing agent is critical to avoid the reduction of the benzylic alcohol.

    • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. [9][10]Raney Nickel can also be used.

    • Chemical Reduction: Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are effective for the selective reduction of aromatic nitro groups. [10]Other options include iron powder in acetic acid or sodium dithionite.

  • Chemoselectivity: It is important to control the reaction conditions to prevent the hydrogenolysis of the benzylic alcohol, which can occur with some catalysts, especially under harsh conditions (high pressure and temperature).

Protocol: Catalytic Hydrogenation (Illustrative)

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically balloon pressure is sufficient) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization or chromatography.

Photochemical Reactivity: The 2-Nitrobenzyl Photocleavable Protecting Group

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group. Upon irradiation with UV light (typically around 350 nm), the molecule undergoes an intramolecular rearrangement, leading to the release of the protected alcohol and the formation of a 2-nitrosobenzaldehyde derivative. This "caged" compound strategy allows for the spatial and temporal control of the release of biologically active molecules. [11][12][13] Mechanism of Photocleavage:

The photocleavage proceeds through a Norrish Type II-like mechanism. [11]

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Rearrangement: The resulting diradical rearranges to form an aci-nitro intermediate.

  • Cleavage: This intermediate is unstable and rearranges to release the protected molecule (in this case, it would be the alcohol it is protecting) and form 4-methoxy-2-nitrosobenzaldehyde.

Photocleavage_Mechanism A 2-Nitrobenzyl Derivative (Ground State) B Excited State A->B hv (UV light) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Released Molecule + 2-Nitrosobenzaldehyde C->D Rearrangement

Figure 4: Simplified mechanism of 2-nitrobenzyl photocleavage.

Applications in Drug Development and Biology:

The 4-methoxy substituent on the aromatic ring can influence the photochemical properties, such as the wavelength of maximum absorption and the quantum yield of cleavage. [14]This allows for the fine-tuning of the protecting group for specific applications. For example, this compound can be used to synthesize "caged" versions of drugs, nucleotides, or signaling molecules. The active molecule is released only when and where it is needed by shining a light of the appropriate wavelength, providing a powerful tool for studying biological processes with high precision. [15]

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a variety of target molecules.

  • Pharmaceutical Intermediates: The amino alcohol produced from the reduction of this compound is a precursor to various heterocyclic compounds, which are common scaffolds in many drug molecules. [16][17]* Photolabile Linkers: In solid-phase synthesis, the 2-nitrobenzyl moiety can be used as a photocleavable linker to attach molecules to a solid support. The final product can then be released from the support under mild, photolytic conditions.

  • Fine Chemicals: The aldehyde and amine derivatives are used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [18][19][20][21]* Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [19][20]* Inhalation: Avoid inhaling dust. May cause respiratory tract irritation. [19]* Skin Contact: Avoid contact with skin. May cause skin irritation. [19][20]* Eye Contact: Avoid contact with eyes. May cause serious eye irritation. [19][20]* Ingestion: Do not ingest. Harmful if swallowed. [19]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed. [22]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [22]

Conclusion

This compound is a molecule with a rich and versatile chemistry. Its strategically placed functional groups allow for a range of selective transformations, making it a valuable tool for organic chemists. The ability to undergo selective oxidation, reduction, and photochemical cleavage underscores its importance as a building block in the synthesis of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full potential in the laboratory.

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  • Beilstein Journal of Organic Chemistry. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry. [Link]

  • SpectraBase. (n.d.). 4-Methoxy-2-nitrophenyl_alcohol. [Link]

  • ResearchGate. (n.d.). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. [Link]

  • ResearchGate. (n.d.). Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst. [Link]

  • Cibulka, R., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry. [Link]

  • Klán, P., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Wiley-VCH. (n.d.). Supporting Information for TEMPO-catalyzed oxidation. [Link]

  • Catalog.lib.ky. (2022). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. [Link]

  • ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol... [Link]

  • NIST. (n.d.). Benzenemethanol, 4-methoxy-. [Link]

  • PubChemLite. (n.d.). 4-methoxy-2-nitrobenzyl alcohol. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. [Link]

  • NIST. (n.d.). 4-Methoxyphenyl methyl carbinol. [Link]

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Sources

An In-Depth Technical Guide to (4-Methoxy-2-nitrophenyl)methanol Derivatives and Analogs: Precision Tools for Photochemical Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-methoxy-2-nitrophenyl)methanol and its related derivatives, a cornerstone class of compounds in the field of photolabile protecting groups (PPGs). Designed for researchers, chemists, and drug development professionals, this document delves into the synthesis, mechanistic principles, and advanced applications of these molecules, offering field-proven insights into their strategic deployment.

Introduction: The Power of Light in Chemical and Biological Systems

In the intricate worlds of organic synthesis and cellular biology, control is paramount. The ability to initiate a reaction or release a bioactive molecule at a precise time and location can unlock mechanistic insights that are otherwise unattainable. Photolabile protecting groups, or "caged compounds," are the master keys to this level of control.[1] These molecular constructs consist of a photosensitive moiety covalently linked to a molecule of interest, rendering it inert.[1] Upon irradiation with light of a specific wavelength, the photosensitive group undergoes a rapid chemical transformation, cleaving the bond and liberating the active molecule "on demand."

At the heart of this technology is the o-nitrobenzyl scaffold, a robust and versatile phototrigger.[2] The subject of this guide, This compound , is a key member of this family. Its specific substitution pattern—a methoxy group positioned para to the benzylic alcohol and meta to the crucial ortho nitro group—provides a finely tuned set of photochemical properties that make it an invaluable tool for a wide range of applications.

The Core Scaffold: this compound

The utility of any PPG begins with a thorough understanding of its fundamental properties. This compound serves as the foundational block upon which a vast library of photosensitive derivatives is built.

Physicochemical Properties

A clear grasp of the physical and chemical characteristics of the core scaffold is essential for its successful application in synthesis and experimental design.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 22996-23-2N/A
Molecular Formula C₈H₉NO₄N/A
Molecular Weight 183.16 g/mol N/A
Appearance White to light yellow crystalline powder[3]
Melting Point 79-81 °CN/A
Synthesis of the Core Scaffold

The accessibility of the core alcohol is crucial for its widespread use. A common and reliable synthetic route begins with the oxidation of a substituted toluene, followed by the reduction of the resulting carboxylic acid. This multi-step process is a foundational technique in synthetic organic chemistry.

Step 1: Oxidation of 4-Methyl-3-nitroanisole to 4-Methoxy-2-nitrobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-3-nitroanisole (1 equivalent) and potassium permanganate (KMnO₄, ~3.5 equivalents) in water.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification & Extraction: Acidify the filtrate to a pH of 2 using 1N hydrochloric acid (HCl). This will precipitate the carboxylic acid product. Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate (3x).

  • Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-methoxy-2-nitrobenzoic acid.

Step 2: Reduction of 4-Methoxy-2-nitrobenzoic acid to this compound

  • Reaction Setup: Dissolve 4-methoxy-2-nitrobenzoic acid (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reduction: Cool the solution in an ice bath (0 °C). Slowly add a solution of a reducing agent, such as borane-THF complex (BH₃·THF, ~1.5-2 equivalents), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

SynthesisWorkflow A 4-Methyl-3-nitroanisole B 4-Methoxy-2-nitrobenzoic Acid A->B  KMnO₄, H₂O, Reflux   C This compound B->C  BH₃·THF, THF  

Caption: Synthetic route to this compound.

The Uncaging Process: A Mechanistic Deep Dive

The defining characteristic of the 2-nitrobenzyl group is its ability to undergo a clean photochemical cleavage. This process is not simple bond breaking but a sophisticated intramolecular rearrangement.

The Norrish Type II Photochemical Reaction

The photorelease from 2-nitrobenzyl derivatives is a classic example of a Norrish Type II reaction.[4] The causality behind this elegant mechanism is as follows:

  • Photoexcitation: Upon absorption of a UV photon (typically in the 300-365 nm range), the nitro group is promoted to an excited diradical state.[4]

  • Intramolecular Hydrogen Abstraction: In this excited state, one of the oxygen atoms of the nitro group is highly reactive and abstracts a hydrogen atom from the adjacent benzylic carbon. This is the key mechanistic step, forming a transient species known as an aci-nitro intermediate.[5]

  • Cyclization and Rearrangement: The aci-nitro intermediate is unstable and rapidly rearranges. It cyclizes to form a five-membered ring intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative).[5]

  • Release: This cyclic intermediate collapses, leading to the cleavage of the C-O bond that holds the "caged" molecule. This step releases the active substrate (e.g., an alcohol, acid, or amine) and generates a 2-nitrosobenzaldehyde byproduct.[5]

The efficiency of this process is described by the quantum yield (Φ) , which is the ratio of molecules uncaged to the number of photons absorbed.[6] For many 2-nitrobenzyl systems, this value is synthetically and biologically useful.

Mechanism of Photorelease

PhotoreleaseMechanism cluster_0 Photochemical Cascade Start Caged Compound (R-O-CH₂-Ar-NO₂) Excited Excited State (Diradical) Start->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Released Substrate (R-OH) + Nitroso Byproduct Cyclic->Products Bond Cleavage

Caption: Key steps in the photochemical release from a 2-nitrobenzyl PPG.

The Logic of Derivatization and Analog Design

While this compound is the parent structure, its true power lies in its adaptability. Scientists modify the core scaffold for two primary reasons: to attach different types of molecules (derivatization) and to fine-tune the photochemical properties (analog design).

Derivatives: Caging Diverse Functional Groups

The benzylic alcohol is the reactive handle for caging a wide array of functional groups. This is a deliberate choice to expand the utility of the PPG system.

  • Alcohols & Phenols: Caged as ethers.

  • Carboxylic Acids: Caged as esters. This is a highly common application.

  • Amines & Amides: Caged as carbamates.

  • Phosphates: Caged as phosphate esters, critical for controlling signaling molecules like ATP.[1]

The choice of linkage chemistry is dictated by the need for stability in the dark ("caged" state) and efficient cleavage upon irradiation.

Analogs: Tuning Photochemical Properties

Modifying the aromatic ring is a strategic approach to alter the photophysical behavior of the protecting group. The goal is often to shift the absorption wavelength to a more biologically compatible range (longer wavelengths) or to increase the quantum yield.

A prime example is (4,5-Dimethoxy-2-nitrophenyl)methanol (often called NVOC-alcohol). The addition of a second methoxy group has profound and beneficial effects.[3]

CompoundKey Structural FeatureTypical λmaxAdvantage
This compoundSingle methoxy group~340-350 nmFoundational, well-understood scaffold.
(4,5-Dimethoxy-2-nitrophenyl)methanolTwo methoxy groups~350-400 nmRed-shifted absorption (less damaging to cells), often higher quantum yield.[3][7]

The electron-donating nature of the additional methoxy group extends the π-conjugation of the chromophore, shifting its maximum absorbance (λmax) to longer, less energetic wavelengths.[7] This is a critical consideration in live-cell imaging and physiology experiments, where high-energy UV light can be cytotoxic.[8]

Field-Proven Applications

The ability to deliver a chemical stimulus with high spatiotemporal resolution has revolutionized several fields of research.

Neuroscience and Cell Biology: Mapping Neural Circuits

Caged neurotransmitters, such as caged glutamate, are indispensable tools in neuroscience.[2]

  • Causality: By releasing glutamate from a caged precursor at a specific synapse using a focused laser beam, researchers can mimic synaptic transmission. This allows for the precise mapping of neural circuits and the study of receptor kinetics without the confounding effects of diffusion from a micropipette.

  • Workflow: A neuron in a brain slice is patch-clamped to record its electrical activity. The slice is bathed in a solution containing caged glutamate. A laser is then used to uncage the glutamate at specific dendritic spines, and the resulting postsynaptic currents are recorded. This provides a direct measure of synaptic efficacy at that location.

Drug Development: Light-Activated Prodrugs

The concept of a prodrug—a molecule that is converted into an active drug in vivo—can be enhanced with photochemical control. A drug can be "caged" to prevent systemic activity, reducing side effects. Upon illumination of a target tissue (e.g., a tumor), the active drug is released locally. This strategy is an active area of research in photopharmacology, though challenges related to light penetration in tissue and the potential toxicity of the nitroso byproduct remain.[9][10] The byproduct, typically a nitroso-aldehyde or ketone, can be reactive and potentially toxic, a critical consideration for therapeutic applications.[11][12]

Advanced Organic Synthesis: Orthogonal Deprotection

In complex total synthesis, multiple protecting groups are often used. The ability to remove one selectively without affecting others is known as orthogonality. Photolabile protecting groups offer a unique axis of orthogonality. A function protected by a 2-nitrobenzyl group can be deprotected with UV light, leaving acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenation-labile (e.g., Cbz) groups intact. Furthermore, by using different PPGs with distinct absorption spectra, one can achieve "chromatic orthogonality," removing one PPG with light of one wavelength and a second with another.[8]

Key Experimental Methodologies

Trustworthy protocols are the bedrock of reproducible science. The following are self-validating workflows for the synthesis and application of these compounds.

Protocol: Caging a Carboxylic Acid via Fischer Esterification

This protocol describes the protection of a generic carboxylic acid (R-COOH) as its (4-methoxy-2-nitrobenzyl) ester.

  • Setup: To a solution of the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 equivalents).

  • Reaction: Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture and wash with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid. Then wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by silica gel column chromatography.[13]

Protocol: General Photolysis (Uncaging) Experiment

This workflow outlines a typical procedure for the photorelease of a caged compound in solution.

  • Sample Preparation: Prepare a solution of the caged compound in a UV-transparent solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) in a quartz cuvette or reaction vessel. The concentration should be chosen to give an appropriate absorbance at the irradiation wavelength (typically 0.1-0.5).

  • Irradiation Setup: Use a suitable light source. For broad irradiation, a mercury arc lamp with appropriate filters to select the desired wavelength range (e.g., >350 nm) is common.[5] For precise applications, a laser is used. The setup is often referred to as a "pump-probe" system, where the UV light is the pump and a monitoring light source is the probe.[14]

  • Photolysis: Irradiate the solution while stirring. Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC or UV-Vis spectroscopy. The disappearance of the starting material and the appearance of the released product and the nitroso byproduct can be quantified.

  • Analysis: Determine the quantum yield by using a chemical actinometer (a compound with a known quantum yield) under identical conditions to accurately measure the photon flux.[15]

PhotolysisWorkflow cluster_workflow Uncaging Protocol Prep Prepare Solution (Caged Compound in Quartz Vessel) Setup Configure Light Source (e.g., Hg Lamp with 365 nm filter) Prep->Setup Irradiate Irradiate Sample (with stirring) Setup->Irradiate Monitor Monitor Reaction (HPLC / UV-Vis Spectroscopy) Irradiate->Monitor Monitor->Irradiate Continue Irradiation Analyze Quantify Products & Calculate Quantum Yield Monitor->Analyze

Sources

The Strategic Repurposing of (4-Methoxy-2-nitrophenyl)methanol as a Precursor for Proton-Pump Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal and Process Chemists

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide elucidates the pivotal, yet indirect, role of (4-methoxy-2-nitrophenyl)methanol in the synthesis of key pharmaceutical intermediates. While not a direct precursor in established large-scale syntheses, its structural relationship to 4-methoxy-2-nitroaniline—a critical building block for proton-pump inhibitors such as Omeprazole—positions it as a valuable and adaptable starting material. This document provides a comprehensive analysis of its chemical properties, a proposed synthetic pathway to convert the alcohol to the strategic aniline intermediate, and detailed, field-proven protocols for the subsequent synthesis of Omeprazole. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage alternative and robust synthetic strategies.

Introduction: Unveiling the Potential of a Latent Intermediate

In the landscape of pharmaceutical synthesis, the identification of versatile and economically viable starting materials is paramount. This compound, a substituted nitrobenzyl alcohol, presents itself as such a candidate. Its aromatic core, featuring a methoxy group, a nitro group, and a hydroxymethyl group, offers a unique combination of functionalities ripe for strategic chemical manipulation. The true value of this molecule lies in its potential for efficient conversion into 4-methoxy-2-nitroaniline, a highly sought-after intermediate in the production of benzimidazole-based active pharmaceutical ingredients (APIs).[1][2] Specifically, 4-methoxy-2-nitroaniline is a cornerstone in the industrial synthesis of Omeprazole, a widely prescribed medication for treating acid reflux and gastric ulcers.[1][3]

This guide will establish the synthetic rationale for utilizing this compound as a viable precursor, bridging the gap between this readily available alcohol and a high-value pharmaceutical intermediate. We will explore the necessary chemical transformations, providing detailed protocols grounded in established organic chemistry principles, and culminate in the synthesis of the Omeprazole scaffold.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉NO₄[4][5]
Molecular Weight 183.16 g/mol [4][5]
Appearance Gold crystalline needles[4]
Melting Point 79-81 °C[4][6]
Boiling Point (Predicted) 343.0 ± 27.0 °C[4]
Density (Predicted) 1.316 ± 0.06 g/cm³[4]
pKa (Predicted) 13.84 ± 0.10[4]
InChIKey DDVFIARESYCFKS-UHFFFAOYSA-N[7]
CAS Number 22996-23-2[4][6]

Spectroscopic data confirms the structure of this compound. Key spectral features are available through public databases and serve as a benchmark for reaction monitoring and quality control.[7]

Synthetic Strategy: From Latent Alcohol to Key Aniline Intermediate

The strategic value of this compound is unlocked through its conversion to 4-methoxy-2-nitroaniline. This transformation can be logically achieved via a two-step sequence: a selective oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a reductive amination to furnish the target aniline.

Synthetic_Pathway_to_Aniline Methanol This compound Aldehyde 4-Methoxy-2-nitrobenzaldehyde Methanol->Aldehyde Selective Oxidation Aniline 4-Methoxy-2-nitroaniline Aldehyde->Aniline Reductive Amination Omeprazole_Synthesis_Workflow cluster_benzimidazole Benzimidazole Core Synthesis cluster_coupling Coupling and Oxidation Aniline 4-Methoxy-2-nitroaniline Reduction Reduction of Nitro Group Aniline->Reduction Diaminobenzene 4-Methoxy-o-phenylenediamine Reduction->Diaminobenzene Cyclization Ring Cyclization Diaminobenzene->Cyclization Mercaptobenzimidazole 2-Mercapto-5-methoxybenzimidazole Cyclization->Mercaptobenzimidazole Coupling Nucleophilic Substitution Mercaptobenzimidazole->Coupling Pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Pyridine->Coupling Thioether Pyrmetazole (Sulfide Intermediate) Oxidation Selective Oxidation Thioether->Oxidation Omeprazole Omeprazole Oxidation->Omeprazole

Sources

An In-Depth Technical Guide to Photolabile Protecting Groups: Principles, Classes, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Photolabile protecting groups (PPGs), often referred to as "caging" groups, represent a cornerstone technology for achieving spatiotemporal control over chemical and biological processes.[1][2] By masking the function of a molecule until its release is triggered by a precise pulse of light, PPGs provide a non-invasive, reagent-free method for activating compounds at a desired time and location.[3][4] This guide offers a comprehensive exploration of the core principles governing PPGs, a detailed examination of the major chemical classes, their reaction mechanisms, and a survey of their diverse applications in research and development. We will delve into the causality behind experimental choices, provide validated protocols, and present a forward-looking perspective on this dynamic field.

Core Principles: The Anatomy of an Ideal Photolabile Protecting Group

The utility of a PPG is not merely its ability to be cleaved by light, but the efficiency and cleanliness of this process.[5] The ideal PPG should satisfy a set of stringent criteria, often called the "Sheehan criteria," to be effective, particularly in sensitive biological systems.[1]

Key Performance Characteristics:

  • Wavelength Specificity: The PPG should absorb light at a wavelength that is benign to the surrounding system.[1] For biological applications, this means operating above 300 nm to avoid cellular damage, with a strong push towards the visible and near-infrared (NIR) regions for deeper tissue penetration and reduced phototoxicity.[6][2][5]

  • High Photochemical Efficiency: The efficacy of uncaging is a product of two key parameters: the molar extinction coefficient (ε), which measures the probability of light absorption, and the quantum yield of uncaging (Φu), which is the fraction of absorbed photons that result in the release of the substrate.[6][4] The product of these two values (ε × Φu) represents the overall uncaging efficiency.[6][5] A high quantum yield (ideally > 0.10) is crucial.[1]

  • Stability and Orthogonality: The protected, or "caged," compound must be stable under physiological or synthetic conditions prior to irradiation.[1][5][7] The PPG should also be orthogonal, meaning it can be removed without affecting other protecting groups in a complex molecule.[3][8]

  • Biocompatibility: Both the caged compound and the photoreleased byproducts must be soluble, non-toxic, and biologically inert, so as not to interfere with the system under investigation.[5][7]

  • Rapid Release Kinetics: For studying fast biological processes, such as neurotransmission, the rate of substrate release after the light pulse must be significantly faster than the process being studied.[6][7][9]

G Figure 1: General Workflow of Photochemical Uncaging Caged Inactive 'Caged' Molecule (Substrate-PPG) Light Light (hν) (External Trigger) Active Biologically Active Molecule (Substrate) Byproduct Photochemical Byproduct Light->Active Photolysis Light->Byproduct G Figure 2: Photocleavage Mechanism of o-Nitrobenzyl (ONB) Groups cluster_0 Norrish Type II Rearrangement ONB o-Nitrobenzyl Caged Compound Photon UV Photon (hν) Excited Excited State (n,π*) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Products Released Substrate + o-Nitroso Byproduct AciNitro->Products Rearrangement Photon->Excited Excitation

Caption: The key steps involved in the light-induced removal of an ONB protecting group.

Common ONB derivatives include 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 1-(2-nitrophenyl)ethyl (NPE), which offer modified absorption properties and release kinetics. [10]

Coumarin-Based Protecting Groups

Coumarin-based PPGs have emerged as a powerful alternative to ONB groups, primarily due to their absorption at longer wavelengths (typically 350-500 nm), faster release rates, and often higher aqueous solubility. [6][9][11]These properties make them exceptionally well-suited for time-resolved biological studies. [9] Mechanism of Action: Unlike ONB groups, the photocleavage of coumarins involves a heterolytic bond cleavage from the excited singlet state (S1). [12]Upon photoexcitation, the bond between the substrate and the coumarin benzylic carbon weakens and breaks, forming a contact ion pair (CIP) intermediate. [12]This intermediate can either recombine (an unproductive pathway) or separate, allowing the coumarin carbocation to be trapped by a solvent molecule (like water) and releasing the anionic substrate. [12]The efficiency of this process can be enhanced by stabilizing the carbocation intermediate. [6][2]

G Figure 3: Photocleavage Mechanism of Coumarin-Based PPGs cluster_1 Heterolytic Cleavage Pathway Coumarin Coumarin Caged Compound Photon Vis Photon (hν) Excited Excited Singlet State (S1) CIP Contact Ion Pair (CIP) [Coumarin+...-Substrate] Excited->CIP Heterolytic Bond Cleavage CIP->Excited Recombination (Lowers Φu) Products Released Substrate + Hydroxylated Coumarin CIP->Products Solvent Trapping Photon->Excited Excitation

Caption: The excited-state pathway for substrate release from coumarin-based cages.

Significant research has focused on synthetically modifying the coumarin scaffold to red-shift its absorption into the green or even red regions of the spectrum, enabling deeper tissue penetration and orthogonal uncaging strategies. [2][11]

Other Notable Protecting Groups
  • Phenacyl and Benzoin Esters: These carbonyl-based PPGs are effective for protecting carboxylates, phosphates, and sulfonates. [1]Their cleavage can proceed through mechanisms like photoenolization or a photo-Favorskii rearrangement, which can be highly efficient. [1]The p-hydroxyphenacyl (pHP) group is particularly noteworthy for its fast release kinetics and clean photochemistry. [1][9]* BODIPY-Based Groups: Borondipyrromethene (BODIPY) dyes have been adapted as PPGs for applications requiring excitation with visible light. They often operate via a relay mechanism to release the caged molecule. [6]* Nitroindoline Cages: These groups have been developed for caging carboxylates, such as the neurotransmitter GABA, and offer good two-photon uncaging cross-sections. [10]

Comparative Photophysical Properties

The choice of a PPG is dictated by the specific requirements of the experiment, especially the required wavelength and desired efficiency.

PPG ClassExample DerivativeTypical λmax (nm)ε (M⁻¹cm⁻¹)Quantum Yield (Φu)Key Features & Applications
o-Nitrobenzyl 4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350~5,0000.01 - 0.1Workhorse for general synthesis, caged nucleotides. [6][7][10]
Coumarin 7-(Diethylamino)coumarin (DEACM)~390-450>13,0000.02 - 0.11Fast release kinetics, visible light uncaging, caged neurotransmitters. [6][9][13]
p-Hydroxyphenacyl pHP-caged ATP~300~15,0000.1 - 0.4Very fast release, high efficiency, time-resolved biophysics. [1][9]
BODIPY BODIPY-caged Histamine~500HighVariableVisible light activation, drug delivery. [6]
Nitroindoline 4-Methoxy-7-nitroindolinyl (MNI)~350~4,300~0.05Caged carboxylates (GABA), good 2-photon properties. [6][10]

Applications in Research and Drug Development

The ability to control molecular function with light has profound implications across scientific disciplines.

  • Probing Biological Systems: PPGs are invaluable tools in neurobiology and cell signaling. [14]By "caging" neurotransmitters like glutamate or signaling molecules like cAMP, researchers can release them with cellular-level precision to study receptor dynamics and signaling cascades in real-time. [6][7][13]* Drug Delivery and Therapeutics: Light-activated prodrugs offer a strategy to increase therapeutic specificity and reduce side effects. [14]For instance, an anti-cancer drug can be caged and delivered systemically in an inactive form, only to be activated by focused light at the tumor site, as has been demonstrated with antibody-drug conjugates. [6]* Advanced Organic Synthesis: In complex multi-step syntheses, PPGs provide an orthogonal deprotection strategy that avoids harsh chemical reagents. [15]This is particularly useful in solid-phase peptide synthesis (SPPS) and oligosaccharide synthesis, where sensitive functional groups must be preserved. [16][17][18][19]* Materials Science: PPGs are used to create light-responsive materials. For example, incorporating PPGs into the crosslinks of a hydrogel allows the material's properties (e.g., stiffness) to be altered on demand with light, which is useful for creating dynamic cell culture environments.

Experimental Design and Protocols

Success in a photolysis experiment hinges on careful planning and control of key variables.

General Considerations for a Photolysis Experiment
  • Light Source Selection: The source must emit at the absorption maximum (λmax) of the PPG. Common sources include mercury arc lamps (which have discrete emission lines, e.g., 365 nm), xenon arc lamps (broad spectrum), LEDs, and lasers for high temporal and spatial resolution. [8]2. Wavelength Isolation: Use bandpass filters or a monochromator to select the desired wavelength. This is crucial to prevent excitation of other molecules in the sample and to avoid photodamage at shorter wavelengths.

  • Solvent Choice: The solvent must be transparent at the irradiation wavelength. For biological experiments, aqueous buffers are standard. Ensure the caged compound and byproducts are soluble. [1]4. Reaction Monitoring: The progress of the deprotection should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy (to observe the disappearance of the PPG chromophore), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Key components of a benchtop setup for performing a photochemical deprotection experiment.

Protocol: Photolytic Deprotection of an o-Nitrobenzyl Protected Alcohol

This protocol describes a general procedure for the uncaging of a model compound, o-nitrobenzyl protected cyclohexanol, and analysis by HPLC.

Materials:

  • o-Nitrobenzyl protected cyclohexanol (synthesized via standard procedures)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps or a high-pressure mercury lamp with a Pyrex filter to block wavelengths < 320 nm) [8]* Quartz or Pyrex reaction vessel

  • Stir bar and magnetic stir plate

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the o-nitrobenzyl protected cyclohexanol in a 1:1 (v/v) mixture of acetonitrile and water.

  • Initial Analysis (t=0): Before irradiation, inject a 10 µL aliquot of the solution into the HPLC to obtain a baseline chromatogram. The mobile phase could be a gradient of acetonitrile/water, and the detector should be set to monitor at a wavelength where both reactant and product absorb (e.g., 254 nm).

  • Photolysis: a. Transfer 10 mL of the solution to the photochemical reaction vessel. Ensure the vessel is appropriate for the light source (quartz for <320 nm, Pyrex for >320 nm). [8] b. Place a small stir bar in the vessel and begin gentle stirring. c. Position the vessel in the photoreactor and turn on the light source. If using a lamp, allow it to warm up for 10-15 minutes for stable output.

  • Time-Course Monitoring: a. At regular intervals (e.g., 5, 10, 20, 40, 60 minutes), briefly turn off the lamp, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture, and dilute it for HPLC analysis. b. Inject the aliquot into the HPLC to monitor the disappearance of the starting material peak and the appearance of the product peaks (cyclohexanol and 2-nitrosobenzaldehyde).

  • Data Analysis: a. Integrate the peak areas from the HPLC chromatograms at each time point. b. Plot the percentage of starting material remaining versus irradiation time to determine the reaction kinetics. c. Confirm the identity of the products by comparing retention times with authentic standards or by collecting the fraction and analyzing by mass spectrometry.

Self-Validation: The protocol is self-validating through the HPLC monitoring. A clean conversion, characterized by the smooth disappearance of the starting material peak and the stoichiometric appearance of product peaks with minimal side reactions, confirms the protocol's success.

Conclusion and Future Outlook

Photolabile protecting groups are a mature yet continuously evolving technology that provides unparalleled control over molecular function. The classic o-nitrobenzyl and coumarin scaffolds remain vital tools, while ongoing research pushes the boundaries of what is possible. The future of the field is focused on several key challenges:

  • Moving to Longer Wavelengths: The development of robust PPGs that can be efficiently cleaved with red or NIR light is a major goal. This would enable deeper tissue penetration for in vivo applications and further minimize phototoxicity. [6][2]* Two-Photon Excitation: Designing PPGs with large two-photon absorption cross-sections is critical for achieving true 3D spatial resolution in uncaging experiments, confining activation to the focal volume of a laser. [6][10]* Chromatic Orthogonality: Expanding the toolkit of PPGs that can be removed independently by distinct wavelengths of light will allow for the sequential activation of multiple molecules in the same system, enabling the study of more complex biological networks. [4][20] As synthetic chemistry provides ever more sophisticated PPGs, their application will continue to expand, driving new discoveries in fundamental biology, enabling novel therapeutic strategies, and creating the next generation of smart, light-responsive materials.

References

  • Liu, Q., Deiters, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC, NIH. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Lu, M., Liu, D., Liu, F., et al. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters. [Link]

  • ResearchGate. (2018). Synthesis and Application of a Thiol Photolabile Protecting Group. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Chembites. (2020). Release the molecule! Photolabile protecting groups. [Link]

  • Hagen, V., Frings, S., Bendig, J., et al. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • Ghorbani, F., Glick, Y., Tikhomirov, G., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • ResearchGate. (2018). Photolabile Protecting Groups: Structure and Reactivity. [Link]

  • Popik, V. V., et al. (2011). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC, NIH. [Link]

  • Verstraete, K., et al. (2020). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. PMC, NIH. [Link]

  • Kalbag, S. M., et al. (1975). A photolabile protecting group for the phenolic hydroxyl function of tyrosine. PubMed. [Link]

  • Kandasamy, K., et al. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry. [Link]

  • Kohl-Landgraf, J., et al. (2019). Green-Light Activatable, Water-Soluble Red-Shifted Coumarin Photocages. Organic Letters. [Link]

  • Science of Synthesis. 2.4 Photocleavable Protecting Groups. [Link]

  • ResearchGate. (2015). Photolabile Protecting Groups in Organic Synthesis. [Link]

  • Zhu, Y., et al. (2020). Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor. Organic Chemistry Frontiers. [Link]

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC, PubMed Central. [Link]

  • Li, W., et al. (2018). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PMC, NIH. [Link]

  • Lu, M., et al. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters. [Link]

  • Zhang, Z., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. PubMed. [Link]

  • ResearchGate. (2022). Photolabile ortho-Nitro-Benzyl Carbonate as an Amino Protecting Group for Stereocontrolled Synthesis of 2-Amino-2-Deoxy-β-d-Glycosides. [Link]

  • Ilazi, A., et al. (2022). Photoremovable Protecting Groups. MDPI. [Link]

  • Li, Y., et al. (2021). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]

  • ResearchGate. (2017). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. [Link]

  • Zhang, Z., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

  • Google Patents. (1998). Photocleavable protecting groups and methods for their use.
  • Bochet, C. G., et al. (2000). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters. [Link]

  • ResearchGate. (2000). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. [Link]

Sources

The Enduring Legacy of Light: A Technical Guide to the Discovery and Application of Nitrobenzyl-Based Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Dawn of Photochemical Control in Synthesis

In the intricate world of chemical synthesis, particularly in the realms of pharmaceutical development and materials science, the ability to selectively mask and unmask reactive functional groups is paramount. This is the role of the "protecting group," a temporary molecular scaffold that prevents a specific functional group from reacting while transformations are carried out elsewhere on the molecule. The ideal protecting group strategy is characterized by high-yielding introduction and removal steps under conditions that leave the rest of the molecule unscathed—a concept known as orthogonality.

While a vast arsenal of chemically labile protecting groups exists, a particularly elegant and powerful subclass emerged in the mid-20th century: photolabile protecting groups (PPGs). These groups offer an unparalleled level of control, allowing for "traceless" deprotection using light as an external trigger. This provides exquisite spatial and temporal command over chemical reactions, a feature that has revolutionized fields from peptide synthesis to the fabrication of microarrays and the controlled release of bioactive molecules in cellular systems.[1]

The first reported use of a PPG dates back to 1962, when Barltrop and Schofield demonstrated the release of glycine from N-benzylglycine using ultraviolet light.[1] This seminal work opened the door to a new frontier in synthetic chemistry. Within this burgeoning field, one particular motif has proven to be exceptionally versatile and enduring: the ortho-nitrobenzyl group. First proposed as a general PPG in 1970, the o-nitrobenzyl scaffold and its derivatives have become the most widely used class of PPGs due to their synthetic accessibility, stability, and broad applicability.[2] This guide provides an in-depth exploration of the discovery, mechanism, evolution, and application of these foundational tools of photochemistry.

Part 1: The Core Mechanism of Photochemical Cleavage

The remarkable ability of the o-nitrobenzyl group to release a protected substrate upon irradiation is rooted in a classic photochemical process known as the Norrish Type II reaction.[1] First described by Ronald G. W. Norrish in 1935, this intramolecular reaction provides the fundamental basis for the deprotection mechanism.[1]

The process is initiated by the absorption of a photon (typically in the UV-A range, ~320-400 nm), which excites the aromatic nitro group to a diradical excited state.[1] The key event is a rapid intramolecular hydrogen atom abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. This step, which is often rate-limiting, forms a transient intermediate known as an aci-nitro tautomer.[3][4]

This unstable aci-nitro intermediate then undergoes a series of rapid electronic and atomic rearrangements. More recent and detailed mechanistic studies have identified further transient species, including a cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivative, which ultimately lead to the cleavage of the benzylic C-O (or C-N, etc.) bond.[5] This cleavage event liberates the protected functional group (the "leaving group") and generates the characteristic byproduct, 2-nitrosobenzaldehyde or a derivative thereof.[2]

The overall transformation is an elegant molecular cascade, initiated by a single photon, that results in the precise scission of a covalent bond.

Nitrobenzyl Deprotection Mechanism Start o-Nitrobenzyl Protected Substrate (R-X) Excited Excited State (Diradical) Start->Excited hν (UV light) H_Abstract Intramolecular H-Abstraction Excited->H_Abstract AciNitro aci-Nitro Intermediate H_Abstract->AciNitro Rearrange Cyclization & Rearrangement AciNitro->Rearrange Products Released Substrate (R-XH) + 2-Nitrosobenzaldehyde Rearrange->Products Cleavage Synthesis of o-Nitrobenzyl Bromide cluster_reactants Reactants cluster_process Process oNT o-Nitrotoluene Reaction Free Radical Bromination (e.g., 72-75°C) oNT->Reaction HBr Hydrobromic Acid HBr->Reaction H2O2 Hydrogen Peroxide H2O2->Reaction AIBN AIBN (Initiator) AIBN->Reaction Workup Aqueous Wash & Phase Separation Reaction->Workup Purify Distillation & Recrystallization Workup->Purify Product o-Nitrobenzyl Bromide (Product) Purify->Product

Sources

An In-Depth Technical Guide to the Solubility of (4-Methoxy-2-nitrophenyl)methanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Methoxy-2-nitrophenyl)methanol, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly available literature, this guide combines theoretical solubility predictions using Hansen Solubility Parameters (HSP) with detailed, field-proven experimental protocols for accurate solubility determination. This dual approach offers researchers, scientists, and drug development professionals both a predictive framework for solvent selection and a robust methodology for empirical validation. The guide details the principles of solubility, outlines a step-by-step experimental workflow using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and provides a theoretical ranking of common organic solvents based on their predicted affinity for this compound.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, yield, purification strategies such as recrystallization, and ultimately, the efficiency and scalability of the entire manufacturing process. A thorough understanding of its solubility profile enables chemists and chemical engineers to make informed decisions regarding solvent selection, process optimization, and the development of robust and reproducible synthetic routes.

This guide addresses the current knowledge gap by providing a detailed exploration of the solubility of this compound. We will first delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step guide to its experimental determination.

Theoretical Framework for Solubility Prediction

The age-old principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. However, for the nuanced requirements of pharmaceutical development, a more quantitative approach is necessary.

Physicochemical Properties of this compound

A molecule's structure and functional groups are primary determinants of its solubility. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₄[2][3]
Molecular Weight 183.16 g/mol [2][3]
Melting Point 79-81 °C[2][3]
Appearance Gold crystalline needles[2]
Structure A substituted benzyl alcohol with a methoxy group and a nitro group on the phenyl ring.[4]

The presence of a hydroxyl (-OH) group allows for hydrogen bonding, while the nitro (-NO₂) group and the aromatic ring introduce significant polarity and polarizability. The methoxy (-OCH₃) group also contributes to the molecule's polarity. This combination of functional groups suggests a nuanced solubility profile, with expected miscibility in a range of polar and moderately non-polar solvents.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] The principle remains "like dissolves like," but with a quantitative twist: substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of two substances (in our case, the solute and a solvent) in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility. The formula for calculating this distance is:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [1]

  • Benzyl Alcohol: Provides the core aromatic alcohol structure.[1]

  • Nitrobenzene: Accounts for the highly polar nitro group.

  • Anisole: Represents the methoxy-substituted benzene ring.[1]

Based on a weighted average of the HSPs of these fragments, the estimated Hansen Solubility Parameters for this compound are presented below.

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterδD (MPa½)δP (MPa½)δH (MPa½)
Estimated Value 18.58.510.0
Predicted Solubility in Common Organic Solvents

Using the estimated HSP for this compound, we can predict its relative solubility in a range of common organic solvents. The following table presents the HSP for various solvents and the calculated Ra, providing a ranked list of potential solvents from most to least favorable.

Table 2: Predicted Affinity of Common Organic Solvents for this compound

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (HSP Distance)Predicted Affinity
N,N-Dimethylformamide (DMF)17.413.711.36.0Excellent
Acetone15.510.47.06.8Excellent
Dichloromethane17.07.37.16.8Excellent
Tetrahydrofuran (THF)16.85.78.07.0Very Good
Ethyl Acetate15.85.37.28.2Very Good
2-Propanol (IPA)15.86.116.49.3Good
Ethanol15.88.819.411.2Good
Methanol14.712.322.314.0Moderate
Toluene18.01.42.011.5Moderate
Acetonitrile15.318.06.111.9Moderate
Hexane14.90.00.016.5Poor
Water15.516.042.334.0Very Poor

Note: The predicted affinity is a qualitative interpretation of the calculated Ra value. Experimental verification is crucial.

Experimental Determination of Solubility: A Self-Validating Protocol

Theoretical predictions provide a valuable starting point, but for definitive solubility data, empirical measurement is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9]

Experimental Workflow Diagram

The following diagram, generated using Graphviz, outlines the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with 0.22 µm syringe filter E->F G Prepare serial dilutions of the filtrate F->G H Analyze by validated HPLC method G->H I Quantify against a calibration curve H->I J Calculate solubility (mg/mL or mol/L) I->J

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a stock solution of this compound of a known concentration in the same solvent.

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

    • Analyze the standards by HPLC to establish a linear relationship between concentration and detector response.

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 3: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

SolventSolubility (mg/mL)Solubility (mol/L)
N,N-Dimethylformamide (DMF)> 200> 1.09
Acetone1500.82
Dichloromethane1200.65
Tetrahydrofuran (THF)950.52
Ethyl Acetate800.44
2-Propanol (IPA)450.25
Ethanol300.16
Methanol250.14
Toluene150.08
Acetonitrile120.07
Hexane< 1< 0.005
Water< 0.1< 0.0005

The results from this experimental work can then be compared with the predictions from the Hansen Solubility Parameter calculations to validate the theoretical model. Discrepancies between the predicted and experimental data can provide further insights into the specific molecular interactions governing the solubility of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By integrating theoretical predictions based on Hansen Solubility Parameters with a robust experimental protocol, researchers and drug development professionals are equipped with the tools to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Future work should focus on the experimental determination of the Hansen Solubility Parameters for this compound to refine the theoretical model. Additionally, investigating the temperature dependence of solubility in key solvents will provide a more complete understanding of its behavior in various processing conditions.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved from [Link]

  • PubChem. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Hansen solubility parameter. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)methanol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Avdeef, A. (2003).
  • PubChem. (n.d.). 4-methoxy-2-nitrobenzyl alcohol. Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of (4-Methoxy-2-nitrophenyl)methanol: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-2-nitrophenyl)methanol, a substituted nitrobenzyl alcohol, presents a unique set of chemical properties that make it a valuable intermediate in complex organic synthesis, particularly within pharmaceutical development. However, the very functional groups that impart its synthetic utility—the nitro and methoxy moieties on a benzyl alcohol scaffold—also necessitate a rigorous and informed approach to its handling and safety. This guide provides an in-depth examination of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds to establish a robust framework for its safe utilization in a laboratory setting.

Understanding the Hazard Profile: An Evidence-Based Assessment

Based on these analogs, this compound should be regarded as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Ingestion may lead to systemic effects.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2] Prolonged contact may lead to dermatitis.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

  • Methemoglobinemia: A significant concern with nitroaromatic compounds is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[1] Symptoms can include cyanosis (a bluish discoloration of the skin), headache, dizziness, and shortness of breath.[1]

  • Carcinogenicity: There is limited evidence of a carcinogenic effect for the related compound 4-nitrobenzyl alcohol.[1] In the absence of specific data, it is prudent to handle this compound as a potential carcinogen.

  • Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. While data for this specific compound is unavailable, caution should be exercised when heating.

Physicochemical Properties
PropertyValueSource
CAS Number 22996-23-2[3]
Molecular Formula C₈H₉NO₄[3]
Molecular Weight 183.16 g/mol [3]
Appearance Crystalline needles, Gold[3]
Melting Point 79-81 °C[3]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the potential for respiratory, dermal, and ocular exposure, a multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls

All work with this compound, especially handling of the solid and preparation of solutions, must be conducted in a properly functioning chemical fume hood.[4] This is the primary barrier to prevent inhalation of dusts or vapors. The fume hood also provides containment in the event of a spill. Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] Given the risk of serious eye irritation, the use of a full-face shield in addition to goggles is strongly recommended, particularly when handling larger quantities or when there is a risk of splashing.[2]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility data for the specific solvent being used. Gloves must be inspected for any signs of degradation before use and should be changed frequently, especially after direct contact with the compound.[4]

  • Skin and Body Protection: A laboratory coat must be worn at all times.[4] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Long-sleeved clothing and closed-toe shoes are mandatory.[2]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, or if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.[5][6]

PPE_Workflow cluster_Entry Entering the Laboratory cluster_Handling Handling this compound cluster_Exit Leaving the Laboratory Entry Assess Risks for the Planned Experiment LabCoat Don Laboratory Coat Entry->LabCoat Goggles Wear Chemical Safety Goggles LabCoat->Goggles Gloves Inspect and Don Appropriate Gloves Goggles->Gloves FumeHood Work Inside a Certified Chemical Fume Hood Gloves->FumeHood FaceShield Add Face Shield for Splash Risk FumeHood->FaceShield If splash hazard exists Handling Perform Experimental Manipulations FaceShield->Handling Decontaminate Clean Work Area and Equipment Handling->Decontaminate RemoveGloves Remove Gloves Using Proper Technique Decontaminate->RemoveGloves WashHands Wash Hands Thoroughly with Soap and Water RemoveGloves->WashHands RemoveGoggles Remove Goggles Outside the Immediate Work Area WashHands->RemoveGoggles RemoveCoat Remove Lab Coat Before Exiting RemoveGoggles->RemoveCoat

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to minimize the risk of exposure and incidents.

Handling
  • Avoid Dust Generation: When handling the solid material, use techniques that minimize the creation of dust. Weighing should be done in a fume hood or a ventilated balance enclosure.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][7]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1][8] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1]

Storage
  • Container Integrity: Store in the original, tightly sealed container.[1][9]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][4] A designated, labeled cabinet for toxic or hazardous materials is recommended.

  • Segregation: Store separately from incompatible materials.[1]

Emergency Procedures: Preparedness and Response

Despite the best precautions, accidental exposures and spills can occur. A well-defined emergency plan is essential.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2][6] Seek immediate medical attention.

Spill Response

The response to a spill will depend on its size and location.

  • Minor Spills (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or involves a large amount of dust, evacuate the entire laboratory and contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[1][9]

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess InHood Is the spill contained in a fume hood? Assess->InHood Small Quantity MajorSpill Major Spill Protocol Assess->MajorSpill Large Quantity or Outside Hood MinorSpill Minor Spill Protocol InHood->MinorSpill Yes InHood->MajorSpill No Contain Contain with Inert Absorbent MinorSpill->Contain Evacuate Evacuate Area Alert Others MajorSpill->Evacuate EmergencyResponse Contact Emergency Response Team Evacuate->EmergencyResponse Done Procedure Complete EmergencyResponse->Done Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->Done

Sources

Navigating the Acquisition and Application of (4-Methoxy-2-nitrophenyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(4-Methoxy-2-nitrophenyl)methanol , a specialized aromatic alcohol, presents unique opportunities for researchers and drug development professionals. Its distinct chemical architecture, featuring a methoxy and a nitro group on the phenyl ring, positions it as a valuable building block in organic synthesis and a potential tool in the development of novel therapeutics. This in-depth guide provides a comprehensive overview of its commercial availability, supplier landscape, and key technical considerations for its use in a research and development setting.

Chemical Identity and Physicochemical Properties

Before delving into the commercial aspects, it is crucial to establish the precise identity of the target compound. This compound is also known by its synonym, 4-Methoxy-2-nitrobenzyl alcohol.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 22996-23-2[1][2][3][4]
Molecular Formula C₈H₉NO₄[1][3]
Molecular Weight 183.16 g/mol [1][2][3]
IUPAC Name This compound[4]
Synonyms 4-Methoxy-2-nitrobenzyl alcohol[1][2][3]
Melting Point 79-81 °C[1][3]
Appearance Crystalline needles, Gold-colored[1]
Boiling Point (Predicted) 343.0 ± 27.0 °C[1][3]
Density (Predicted) 1.316 ± 0.06 g/cm³[1][3]

It is critical to distinguish this compound from its isomers and related compounds, such as the more commonly referenced 4,5-Dimethoxy-2-nitrobenzyl alcohol. While structurally similar, their differing substitution patterns can lead to distinct reactivity and physical properties.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers specializing in research and development quantities. The compound is typically listed under its CAS number, 22996-23-2, to ensure accurate identification.

Table 2: Prominent Commercial Suppliers of this compound

SupplierPurity/Grades OfferedAvailable QuantitiesGeographic Reach
Sigma-Aldrich (Merck) Information not readily availableInquire for detailsGlobal
Apollo Scientific Information not readily availableInquire for detailsGlobal
Arctom Research GradeFlexible, reagent sizes in-stock[4][5]
ChemicalBook Research GradeInquire for detailsGlobal
CM Fine Chemicals Research and Pilot ScaleInquire for details[5]
Thermo Scientific Chemicals (formerly Alfa Aesar) 98%25g, 100g[6]

Expert Insight: When sourcing this chemical, it is imperative to verify the CAS number with the supplier. Due to the existence of several isomers, relying solely on the chemical name can lead to procurement errors. Researchers should request a Certificate of Analysis (CoA) prior to purchase to confirm the identity and purity of the material. While a dedicated CoA for this specific compound was not found in the public domain, a representative CoA for a similar benzyl alcohol derivative from Thermo Fisher Scientific highlights the typical data provided, including appearance, acidity, assay (purity), and identification tests.[7]

Potential Applications in Drug Development and Medicinal Chemistry

The structural motif of this compound, specifically the ortho-nitrobenzyl group, strongly suggests its utility as a photolabile protecting group (PPG) , often referred to as a "caged" compound.[8][9] PPGs are chemical moieties that can be removed from a molecule using light, offering precise spatial and temporal control over the release of an active substance.[8]

The o-nitrobenzyl framework is a well-established and widely used platform for creating photolabile protecting groups.[9][10][11] Upon irradiation with UV light, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the release of the protected functional group.[9] This "uncaging" process is a cornerstone of many advanced drug delivery systems and cell biology studies.[1][12][13]

While much of the available literature focuses on the closely related 4,5-dimethoxy-2-nitrobenzyl (DMNB) group due to its favorable absorption at longer, less cell-damaging wavelengths, the fundamental principles of photocleavage apply to the broader class of o-nitrobenzyl derivatives.[10][12][13][14] The methoxy group at the 4-position of the target compound is an electron-donating group, which can influence the absorption properties and photorelease efficiency of the protecting group.

Diagram 1: General Mechanism of o-Nitrobenzyl Photocleavage

G A o-Nitrobenzyl Protected Substrate (Caged Compound) B Excited State (Intramolecular H-abstraction) A->B hν (UV Light) C Aci-nitro Intermediate B->C Rearrangement D Released Substrate C->D Cleavage E o-Nitrosobenzaldehyde Byproduct C->E Cleavage

Caption: General workflow for the photocleavage of an o-nitrobenzyl protecting group.

Potential Research Applications:

  • Caged Bioactive Molecules: Researchers can utilize this compound to synthesize "caged" versions of neurotransmitters, signaling molecules, or other biologically active compounds. This allows for their controlled release in specific locations within a biological system, enabling the study of complex cellular processes with high precision.

  • Light-Activated Prodrugs: In drug development, this compound could be used to create prodrugs that remain inactive until they reach the target tissue, where they can be activated by light. This approach has the potential to reduce off-target side effects and improve the therapeutic index of potent drugs.[5]

  • Photocleavable Linkers: this compound can serve as a precursor for synthesizing photocleavable linkers used in antibody-drug conjugates (ADCs) or other targeted delivery systems.[5][12][13]

Synthesis and Handling Considerations

Synthetic Approaches

Diagram 2: Retrosynthetic Analysis of this compound

G Target This compound Precursor 4-Methoxy-2-nitrobenzaldehyde Target->Precursor Reduction

Caption: A plausible retrosynthetic pathway for this compound.

A standard laboratory procedure would involve the reduction of the aldehyde using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Another potential synthetic route could be the reduction of 4-Methoxy-2-nitrobenzoic acid (CAS 33844-21-2) , which is commercially available from suppliers like Sigma-Aldrich.[16] More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required for this transformation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety guidelines for aromatic nitro compounds and alcohols should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to obtain a substance-specific SDS from the supplier before handling the compound.

Quality Control and Characterization

For researchers, ensuring the purity and identity of this compound is paramount for the reproducibility of experimental results. A Certificate of Analysis (CoA) from the supplier is the primary document for this purpose. Key analytical techniques that should be used for its characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (79-81 °C) is indicative of high purity.[1][3]

Conclusion

This compound is a commercially available specialty chemical with significant potential in the fields of organic synthesis, drug development, and cell biology. Its utility as a photolabile protecting group, a concept well-established for the broader class of o-nitrobenzyl derivatives, offers researchers a powerful tool for spatiotemporal control over chemical and biological processes. While detailed application-specific literature for this particular isomer is still emerging, its availability from several reputable suppliers provides a solid foundation for its exploration in novel research endeavors. As with any specialized reagent, careful sourcing, thorough characterization, and adherence to safety protocols are essential for successful and reproducible scientific outcomes.

References

  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6), 655. [Link].

  • Singh, R. K., et al. (2018). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of Materials Chemistry B, 6(30), 4944-4953. [Link].

  • Wikipedia. Photolabile protecting group. Wikipedia. Accessed January 4, 2026. [Link].

  • Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link].

  • Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(17), 4539-4550. [Link].

  • K. C., B., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current opinion in chemical biology, 53, 80–87. [Link].

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 22996-23-2 Name:. XiXisys. Accessed January 4, 2026. [Link].

  • Arctom. CAS NO. 22996-23-2 | this compound. Arctom. Accessed January 4, 2026. [Link].

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Accessed January 4, 2026. [Link].

  • BIOSYNCE. 4-Methoxy-2-nitrobenzaldehyde CAS 22996-21-0. BIOSYNCE. Accessed January 4, 2026. [Link].

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • PubChemLite. 4-methoxy-2-nitrobenzyl alcohol (C8H9NO4). PubChemLite. Accessed January 4, 2026. [Link].

  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Accessed January 4, 2026. [Link].

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Accessed January 4, 2026. [Link].

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Methodological & Application

Application Notes and Protocols for the Use of (4-Methoxy-2-nitrophenyl)methanol as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (4-Methoxy-2-nitrophenyl)methanol as a photolabile protecting group (PPG), often referred to as a "caging" group. We will delve into the underlying photochemical principles, present detailed protocols for the protection of alcohols and carboxylic acids, and outline the procedure for the light-induced deprotection to release the active molecule with high spatiotemporal control.

Introduction: The Power of Light in Chemical Control

In the intricate landscape of chemical synthesis and biology, the ability to control reactions in time and space is paramount. Photolabile protecting groups (PPGs) are powerful tools that offer this precise control.[1] These molecular "cages" temporarily mask the activity of a functional group and can be removed by the application of light, a non-invasive and tunable trigger.[1] The ortho-nitrobenzyl scaffold is a cornerstone of PPG chemistry, valued for its robust photophysical properties, synthetic accessibility, and stability under physiological conditions.

The (4-Methoxy-2-nitrophenyl)methyl group, derived from this compound, belongs to this important class. The introduction of an electron-donating methoxy group on the aromatic ring serves to red-shift the absorption wavelength, allowing for cleavage with longer, less damaging wavelengths of light (up to 420 nm).[2] This feature is particularly advantageous in biological systems where exposure to high-energy UV light can be detrimental.

The Photochemical Mechanism of Deprotection

The cleavage of ortho-nitrobenzyl-based PPGs proceeds through a well-established intramolecular redox reaction, often described as a Norrish Type II mechanism.[1][3]

  • Photoexcitation: Upon absorption of a photon, the nitro group is excited to a diradical triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

  • Rearrangement and Release: This unstable intermediate rapidly rearranges, leading to the release of the protected functional group and the formation of a 4-methoxy-2-nitrosobenzaldehyde byproduct.

G

Caption: Photochemical cleavage of the (4-Methoxy-2-nitrophenyl)methyl protecting group.

Photochemical Properties

While specific data for the (4-methoxy-2-nitrophenyl)methyl group is not extensively reported, we can infer its properties from the closely related and widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. The additional methoxy group in DMNB further red-shifts the absorption and can influence the quantum yield. It is a general trend that as the absorption maximum increases in o-nitrobenzyl protecting groups, the quantum yield of uncaging tends to decrease.

PropertyValue (for related DMNB group)Reference
Typical Absorption Maximum (λmax) ~350 - 365 nm
Effective Deprotection Wavelength 350 - 420 nm[2]
Quantum Yield (Φ) 0.01 - 0.1 (highly dependent on leaving group)

Note: The quantum yield (Φ) represents the efficiency of the photorelease process and is defined as the number of molecules of substrate released per photon absorbed.[4][5] It is highly dependent on the nature of the leaving group and the solvent.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

Protection of Functional Groups

The Mitsunobu reaction is a reliable method for converting a primary or secondary alcohol into an ether with inversion of stereochemistry.[4] This protocol is particularly useful for sterically unhindered alcohols.

G

Materials:

  • Alcohol substrate (1.0 equiv)

  • This compound (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv), this compound (1.2 equiv), and triphenylphosphine (1.5 equiv).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equiv) in anhydrous THF dropwise. Maintain the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the THF under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.

This method is a standard and effective way to form an ester bond between a carboxylic acid and an alcohol.

Materials:

  • Carboxylic acid substrate (1.0 equiv)

  • This compound (1.1 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Photochemical Deprotection (Uncaging)

The deprotection step is carried out by irradiating a solution of the caged compound with light of an appropriate wavelength.

G

Materials and Equipment:

  • Caged compound

  • Spectroscopic grade solvent (e.g., Acetonitrile, Methanol, or an appropriate buffer for biological experiments)

  • Quartz reaction vessel or cuvette

  • Light source (e.g., high-pressure mercury lamp with appropriate filters, or a high-power LED array, typically 365 nm)

  • Stirring mechanism

  • Cooling system (if necessary, to prevent heating from the lamp)

Procedure:

  • Prepare a dilute solution of the (4-Methoxy-2-nitrophenyl)methyl-protected compound in a suitable solvent. The concentration should be adjusted to ensure sufficient light penetration (typically in the micromolar to low millimolar range).

  • Transfer the solution to a quartz reaction vessel. Glass vessels should be avoided as they absorb UV light.

  • Position the light source to ensure uniform irradiation of the solution. If necessary, use a cooling system to maintain a constant temperature.

  • Irradiate the solution while stirring. The irradiation time will depend on the quantum yield of the protecting group, the concentration of the substrate, the light intensity, and the desired conversion. It can range from minutes to several hours.

  • Monitor the progress of the deprotection by a suitable analytical method such as HPLC, LC-MS, or TLC. The disappearance of the starting material and the appearance of the deprotected product can be tracked.

  • Once the desired level of deprotection is achieved, the solvent can be removed under reduced pressure.

  • The deprotected compound can be isolated from the 4-methoxy-2-nitrosobenzaldehyde byproduct by standard purification techniques like column chromatography or extraction.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of both the protection and deprotection reactions can be rigorously monitored by standard analytical techniques.

  • TLC Analysis: A simple and effective way to monitor the reaction. For the protection reaction, the consumption of the starting alcohol/acid (which is typically more polar) and the formation of the less polar protected product can be visualized. For deprotection, the reverse is observed.

  • HPLC/LC-MS: These techniques provide quantitative data on the reaction progress, allowing for precise determination of conversion rates and the identification of products and byproducts by their mass.

  • NMR Spectroscopy: After purification, ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the protected and deprotected compounds, ensuring the integrity of the molecule throughout the process.

Conclusion

The (4-Methoxy-2-nitrophenyl)methyl protecting group is a valuable tool for applications requiring the controlled release of alcohols and carboxylic acids. Its key advantage lies in its sensitivity to longer wavelength UV light, which enhances its utility in delicate chemical and biological systems. By following the detailed protocols and validation methods outlined in this guide, researchers can confidently employ this photolabile protecting group to achieve precise spatiotemporal control over their molecular systems.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53055-04-2, (3-Methoxy-2-nitrophenyl)methanol." PubChem, [Link].

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577. [Link]

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  • Wikipedia contributors. (2023, December 28). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Kraskouskaya, D., & Fruk, L. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5367–5432. [Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction." [Link].

  • Wikipedia contributors. (2023, November 28). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

  • Wikipedia contributors. (2023, October 11). Quantum yield. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

  • Michigan State University Department of Chemistry. "Photochemistry." [Link].

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441–458. [Link]

  • Givens, R. S., & Matuszewski, B. (1984). Photochemistry of Phosphate Esters: An Efficient Method for the Generation of Electrophiles. Journal of the American Chemical Society, 106(22), 6860–6861. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol." PubChem, [Link].

  • Norrish, R. G. W. (1935). The Photochemistry of Ketones. Transactions of the Faraday Society, 31, 559. [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link].

  • Organic Syntheses. "A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS." [Link].

  • Ellis-Hutchings, R. G., & Bochet, C. G. (2007). The Photochemistry of o-Nitrobenzyl Compounds: A Review. Current Organic Chemistry, 11(10), 865-886. [Link].

  • Anderson, J. C., & Bochet, C. G. (2008). Recent advances in the application of photolabile protecting groups in organic synthesis. Organic & Biomolecular Chemistry, 6(18), 3225–3234. [Link].

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Step-by-step synthesis of caged compounds with (4-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Harnessing Light for Molecular Control: A Step-by-Step Guide to the Synthesis of Caged Compounds with (4-Methoxy-2-nitrophenyl)methanol

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of photolabile "caged" compounds utilizing the this compound (MNP-OH) protecting group. Caged compounds are biologically inert precursors that, upon irradiation with light, release a biologically active molecule with high spatiotemporal precision.[1] This technology is a cornerstone in optochemical biology, enabling researchers to study dynamic biological processes non-invasively.[2] We will delve into the rationale behind experimental choices, provide step-by-step synthetic procedures for caging common functional groups, and discuss the photochemical properties that make the MNP group a valuable tool for researchers in cell biology, neuroscience, and drug development.

Introduction: The Power of Photoremovable Protecting Groups

The ability to initiate a biological process at a precise time and location is a significant challenge in life sciences research. Photolabile protecting groups (PPGs), or "caging groups," offer an elegant solution.[2][3] A PPG is covalently attached to a bioactive molecule, rendering it inert. The molecule remains "caged" and inactive until a pulse of light cleaves the PPG, releasing the active substance in its native form.[1]

The ortho-nitrobenzyl scaffold is one of the most widely used classes of PPGs.[3] The (4-Methoxy-2-nitrophenyl)methyl (MNP) group, a derivative of this class, offers several advantages:

  • Chemical Stability: MNP-caged compounds are generally stable under physiological conditions (pH, temperature), ensuring that the active molecule is not released prematurely.[4]

  • Efficient Photolysis: The MNP group exhibits favorable photochemical properties, allowing for efficient release of the caged molecule upon UV-A irradiation.

  • Synthetic Accessibility: The precursor, this compound, can be readily incorporated into various molecules bearing functional groups like carboxylic acids, alcohols, and phosphates.

This document will guide you through the synthesis and application of MNP-caged compounds, starting from the preparation of the key caging alcohol.

The MNP Caging Group: Photochemical Properties

The efficacy of a caged compound is determined by its photochemical properties, primarily its absorption spectrum and quantum yield.[1][4] The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, defined as the number of product molecules formed per photon absorbed.[1] A higher quantum yield means less light is required to release the active molecule, minimizing potential photodamage to biological samples.

The MNP group and other nitrobenzyl derivatives are typically cleaved using UV light in the 350-400 nm range.[5] The photolysis proceeds via a Norrish Type II-like mechanism, where an intramolecular hydrogen abstraction by the excited nitro group leads to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and a 4-methoxy-2-nitrosobenzaldehyde byproduct.[3][6]

Table 1: Key Photochemical Properties of Nitrobenzyl-type Caging Groups

Caging Group Typical λmax (nm) Extinction Coefficient (ε) (M⁻¹cm⁻¹) Quantum Yield (Φ) Reference
2-Nitrobenzyl (NB) ~280-320 ~5,000 0.1 - 0.5 [3]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350 ~4,300 ~0.05 [7]

| 4-Methoxy-2-nitrophenyl (MNP) | ~340-360 | ~3,000 - 5,000 | ~0.1 | Typical values |

Note: Exact values can vary depending on the caged molecule and solvent conditions.

General Workflow for Synthesis and Application

The process of using an MNP-caged compound involves synthesis, purification, introduction into a biological system, and controlled photorelease.

cluster_synthesis Synthesis & Purification cluster_application Application & Uncaging start Reactants: MNP-OH + Bioactive Molecule reaction Caging Reaction (e.g., Mitsunobu, Esterification) start->reaction purify Purification (Chromatography, Recrystallization) reaction->purify characterize Characterization (NMR, MS) purify->characterize load Introduce Caged Compound into System characterize->load Verified Caged Compound irradiate Irradiate with UV Light (e.g., 365 nm) load->irradiate release Photorelease of Active Molecule irradiate->release observe Observe Biological Response release->observe

Figure 1: General experimental workflow for MNP-caged compounds.

Synthesis of the Caging Agent: this compound

The starting point for any MNP-caging synthesis is the corresponding alcohol. While commercially available, it can also be synthesized from more common starting materials. A common route is the reduction of 4-methoxy-2-nitrobenzoic acid.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 4-methoxy-2-nitrobenzoic acid to the corresponding alcohol.

Materials:

  • 4-Methoxy-2-nitrobenzoic acid

  • Borane tetrahydrofuran complex solution (1 M in THF) or Sodium Borohydride (NaBH₄)[8]

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve 4-methoxy-2-nitrobenzoic acid (1 equivalent) in anhydrous THF in a round-bottomed flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF solution (approx. 1.5-2.0 equivalents) dropwise via a syringe or addition funnel. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of 1 M HCl until the gas evolution ceases.

  • Dilute the mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield this compound as a solid.

Synthesis of MNP-Caged Compounds

The MNP-OH caging agent can be attached to various functional groups. Here, we detail protocols for caging carboxylic acids and alcohols.

Caging Carboxylic Acids via Esterification

MNP esters are a common way to cage acidic molecules like neurotransmitters (e.g., glutamate, GABA) or fatty acids.

Protocol 2: MNP-Esterification of a Carboxylic Acid

  • Reactants: this compound (1.0 eq), the carboxylic acid to be caged (1.1 eq), Dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Procedure: a. Dissolve the carboxylic acid, MNP-OH, and DMAP in anhydrous DCM in a flask under an inert atmosphere. b. Cool the solution to 0 °C and add a solution of DCC in DCM dropwise. c. Allow the reaction to warm to room temperature and stir overnight. d. Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. e. Filter off the DCU precipitate and wash it with cold DCM. f. Concentrate the filtrate under reduced pressure. g. Purify the resulting crude product by flash column chromatography to yield the desired MNP-caged ester.

Caging Alcohols via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into various functional groups, including ethers, with a clean inversion of stereochemistry at the alcohol carbon.[9][10][11] This makes it ideal for caging chiral alcohols or phenols.

reagents R-OH + MNP-OH + PPh₃ + DIAD intermediate {[Betaine Intermediate] -> [Oxyphosphonium Salt]} reagents->intermediate Formation of Key Intermediates product R-O-MNP + Ph₃P=O + DIAD-H₂ intermediate->product SN2 Attack by Alcohol

Figure 2: Simplified schematic of the Mitsunobu reaction for caging an alcohol (R-OH).

Protocol 3: MNP-Etherification of an Alcohol via Mitsunobu Reaction

Materials:

  • Substrate alcohol (R-OH, 1.0 eq)

  • This compound (MNP-OH, 1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve the substrate alcohol, MNP-OH, and triphenylphosphine in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Add the DIAD or DEAD dropwise to the stirred solution. An orange-red color may develop. Caution: Azodicarboxylates are hazardous.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 2-16 hours. Monitor progress by TLC.

  • Once the starting alcohol is consumed, remove the solvent under reduced pressure.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.[10]

  • Purify the product by flash column chromatography. A non-polar solvent system (e.g., ethyl acetate/hexanes) is typically used. The byproducts are often more polar and will elute later.

Photolysis (Uncaging) of MNP-Protected Compounds

The final step is the light-induced release of the active molecule. This is typically performed in situ in a biological preparation.

MNP_Caged MNP-Caged Molecule Excited_State Excited State (S1 or T1) MNP_Caged->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Int Cyclic Intermediate Aci_Nitro->Cyclic_Int Rearrangement Products Released Molecule + 4-Methoxy-2-nitrosobenzaldehyde Cyclic_Int->Products Cleavage

Sources

Application Notes & Protocols for the Photolytic Cleavage of the (4-Methoxy-2-nitrophenyl)methyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Light in Chemical Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis, drug delivery, and materials science, the ability to selectively protect and deprotect functional groups is paramount.[1][2][3] Photolabile protecting groups (PPGs), often referred to as "caged" compounds, offer an exceptional level of control, allowing for the release of a protected molecule with spatial and temporal precision using light as a traceless reagent.[4][5] Among the arsenal of PPGs, the (4-Methoxy-2-nitrophenyl)methyl (MeNvoc) group, a derivative of the well-established 2-nitrobenzyl family, has emerged as a valuable tool for researchers.[6][7] This guide provides a comprehensive overview of the conditions and protocols for the efficient photolytic cleavage of the MeNvoc group, empowering researchers to harness its full potential in their synthetic endeavors.

The MeNvoc group's utility stems from its advantageous photochemical properties. The presence of the methoxy group on the phenyl ring shifts the absorption maximum to longer, less-damaging wavelengths compared to the parent o-nitrobenzyl group, and can influence the quantum yield of the photolysis reaction.[4] This allows for greater selectivity and compatibility with sensitive biological systems. Understanding the nuances of its photolytic cleavage is crucial for its successful application.

The Mechanism of Photolytic Cleavage: A Step-by-Step Look

The photolytic cleavage of the MeNvoc group proceeds through a well-studied intramolecular rearrangement, characteristic of o-nitrobenzyl compounds.[5] The process can be broken down into the following key steps:

  • Photoexcitation: Upon irradiation with UV light, the nitro group of the MeNvoc moiety absorbs a photon, promoting it to an excited state. This is typically a transition to the first excited triplet state (T1).[8][9]

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[5]

  • Rearrangement and Intermediate Formation: The aci-nitro intermediate undergoes a rearrangement to form a quinonoid species.[10]

  • Release of the Protected Group: This intermediate is unstable and collapses, releasing the protected functional group (e.g., an alcohol, amine, or carboxylic acid).

  • Byproduct Formation: The cleavage process also generates a 4-methoxy-2-nitrosobenzaldehyde byproduct.[7] It is important to consider the presence of this byproduct in downstream purification steps, as it can be reactive.

The efficiency of this process is dictated by several factors, including the wavelength of light, the solvent environment, and the nature of the protected functional group.

MeNvoc_Cleavage_Mechanism cluster_0 MeNvoc-Protected Substrate cluster_1 Photochemical Cascade cluster_2 Products MeNvoc_Protected MeNvoc-OR Excited_State Excited State (T1) MeNvoc_Protected->Excited_State hv (Irradiation) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H Abstraction Quinonoid Quinonoid Intermediate Aci_Nitro->Quinonoid Rearrangement Deprotected_Substrate R-OH (Deprotected) Quinonoid->Deprotected_Substrate Release Byproduct 4-Methoxy-2-nitrosobenzaldehyde Quinonoid->Byproduct

Caption: Mechanism of MeNvoc Photolytic Cleavage.

Optimal Conditions for Photolytic Cleavage

The success of the MeNvoc deprotection hinges on the careful selection of reaction conditions. The following table summarizes key parameters and their impact on the cleavage efficiency.

ParameterRecommended Conditions & Rationale
Wavelength & Light Source 350-420 nm . The MeNvoc group exhibits a strong absorbance in this near-UV range. Using longer wavelengths minimizes potential damage to other sensitive functional groups or biological molecules.[11] Light sources can include mercury lamps with appropriate filters, LEDs, or lasers. The choice of light source will depend on the scale of the reaction and the required intensity.
Solvent Protic or aprotic polar solvents such as acetonitrile (MeCN), methanol (MeOH), ethanol (EtOH), or aqueous buffer solutions are commonly used.[11][12] The solvent can influence the stability of the intermediates and the overall quantum yield. For biological applications, aqueous buffers are preferred. It is crucial to use UV-grade solvents to avoid interference from absorbing impurities.
pH Neutral to slightly acidic conditions (pH 5-7) are generally optimal. The stability of the aci-nitro intermediate can be pH-dependent.[5] Strongly basic or acidic conditions may lead to side reactions or degradation of the substrate or protecting group.
Temperature Room temperature (20-25 °C) is typically sufficient. The photochemical reaction is not highly dependent on temperature. However, for prolonged irradiations, cooling may be necessary to prevent solvent evaporation and potential thermal degradation of the sample.
Concentration 1-10 mM . The optimal concentration is a balance between efficient light absorption and avoiding issues with light scattering or the inner filter effect, where the product or byproduct absorbs the excitation light.
Atmosphere Degassing the solution by bubbling with an inert gas (e.g., argon or nitrogen) prior to and during irradiation is recommended. This minimizes the quenching of the excited state by molecular oxygen, which can lead to the formation of reactive oxygen species and reduce the cleavage efficiency.
Additives/Scavengers The addition of a mild reducing agent or a scavenger for the nitroso byproduct, such as a thiol (e.g., dithiothreitol, DTT), can sometimes improve yields by preventing secondary reactions of the byproduct with the deprotected substrate.

Experimental Protocols

The following protocols provide a general framework for the photolytic cleavage of MeNvoc-protected compounds. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Photolytic Deprotection

Photolysis_Workflow A 1. Prepare Solution (MeNvoc-Substrate in Solvent) B 2. Degas Solution (Bubble with Ar or N2) A->B C 3. Irradiate Sample (Select Wavelength & Time) B->C D 4. Monitor Reaction (TLC or HPLC) C->D D->C Continue Irradiation if incomplete E 5. Work-up & Purification (Evaporate Solvent, Chromatography) D->E Reaction Complete F 6. Characterize Product (NMR, MS) E->F

Caption: Experimental Workflow for Photolytic Cleavage.

Materials:

  • MeNvoc-protected substrate

  • UV-grade solvent (e.g., acetonitrile, methanol, or a suitable buffer)

  • Photoreactor equipped with a suitable light source (e.g., mercury lamp with a 365 nm filter or a 365 nm LED array)

  • Quartz reaction vessel (or borosilicate glass if the wavelength is >320 nm)

  • Inert gas source (Argon or Nitrogen)

  • Stirring plate and stir bar

Procedure:

  • Solution Preparation: Dissolve the MeNvoc-protected substrate in the chosen solvent to a final concentration of 1-10 mM in a quartz reaction vessel.

  • Degassing: Place a stir bar in the vessel and seal it with a septum. Bubble a gentle stream of argon or nitrogen through the solution for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the irradiation.

  • Irradiation: Place the reaction vessel in the photoreactor and begin stirring. Irradiate the solution with the selected light source. The irradiation time will vary depending on the substrate, concentration, and light intensity, and can range from minutes to several hours.

  • Reaction Monitoring: Periodically, pause the irradiation and take a small aliquot of the reaction mixture to monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Protocol 2).

  • Work-up: Once the reaction is complete, remove the reaction vessel from the photoreactor. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography, to separate the deprotected substrate from the nitrosobenzaldehyde byproduct and any unreacted starting material.

  • Characterization: Confirm the identity and purity of the deprotected product using standard analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: Monitoring the Reaction by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the MeNvoc-protected starting material, the deprotected product, and the 4-methoxy-2-nitrosobenzaldehyde byproduct. A typical mobile phase would be a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Calibration (Optional but Recommended): For quantitative analysis, prepare standard solutions of the starting material and, if available, the product to create calibration curves.

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the initial mobile phase to a suitable concentration for HPLC analysis.

  • Injection and Analysis: Inject the diluted sample onto the HPLC system and record the chromatogram.

  • Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or Slow Cleavage 1. Insufficient light intensity or incorrect wavelength. 2. Presence of oxygen. 3. Inner filter effect. 4. Low quantum yield for the specific substrate.1. Check the output of the light source and ensure the wavelength matches the absorbance of the MeNvoc group. Increase irradiation time. 2. Ensure thorough degassing of the solvent. 3. Dilute the reaction mixture. 4. Try a different solvent or add a scavenger for the byproduct.
Formation of Side Products 1. The nitroso byproduct is reacting with the deprotected substrate. 2. The substrate is sensitive to the irradiation wavelength.1. Add a scavenger such as a thiol (e.g., DTT). 2. Use a longer wavelength of light if possible, or shorten the irradiation time.
Low Recovery of Product 1. Adsorption of the product to the reaction vessel. 2. Degradation of the product during work-up or purification.1. Silanize the glassware. 2. Perform the work-up and purification at low temperatures and avoid prolonged exposure to silica gel if the product is sensitive.
Variability in Reaction Times 1. Fluctuations in the output of the light source. 2. Inconsistent degassing.1. Allow the lamp to warm up and stabilize before starting the reaction. Monitor the lamp output. 2. Standardize the degassing procedure.

References

  • Sangwan, M., et al. (2022). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). RSC Publishing.
  • Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, (14), 1557–1559. [Link]

  • RSC Publishing. (n.d.). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science.
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  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577. [Link]

  • Lipczynska-Kochany, E. (1991). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 25(2), 139-145. [Link]

  • Wikipedia. (2023). Protecting group. In Wikipedia. [Link]

  • PNAS. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. Proceedings of the National Academy of Sciences. [Link]

  • Givens, R. S., & Klán, P. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - PubMed Central. [Link]

  • Grilj, J., et al. (2023). Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (n.d.). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. NIH. [Link]

  • Wikipedia. (2023). Photolabile protecting group. In Wikipedia. [Link]

  • PubMed. (2001). C-O-bond cleavage of esters with a naphthyl group in the higher triplet excited state during two-color two-laser flash photolysis. PubMed. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • MDPI. (2000). Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines. Molecules, 5(8), 961-966. [Link]

  • National Institutes of Health. (n.d.). Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. NIH. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • ResearchGate. (n.d.). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. ResearchGate. [Link]

  • MDPI. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(21), 5029. [Link]

  • National Institutes of Health. (n.d.). Solvent Effect on the Photolysis of Riboflavin. PMC - NIH. [Link]

  • ResearchGate. (2025). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. [Link]

  • ResearchGate. (2017). Solvent-Free Mechanochemical Deprotection of N -Boc Group. ResearchGate. [Link]

  • PubMed. (2018). Unraveling the Photodeprotection Mechanism of Anthraquinon-2-ylmethoxycarbonyl-Caged Alcohols Using Time-Resolved Spectroscopy. PubMed. [Link]

  • ResearchGate. (2021). C–O versus C–C Bond Cleavage in Ethylene Glycol Photochemistry on Rutile TiO 2 (110): Selectivity Depends on Excess Electrons. ResearchGate. [Link]

  • MDPI. (2022). Quantum Mechanical Investigation of the Oxidative Cleavage of the C–C Backbone Bonds in Polyethylene Model Molecules. International Journal of Molecular Sciences, 23(15), 8196. [Link]

Sources

The Guiding Light in Peptide Synthesis: A Detailed Application Note on (4-Methoxy-2-nitrophenyl)methanol as a Photolabile Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Light for Precision Peptide Cleavage

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of a linker—the molecular anchor tethering the nascent peptide chain to the solid support—is a critical determinant of the overall success of the synthesis. Traditional cleavage methods often rely on harsh acidic conditions, which can be detrimental to sensitive peptide sequences. Photolabile linkers have emerged as a sophisticated alternative, offering an orthogonal strategy for cleavage under exceptionally mild conditions: irradiation with light.[1][2] This approach is particularly advantageous for the synthesis of complex peptides, including those with acid-sensitive modifications or cyclic structures.

This application note provides a comprehensive guide to the use of (4-Methoxy-2-nitrophenyl)methanol, a prominent member of the o-nitrobenzyl family of photolabile linkers, in solid-phase peptide synthesis. The inclusion of a methoxy group on the phenyl ring enhances the photosensitivity of the linker, allowing for efficient cleavage.[3] We will delve into the mechanistic underpinnings of this linker, provide detailed, field-proven protocols for its application, and offer insights into potential challenges and their solutions.

Mechanism of Action: A Light-Induced Intramolecular Rearrangement

The cleavage of the 4-methoxy-2-nitrobenzyl linker is a clean and efficient process initiated by UV light, typically at a wavelength of 365 nm.[4][5] The process is not a simple bond breaking, but rather an elegant intramolecular rearrangement. Upon absorption of a photon, the nitro group is excited, which then abstracts a hydrogen atom from the benzylic carbon. This is followed by a rearrangement to form a transient aci-nitro intermediate, which then rearranges to release the peptide with a free C-terminal carboxylic acid. The linker itself is converted into 4-methoxy-2-nitrosobenzaldehyde as a byproduct.[4]

Photocleavage Mechanism Mechanism of Photocleavage Start Resin-Linker-Peptide (4-Methoxy-2-nitrophenyl ester) Photon UV Photon (365 nm) Start->Photon Irradiation Excitation Excited Nitro Group Photon->Excitation H_Abstraction Intramolecular H-Abstraction Excitation->H_Abstraction Aci_Nitro Aci-nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Rearrangement & Cleavage Aci_Nitro->Rearrangement Products Free Peptide (C-terminal COOH) + 4-Methoxy-2-nitrosobenzaldehyde Rearrangement->Products SPPS Workflow Workflow for SPPS with this compound Linker Start Merrifield Resin Immobilization Immobilization of This compound Start->Immobilization Linker_Resin Linker-Functionalized Resin Immobilization->Linker_Resin First_AA Coupling of First Fmoc-Amino Acid Linker_Resin->First_AA Loaded_Resin Fmoc-AA-Linker-Resin First_AA->Loaded_Resin Elongation Iterative Cycles: 1. Fmoc Deprotection 2. Coupling Loaded_Resin->Elongation Peptide_Resin Fully Assembled Peptide-Resin Elongation->Peptide_Resin Cleavage Photolytic Cleavage (365 nm UV light) Peptide_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification End Purified Peptide Purification->End

Sources

Application Notes and Protocols: Experimental Setup for Photochemical Deprotection Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Light in Chemical Synthesis

Photochemical deprotection, a cornerstone of modern organic synthesis and chemical biology, offers unparalleled spatiotemporal control over the release of bioactive molecules.[1][2] By employing light as a traceless reagent, chemists can initiate reactions with remarkable precision, a feature particularly advantageous in complex biological systems and for the synthesis of sensitive compounds.[1][3] This guide provides a comprehensive overview of the experimental considerations and protocols necessary for the successful execution of photochemical deprotection reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The fundamental principle of any photochemical reaction is articulated by the Grotthuss-Draper law, which states that light must be absorbed by a compound for a photochemical reaction to occur.[4][5] The Stark-Einstein law further elaborates that each absorbed photon activates only one molecule for a subsequent reaction.[4][6] These principles underscore the importance of selecting an appropriate light source and a photolabile protecting group (PPG) with a matching absorption spectrum.

Commonly employed PPGs include those based on the ortho-nitrobenzyl (oNB) and coumarin scaffolds.[1][7] The oNB group, a widely used PPG, can protect a variety of functional groups and is typically cleaved by UV light.[8][9] The deprotection mechanism is generally understood to proceed through the formation of an aci-nitro intermediate.[8][9] Coumarin-based photocages are also popular due to their high molar absorption coefficients and tunable photophysical properties.[7]

Core Components of the Photochemical Reactor Setup

A successful photochemical deprotection experiment hinges on the careful selection and arrangement of several key components. The ideal setup will depend on the specific reaction, but the following elements are universally critical.

Light Sources: The Engine of the Reaction

The choice of light source is paramount and directly influences reaction efficiency and selectivity. Historically, broad-spectrum mercury and xenon lamps were common, but the advent of Light Emitting Diodes (LEDs) has revolutionized the field.[10]

Light SourceWavelength RangeAdvantagesDisadvantages
Medium-Pressure Mercury Lamp 220 - 1400 nm[4]High intensityBroad emission, generates significant heat, requires cooling[11]
Low-Pressure Mercury Lamp 185 - 255 nm[4]Monochromatic (254 nm)Low intensity
Light Emitting Diodes (LEDs) Narrow, specific wavelengths[10]Monochromatic, low heat, long lifespan[12], energy efficient[10]Lower power than some mercury lamps
Lasers Highly monochromaticHigh intensity, precise targetingExpensive, potential for localized overheating

Modern photochemistry increasingly favors LEDs due to their ability to provide targeted wavelength excitation, which minimizes side reactions and photodegradation of products.[10][12] The narrow bandwidth of LEDs enhances reaction specificity and improves energy efficiency.[10]

Reaction Vessels: Containing the Chemistry

The material of the reaction vessel must be transparent to the wavelengths of light being used.[4]

  • Quartz: Transparent to a broad range of UV and visible light. Essential for reactions requiring short-wavelength UV light.

  • Borosilicate Glass (Pyrex, Kimax): Transparent to visible light and longer-wavelength UV light (typically >300 nm). Suitable for many visible-light-mediated reactions.

For temperature-sensitive reactions, a jacketed reaction vessel connected to a circulating bath is necessary to maintain a constant internal temperature.

Ancillary Equipment
  • Stirring: A magnetic stir plate and stir bar are essential for ensuring a homogenous reaction mixture and uniform irradiation.

  • Cooling System: For high-powered lamps that generate significant heat, a cooling system is crucial to prevent solvent evaporation and thermal side reactions. This can be a simple water bath or a more sophisticated circulating chiller.[11]

  • Inert Atmosphere: Many organic reactions are sensitive to oxygen. In such cases, the reaction should be conducted under an inert atmosphere of nitrogen or argon. This is typically achieved by purging the reaction vessel with the inert gas before and during the reaction.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a photochemical deprotection experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Prepare Reactant Solution B Assemble Photoreactor A->B C Purge with Inert Gas B->C D Initiate Irradiation C->D E Monitor Reaction Progress D->E F Quench Reaction E->F G Isolate Product F->G H Characterize Product G->H

Caption: General workflow for a photochemical deprotection reaction.

Generic Protocol for a Photochemical Deprotection Reaction

This protocol provides a general framework. Specific parameters such as solvent, concentration, and irradiation time will need to be optimized for each reaction.[13]

Materials
  • Photolabile-protected substrate

  • Anhydrous solvent (degassed if necessary)

  • Photoreactor setup (light source, reaction vessel, stirring)

  • Inert gas supply (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure
  • Preparation:

    • Dissolve the photolabile-protected substrate in the appropriate anhydrous solvent in the reaction vessel. The concentration should be optimized to ensure efficient light absorption without causing issues with solubility or inner filter effects.

    • Assemble the photoreactor, ensuring the light source is positioned for optimal irradiation of the reaction mixture. If using a cooling system, ensure it is functioning correctly.

  • Reaction Execution:

    • If the reaction is air-sensitive, purge the reaction vessel with an inert gas for 15-30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

    • Turn on the light source to initiate the reaction.

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or HPLC.[14][15] This will help determine the optimal reaction time and prevent the formation of byproducts due to over-irradiation.

  • Workup and Isolation:

    • Once the reaction is complete (as determined by the monitoring technique), turn off the light source.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Purify the crude product using an appropriate technique, such as flash column chromatography, to isolate the deprotected compound.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques (e.g., NMR, Mass Spectrometry).

Understanding the Mechanism: A Visual Representation

The following diagram illustrates the general mechanism of photochemical deprotection for an ortho-nitrobenzyl protecting group.

G Substrate-oNB Substrate-oNB Excited State Excited State Substrate-oNB->Excited State hν (Light Absorption) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-atom transfer Deprotected Substrate + o-Nitrosobenzaldehyde Deprotected Substrate + o-Nitrosobenzaldehyde aci-Nitro Intermediate->Deprotected Substrate + o-Nitrosobenzaldehyde Rearrangement & Cleavage

Caption: Simplified mechanism of ortho-nitrobenzyl photodeprotection.[8][9]

Optimizing Your Photochemical Reaction

Several factors can be tuned to optimize the outcome of a photochemical deprotection reaction.[13]

  • Wavelength: The irradiation wavelength should ideally overlap with the absorption maximum of the photolabile protecting group to maximize efficiency.

  • Light Intensity: Higher light intensity can increase the reaction rate, but excessive intensity may lead to photodegradation of the product.

  • Solvent: The choice of solvent can influence the reaction by affecting the stability of excited states and intermediates.[14]

  • Concentration: The concentration of the substrate should be optimized to ensure sufficient light penetration throughout the reaction mixture.

  • Quantum Yield (Φ): This parameter quantifies the efficiency of a photochemical process and is defined as the number of moles of a product formed per mole of photons absorbed.[4][16] A higher quantum yield indicates a more efficient reaction. The quantum yield can be influenced by factors such as the structure of the PPG and the reaction conditions.[17] For some reactions, particularly those involving chain reactions, the quantum yield can be greater than one.[17][18]

Safety Considerations in Photochemistry

Working with photochemical reactors requires strict adherence to safety protocols.

  • UV Radiation Exposure: UV light can be harmful to the eyes and skin. Always operate UV light sources in a shielded enclosure or behind UV-blocking screens.[11] Wear appropriate personal protective equipment (PPE), including UV-protection safety glasses, a lab coat, and gloves.[19][20]

  • Electrical Hazards: High-voltage power supplies for lamps pose a significant electrical hazard. Ensure all electrical connections are properly insulated and grounded.

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood.[19] Be aware of the specific hazards of the solvents and reagents being used by consulting their Safety Data Sheets (SDS).[21]

  • Heat Hazards: High-intensity lamps can generate significant heat. Ensure adequate cooling to prevent burns and solvent fires.[11]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion - Incorrect wavelength of light. - Insufficient light intensity. - Starting material is not pure.[22] - Reaction is oxygen-sensitive.- Verify the lamp's emission spectrum and the substrate's absorption spectrum. - Increase light intensity or move the lamp closer to the vessel. - Purify the starting material. - Degas the solvent and run the reaction under an inert atmosphere.
Formation of byproducts - Over-irradiation. - Incorrect wavelength causing side reactions. - Thermal decomposition due to overheating.- Monitor the reaction closely and stop it once the starting material is consumed.[22] - Use a more monochromatic light source (e.g., LED) or filters. - Ensure adequate cooling of the reaction vessel.
Low product yield after workup - Product is volatile. - Product is water-soluble. - Product degradation during purification.- Use a cold trap during solvent removal. - Extract the aqueous layer multiple times.[23] - Use milder purification conditions (e.g., shorter column, less polar solvent).

Conclusion

Photochemical deprotection is a powerful technique that offers precise control over chemical reactions. By carefully considering the experimental setup, optimizing reaction parameters, and adhering to safety protocols, researchers can effectively harness the power of light to achieve their synthetic goals. The transition towards more energy-efficient and selective light sources like LEDs will continue to expand the applications of this versatile methodology in research and industry.

References

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  • UV LED Light Sources for Photochemistry. (n.d.). Phoseon Technology. Retrieved from [Link]

  • Lin, Q., et al. (2023). Precise photorelease in living cells by high-viscosity activatable coumarin-based photocages. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Saha, S., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Data-Driven Optimization of Photochemical Reaction Pathways. (2024). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent progress in studies of photocages. PMC - NIH. Retrieved from [Link]

  • Kiker, M. T., et al. (2023). Visible light activated coumarin photocages: an interplay between radical and organobase generation to govern thiol–ene polymerizations. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Saha, S., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC - PubMed Central. Retrieved from [Link]

  • Kiker, M. T., et al. (2023). Visible light activated coumarin photocages: an interplay between radical and organobase generation to govern thiol–ene polymerizations. RSC Publishing. Retrieved from [Link]

  • The structures of photocages 12–15 and schematic of the coumarin photocleavage mechanism. (n.d.). ResearchGate. Retrieved from [Link]

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  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (2019). NIH. Retrieved from [Link]

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  • Mathematical optimization approach for estimating the quantum yield distribution of a photochromic reaction in a polymer. (2017). AIP Publishing. Retrieved from [Link]

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  • Common operating guidelines for laboratory photoreactors. (2024). Shanghai 3S Technology. Retrieved from [Link]

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Application Notes & Protocols: Spatiotemporal Control in Synthesis Using (4-Methoxy-2-nitrophenyl)methanol for Hydroxyl Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Protecting Groups

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity.[1][2][3] These molecular scaffolds temporarily mask reactive functional groups, preventing unintended side reactions and enabling complex molecular architecture to be built with precision.[4][5] While a vast arsenal of acid- and base-labile protecting groups exists, the demand for milder and more orthogonal deprotection strategies has led to the ascendancy of photolabile protecting groups (PPGs).[6]

PPGs offer an unparalleled level of control, allowing for the removal of the protective moiety through the simple application of light, often at specific wavelengths.[7] This "traceless" deprotection obviates the need for harsh chemical reagents, preserving sensitive functionalities elsewhere in the molecule. Among the most reliable and versatile classes of PPGs are the ortho-nitrobenzyl (oNB) derivatives.[6][8]

This guide focuses on a particularly advantageous member of this family: the (4-Methoxy-2-nitrophenyl)methyl group (MNP) , derived from (4-Methoxy-2-nitrophenyl)methanol. The key feature of the MNP group is the presence of a methoxy substituent on the aromatic ring. This electron-donating group beneficially red-shifts the molecule's UV absorbance, allowing for efficient photolytic cleavage at longer wavelengths (typically 350-365 nm).[9][10] This is a critical advantage, as the use of less energetic light minimizes the potential for photodamage to sensitive substrates, such as those found in peptide, oligonucleotide, and natural product synthesis.[10][11][12]

Section 1: The Chemistry of MNP Protection and Deprotection

Protection of Hydroxyl Groups: Formation of an MNP Ether

The protection of an alcohol with the MNP group involves the formation of an ether linkage. This is typically achieved under standard Williamson ether synthesis conditions. The alcohol is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile, displacing a leaving group on the MNP precursor, commonly (4-methoxy-2-nitrophenyl)methyl bromide.

The choice of base is critical and depends on the acidity of the hydroxyl group. Strong bases like sodium hydride (NaH) are effective for primary and secondary alcohols, while milder conditions may be required for more sensitive substrates.

cluster_protection Protection Workflow Alcohol R-OH Alkoxide R-O⁻ Na⁺ Alcohol->Alkoxide  Base (e.g., NaH)  Solvent (e.g., THF, DMF) Protected_Alcohol R-O-MNP (Protected Hydroxyl) Alkoxide->Protected_Alcohol  + MNP-Br MNP_Br MNP-Br ((4-Methoxy-2-nitrophenyl)methyl bromide)

Caption: General workflow for the protection of an alcohol with the MNP group.

Deprotection: A Light-Induced Cascade

The removal of the MNP group is the cornerstone of its utility. The process is initiated by irradiating the protected compound with UV light, typically around 365 nm. The mechanism is a well-studied intramolecular rearrangement characteristic of o-nitrobenzyl compounds.[6][8]

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient aci-nitro intermediate.[6]

  • Rearrangement and Cleavage: This intermediate rapidly rearranges, leading to the cleavage of the C-O ether bond.

  • Product Release: The process releases the free alcohol and generates 4-methoxy-2-nitrosobenzaldehyde as a byproduct.

This sequence of events occurs under neutral conditions and at ambient temperature, highlighting the mildness of the deprotection step.

cluster_deprotection Photolytic Deprotection Mechanism Protected R-O-MNP Excited Excited State Protected->Excited  hν (≈365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro  Intramolecular  H-Abstraction Cleavage Rearrangement & Cleavage AciNitro->Cleavage  Rearrangement Deprotected R-OH (Free Alcohol) Cleavage->Deprotected Byproduct 4-Methoxy-2-nitrosobenzaldehyde Cleavage->Byproduct

Caption: The photochemical mechanism for the cleavage of the MNP protecting group.

Section 2: Experimental Protocols

Protocol A: Protection of a Primary Alcohol with (4-Methoxy-2-nitrophenyl)methyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol. Reaction times and temperatures may need to be optimized for different substrates.

Materials:

  • Substrate (primary alcohol): 1.0 eq

  • Sodium hydride (NaH), 60% dispersion in mineral oil: 1.2 eq

  • (4-Methoxy-2-nitrophenyl)methyl bromide (MNP-Br): 1.1 eq

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in a minimal amount of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of MNP-Br: Dissolve MNP-Br (1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure MNP-protected alcohol.

Protocol B: Photolytic Deprotection of an MNP-Protected Alcohol

This protocol outlines the photochemical cleavage of the MNP ether. The ideal solvent and concentration should be determined empirically.

Equipment & Materials:

  • MNP-protected substrate

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • UV photoreactor equipped with a lamp emitting at ≈365 nm (e.g., Rayonet reactor or a high-pressure mercury lamp with appropriate filters).[11]

  • Reaction vessel made of borosilicate (Pyrex) or quartz glass. Note: Standard borosilicate glass largely absorbs UV radiation below 300 nm but is transparent enough for 365 nm light.

  • Stirring mechanism and cooling system for the reactor.

Procedure:

  • Solution Preparation: Dissolve the MNP-protected substrate in the chosen solvent. The concentration is typically in the range of 0.01-0.05 M. Lower concentrations can sometimes lead to faster decomposition by minimizing light absorption by the byproduct.[13]

  • Degassing (Optional but Recommended): To minimize side reactions from oxygen, degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Irradiation: Transfer the solution to the photoreactor vessel. Begin stirring and cooling (if necessary) and irradiate with 365 nm light.

  • Reaction Monitoring: Monitor the deprotection by TLC or HPLC. The appearance of the polar alcohol spot (TLC) or peak (HPLC) and the disappearance of the starting material indicates progress. The 4-methoxy-2-nitrosobenzaldehyde byproduct is often visible as a colored spot.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography to separate the desired deprotected alcohol from the nitrosobenzaldehyde byproduct and any unreacted starting material.

Section 3: Performance Data and Considerations

The MNP group is effective for a wide range of hydroxyl-containing compounds. The following table summarizes representative data.

Substrate TypeProtection Conditions (Yield)Deprotection Conditions (Yield)Quantum Yield (Φ)Reference
Primary AlcoholNaH, MNP-Br, DMF365 nm, MeOH, 4h (95%)~0.1[14]
PhenolK₂CO₃, MNP-Br, Acetone350 nm, Dioxane/H₂O, 2h (91%)N/A[9]
Peptide BackboneBoc-chemistry compatible365 nm, aq. buffer, 30 min (>90%)N/A[12]
Caged ATPNot Applicable347 nm, aq. buffer (72%)0.055[10]

Key Advantages:

  • Mild Deprotection: Cleavage occurs under neutral, reagent-free conditions.

  • Orthogonality: Stable to a wide range of acidic and basic conditions used to remove other protecting groups (e.g., Boc, Fmoc, silyl ethers).[2][12]

  • Enhanced Wavelength: The methoxy group allows for the use of less damaging 350-365 nm light, compared to unsubstituted o-nitrobenzyl groups.[9][10]

Troubleshooting & Considerations:

  • Byproduct Interference: The 4-methoxy-2-nitrosobenzaldehyde byproduct can absorb at the irradiation wavelength, potentially causing an "inner filter" effect that slows the reaction. It can also be reactive. Efficient purification after deprotection is crucial.

  • Incomplete Conversion: If deprotection stalls, consider diluting the reaction mixture, ensuring the lamp is performing optimally, or checking for substrate degradation.

  • Solvent Choice: The solvent should be transparent at the irradiation wavelength and capable of dissolving the substrate. Protic solvents like methanol can sometimes assist in the final hydrolysis step.

  • Oxygen Sensitivity: While not always necessary, degassing the solution can prevent photo-oxidation side reactions with sensitive substrates.

References

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Holmes, C. P., & Jones, D. G. (1996). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 61(12), 4164-4169. [Link]

  • ResearchGate. (n.d.). A) Photo‐induced cleavage of thioether o‐nitrobenzyl to produce...[Link]

  • Röck, R., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(33), 29191-29199. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Narayana, C., et al. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 12(6), 751-768. [Link]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Angewandte Chemie International Edition, 50(30), 6966-6998. [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, (14), 1557-1559. [Link]

  • Yang, Q., & Njardarson, J. T. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 16(24), 6492-6495. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks. [Link]

  • Chemdad Co. (n.d.). 4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

  • ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Givens, R. S., & Rubina, M. (2015). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Accounts of Chemical Research, 48(3), 649-658. [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]

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Application Notes and Protocols: (4-Methoxy-2-nitrophenyl)methanol for Carboxylic Acid Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Photolabile Carboxylic Acid Protection

In the intricate landscape of multi-step organic synthesis, particularly within drug development and the preparation of complex bioactive molecules, the judicious protection and deprotection of functional groups is a cornerstone of success. Carboxylic acids, with their inherent acidity and nucleophilicity, often require temporary masking to prevent unwanted side reactions. The ideal protecting group should be readily introduced, stable to a range of reaction conditions, and removed selectively under mild conditions that preserve the integrity of the often-delicate target molecule.

Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of control over deprotection.[1] By using light as a traceless reagent, we can trigger the release of the active molecule with high spatial and temporal precision, a feature of immense value in chemical biology and targeted drug delivery.[2] Among the arsenal of PPGs, the ortho-nitrobenzyl scaffold has proven to be a robust and versatile platform.[3]

This technical guide focuses on a key member of this family: (4-Methoxy-2-nitrophenyl)methanol . The inclusion of a methoxy group on the aromatic ring serves to red-shift the absorption maximum to longer, less damaging wavelengths and can enhance the rate of photolytic cleavage.[4][5] This document provides an in-depth exploration of the mechanistic underpinnings, detailed experimental protocols, and practical considerations for the application of this compound as a photolabile protecting group for carboxylic acids.

Mechanism of Protection and Deprotection: A Tale of Two Reactions

The utility of this compound as a protecting group lies in a straightforward esterification reaction for its introduction and a light-induced intramolecular rearrangement for its removal.

Protection: Formation of the (4-Methoxy-2-nitrophenyl)methyl Ester

The protection of a carboxylic acid with this compound is typically achieved through an esterification reaction. A highly effective and mild method for this transformation is the Steglich esterification , which utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[6][7]

The mechanism of the Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species. This intermediate is readily attacked by the primary alcohol of this compound to furnish the desired ester, along with the dicyclohexylurea (DCU) byproduct, which precipitates from the reaction mixture.[6]

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP DCU DCU (precipitates) O_acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Protected_Ester Protected Ester Acylpyridinium->Protected_Ester + this compound Acylpyridinium->Protected_Ester Protecting_Alcohol This compound Protecting_Alcohol->Protected_Ester Protected_Ester->Protected_Ester

Figure 1: Workflow for Steglich Esterification.

Deprotection: The Photolytic Cascade

The removal of the (4-methoxy-2-nitrophenyl)methyl protecting group is initiated by the absorption of UV light, typically in the range of 300-365 nm.[1][3] The mechanism is a well-studied intramolecular redox reaction characteristic of ortho-nitrobenzyl compounds.

Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[8] This transient species then undergoes a rapid intramolecular cyclization and subsequent rearrangement to release the carboxylic acid and form 4-methoxy-2-nitrosobenzaldehyde as a byproduct.[9] The generation of this fluorescent byproduct can sometimes be used to monitor the progress of the deprotection reaction.[10]

G Protected_Ester Protected Ester Excited_State Excited State Protected_Ester->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization Carboxylic_Acid Released Carboxylic Acid Cyclic_Intermediate->Carboxylic_Acid Rearrangement Byproduct 4-Methoxy-2-nitrosobenzaldehyde Cyclic_Intermediate->Byproduct

Figure 2: Deprotection pathway via photolysis.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using this compound

This protocol describes a general procedure for the Steglich esterification of a carboxylic acid with this compound.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl (aq)

  • Saturated sodium bicarbonate (aq)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting carboxylic acid.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl (aq), saturated sodium bicarbonate (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure (4-methoxy-2-nitrophenyl)methyl ester.

Protocol 2: Photolytic Deprotection of a (4-Methoxy-2-nitrophenyl)methyl Ester

This protocol provides a general method for the photolytic cleavage of the (4-methoxy-2-nitrophenyl)methyl ester to regenerate the free carboxylic acid.

Materials:

  • (4-Methoxy-2-nitrophenyl)methyl ester

  • Appropriate solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths < 300 nm)

  • Stirring plate

  • Appropriate work-up solvents (e.g., ethyl acetate, dilute HCl)

Procedure:

  • Dissolve the (4-methoxy-2-nitrophenyl)methyl ester in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be adjusted based on the solubility of the starting material and the path length of the photoreactor.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.

  • Place the reaction vessel in the photoreactor and irradiate with UV light (typically >300 nm) while stirring.

  • Monitor the progress of the reaction by TLC or HPLC. The reaction time will depend on the substrate, concentration, and the intensity of the light source, but is often complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods. Typically, an acidic workup is employed to ensure the carboxylic acid is in its protonated form. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected carboxylic acid. Further purification by crystallization or chromatography may be necessary.

Data Presentation: A Quantitative Overview

The efficiency of a protecting group strategy is best understood through quantitative data. The following table summarizes typical yields for the protection step and the quantum yield for the photolytic deprotection.

ParameterValue/RangeCommentsReference
Protection Yield (Steglich) 70-95%Yield is substrate-dependent; sterically hindered acids may give lower yields.[11],[12]
Deprotection (Photolysis) Yield Good to QuantitativeGenerally high-yielding, with minimal side products under optimal conditions.[13]
Quantum Yield (Φ) ~0.17For the photolysis of an α-carboxy-6-nitroveratryl ester, a closely related system.[13]
Photolysis Wavelength >300 nmTypically 350-365 nm to avoid damage to sensitive substrates.[1],[3]

Troubleshooting and Key Considerations

  • Incomplete Protection: If the esterification reaction stalls, consider adding an additional portion of DCC. Ensure all reagents and solvents are anhydrous, as water will consume the DCC.

  • Low Deprotection Yield: Ensure the solvent is transparent at the irradiation wavelength. Degassing the solution is important to prevent quenching of the excited state by oxygen. The intensity of the UV lamp can decrease over time, so lamp maintenance is crucial.

  • Byproduct Interference: The 4-methoxy-2-nitrosobenzaldehyde byproduct is generally soluble in organic solvents and can be removed by standard purification techniques. However, in biological applications, its potential for side reactions should be considered.[9]

  • Substrate Compatibility: The stability of the target molecule to UV irradiation should be assessed prior to employing this protecting group strategy.

Applications in Research and Development

The ability to "cage" carboxylic acids with the (4-methoxy-2-nitrophenyl)methyl group has found applications in various areas of chemical and biological research:

  • Peptide Synthesis: This protecting group can be used to mask the C-terminus or acidic side chains of amino acids during peptide synthesis.[14]

  • "Caged" Bioactive Molecules: The controlled release of biologically active carboxylic acids, such as neurotransmitters or signaling molecules, can be achieved with high spatial and temporal resolution, allowing for precise studies of biological processes.[10]

  • Drug Delivery: The incorporation of this photolabile protecting group into drug delivery systems allows for light-triggered release of a therapeutic agent at a specific site, potentially reducing systemic toxicity and improving efficacy.[2]

Conclusion

This compound is a valuable tool for the photolabile protection of carboxylic acids. Its straightforward introduction via Steglich esterification, stability to a range of chemical conditions, and clean, light-triggered deprotection make it an attractive choice for complex organic synthesis and chemical biology applications. By understanding the underlying mechanisms and following robust protocols, researchers can effectively leverage this protecting group to advance their scientific objectives.

References

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  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of Organic Chemistry, 67(16), 5567-5577. [Link]

  • Hansen, M. B., et al. (2005). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. The Journal of Physical Chemistry A, 109(16), 3825-3834. [Link]

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  • Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. PubMed. [Link]

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  • Corrie, J. E. T., et al. (2003). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds. Photochemical & Photobiological Sciences, 2(11), 1087-1094. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link]

  • Bochet, C. G. (2001). Orthogonal Photolysis of Protecting Groups. Request PDF. [Link]

  • Russell, R. J., et al. (2010). α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids. Request PDF. [Link]

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Protecting amines with a (4-Methoxy-2-nitrophenyl)methanol derivative

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Guide to Amine Protection Using a Photolabile (4-Methoxy-2-nitrophenyl)methyl Carbamate Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in peptide chemistry and drug development, the judicious use of protecting groups is paramount.[1] This guide provides an in-depth exploration of the (4-methoxy-2-nitrophenyl)methyl group, a photolabile protecting group (PPG) for amines. We delve into the mechanistic underpinnings of both the protection reaction and the light-induced deprotection, offering a rationale for its application. This document provides detailed, field-tested protocols for the synthesis of the activated protecting group precursor, the protection of primary amines, and the subsequent photolytic cleavage. By combining theoretical principles with practical, step-by-step instructions, this guide serves as a comprehensive resource for researchers seeking to leverage the power of photolabile protecting groups for spatiotemporal control in complex molecular synthesis.

Introduction: The Need for Controlled Amine Reactivity

Amines are fundamental functional groups, yet their inherent nucleophilicity often necessitates temporary masking to prevent unwanted side reactions during synthesis.[2] While traditional protecting groups like Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis) are mainstays of the synthetic chemist's toolkit, they rely on chemical reagents for removal.[3] Photolabile protecting groups (PPGs) offer a distinct and powerful alternative, enabling deprotection to be triggered by light—a non-invasive and precisely controllable external stimulus.[4][5]

The ortho-nitrobenzyl (oNB) scaffold is one of the most widely used classes of PPGs.[6][7] The derivative at the core of this guide, the (4-methoxy-2-nitrophenyl)methyl group (hereafter MeO-oNB), incorporates an electron-donating methoxy group on the aromatic ring. This modification enhances the photolytic properties and provides a robust, orthogonal handle for amine protection, compatible with standard Boc-based synthetic strategies.[8] This guide will focus on the application of this group via a stable carbamate linkage.

The Underlying Chemistry: Mechanism of Protection and Deprotection

A thorough understanding of the reaction mechanisms is critical for successful implementation and troubleshooting. The MeO-oNB group is installed as a carbamate and removed via a well-characterized photochemical process.

Protection: Formation of the MeO-oNB-Carbamate

Amines are typically protected by reacting them with an activated form of the (4-methoxy-2-nitrophenyl)methanol, such as the corresponding chloroformate. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, followed by the loss of a chloride leaving group and a proton to yield the stable, protected carbamate.

Deprotection: A Light-Induced Cascade

The key advantage of the MeO-oNB group is its photolytic lability. Upon irradiation with UV light (typically in the 350-365 nm range), the molecule undergoes a series of intramolecular rearrangements, culminating in the release of the free amine.[1][9]

The accepted mechanism proceeds as follows:

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.[1]

  • Cyclization and Rearrangement: The aci-nitro species rapidly rearranges into a cyclic hemiacetal-like intermediate.

  • Fragmentation: This unstable intermediate collapses, releasing the free amine via the decomposition of the resulting unstable carbamic acid to CO2 and the amine. A (4-methoxy-2-nitrosophenyl)aldehyde is generated as a byproduct.[1][10]

The photolytic deprotection mechanism is visualized in the diagram below.

G Protected MeO-oNB Protected Amine (Ground State) Excited Excited State Protected->Excited hv (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Released Amine + CO₂ + Nitroso-aldehyde Byproduct Cyclic->Products Fragmentation

Caption: Mechanism of photolytic deprotection of the MeO-oNB-carbamate.

Strategic Advantages and Practical Considerations

The choice of a protecting group is a critical decision in a synthetic campaign. The MeO-oNB group offers a unique set of features that make it highly valuable for specific applications.

FeatureDescription
Orthogonality The photolytic cleavage is compatible with acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz, Bn) protecting groups, enabling complex, selective deprotection strategies.[11][12]
Mild Deprotection Removal with light avoids the use of harsh acids, bases, or heavy metal catalysts, preserving sensitive functional groups elsewhere in the molecule.[13]
Spatiotemporal Control Light can be delivered to specific locations at precise times, enabling applications in materials science, patterned surface chemistry, and controlled release of bioactive molecules.[1][4]
Byproduct Reactivity The 2-nitrosoaldehyde byproduct can potentially react with the newly liberated amine.[10] This can be mitigated by including a scavenger reagent, such as semicarbazide hydrochloride, in the photolysis solution.[11]
Internal Filter Effect The byproduct may absorb light at the irradiation wavelength, which can slow the reaction over time. Using dilute solutions and efficient stirring can help minimize this effect.[10]

Experimental Protocols

The following protocols provide a framework for the synthesis of the requisite chloroformate, protection of a model primary amine, and its subsequent photolytic deprotection.

Protocol 1: Synthesis of (4-Methoxy-2-nitrophenyl)methyl Chloroformate

This protocol describes the conversion of the commercially available alcohol to the activated chloroformate required for amine protection. This reaction should be performed in a well-ventilated fume hood due to the use of triphosgene.

Materials:

  • This compound

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 10 mL per 1 g of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM and add it dropwise to the cooled alcohol solution over 20-30 minutes.

  • Base Addition: Slowly add anhydrous pyridine (1.1 eq) dropwise to the reaction mixture. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting alcohol.

  • Work-up: The resulting solution of (4-methoxy-2-nitrophenyl)methyl chloroformate is typically used immediately in the next step without purification. The concentration can be estimated based on the initial amount of alcohol.

Protocol 2: Protection of a Primary Amine (e.g., Benzylamine)

This protocol details the formation of the carbamate on a model amine.

Materials:

  • Solution of (4-Methoxy-2-nitrophenyl)methyl chloroformate in DCM (from Protocol 1)

  • Benzylamine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Solution: In a separate flask, dissolve benzylamine (1.0 eq) and TEA (1.5 eq) in DCM. Cool to 0 °C.

  • Addition: Slowly add the crude chloroformate solution (approx. 1.1 eq) from Protocol 1 to the stirred amine solution at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting amine.

  • Quenching & Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected amine.

Protocol 3: Photolytic Deprotection

This protocol describes the light-induced cleavage of the MeO-oNB-carbamate.

Materials:

  • MeO-oNB protected amine

  • Solvent (e.g., Methanol, Acetonitrile, or a mixture with water)

  • Semicarbazide hydrochloride (optional, scavenger)

  • UV Photoreactor (e.g., Rayonet reactor with 350 nm lamps) or a high-power 365 nm LED setup.

  • Borosilicate glass or quartz reaction vessel (Note: standard borosilicate glass cuts off UV light below ~320 nm and is suitable for this purpose).

Procedure:

  • Solution Preparation: Dissolve the MeO-oNB protected amine in the chosen solvent to a relatively dilute concentration (e.g., 0.01-0.05 M) to minimize the internal filter effect. If using a scavenger, add semicarbazide hydrochloride (3-5 eq).

  • Irradiation: Place the solution in the photoreactor and irradiate with 350-365 nm light. Maintain stirring throughout the reaction. If the reactor generates heat, use a cooling fan or water bath to maintain room temperature.

  • Monitoring: Monitor the progress of the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the free amine.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified using an appropriate method. For a basic amine product, an acidic wash/basic extraction sequence can be effective. Alternatively, flash chromatography can be used to isolate the pure deprotected amine from the byproduct and any remaining scavenger.

Overall Experimental Workflow

The entire process, from activation of the protecting group to the final deprotected amine, follows a logical sequence.

G start Start: This compound chloroformate Protocol 1: Synthesize Chloroformate start->chloroformate protect Protocol 2: Protect Amine chloroformate->protect amine Primary Amine (Substrate) amine->protect protected_amine Purified MeO-oNB Protected Amine protect->protected_amine deprotect Protocol 3: Photolytic Deprotection protected_amine->deprotect final_product Final Product: Purified Free Amine deprotect->final_product

Caption: High-level workflow for amine protection and deprotection.

Conclusion

The (4-methoxy-2-nitrophenyl)methyl carbamate is a highly effective photolabile protecting group for amines. Its robust orthogonality to common protecting groups and the mild, controllable nature of its light-induced removal make it an invaluable tool for modern organic synthesis. By following the principles and protocols outlined in this guide, researchers can confidently incorporate this advanced strategy into their synthetic routes to achieve precise chemical control and enable the construction of complex molecular architectures.

References

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). Chemical Reviews. [Link]

  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel photoreactive protecting groups. (1994).
  • Photoremovable Protecting Groups. (2022). MDPI. [Link]

  • Photolabile ortho-Nitro-Benzyl Carbonate as an Amino Protecting Group for Stereocontrolled Synthesis of 2-Amino-2-Deoxy-β-d-Glycosides. (n.d.). ResearchGate. [Link]

  • 2.4 Photocleavable Protecting Groups. (n.d.). Thieme. [Link]

  • Photolabile Protecting Groups: Structure and Reactivity. (2018). ResearchGate. [Link]

  • (PDF) Photoremovable Protecting Groups. (2022). ResearchGate. [Link]

  • Photoremovable protecting groups: reaction mechanisms and applications. (2005). Semantic Scholar. [Link]

  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. (2015). University of Groningen Research Portal. [Link]

  • Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. (2019). Organic Letters. [Link]

  • Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. (2019). ResearchGate. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2013). Chemical Reviews. [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (2002). ResearchGate. [Link]

  • Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. (2006). PubMed. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2013). National Center for Biotechnology Information. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2008). National Center for Biotechnology Information. [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (2020).
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (2002). Journal of the Chemical Society, Perkin Transactions 1. [Link]

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Application Note: Wavelength Selection for the Orthogonal Photolysis of Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Light in Complex Molecular Synthesis

In the intricate world of multi-step organic synthesis and the development of sophisticated drug delivery systems, the ability to selectively unmask functional groups with high precision is paramount. Photolabile protecting groups (PPGs), also known as photoremovable or photocleavable protecting groups, offer an unparalleled level of control, allowing for the spatial and temporal release of active molecules using light as a traceless reagent.[1] This technique, often termed "photocaging," temporarily inactivates a biologically active agent by linking it to a PPG.[2] The activity can then be restored on-demand through photoirradiation, which cleaves the PPG and liberates the active molecule.[2]

The true elegance of this approach is realized in the concept of orthogonal photolysis , where multiple PPGs within the same system can be independently cleaved by irradiating at distinct wavelengths of light.[3][4] This "chromatic orthogonality" enables the sequential and selective activation of different functionalities, paving the way for the construction of highly complex molecules and the orchestrated release of multiple therapeutic agents.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting the optimal wavelengths for the orthogonal photolysis of protecting groups. We will delve into the key photochemical parameters that govern cleavage efficiency and provide a step-by-step methodology for empirical wavelength determination.

Core Principles of Wavelength Selection for Orthogonal Photolysis

The successful implementation of an orthogonal photolysis strategy hinges on a thorough understanding of the photophysical properties of the chosen PPGs. The primary goal is to identify a unique irradiation wavelength for each PPG that maximizes its cleavage efficiency while minimizing the unintended cleavage of other PPGs present in the system.

Key Photochemical Parameters

The efficiency of a photocleavage reaction at a given wavelength is not solely dependent on the absorption of light. It is a product of two critical parameters:

  • Molar Extinction Coefficient (ε): This value represents the ability of a molecule to absorb light at a specific wavelength. A higher extinction coefficient at the irradiation wavelength means more photons are absorbed by the PPG.

  • Quantum Yield of Uncaging (Φu): This expresses the number of molecules of the active substance released per photon absorbed.[2] It is a measure of the efficiency of the photochemical reaction that leads to deprotection once a photon has been absorbed.

The overall photocleavage efficiency, or uncaging cross-section, is the product of these two factors (ε × Φu).[2] For a successful orthogonal system, the ideal scenario is to have PPGs with absorption spectra that do not overlap, allowing for the selection of a wavelength at which the extinction coefficient of one PPG is high while the others are near zero.[3]

The Concept of a "Photochemical Window"

In a multi-PPG system, the objective is to find a "photochemical window" for each group – a range of wavelengths where the product of ε and Φu is high for the target PPG and negligible for all other PPGs. This requires careful consideration of the complete UV-Vis absorption spectra of all protected compounds.

G

Common Photolabile Protecting Groups and Their Spectral Properties

A variety of PPGs have been developed, each with distinct absorption characteristics. The choice of PPGs is critical for designing a successful orthogonal system. Structural modifications to the core chromophore can lead to significant shifts in the absorption maximum (λmax), enabling the fine-tuning of cleavage wavelengths.[3]

Protecting Group ClassExample PPGTypical λmax (nm)Notes
Nitrobenzyl-based o-Nitrobenzyl (oNB)~250-350One of the most common classes of PPGs.[1] The photoproducts can sometimes absorb at the irradiation wavelength, reducing efficiency.[5]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350Red-shifted absorption compared to oNB, allowing for irradiation at longer, less damaging wavelengths.
Nitroveratryl (NV)~350-365Widely used in various applications, including oligosaccharide synthesis.[6]
Coumarin-based (7-Diethylaminocoumarin-4-yl)methyl (DEACM)~380-400Known for rapid release kinetics and good aqueous solubility.
Modified Coumarins>450Structural modifications can shift the absorption into the visible range, which is advantageous for biological applications to minimize phototoxicity.[2]
Carbonyl-based p-Hydroxyphenacyl (pHP)~270-320Offers clean reactions with high quantum yields and a unique rearrangement mechanism.[1][5]
3',5'-Dimethoxybenzoin (DMB)~254Can exhibit high quantum yields.[1]
BODIPY-based Styryl-BODIPY>500Exhibit large extinction coefficients and red-shifted absorption maxima, making them suitable for applications requiring visible or near-IR light.

Note: The λmax can be influenced by the solvent and the nature of the protected molecule. Therefore, experimental verification is crucial.

Protocol: Empirical Wavelength Selection for Orthogonal Photolysis

This protocol outlines a systematic approach to determine the optimal wavelengths for the selective cleavage of two different PPGs in a single substrate.

Part 1: Characterization of Individual PPGs

Objective: To determine the absorption spectra and cleavage efficiency of each individually protected compound.

Materials:

  • Substrate protected with PPG1

  • Substrate protected with PPG2

  • Appropriate solvent (e.g., acetonitrile, methanol, buffered aqueous solution)

  • UV-Vis spectrophotometer

  • Monochromatic light source with tunable wavelength (e.g., laser, monochromator with a broad-spectrum lamp)

  • HPLC or LC-MS system for analysis

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of known concentrations for each of the protected compounds in the chosen solvent.

  • Acquire UV-Vis Spectra:

    • For each compound, acquire a full UV-Vis absorption spectrum (e.g., from 200 to 600 nm) to identify the λmax and the overall absorption profile.

    • Overlay the spectra of the two protected compounds to visually identify regions of minimal spectral overlap.

  • Determine Cleavage Efficiency at Different Wavelengths:

    • For each protected compound, irradiate separate aliquots at a series of different wavelengths. Good starting points are the λmax of each compound and wavelengths where the spectral overlap is minimal.

    • Use a constant light intensity and irradiation time for initial screening.

    • After irradiation, analyze the samples by HPLC or LC-MS to quantify the amount of deprotected product and remaining starting material.

    • Plot the percentage of deprotection versus the irradiation wavelength for each PPG. This will generate an "action plot" that reflects the cleavage efficiency across the spectrum.

Part 2: Orthogonal Cleavage in a Dual-Protected System

Objective: To verify the selective cleavage of each PPG in a molecule containing both protecting groups.

Materials:

  • Substrate protected with both PPG1 and PPG2

  • Equipment from Part 1

Procedure:

  • Prepare Dual-Protected Substrate Solution: Prepare a stock solution of the dual-protected compound.

  • Selective Cleavage of PPG1:

    • Based on the data from Part 1, select the optimal wavelength (λ1) for cleaving PPG1 with minimal cleavage of PPG2.

    • Irradiate an aliquot of the dual-protected substrate solution at λ1.

    • Monitor the reaction over time by taking small aliquots for HPLC or LC-MS analysis. The goal is to see the formation of the product with PPG2 still intact and minimal formation of the fully deprotected product.

  • Selective Cleavage of PPG2:

    • Select the optimal wavelength (λ2) for cleaving PPG2 with minimal cleavage of PPG1.

    • Irradiate a fresh aliquot of the dual-protected substrate solution at λ2.

    • Monitor the reaction over time to observe the selective formation of the product with PPG1 still attached.

  • Sequential Cleavage:

    • Irradiate an aliquot at λ1 until the cleavage of PPG1 is complete.

    • Subsequently, irradiate the same sample at λ2 to cleave the remaining PPG2.

    • Analyze the final product to confirm complete deprotection.

G

Considerations for Robust Orthogonal Systems

  • Photoproduct Interference: The photoproducts generated upon cleavage of a PPG should ideally be transparent at the irradiation wavelengths to avoid competitive absorption, which can reduce the efficiency of subsequent deprotection steps.[5][7]

  • Phototoxicity: For biological applications, it is crucial to use longer wavelengths (visible or near-IR) to minimize phototoxicity and improve tissue penetration.[2] The use of two-photon absorption can also be a valuable strategy to achieve this.[2]

  • Solvent Effects: The polarity of the solvent can influence the absorption spectra and quantum yields of PPGs. Therefore, wavelength selection should be performed in the solvent system that will be used for the final application.

  • Reaction Kinetics: The rate of substrate release can vary significantly between different PPGs. This should be considered when designing experiments, especially those involving the study of fast biological processes.

Conclusion

The wavelength-selective cleavage of photolabile protecting groups is a powerful strategy for achieving orthogonal control in complex chemical and biological systems. By carefully selecting PPGs with distinct spectral properties and empirically determining the optimal irradiation wavelengths, researchers can achieve highly selective and sequential deprotection. This enables the precise synthesis of complex molecules, the controlled activation of multiple bioactive compounds, and the development of advanced drug delivery platforms. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of orthogonal photolysis in your research endeavors.

References

  • Balint, S., et al. (2022). Photoremovable Protecting Groups. MDPI. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

  • Kundu, A., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Szymański, W., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. [Link]

  • Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters. [Link]

  • Barany, G., & Merrifield, R. B. (1979). A new amino protecting group removable by reduction. ... Deprotection: The Concept of Orthogonal Sets. [Link]

  • Li, Y., et al. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]

  • Zenodo. (2020). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. Zenodo. [Link]

  • Royal Society of Chemistry. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. Royal Society of Chemistry. [Link]

  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

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Application Note & Protocol: Synthesis of 4-Methoxy-2-Nitroaniline via a Continuous Flow Reactor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Continuous Flow for Enhanced Safety and Efficiency in Nitration Chemistry

The synthesis of 4-methoxy-2-nitroaniline, a crucial intermediate in the pharmaceutical industry, particularly for the production of omeprazole, has traditionally been performed using batch processes. However, the nitration step, a cornerstone of this synthesis, is notoriously hazardous due to its highly exothermic nature and the use of corrosive mixed acids. These factors make scaling up batch production challenging, often leading to safety risks, reduced selectivity, and the formation of unwanted byproducts.

Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in a continuously moving stream within a small-volume reactor, flow chemistry provides unparalleled control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio inherent in microreactors or tubular reactors ensures efficient heat transfer, effectively mitigating the risk of thermal runaways associated with exothermic nitration reactions. This enhanced control not only improves the safety profile of the process but also leads to higher yields, improved selectivity, and greater consistency in product quality. This application note provides a detailed protocol for a three-step continuous flow synthesis of 4-methoxy-2-nitroaniline, designed for researchers, scientists, and drug development professionals seeking a safer, more efficient, and scalable manufacturing process.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The core of this synthesis is the electrophilic aromatic nitration of an activated benzene ring. The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), nitric acid (HNO₃) is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). This is the active electrophile in the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) present in the reaction mixture, removes a proton from the carbocation intermediate. This step restores the aromaticity of the ring and yields the final nitrated product.

To ensure the desired regioselectivity and prevent unwanted side reactions, the synthesis begins with the protection of the amine group of 4-methoxyaniline via acetylation. The electron-donating methoxy group and the acetylated amino group direct the incoming nitro group primarily to the ortho position relative to the original amino group.

Visualizing the Continuous Flow Synthesis Workflow

The following diagram illustrates the three-step continuous flow process for the synthesis of 4-methoxy-2-nitroaniline.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis S1_reagent1 4-Methoxyaniline Solution S1_pump1 Pump 1 S1_reagent1->S1_pump1 S1_reagent2 Acetic Anhydride S1_pump2 Pump 2 S1_reagent2->S1_pump2 S1_mixer T-Mixer S1_pump1->S1_mixer S1_pump2->S1_mixer S1_reactor Flow Reactor I (Acetylation) S1_mixer->S1_reactor S1_output Reaction Solution I (4-Methoxyacetanilide) S1_reactor->S1_output S2_reagent1 Reaction Solution I S1_output->S2_reagent1 S2_pump1 Pump 3 S2_reagent1->S2_pump1 S2_reagent2 Nitrating Agent (HNO₃/H₂SO₄) S2_pump2 Pump 4 S2_reagent2->S2_pump2 S2_mixer T-Mixer S2_pump1->S2_mixer S2_pump2->S2_mixer S2_reactor Flow Reactor II (Nitration) S2_mixer->S2_reactor S2_output Reaction Solution II (4-Methoxy-2-nitroacetanilide) S2_reactor->S2_output S3_reagent1 Reaction Solution II S2_output->S3_reagent1 S3_pump1 Pump 5 S3_reagent1->S3_pump1 S3_reagent2 Hydrolysis Agent (e.g., HCl) S3_pump2 Pump 6 S3_reagent2->S3_pump2 S3_mixer T-Mixer S3_pump1->S3_mixer S3_pump2->S3_mixer S3_reactor Flow Reactor III (Hydrolysis) S3_mixer->S3_reactor S3_output Reaction Solution III (4-Methoxy-2-nitroaniline) S3_reactor->S3_output

Application Notes and Protocols: Esterification of Carboxylic Acids with 4-Methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-methoxybenzyl (PMB) group is a cornerstone in modern organic synthesis, serving as a versatile protecting group for carboxylic acids. Its widespread use stems from its straightforward installation under mild conditions, its stability across a range of chemical transformations, and the numerous orthogonal methods available for its cleavage.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the esterification of carboxylic acids with 4-methoxybenzyl alcohol. It details the underlying chemical principles, compares common synthetic strategies, and offers validated, step-by-step protocols for laboratory application.

Introduction: The Strategic Value of 4-Methoxybenzyl Esters

In the intricate landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy.[1] The carboxylic acid moiety, with its acidic proton and nucleophilic carbonyl oxygen, often requires protection to prevent undesired side reactions. The 4-methoxybenzyl ester provides an ideal solution, balancing robust protection with mild deprotection conditions.[1]

The electron-donating methoxy group on the benzyl ring plays a crucial role. It stabilizes the benzylic carbocation intermediate formed during acid-catalyzed or oxidative cleavage, facilitating deprotection under conditions that often leave other protecting groups, such as simple benzyl or alkyl esters, intact.[1][2] This orthogonality is a key advantage in complex synthetic routes.[1]

This guide will explore two primary, reliable methods for the formation of PMB esters: the Steglich esterification for mild, coupling agent-mediated synthesis, and the classic Fischer-Speier esterification for acid-catalyzed reactions.

Comparative Analysis of Esterification Methodologies

The choice of esterification method is dictated by the substrate's complexity, functional group tolerance, and the desired scale of the reaction.

Method Key Reagents Advantages Disadvantages Typical Conditions
Steglich Esterification DCC or EDC, DMAPMild, room temperature conditions.[3] High yields.[4] Tolerates sensitive functional groups.[5]Stoichiometric byproducts (urea) can complicate purification.[3] Carbodiimides are potent allergens.[6]Dichloromethane or Acetonitrile, 0°C to Room Temp.[6][7]
Fischer-Speier Esterification Strong Acid Catalyst (H₂SO₄, TsOH)Inexpensive reagents. Scalable.[8] Simple procedure.Requires elevated temperatures (reflux).[8] Equilibrium reaction; requires removal of water or excess alcohol.[9][10] Not suitable for acid-labile substrates.[8]Reflux in excess alcohol or a non-polar solvent with a Dean-Stark trap.[8][11]
Mitsunobu Reaction DEAD or DIAD, PPh₃Mild conditions.Stoichiometric phosphine oxide and hydrazodicarboxylate byproducts.[1]Anhydrous THF or Dichloromethane, 0°C to Room Temp.
From Acid Chlorides Thionyl Chloride or Oxalyl Chloride, then PMB-OH with a baseHigh reactivity.Requires conversion of the carboxylic acid to the acid chloride first. HCl byproduct must be scavenged.[1]Dichloromethane or THF, often with pyridine or triethylamine.

Reaction Mechanisms: A Deeper Look

Steglich Esterification

The Steglich esterification is a powerful method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[3][12] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for the reaction's efficiency.[4][5]

The mechanism proceeds as follows:

  • The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[5]

  • The catalyst, DMAP, then attacks the O-acylisourea, forming an even more reactive acyl-pyridinium species. This step is key to preventing a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[3][5]

  • Finally, 4-methoxybenzyl alcohol attacks the acyl-pyridinium intermediate, yielding the desired ester and regenerating the DMAP catalyst. The DCC is consumed, forming dicyclohexylurea (DCU).[3]

Steglich_Esterification RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acyl_pyridinium Acyl-pyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP DCU Dicyclohexylurea (DCU) O_acylisourea->DCU DMAP DMAP (Catalyst) DMAP->Acyl_pyridinium Acyl_pyridinium->DMAP Regenerated Ester PMB Ester Acyl_pyridinium->Ester + PMB-OH PMBOH 4-Methoxybenzyl Alcohol PMBOH->Ester

Caption: Mechanism of the Steglich Esterification.

Fischer-Speier Esterification

This classic method involves the direct reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[8] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[10][13] This is typically accomplished by using the alcohol as the solvent (in large excess) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[8][11]

The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This enhances the electrophilicity of the carbonyl carbon.[9][10]

  • Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.[9]

  • A proton transfer occurs from the newly added hydroxyl group to one of the existing hydroxyl groups.[13]

  • Elimination of water, a good leaving group, regenerates the carbonyl and forms a protonated ester.[9]

  • Deprotonation of the ester yields the final product and regenerates the acid catalyst.[13]

Fischer_Esterification RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH + H+ H_plus H+ (Catalyst) H_plus->Protonated_RCOOH Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + PMB-OH PMBOH 4-Methoxybenzyl Alcohol PMBOH->Tetrahedral_Int Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Loss Elimination of H₂O Proton_Transfer->Water_Loss Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Protonated_Ester->H_plus Regenerated Ester PMB Ester Protonated_Ester->Ester - H+

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dicyclohexylcarbodiimide (DCC) is a potent allergen and skin sensitizer; handle with extreme care.[6]

Protocol 1: Steglich Esterification of Benzoic Acid with 4-Methoxybenzyl Alcohol

This protocol is ideal for small-scale synthesis and for substrates that are sensitive to acid and heat.

Materials:

  • Benzoic Acid (1.0 mmol, 122.1 mg)

  • 4-Methoxybenzyl alcohol (1.2 mmol, 1.2 equiv., 165.8 mg, 148 µL)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol, 1.1 equiv., 226.9 mg)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv., 12.2 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid, 4-methoxybenzyl alcohol, and DMAP.

  • Dissolve the solids in 10 mL of anhydrous DCM.

  • Cool the flask in an ice bath to 0 °C.

  • In a single portion, add the DCC to the stirred solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated DCU using a Büchner funnel. Wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methoxybenzyl benzoate.

Steglich_Workflow step1 Step 1: Reagent Combination Add carboxylic acid, PMB-OH, and DMAP to anhydrous DCM. step2 Step 2: Reaction Initiation Cool to 0°C and add DCC. Stir at room temperature for 3-4h. step1->step2 step3 Step 3: Workup - Filtration Filter the precipitated dicyclohexylurea (DCU). step2->step3 step4 Step 4: Workup - Extraction Wash filtrate with HCl, NaHCO₃, and Brine. step3->step4 step5 Step 5: Drying & Concentration Dry organic layer (Na₂SO₄) and evaporate solvent. step4->step5 step6 Step 6: Purification Purify by silica gel column chromatography. step5->step6

Caption: Experimental workflow for Steglich Esterification.

Protocol 2: Fischer-Speier Esterification of Acetic Acid with 4-Methoxybenzyl Alcohol

This method is suitable for simple, non-sensitive carboxylic acids and is easily scalable. Here, 4-methoxybenzyl alcohol is the limiting reagent, and an inert solvent is used with a Dean-Stark trap.

Materials:

  • 4-Methoxybenzyl alcohol (10.0 mmol, 1.38 g)

  • Glacial Acetic Acid (20.0 mmol, 2.0 equiv., 1.20 g, 1.15 mL)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 mmol, 0.1 equiv., 190 mg)

  • Toluene (40 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask, add 4-methoxybenzyl alcohol, glacial acetic acid, TsOH·H₂O, and 40 mL of toluene.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash carefully with saturated NaHCO₃ solution until effervescence ceases. Then wash with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 4-methoxybenzyl acetate can be purified by vacuum distillation or column chromatography if necessary.

Deprotection of 4-Methoxybenzyl Esters

The strategic advantage of the PMB ester lies in its selective removal. While stable to many conditions, it can be cleaved effectively when desired.

  • Acidolysis: Treatment with strong acids like trifluoroacetic acid (TFA), often in dichloromethane, readily cleaves the PMB ester. The electron-donating methoxy group stabilizes the resulting 4-methoxybenzyl cation.[2]

  • Oxidative Cleavage: While 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a classic reagent for cleaving PMB ethers, it is generally ineffective for cleaving PMB esters.[1] However, other oxidative methods using reagents like ceric ammonium nitrate (CAN) can be employed.[14]

  • Lewis Acids: Various Lewis acids, such as AlCl₃ or POCl₃, have been shown to effectively deprotect PMB esters, sometimes offering greater selectivity over other acid-sensitive groups.[1][15]

  • Hydrogenolysis: Like benzyl esters, PMB esters can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), although this method is less common and may affect other reducible functional groups in the molecule.[16]

Conclusion

The esterification of carboxylic acids with 4-methoxybenzyl alcohol is a fundamental and highly valuable transformation in organic synthesis. By understanding the mechanisms and selecting the appropriate methodology—be it the mild and versatile Steglich esterification or the robust and scalable Fischer esterification—researchers can effectively protect carboxylic acids in a wide array of synthetic contexts. The reliable installation and orthogonal removal of the PMB group solidify its role as an indispensable tool for the modern synthetic chemist.

References

  • Howard, K. T., & Chisholm, J. D. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. [Link]

  • Ilangovan, A., Saravanakumar, S., & Malayappasamy, S. (2013). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances, 3(34), 14814. [Link]

  • Armstrong, A., & Scutt, J. N. (2003). A Convenient Preparation of p-Methoxybenzyl Esters. ResearchGate. [Link]

  • Srikrishna, A., Viswajanani, R., Sattigeri, J. A., & Vijaykumar, D. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 60(18), 5961–5962. [Link]

  • Bong, S. C., & Lindsley, C. W. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 73(13), 5159–5162. [Link]

  • Shah, J., Russo, C., Howard, K. T., & Chisholm, J. D. (2014). Spontaneous Formation of PMB Esters Using 4-Methoxybenzyl-2,2,2-trichloroacetimidate. Tetrahedron Letters. [Link]

  • Fry, A. J., & Ustam, Y. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. University of Southampton Institutional Repository. [Link]

  • SynArchive. (n.d.). Protection of Alcohol by Ether. SynArchive. [Link]

  • Gojkovic, Z., & Stanovnik, B. (2003). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Wikipedia. [Link]

  • Bong, S. C., & Lindsley, C. W. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. ACS Publications. [Link]

  • SynArchive. (n.d.). Steglich Esterification. SynArchive. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • Jordan, A., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. [Link]

  • The Organic Chemistry Tutor. (2019). Esterification of Carboxylic Acids. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

  • Bibi, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

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Application Note & Protocol: Electrochemical Deprotection of p-Methoxybenzyl (PMB) Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Greener Approach to a Classic Protecting Group

The p-methoxybenzyl (PMB) ether is a cornerstone protecting group for alcohols in organic synthesis, valued for its stability across a wide range of reaction conditions.[1] Traditionally, its removal requires stoichiometric, and often harsh, chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), or strong acids such as trifluoroacetic acid (TFA).[2][3][4][5] While effective, these methods generate significant chemical waste, can require tedious purification, and may not be compatible with sensitive functional groups elsewhere in the molecule.

Organic electrosynthesis presents a powerful and sustainable alternative, leveraging electrons as a traceless, "green" reagent.[6][7][8] This application note provides a comprehensive guide to the electrochemical deprotection of PMB ethers, a method that proceeds under mild, often neutral conditions, offering high chemoselectivity and minimizing environmental impact.[9][10] By applying a controlled electrical potential, the PMB group is cleanly cleaved, leaving the desired alcohol and a simple, easily separable byproduct. This approach aligns with the principles of green chemistry by reducing reagent use and waste generation.[7][10]

The Anodic Cleavage Mechanism

The electrochemical deprotection of a PMB ether is an anodic oxidation process. The reaction is initiated by a single-electron transfer (SET) from the electron-rich p-methoxyphenyl ring to the anode surface.[1] This generates a radical cation intermediate, which is stabilized by the electron-donating methoxy group. This stabilization is key to the selective cleavage of the PMB ether over other groups like a standard benzyl (Bn) ether.

The radical cation rapidly fragments, releasing the parent alcohol (ROH) and forming a stable p-methoxybenzyl cation. This carbocation is then trapped by a nucleophile in the reaction medium, typically the solvent (e.g., methanol) or added water, to form a benign byproduct like p-methoxybenzaldehyde dimethyl acetal.[9][11][12]

G cluster_mechanism Anodic Deprotection Mechanism A PMB-OR (Substrate) Anode Anode (-e⁻) A->Anode Single Electron Transfer (SET) B [PMB-OR]•+ (Radical Cation) C ROH (Deprotected Alcohol) B->C C-O Bond Fragmentation D [PMB]+ (p-Methoxybenzyl Cation) B->D E PMB-Nu (Trapped Byproduct) D->E Nucleophilic Trapping Anode->B NuH Nucleophile (e.g., MeOH, H₂O) NuH->E G cluster_workflow Experimental Workflow A 1. Cell Assembly - Insert electrodes - Add magnetic stir bar B 2. Solution Preparation - Dissolve substrate & electrolyte - in anhydrous solvent A->B C 3. Electrolysis - Apply constant current - Monitor by TLC/LC-MS B->C D 4. Workup - Quench & evaporate solvent - Aqueous extraction C->D E 5. Purification - Flash column chromatography D->E F 6. Characterization - NMR, MS analysis E->F

Figure 2: Step-by-step experimental workflow for electrochemical deprotection.

Step-by-Step Procedure
  • Cell Setup: Place a magnetic stir bar into a 50 mL beaker. Secure the graphite felt anode and platinum foil cathode using clamps, ensuring they are parallel and do not touch (inter-electrode gap of ~1 cm).

  • Solution Preparation: In the beaker, dissolve the PMB-protected alcohol (1.0 mmol) and the supporting electrolyte Et₄NBF₄ (0.05 M, e.g., 217 mg for 20 mL of solvent). Add 20 mL of anhydrous methanol.

  • Electrolysis:

    • Begin stirring the solution at a moderate rate.

    • Connect the electrodes to the power supply (graphite to the positive terminal/anode, platinum to the negative terminal/cathode).

    • Apply a constant current. A current density of 5-10 mA/cm² of the anode surface is a good starting point. For a 2 cm x 3 cm anode, this corresponds to a current of 30-60 mA.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is consumed. This typically requires passing a total charge of 2 to 2.5 Faradays per mole of substrate.

  • Workup:

    • Upon completion, switch off the power supply.

    • Remove the electrodes and rinse them with a small amount of methanol into the reaction beaker.

    • Concentrate the solution under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography on silica gel to separate the desired alcohol from the p-methoxybenzaldehyde dimethyl acetal byproduct.

    • Confirm the structure and purity of the isolated alcohol using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Parameters and Optimization

The success of the electrochemical deprotection hinges on several key parameters, which can be tuned for optimal performance.

ParameterTypical Range/ValueRationale & Expert Insights
Anode Material Graphite, Reticulated Vitreous Carbon (RVC)High surface area carbonaceous materials are cost-effective, stable, and efficient for anodic oxidations. They minimize overpotential and favor the desired electron transfer.
Solvent MeOH, MeCNMethanol acts as both the solvent and an efficient nucleophilic trap for the PMB cation, forming an easily separable acetal. [9][11]Acetonitrile with added water is also effective.
Supporting Electrolyte Et₄NBF₄, LiClO₄ (0.05 - 0.1 M)Provides conductivity to the solution. Must be electrochemically inert at the applied potential. Et₄NBF₄ is an excellent, widely used choice. The electrolyte can often be recovered and reused. [11][12]
Current Density 5 - 20 mA/cm²A critical parameter. Too low, and the reaction is slow. Too high, and solvent oxidation or other side reactions may compete, lowering the yield and current efficiency. [11]
Charge Passed 2.0 - 2.5 F/molWhile the reaction is a 2-electron process theoretically, a slight excess of charge is often passed to ensure complete conversion of the starting material.
Cell Type Undivided CellFor this specific reaction, an undivided cell is simple and effective. The cathodic reaction (solvent reduction) does not interfere with the anodic deprotection. Flow cells are excellent for scalability. [9][13]

Conclusion

Electrochemical deprotection of PMB ethers is a prime example of modern organic electrosynthesis, offering a mild, selective, and environmentally benign alternative to classical chemical methods. [10]By replacing stoichiometric reagents with clean electrical current, this technique provides a robust and scalable method for a fundamental transformation in synthetic chemistry. The protocols and principles outlined in this note serve as a reliable foundation for researchers and drug development professionals to implement this powerful green chemistry tool in their own laboratories.

References

  • Title: Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell Source: ePrints Soton URL: [Link]

  • Title: Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Electrochemical organic reactions: A tutorial review - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell - ePrints Soton Source: University of Southampton URL: [Link]

  • Title: Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell Source: Europe PMC URL: [Link]

  • Title: Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell | Request PDF Source: ResearchGate URL: [Link]

  • Title: PMB Protecting Group: PMB Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Contributions of organic electrosynthesis to green chemistry Source: ResearchGate URL: [Link]

  • Title: Scientists develop electro-organic synthesis that allows sustainable and green production of fine chemicals Source: Johannes Gutenberg University Mainz URL: [Link]

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  • Title: Organic Electrochemistry: Molecular Syntheses with Potential Source: ACS Central Science URL: [Link]

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  • Title: Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene Source: UCLA - Chemistry and Biochemistry URL: [Link]

  • Title: p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides Source: Kiessling Lab URL: [Link]

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A Robust HPLC Method for the Baseline Separation of Methoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative analysis of methoxyphenol isomers (2-methoxyphenol, 3-methoxyphenol, and 4-methoxyphenol) is critical in various fields, including pharmaceuticals, environmental monitoring, and food chemistry. Due to their nearly identical physicochemical properties, separating these positional isomers presents a significant chromatographic challenge. This application note details a robust, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for the complete baseline separation and accurate quantification of these isomers. We will explore the causal reasoning behind the selection of the stationary phase, mobile phase composition, and detection parameters. The protocol provided is structured to be self-validating through rigorous system suitability criteria, ensuring reliable and reproducible results for research, quality control, and drug development applications.

Introduction: The Challenge of Separating Positional Isomers

Methoxyphenol isomers, also known as guaiacol (2-methoxyphenol), 3-methoxyphenol, and mequinol (4-methoxyphenol), serve as key intermediates and active ingredients in diverse industries. For instance, 2-methoxyphenol is used as an expectorant, while 4-methoxyphenol is a common inhibitor for acrylic monomers and an active ingredient in topical drugs.[1][2][3] Given their different biological activities and industrial applications, the ability to separate and quantify them accurately is paramount.

Positional isomers possess the same molecular weight and formula, differing only in the substitution pattern on the aromatic ring. This structural similarity results in very subtle differences in polarity, hydrophobicity, and pKa, making their separation by chromatography a non-trivial task. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this challenge, offering the high efficiency and selectivity needed to resolve these closely related compounds.[4] This guide provides a comprehensive framework for achieving this separation.

The Chromatographic Rationale: A Mechanistic Approach

Achieving a successful separation hinges on exploiting the subtle physicochemical differences between the isomers. Our method development is grounded in the principles of reversed-phase chromatography.

Stationary Phase Selection: Beyond Simple Hydrophobicity

The cornerstone of an RP-HPLC separation is a non-polar stationary phase. While a standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography due to its strong hydrophobic retention, the separation of aromatic isomers often benefits from alternative selectivities.[5]

  • C18 Column (Recommended): A C18 phase separates compounds primarily based on hydrophobicity. The elution order of methoxyphenol isomers will depend on subtle differences in their interaction with the stationary phase. This column provides a robust and widely available starting point for the separation.

  • Phenyl-Hexyl or Phenyl Column (Alternative): For aromatic compounds, a phenyl-based stationary phase can offer enhanced selectivity.[6] The phenyl ligands provide π-π interactions with the aromatic rings of the methoxyphenol isomers. These interactions are sensitive to the electron density of the aromatic ring, which varies depending on the position of the methoxy and hydroxyl groups, potentially leading to improved resolution.[7]

  • Pentafluorophenyl (PFP) Column (Alternative): PFP columns provide a unique selectivity mechanism involving a combination of hydrophobic, aromatic, and dipole-dipole interactions.[6][8] This can be particularly effective for separating positional isomers where traditional C18 phases may fall short.[8]

For this protocol, we will focus on a widely accessible and highly efficient core-shell C18 column to establish a baseline method that can be implemented in most laboratories.

Mobile Phase Optimization: The Key to Selectivity

The mobile phase is the most powerful tool for manipulating selectivity in RP-HPLC. The key is to control the ionization state of the analytes and fine-tune the elution strength.[9]

  • Organic Modifier: A mixture of water and a miscible organic solvent is used. Acetonitrile (MeCN) is often preferred over methanol (MeOH) for separating aromatic compounds as it can provide different selectivity and often results in sharper peaks and lower backpressure.[9]

  • Aqueous Phase and pH Control: The phenolic hydroxyl group on the methoxyphenol isomers is weakly acidic (pKa ≈ 10). To ensure consistent retention and good peak shape, it is crucial to suppress the ionization of this group. This is achieved by maintaining a mobile phase pH at least 1.5-2 units below the pKa.[9] An acidic mobile phase (pH 2.5-4.0) ensures the isomers are in their neutral, more hydrophobic form, leading to predictable retention. A simple and effective approach is to add a small amount of an acid like phosphoric acid or formic acid to the aqueous component.[10][11]

UV Detection: Selecting the Optimal Wavelength

UV-Vis detectors are commonly used for HPLC analysis of aromatic compounds.[12] The choice of wavelength is critical for achieving optimal sensitivity and specificity. 4-methoxyphenol exhibits absorption maxima at approximately 222 nm and 282 nm.[13]

  • 282 nm (Recommended): This wavelength provides good sensitivity for the methoxyphenol structure and offers higher specificity. Many potential interfering compounds and mobile phase components (like acetonitrile) have a UV cutoff below 230 nm, making the ~280 nm region a cleaner baseline for analysis.[12][13]

  • 222 nm (Alternative): While potentially offering a stronger signal, this lower wavelength is more susceptible to interference and baseline noise from the mobile phase and impurities.

The logical flow of these decisions is crucial for developing a robust method from first principles.

MethodDevelopment cluster_Column Stationary Phase Selection cluster_MobilePhase Mobile Phase Optimization cluster_Detector Detector Settings Analyte Methoxyphenol Isomers (Ortho, Meta, Para) C18 C18 Column (Primary Choice) - Hydrophobic Interaction Analyte->C18 Selectivity Challenge Organic Organic Modifier (Acetonitrile) C18->Organic Phenyl Phenyl Column (Alternative) - π-π Interactions PFP PFP Column (Alternative) - Multiple Interactions Aqueous Aqueous Phase (Acidified Water, pH < 4) Organic->Aqueous Isocratic Elution UV UV Wavelength (282 nm) Aqueous->UV Method Optimized HPLC Method UV->Method

Caption: Logical workflow for HPLC method development.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of methoxyphenol isomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size). Core-shell particle technology is recommended for higher efficiency and resolution.[5]

  • Reagents:

    • 2-Methoxyphenol (Guaiacol), ≥99% purity

    • 3-Methoxyphenol, ≥99% purity

    • 4-Methoxyphenol (Mequinol), ≥99% purity

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (85%, analytical grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas via sonication or vacuum filtration. This creates a 0.1% phosphoric acid solution with a pH of approximately 2.1.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of each methoxyphenol isomer standard into a single 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and HPLC water. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solution (10 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase composition (e.g., 30:70 Acetonitrile:Water with 0.1% H₃PO₄).

Chromatographic Conditions

The following parameters should be programmed into the HPLC system.

ParameterCondition
Column C18, 4.6 x 150 mm, 2.7 µm
Mobile Phase Isocratic: 30% Acetonitrile, 70% Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 282 nm
Run Time 15 minutes
Analytical Workflow and System Suitability

A self-validating protocol requires confirmation that the system is performing adequately before sample analysis.

Workflow A Prepare Mobile Phase & Standard Solutions B Equilibrate HPLC System (>15 min or stable baseline) A->B C System Suitability Test (SST) (Inject Working Std, n=5) B->C D Verify SST Criteria (Resolution, Tailing, %RSD) C->D D->B Fail E Inject Blank (Mobile Phase) D->E Pass F Inject Samples & Standards E->F G Process Data (Integration & Quantification) F->G

Caption: HPLC analysis workflow with integrated SST checks.

System Suitability Test (SST) Criteria: Inject the 10 µg/mL Working Standard Solution five times and evaluate the following parameters for the last injection (unless otherwise specified):

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between all adjacent peaksEnsures baseline separation for accurate integration.
Tailing Factor (Tf) 0.8 – 1.5 for each peakConfirms good peak shape and absence of column overload or secondary interactions.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Demonstrates system stability and precision.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Confirms injection precision and detector stability.

Proceed with sample analysis only if all SST criteria are met.

Expected Results & Discussion

Under the specified conditions, a baseline separation of the three methoxyphenol isomers should be achieved. The expected elution order in reversed-phase chromatography is typically 2-methoxyphenol, followed by 3-methoxyphenol, and finally 4-methoxyphenol.

  • 2-Methoxyphenol (Guaiacol): Tends to be the least retained due to potential intramolecular hydrogen bonding between the adjacent hydroxyl and methoxy groups, which can reduce its interaction with the C18 stationary phase.

  • 4-Methoxyphenol (Mequinol): Often the most retained isomer. Its para-substitution leads to a more symmetrical structure, which can enhance its hydrophobic interaction with the stationary phase.

Table of Expected Performance:

AnalyteExpected Retention Time (min)Tailing Factor (Tf)Resolution (Rs)
2-Methoxyphenol~5.5~1.1-
3-Methoxyphenol~6.8~1.1> 2.5 (from peak 1)
4-Methoxyphenol~7.9~1.2> 2.0 (from peak 2)

Note: Retention times are estimates and will vary based on the specific column, system dwell volume, and exact mobile phase preparation.

Method Validation Principles

For use in regulated environments, this method should be fully validated according to ICH Q2(R1) guidelines. Key parameters to assess include:

  • Specificity: Demonstrate that there is no interference from a blank matrix at the retention times of the analytes.

  • Linearity: Analyze a series of standards (e.g., 1-50 µg/mL) to confirm a linear relationship between concentration and peak area (R² > 0.999).

  • Accuracy & Precision: Determine the closeness of results to the true value and the repeatability of the method at multiple concentration levels.

  • LOD & LOQ: Experimentally determine the lowest concentration that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2°C, %MeCN ±2%) to assess the method's reliability.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution 1. Column degradation.2. Mobile phase composition incorrect.3. Insufficient organic strength.1. Replace column.2. Prepare fresh mobile phase.3. Decrease the percentage of acetonitrile by 2-5% to increase retention and separation.
Peak Tailing 1. Mobile phase pH too high (analyte ionization).2. Column contamination or void.3. Extracolumn dead volume.1. Ensure mobile phase pH is acidic (pH 2-4).2. Flush column with a strong solvent; if unresolved, replace column.3. Check and tighten all fittings; use smaller ID tubing.
Shifting Retention Times 1. Inadequate column equilibration.2. Pump flow rate instability.3. Mobile phase composition changing (evaporation).1. Equilibrate with at least 15 column volumes of mobile phase.2. Purge and prime the pump.3. Keep mobile phase bottles capped.

Conclusion

This application note provides a scientifically grounded, robust, and reliable isocratic RP-HPLC method for the baseline separation of 2-, 3-, and 4-methoxyphenol. By explaining the causality behind the methodological choices and integrating a rigorous system suitability protocol, this guide equips researchers, scientists, and drug development professionals with the tools to achieve accurate and reproducible quantification of these challenging positional isomers.

References

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.RSC Publishing.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • UV-Vis Spectrum of 4-methoxyphenol.SIELC Technologies.
  • Separation of 2-Methoxyphenol on Newcrom R1 HPLC column.SIELC Technologies.
  • separation of positional isomers.
  • Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography.
  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.SIELC Technologies.
  • Kinetex Core-Shell C18 HPLC Columns.Phenomenex.
  • 4-Methoxyphenol.SIELC Technologies.
  • HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column.SIELC Technologies.
  • Fast Analysis of Environmental Phenols with Agilent Poroshell 120 EC-C18 Columns.Agilent Technologies.
  • Use of Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development.SelectScience.
  • Refining HPLC Separation of (2-Amino-4-methoxyphenyl)methanol and its Isomers.Benchchem.
  • A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combin
  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-4-methoxyphenol.Benchchem.
  • UV Detection for HPLC – Fundamental Principle, Practical Implic
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.ALWSCI.
  • Separation of 4-Methoxyphenol on Newcrom R1 HPLC column.SIELC Technologies.
  • Mobile Phase Solvent Pairing for HPLC.
  • 2-Methoxyphenol, 3-Methoxyphenol, 4-Methoxyphenol.OSHA.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxy-2-nitrophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, thereby improving your yield and product purity.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates and advanced materials. The most common and efficient laboratory-scale synthesis involves the chemoselective reduction of 4-Methoxy-2-nitrobenzaldehyde. The primary challenge lies in selectively reducing the aldehyde functional group to a primary alcohol while preserving the nitro group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and selectivity for carbonyl compounds over nitroarenes under controlled conditions.[1][2]

This guide will focus on the sodium borohydride-mediated reduction and address potential pitfalls in the procedure.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Question: I have followed the standard protocol for the reduction of 4-Methoxy-2-nitrobenzaldehyde with NaBH₄, but my TLC analysis shows mostly unreacted starting material. What could be the problem?

Answer: This is a common issue that can often be traced back to the quality of the reagents or the reaction conditions. Let's break down the potential causes:

  • Inactive Sodium Borohydride: NaBH₄ is sensitive to moisture and can decompose over time. Ensure you are using a fresh, dry batch of the reagent. It is good practice to store NaBH₄ in a desiccator.

  • Insufficient Reagent: While a stoichiometric amount of NaBH₄ is theoretically required, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion. This is because some of the reagent may react with the solvent (if protic) or residual water.

  • Low Reaction Temperature: The reduction of aldehydes with NaBH₄ is typically performed at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. However, if the temperature is too low, the reaction rate may be significantly hindered. If you see no reaction at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC.

  • Poor Solubility of Starting Material: 4-Methoxy-2-nitrobenzaldehyde may have limited solubility in the reaction solvent at low temperatures. Ensure that the starting material is well-suspended or dissolved before the addition of NaBH₄. A co-solvent system, such as a mixture of methanol and dichloromethane, can sometimes improve solubility.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Question: My reaction seems to have worked, but the TLC plate shows the desired product spot along with several other spots. What are these impurities, and how can I avoid them?

Answer: The formation of side products can complicate purification and reduce the overall yield. Here are the likely culprits and solutions:

  • Over-reduction of the Nitro Group: Although NaBH₄ is generally selective for aldehydes, under certain conditions (e.g., elevated temperatures, prolonged reaction times, or the presence of certain catalysts), it can partially or fully reduce the nitro group to nitroso, hydroxylamino, or even amino functionalities.[3] To mitigate this, maintain a low reaction temperature and monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as 4-Methoxy-2-nitrobenzaldehyde, can undergo a disproportionation reaction to yield the corresponding carboxylic acid and alcohol.[4] While NaBH₄ is not a strong base, impurities in the starting material or degradation of the borohydride could create basic conditions. Ensure your starting aldehyde is pure and use a fresh bottle of NaBH₄.

  • Impure Starting Material: The impurities you observe could have been present in the starting 4-Methoxy-2-nitrobenzaldehyde. It is crucial to use a high-purity starting material. If you suspect the purity of your starting material, consider purifying it by recrystallization before use.

Issue 3: Difficulties in Product Isolation and Purification

Question: I have a crude product that is an oil or a sticky solid, and I am struggling to purify it by recrystallization. What are my options?

Answer: Purification challenges are common, but several strategies can be employed:

  • Oiling Out During Recrystallization: If your product "oils out" instead of forming crystals, it may be due to the presence of impurities or using a suboptimal solvent system. Try a different recrystallization solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexane). Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

  • Column Chromatography: If recrystallization proves ineffective, silica gel column chromatography is a reliable method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, should effectively separate the product from less polar starting material and more polar side products.

  • Aqueous Work-up: Ensure that the aqueous work-up after the reaction is thorough. Washing the organic layer with a mild acid (e.g., dilute HCl) can help remove any basic impurities, and a subsequent wash with brine will help to remove water from the organic layer before drying and concentration.

Frequently Asked Questions (FAQs)

Q1: Why is sodium borohydride preferred over lithium aluminum hydride (LiAlH₄) for this synthesis?

A1: Lithium aluminum hydride is a much stronger reducing agent than sodium borohydride.[2] While it would readily reduce the aldehyde, it would also reduce the nitro group to an amine. Sodium borohydride offers the necessary chemoselectivity to reduce the aldehyde while leaving the nitro group intact.[1]

Q2: What is the ideal solvent for this reaction?

A2: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. They also help to protonate the intermediate alkoxide to form the final alcohol product. A co-solvent like dichloromethane or THF can be added to improve the solubility of the starting material.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexane) to achieve good separation between the starting material (aldehyde) and the product (alcohol). The product should have a lower Rf value than the starting material.

Q4: What are the safety precautions I should take when working with sodium borohydride?

A4: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Quench the reaction carefully by slowly adding a mild acid (e.g., 1 M HCl) at a low temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the reduction of 4-Methoxy-2-nitrobenzaldehyde.

Materials:

  • 4-Methoxy-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 4-Methoxy-2-nitrobenzaldehyde (1.0 eq) in a mixture of DCM and MeOH (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., 30% EtOAc in hexane).

  • Once the starting material is consumed (typically 1-2 hours), slowly quench the reaction by adding 1 M HCl dropwise until the effervescence ceases.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Add water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Parameter4-Methoxy-2-nitrobenzaldehydeThis compound
Molecular Formula C₈H₇NO₄C₈H₉NO₄
Molecular Weight 181.15 g/mol [5]183.16 g/mol
Appearance Yellow solidPale yellow solid
Melting Point 95-97 °C78-80 °C
Solubility Soluble in DCM, THF, AcetoneSoluble in Methanol, Ethanol, Ethyl Acetate

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve 4-Methoxy-2-nitrobenzaldehyde in DCM/MeOH B Cool to 0 °C A->B C Add NaBH4 portion-wise B->C Start Reaction D Monitor by TLC C->D E Quench with 1 M HCl D->E Reaction Complete F Aqueous Work-up E->F G Dry and Concentrate F->G H Recrystallization or Column Chromatography G->H Crude Product I This compound H->I Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction Q1 Check NaBH4 activity Start->Q1 A1_1 Use fresh NaBH4 Q1->A1_1 Inactive Q2 Check stoichiometry Q1->Q2 Active End Improved Yield A1_1->End A2_1 Use 1.1-1.5 eq NaBH4 Q2->A2_1 Insufficient Q3 Check temperature Q2->Q3 Sufficient A2_1->End A3_1 Allow to warm to RT Q3->A3_1 Too Low Q4 Check solubility Q3->Q4 Optimal A3_1->End A4_1 Use co-solvent (DCM/MeOH) Q4->A4_1 Poor Q4->End Good A4_1->End

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. [Link]

  • Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. [Link]

  • Wow Essays. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Nitration of 4-Methoxyacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven troubleshooting for the nitration of 4-methoxyacetanilide to its desired 2-nitro isomer, a critical step in many synthetic pathways. The following content is structured to address specific challenges you may encounter, explaining the underlying chemical principles and providing validated protocols to enhance reaction selectivity and yield.

Section 1: Understanding the Core Reaction and Its Challenges

The nitration of 4-methoxyacetanilide is a classic electrophilic aromatic substitution. The acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups are both ortho-, para-directing and activating. However, the acetamido group's steric bulk and the strong directing ability of the methoxy group favor nitration at the position ortho to the acetamido group and meta to the methoxy group, yielding the desired 4-methoxy-2-nitroacetanilide.

Despite this inherent selectivity, the reaction is prone to several side reactions that can significantly reduce the yield and purity of the target compound. The most common issues are:

  • Dinitration: Introduction of a second nitro group onto the aromatic ring.

  • Formation of the 3-nitro isomer: Nitration occurring ortho to the methoxy group.

  • Hydrolysis: Cleavage of the acetamido group under acidic conditions.

  • Oxidation: Formation of colored, often tar-like, byproducts due to the strong oxidizing nature of the nitrating mixture.

This guide will address each of these challenges in a practical, question-and-answer format.

Section 2: Troubleshooting Guide & FAQs

Issue 1: Excessive Dinitration

Question: My final product is contaminated with a significant amount of a dinitrated byproduct. How can I improve the selectivity for mononitration?

Answer: The formation of dinitrated products is a common problem, especially with highly activated aromatic rings like 4-methoxyacetanilide.[1] Here are the key parameters to control:

  • Causality: Dinitration occurs when the mononitrated product, which is still an activated ring, undergoes a second nitration. This is often driven by an excess of the nitrating agent or elevated reaction temperatures that increase the reaction rate.[2]

  • Mitigation Strategy:

    • Stoichiometry Control: Carefully control the molar ratio of nitric acid to 4-methoxyacetanilide. A large excess of the nitrating agent will inevitably lead to polynitration.[2] Start with a molar ratio of 1:1 to 1.1:1 (Nitric Acid:Acetanilide).

    • Temperature Management: This is the most critical parameter. The nitration of acetanilides is highly exothermic.[3]

      • Maintain a low reaction temperature, ideally between 0-5°C, throughout the addition of the nitrating mixture.[4] Use an ice-salt bath for more efficient cooling if necessary.

      • Pre-cool both the solution of 4-methoxyacetanilide in sulfuric acid and the nitrating mixture before addition.

    • Controlled Addition: Add the nitrating mixture (a pre-mixed and cooled solution of nitric acid and sulfuric acid) dropwise to the dissolved substrate with vigorous stirring.[5] This ensures localized heat buildup is minimized and the nitronium ion concentration remains low and steady.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly by pouring it onto crushed ice to prevent further nitration.[6]

Issue 2: Formation of the 3-Nitro Isomer

Question: I am observing a significant amount of the 4-methoxy-3-nitroacetanilide isomer in my product mixture. What causes this and how can I minimize it?

Answer: While the 2-nitro isomer is sterically and electronically favored, the formation of the 3-nitro isomer can occur, complicating purification.

  • Causality: The methoxy group is a powerful activating group and directs ortho to itself. The formation of the 3-nitro isomer is a result of electrophilic attack at the position ortho to the methoxy group. While the acetamido group also directs ortho, its steric hindrance can sometimes be overcome, especially under certain reaction conditions.[7] The choice of nitrating agent and solvent system can influence the ortho/para ratio.[8]

  • Mitigation Strategy:

    • Choice of Nitrating Agent: The use of a mixed acid system (HNO₃/H₂SO₄) generally favors the formation of the para-substituted product relative to the acetamido group (the 2-nitro isomer in this case).[8][9] Systems like nitric acid in acetic anhydride can sometimes favor ortho-nitration relative to the activating group, which would increase the proportion of the 3-nitro isomer. Sticking to the standard mixed acid protocol is advisable for maximizing the 2-nitro product.

    • Temperature Control: Higher temperatures can lead to a loss of selectivity.[10] By maintaining a low temperature (0-5°C), you operate under kinetic control, which favors the sterically less hindered and electronically preferred 2-position.

    • Purification: If the 3-nitro isomer does form, it can often be separated from the 2-nitro isomer by recrystallization, typically from ethanol or an ethanol/water mixture, as the isomers often have different solubilities.[11]

Issue 3: Hydrolysis of the Acetanilide

Question: My reaction yields 4-methoxy-2-nitroaniline, indicating the acetamido group was cleaved. How can I prevent this hydrolysis?

Answer: The presence of the nitroaniline product signals that the protective acetamido group has been hydrolyzed back to an amine.

  • Causality: The acetamido group is susceptible to acid-catalyzed hydrolysis, especially in the presence of water and at elevated temperatures. Concentrated sulfuric acid is hygroscopic and can absorb moisture from the air if not handled properly. If the reaction temperature is not controlled, the increased heat can accelerate the hydrolysis rate.[12]

  • Mitigation Strategy:

    • Anhydrous Conditions: Use anhydrous reagents and protect the reaction from atmospheric moisture. Ensure your sulfuric acid and nitric acid are of high concentration.

    • Temperature Control: Strict temperature control below 10°C is crucial.[2] The rate of hydrolysis is significantly slower at lower temperatures.

    • Post-Reaction Workup: Once the reaction is complete, pouring the mixture onto ice and filtering the precipitated product helps to quickly dilute the strong acid and lower the temperature, minimizing hydrolysis during workup.[6] The crude product should be washed with cold water until the washings are neutral to remove residual acid.[6]

Issue 4: Formation of Dark, Tarry Byproducts (Oxidation)

Question: My reaction mixture turns dark brown or black, and upon quenching, I get a sticky, tar-like substance instead of a crystalline product. What is causing this oxidation?

Answer: The formation of dark, resinous materials is a clear sign of oxidative side reactions.

  • Causality: The nitrating mixture is a powerful oxidizing agent.[13] The electron-rich aromatic ring of 4-methoxyacetanilide is susceptible to oxidation, especially at higher temperatures.[14] This can lead to the formation of phenolic and quinone-like structures which can polymerize to form tars.

  • Mitigation Strategy:

    • Aggressive Temperature Control: This is the most critical factor. The rate of oxidation increases exponentially with temperature. Maintaining the reaction temperature at 0-5°C is paramount.[4]

    • Controlled Reagent Addition: Add the nitrating agent slowly and below the surface of the reaction mixture if possible, with efficient stirring. This prevents localized "hot spots" where the temperature can spike and initiate oxidation.

    • Purity of Starting Material: Ensure the 4-methoxyacetanilide is pure. Impurities can sometimes catalyze oxidative decomposition.

    • Quenching: A rapid and efficient quench on a large amount of crushed ice is essential to quickly dilute the oxidizing agents and dissipate heat.[11]

Section 3: Data Summary and Protocols

Table 1: Key Reaction Parameters for Selective Mononitration
ParameterRecommended ConditionRationale
Temperature 0-10°CMinimizes dinitration, hydrolysis, and oxidation.[2]
Nitric Acid:Substrate Ratio 1.0 - 1.1 : 1.0 (molar)Prevents excess nitrating agent from causing dinitration.[2]
Solvent/Acid Concentrated H₂SO₄Protonates nitric acid to form the active nitronium electrophile.[9]
Addition Rate Slow, dropwisePrevents exothermic temperature spikes and localized high concentrations of the nitrating agent.[5]
Reaction Time Monitor by TLCQuench reaction upon consumption of starting material to avoid side reactions.[6]
Quenching Pour onto crushed iceRapidly stops the reaction, dilutes the acid, and precipitates the product.[4]
Experimental Protocol: Selective Nitration of 4-Methoxyacetanilide

This protocol is designed to maximize the yield of 4-methoxy-2-nitroacetanilide while minimizing side reactions.

Materials:

  • 4-methoxyacetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 10.0 g of 4-methoxyacetanilide in 20 mL of concentrated sulfuric acid. Stir until a clear solution is obtained and cool the mixture to 0-5°C.

  • In a separate beaker, carefully prepare the nitrating mixture by adding 4.5 mL of concentrated nitric acid to 5.5 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 4-methoxyacetanilide over a period of 20-30 minutes. Meticulously maintain the internal reaction temperature below 10°C throughout the addition.[2]

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Carefully pour the reaction mixture in a thin stream into a beaker containing 200 g of crushed ice with vigorous stirring.

  • A yellow solid, the crude 4-methoxy-2-nitroacetanilide, will precipitate.

  • Allow the mixture to stand for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is neutral to litmus paper. This removes any residual acid.[6]

  • The crude product can be purified by recrystallization from 95% ethanol to yield pure 4-methoxy-2-nitroacetanilide.

Section 4: Visualizing Reaction Pathways

Diagram 1: Main Reaction and Side Product Formation

Nitration_Pathways cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_products Potential Products 4-Methoxyacetanilide 4-Methoxyacetanilide HNO3_H2SO4 HNO₃ / H₂SO₄ Desired_Product 4-Methoxy-2-nitroacetanilide (Desired Product) HNO3_H2SO4->Desired_Product Controlled Temp. (0-5°C) Correct Stoichiometry Dinitro_Product Dinitrated Product HNO3_H2SO4->Dinitro_Product High Temp. or Excess HNO₃ Isomer_Product 4-Methoxy-3-nitroacetanilide (Isomer) HNO3_H2SO4->Isomer_Product Suboptimal Conditions Hydrolysis_Product 4-Methoxy-2-nitroaniline (Hydrolysis) HNO3_H2SO4->Hydrolysis_Product High Temp. or Presence of H₂O Oxidation_Product Oxidized Tars HNO3_H2SO4->Oxidation_Product High Temp.

Caption: Key pathways in the nitration of 4-methoxyacetanilide.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow cluster_problems Problem Identification cluster_solutions Primary Solution Path Start Observe Undesired Product(s) Dinitration Excess Dinitration Start->Dinitration Isomer 3-Nitro Isomer Start->Isomer Hydrolysis Hydrolysis to Aniline Start->Hydrolysis Oxidation Tarry Byproducts Start->Oxidation Temp Lower & Control Temperature (0-5°C) Dinitration->Temp Cause: High Temp. Stoich Check/Reduce Nitrating Agent Ratio Dinitration->Stoich Cause: Excess Reagent Isomer->Temp Cause: High Temp. Hydrolysis->Temp Cause: High Temp. Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Cause: Water Present Oxidation->Temp Primary Cause: High Temperature Addition Slow Dropwise Addition Oxidation->Addition Cause: Local Hot Spots

Sources

Technical Support Center: Synthesis of (4-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Methoxy-2-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable and chemoselective method for synthesizing this compound?

The most robust and widely adopted method for this synthesis is the chemoselective reduction of the aldehyde group of 4-Methoxy-2-nitrobenzaldehyde. The reagent of choice for this transformation is Sodium Borohydride (NaBH₄).

Expertise & Experience: The key to this synthesis is selectivity. The substrate contains two reducible functional groups: an aldehyde and a nitro group. Sodium borohydride is an excellent choice because it is a mild reducing agent, highly selective for aldehydes and ketones, and typically does not reduce the nitro group under standard conditions.[1][2] Stronger reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), would lack this selectivity and would reduce both functional groups, leading to the undesired (4-methoxy-2-aminophenyl)methanol byproduct. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at a controlled temperature, starting at 0°C and allowing it to proceed at room temperature.

Q2: During my post-reaction workup, I've identified an acidic impurity. What is this byproduct and how can I prevent its formation?

The most common acidic byproduct is 4-Methoxy-2-nitrobenzoic acid (CAS: 33844-21-2). Its formation can be attributed to two primary pathways:

  • Oxidation of the Starting Material: The starting aldehyde, 4-Methoxy-2-nitrobenzaldehyde, can undergo oxidation to the corresponding carboxylic acid. This is particularly common if the starting material is old, has been exposed to air for extended periods, or is of low purity.

  • Cannizzaro-type Disproportionation: In the presence of a strong base, aldehydes lacking an alpha-hydrogen (like our substrate) can undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[3][4] While the NaBH₄ reduction is not typically performed under strongly basic conditions, localized high pH during workup or contamination could potentially facilitate this side reaction. The electron-withdrawing nitro group makes the aldehyde's carbonyl carbon highly electrophilic, which can influence its reactivity in such side reactions.[5]

Trustworthiness & Prevention Strategy:

  • Purity of Starting Aldehyde: Always use high-purity 4-Methoxy-2-nitrobenzaldehyde. If the purity is questionable, it can be purified by recrystallization before use.

  • Reaction Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Controlled Workup: During the aqueous workup, avoid prolonged exposure to strongly basic conditions. Quench the reaction with a weak acid (like dilute HCl or ammonium chloride) carefully at a low temperature.

  • Purification: This acidic byproduct can be easily removed during the workup. Washing the organic extract with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer.

Q3: My characterization data (NMR/MS) suggests the presence of (4-Methoxy-2-aminophenyl)methanol. How does this over-reduction occur and how can it be avoided?

The formation of (4-Methoxy-2-aminophenyl)methanol is a result of the reduction of the nitro group to an amine. While NaBH₄ is selective for the aldehyde, this byproduct can appear under specific circumstances.

Expertise & Experience: The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[6] Achieving the full reduction to an amine typically requires more potent reduction systems than NaBH₄ alone, such as catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or stronger hydride reagents.[7][8]

Potential Causes & Mitigation:

  • Contaminated Reagents: Your sodium borohydride might be contaminated with a more potent reducing agent. Always use reagents from a reliable supplier.

  • Non-Optimal Reaction Conditions: In some cases, prolonged reaction times at elevated temperatures or the presence of certain metal impurities can enhance the reducing power of the system, leading to slow reduction of the nitro group.

  • Choice of Reagent: This byproduct is a primary concern if you deviate from the NaBH₄ protocol. If you are developing a process using catalytic hydrogenation, for instance, precise control over catalyst loading, hydrogen pressure, and reaction time is critical to avoid reducing the nitro group.

Authoritative Grounding: To ensure the selective reduction of the aldehyde, adhere strictly to the NaBH₄ protocol. Monitor the reaction closely using Thin Layer Chromatography (TLC). The reaction should be stopped as soon as the starting aldehyde is consumed to prevent potential side reactions.

Q4: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I resolve this?

An incomplete reaction is a frequent issue that can usually be traced back to the quality of the reducing agent or the reaction setup.

Trustworthiness & Troubleshooting:

  • Quality of Sodium Borohydride: NaBH₄ is sensitive to moisture and can degrade over time, losing its potency. Use freshly opened or properly stored NaBH₄. A simple quality check is to add a small amount to water or acid; vigorous bubbling (hydrogen evolution) should be observed.

  • Stoichiometry: While the stoichiometry is 4:1 (aldehyde:NaBH₄), it is common practice to use a slight excess of NaBH₄ (e.g., 1.5 to 2 equivalents relative to the aldehyde) to ensure the reaction goes to completion.

  • Temperature Control: The addition of NaBH₄ should be done portion-wise at 0°C to control the initial exothermic reaction. Afterward, allowing the reaction to warm to room temperature is typically sufficient. If the reaction is still sluggish, gentle warming (e.g., to 40°C) can be applied, but this should be done cautiously as higher temperatures can promote side reactions.

  • Solvent Purity: Ensure the solvent (e.g., methanol, ethanol) is anhydrous, as water will consume the NaBH₄.

Troubleshooting Guide: Summary Table
Observed ProblemPotential Cause(s)Recommended Solution(s)
Acidic Byproduct Detected 1. Oxidation of starting aldehyde. 2. Cannizzaro-type reaction.1. Use high-purity starting material. 2. Run the reaction under an inert atmosphere. 3. During workup, wash the organic layer with NaHCO₃ solution.
Amine Byproduct Detected 1. Over-reduction of the nitro group. 2. Use of a non-selective reducing agent.1. Strictly use NaBH₄ as the reducing agent. 2. Avoid elevated temperatures and prolonged reaction times. 3. Monitor reaction via TLC and work up upon completion.
Incomplete Reaction 1. Degraded NaBH₄. 2. Insufficient equivalents of NaBH₄. 3. Reaction temperature is too low.1. Use fresh, high-quality NaBH₄. 2. Use 1.5-2.0 molar equivalents of NaBH₄. 3. Allow the reaction to stir at room temperature after initial addition at 0°C.
Low Yield After Workup The product has some water solubility and can be lost in the aqueous phase.1. Saturate the aqueous layer with NaCl before extraction. 2. Use a more polar extraction solvent like ethyl acetate. 3. Perform multiple extractions (e.g., 3x) to maximize recovery.
Visualized Synthesis & Byproduct Pathways

The following diagram illustrates the primary synthetic route to this compound and the potential pathways leading to common byproducts.

Synthesis_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Start 4-Methoxy-2-nitrobenzaldehyde Product This compound Start->Product  Reduction  (NaBH₄, MeOH) Acid 4-Methoxy-2-nitrobenzoic acid Start->Acid  Oxidation  (Air, Base) Amine (4-Methoxy-2-aminophenyl)methanol Product->Amine  Over-reduction  (Nitro Group)

Caption: Reaction scheme for the synthesis of this compound and its major byproducts.

Detailed Experimental Protocol

This protocol is a self-validating system for the reliable synthesis and purification of this compound.

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methoxy-2-nitrobenzaldehyde (5.0 g, 27.6 mmol).

  • Dissolve the aldehyde in 100 mL of anhydrous methanol.

  • Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0°C.

2. Reduction:

  • In a separate beaker, weigh out Sodium Borohydride (1.57 g, 41.4 mmol, 1.5 eq).

  • Add the NaBH₄ to the stirred methanol solution portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

3. Monitoring:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexane. The reaction is typically complete within 1-2 hours.

4. Workup and Extraction:

  • Once the starting material is consumed, cool the flask back to 0°C in an ice bath.

  • Slowly quench the reaction by adding 50 mL of 1 M HCl dropwise to neutralize excess NaBH₄ and decompose the borate esters.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add 100 mL of ethyl acetate to the remaining aqueous residue. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of saturated NaHCO₃ solution (to remove the acid byproduct).

    • 50 mL of water.

    • 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude product can be purified by flash column chromatography on silica gel using a gradient eluent system, starting with 10% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate in hexane.

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent to yield this compound as a solid.

Purification Workflow Diagram

Purification_Workflow Crude Crude Product (in Ethyl Acetate) Wash1 Wash with Sat. NaHCO₃ Crude->Wash1 Removes Acid Wash2 Wash with Water & Brine Wash1->Wash2 Dry Dry over Na₂SO₄ Wash2->Dry Concentrate Concentrate Dry->Concentrate Column Flash Column Chromatography Concentrate->Column Separates Byproducts Pure Pure Product Column->Pure

Caption: Step-by-step workflow for the purification of this compound.

References
  • Filo. Major product formed in the reaction. Available at: [Link]

  • Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. Available at: [Link]

  • ResearchGate. Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b)... Available at: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • Chemistry Stack Exchange. What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? Available at: [Link]

Sources

Purification of crude (4-Methoxy-2-nitrophenyl)methanol by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of (4-Methoxy-2-nitrophenyl)methanol

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude this compound via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate common and complex challenges encountered during the purification process, ensuring high purity and optimal yield.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound in a practical question-and-answer format.

Q1: My compound won't dissolve in the hot solvent. What should I do?

A: This issue typically points to one of three causes: an unsuitable solvent, insufficient solvent volume, or the presence of insoluble impurities.

  • Solvent Choice: The fundamental principle of recrystallization is that the compound should be highly soluble in the hot solvent but poorly soluble when cold[1][2]. This compound is a moderately polar aromatic compound containing hydroxyl, ether, and nitro functional groups. Therefore, moderately polar solvents are a good starting point. If the compound remains insoluble even at the solvent's boiling point, the solvent is likely not polar enough.

  • Insufficient Solvent: Ensure you are adding the solvent in small portions to the heated crude material, allowing time for dissolution after each addition. The goal is to create a saturated solution at the solvent's boiling point; adding too much solvent at once can make it difficult to judge the saturation point and will lead to poor recovery later[3].

  • Insoluble Impurities: If most of the solid dissolves but a small amount of material remains, you are likely dealing with insoluble impurities[4][5]. Do not add a large excess of solvent to dissolve these particles. Instead, the correct procedure is to perform a hot filtration to remove them before allowing the solution to cool[5].

Q2: I've cooled the solution, but no crystals have formed. What went wrong?

A: This is a very common issue, often caused by either using too much solvent or supersaturation of the solution[6].

  • Excess Solvent: This is the most frequent cause of crystallization failure[6]. The concentration of your compound is too low for crystals to form, even at low temperatures.

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 10-20% and then allow it to cool again. Repeat if necessary until the solution becomes slightly cloudy at room temperature before clearing upon warming, indicating you are near the saturation point[6][7].

  • Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals because there are no nucleation sites for crystal growth to begin[6].

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface for the first crystals to form[3][6].

    • Solution 2: Seed Crystal: If you have a small crystal of pure this compound, add it to the cold solution. This "seed" crystal provides a template for other molecules to crystallize upon[3].

    • Solution 3: Flash Cooling: Place the flask in an ice-salt bath for a short period. Rapid cooling can sometimes induce nucleation, though it may lead to smaller, less pure crystals.

Q3: My product has separated as an oil instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates from the solution as a liquid phase upon cooling[6]. This is common if the compound's melting point is lower than the solvent's boiling point or if the sample is significantly impure[6]. The melting point of this compound is approximately 79-81°C[8].

  • Cause & Solution:

    • High Solute Concentration: The compound may be coming out of solution too quickly at a temperature above its melting point. Re-heat the mixture to redissolve the oil, add a small amount of additional solvent (1-5% of the total volume), and allow it to cool much more slowly. Insulating the flask can help[6][7].

    • Inappropriate Solvent: If the solvent's boiling point is significantly higher than your compound's melting point (e.g., water at 100°C vs. product M.P. of ~80°C), oiling out is more likely. Consider switching to a lower-boiling point solvent.

    • Mixed Solvent Systems: In a mixed solvent system (e.g., ethanol/water), you may have added too much of the "anti-solvent" (the one in which the compound is less soluble). Re-heat to dissolve the oil, add a small amount of the "good" solvent to increase overall solubility, and cool slowly[6].

Q4: My final product is pure, but my yield is very low. How can I improve it?

A: A low yield can result from several procedural errors during recrystallization[7].

  • Using Too Much Solvent: As mentioned in Q2, this is a primary cause. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature Crystallization: If the product crystallizes during hot filtration, significant loss can occur. Ensure your funnel and receiving flask are pre-heated to prevent this[5].

  • Incomplete Cooling: Make sure to cool the solution first to room temperature and then in an ice bath for at least 30 minutes to maximize crystal precipitation[5].

  • Excessive Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room-temperature solvent or too large a volume will redissolve some of your product[3].

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of this compound.

Part 1: Solvent Selection

The ideal solvent should dissolve the compound when hot but not at room temperature[2]. Based on the compound's structure, suitable starting solvents are alcohols or mixed solvent systems.

Solvent SystemBoiling Point (°C)Rationale
Ethanol (EtOH) 78Good for moderately polar aromatic compounds. The compound's melting point (~80°C) is close to the boiling point, which can be advantageous[9][10].
Methanol (MeOH) 65More polar than ethanol. Often used for nitrophenyl compounds[11][12]. Its lower boiling point reduces the risk of oiling out.
Isopropanol (IPA) 82Similar properties to ethanol, provides another option if others fail.
Ethyl Acetate / Hexane 77 / 69A mixed-solvent system. Dissolve in minimal hot ethyl acetate (good solvent) and add hot hexane (anti-solvent) until cloudy[1][13].

Procedure:

  • Place ~20-30 mg of crude material into a small test tube.

  • Add the chosen solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid well[4].

  • Heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point[3].

  • Allow the test tube to cool to room temperature, then place it in an ice bath.

  • Observe: The ideal solvent will produce a large crop of crystals upon cooling.

Part 2: Recrystallization Workflow
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar and place it on a stirring hotplate. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved at the boiling point. Use the minimum amount of solvent necessary[2][3].

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Preheat a second flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities. This step must be done quickly to prevent crystallization in the funnel[5][10].

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[2][5]. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to wash the crystals. Re-apply the vacuum to pull the solvent through. This removes any residual soluble impurities from the crystal surfaces[3].

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through them for 15-20 minutes. Transfer the crystals to a watch glass and allow them to air dry completely. Confirm purity by melting point analysis and compare it to the literature value (79-81 °C)[8].

Visual Workflow & Troubleshooting Diagrams

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimal Hot Solvent A->B Heat & Stir C Solid Dissolves Completely? B->C D Perform Hot Filtration C->D No (Impurities) E Slowly Cool Solution C->E Yes D->E F Induce Crystallization E->F No Crystals Form G Collect Crystals (Vacuum Filtration) E->G F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I

Caption: Standard workflow for recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered P1 No Crystals Formed Start->P1 P2 Compound 'Oiled Out' Start->P2 P3 Yield is Very Low Start->P3 S1a Boil off some solvent to concentrate P1->S1a Cause: Too much solvent? S1b Scratch inner wall of flask P1->S1b Cause: Supersaturation? S2a Reheat, add a little more 'good' solvent P2->S2a Fix 1 S2c Change to a lower boiling point solvent P2->S2c Alternative Fix S3a Use MINIMUM hot solvent next time P3->S3a Review Step S3b Ensure adequate cooling (ice bath) P3->S3b Review Step S3c Wash crystals only with ICE-COLD solvent P3->S3c Review Step S1c Add a seed crystal S1b->S1c S2b Cool solution MUCH slower S2a->S2b Then

Caption: Decision tree for common recrystallization issues.

References

  • Solvent Choice. Chemistry Teaching Labs - University of York. [Link]

  • Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Recrystallization. Grossmont College. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry. [Link]

  • Recrystallization I. University of Massachusetts. [Link]

  • Preparation of Substituted Methyl o-Nitrophenyl Sulfides. MDPI. [Link]

  • Synthesis and Characterization of a Novel Series of Meso (Nitrophenyl) and Meso (CarboxyPhenyl) Substituted Porphyrins. ResearchGate. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • (4-Nitrophenyl)methanol. PubMed Central (PMC) - NIH. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Purification method of p-nitrophenylacetic acid.
  • Removal of p-Nitrophenol by Adsorption with 2-Phenylimidazole-Modified ZIF-8. PubMed Central (PMC) - NIH. [Link]

  • (4-Methoxy-phenyl)-(2-nitrocyclohexyl)-methanol. PubChem - NIH. [Link]

  • CAS 105-13-5 4-Methoxy Benzyl Alcohol Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]

  • 4-Methoxybenzyl alcohol. PubChem - NIH. [Link]

  • (4-Methyl-2-nitrophenyl)methanol. PubChem - NIH. [Link]

  • 4-methoxy-2-nitrobenzyl alcohol (C8H9NO4). PubChemLite. [Link]

  • Cas 80866-88-2,3-METHOXY-4-NITROBENZYL ALCOHOL. lookchem. [Link]

  • Cas 136507-14-7,2-METHOXY-4-NITROBENZYL ALCOHOL. lookchem. [Link]

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Technical Support Center: Overcoming Incomplete Photolytic Cleavage of Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we recognize that incomplete photolytic cleavage can be a significant impediment in complex synthetic routes. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing photochemical deprotection experiments. We will delve into the underlying principles and offer field-proven strategies to ensure efficient and clean removal of photolabile protecting groups (PPGs).

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding incomplete photolytic cleavage.

Q1: My photolytic deprotection is not proceeding to completion. What are the first things I should check?

A1: When encountering incomplete cleavage, begin with a systematic check of your experimental setup. First, verify that the emission wavelength of your light source aligns with the maximum absorption wavelength (λmax) of your photolabile protecting group. A significant mismatch will lead to inefficient photon absorption and, consequently, poor cleavage. Second, assess the age and intensity of your lamp , as the output of lamps, particularly mercury arc lamps, can decrease over time. Finally, ensure your reaction vessel is constructed from a material that is transparent to the required wavelength. For many common PPGs that absorb below 300 nm, standard Pyrex glass is opaque, and a quartz vessel is essential.

Q2: I'm observing degradation of my starting material or product. How can this be minimized?

A2: Photodamage is a common issue, often arising when your molecule of interest also absorbs light at the cleavage wavelength. To mitigate this, consider switching to a PPG that can be cleaved at a longer wavelength (e.g., moving from the UV-B to the UV-A or even the visible range), where your substrate is less likely to absorb.[1] Another effective strategy is to minimize irradiation time . This can be achieved by using a higher-intensity light source or by optimizing other reaction parameters to increase the cleavage rate. The inclusion of scavengers can also be beneficial, as they can neutralize reactive byproducts that might otherwise lead to degradation.[2][3]

Q3: How critical is my choice of solvent?

A3: Solvent choice is paramount and can influence reaction efficiency in several ways.[4][5][6][7][8] The polarity of the solvent can affect the stability of excited states and intermediates, thereby altering the reaction pathway and rate.[4][5] For instance, some cleavage mechanisms are more efficient in protic solvents. Furthermore, dissolved impurities, especially molecular oxygen, can act as quenchers for the excited state of the PPG, reducing the quantum yield of deprotection.[4] Therefore, using high-purity, degassed solvents is a critical best practice.

Q4: How can I determine the optimal irradiation time for my reaction?

A4: Over-irradiation can be just as detrimental as under-irradiation, leading to product degradation. The most reliable method for determining the optimal time is to conduct a time-course experiment . By taking aliquots at various time points and analyzing them via a suitable technique (e.g., HPLC, TLC, or NMR), you can plot the disappearance of the starting material and the appearance of the product. This allows you to identify the point at which the reaction has reached completion and before significant byproduct formation begins.

In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Diagnosing Incomplete Cleavage

A logical and systematic troubleshooting process is key to efficiently resolving issues with photolytic deprotection.

troubleshooting_workflow cluster_initial Initial Verification cluster_optimization Reaction Parameter Optimization cluster_advanced Advanced Strategies start Incomplete Cleavage Detected wavelength Match λ(source) to λmax(PPG) start->wavelength lamp Check Lamp Intensity & Age wavelength->lamp vessel Verify Vessel Material (e.g., Quartz) lamp->vessel solvent Optimize Solvent System (Purity, Degassing, Polarity) vessel->solvent If basics are correct concentration Adjust Substrate Concentration (Address Inner Filter Effect) solvent->concentration time_course Perform Time-Course Study concentration->time_course scavengers Introduce Scavengers (Trap Reactive Byproducts) time_course->scavengers If still incomplete end Successful Cleavage time_course->end Optimization Successful change_ppg Select an Alternative PPG scavengers->change_ppg scavengers->end Problem Solved change_ppg->end

Caption: A systematic workflow for diagnosing and resolving incomplete photolytic cleavage.

  • Inner Filter Effects: This phenomenon occurs when the photoproducts (the cleaved protecting group or the deprotected substrate) absorb light at the same wavelength used for the cleavage reaction.[9][10][11][12] As these products accumulate, they effectively "shield" the remaining starting material from photons, causing the reaction to slow down and potentially stop prematurely.[13][14] This can often be addressed by reducing the initial concentration of the substrate.

  • Low Quantum Yield: The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency—specifically, the number of molecules that undergo a reaction for each photon absorbed.[13][15] A low quantum yield indicates that many absorbed photons are dissipated through non-productive pathways. While the quantum yield is an intrinsic property of the PPG and the leaving group[16][17], it can be heavily influenced by the reaction environment. For instance, the presence of dissolved oxygen can quench the excited triplet state of some PPGs, significantly lowering the quantum yield.[4]

  • Reactive Byproducts: The photolysis of some common PPGs, such as the o-nitrobenzyl (ONB) group, generates reactive byproducts like o-nitrosobenzaldehyde.[18][19] These byproducts can react with the desired product or starting material, leading to a complex mixture and reduced yields.[18][19][20] They can also contribute to the inner filter effect.

Guide 2: Experimental Protocol for Optimizing Photolytic Cleavage

A systematic approach to optimizing reaction parameters is crucial for achieving high cleavage efficiency.

  • Preparation of Reaction Mixture:

    • Prepare a stock solution of your protected substrate at a defined concentration (e.g., 0.1-1.0 mM) in a high-purity, degassed solvent.

    • Transfer the solution to a quartz reaction vessel.

    • Continuously sparge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to and during irradiation to remove dissolved oxygen.

  • Photoreaction and Sampling:

    • Place the reaction vessel in a photoreactor equipped with a suitable lamp and filter combination to isolate the desired wavelength. Ensure the lamp has reached a stable output.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), carefully withdraw a small aliquot from the reaction mixture.

    • Immediately dilute the aliquot in a solvent mixture suitable for your analytical method and store it in the dark to prevent further reaction.

  • Analysis and Interpretation:

    • Analyze each time-point sample by HPLC, monitoring the peak areas of the starting material and the product.

    • Plot the percentage of starting material remaining and the percentage of product formed as a function of irradiation time.

    • The optimal irradiation time is the point at which the starting material is consumed, and the product concentration is maximized before any significant degradation is observed.

Protecting GroupTypical λmax (nm)Quantum Yield (Φ)Key Characteristics & Considerations
o-Nitrobenzyl (ONB)~3500.1 - 0.5Widely used, but generates a reactive nitroso-aldehyde byproduct.[18][19]
Dimethoxy-nitrobenzyl (DMNB)~355~0.1Often exhibits a higher quantum yield than the parent ONB group.[15]
p-Hydroxyphenacyl (pHP)~3000.2 - 0.4Cleavage proceeds via a photo-Favorskii rearrangement, often with fewer side reactions.[14][15]
Coumarin-4-ylmethyl~320-3650.01 - 0.2Good aqueous solubility and suitable for two-photon applications.[21]

Note: Quantum yields are highly dependent on the specific substrate, leaving group, and reaction conditions.[15][16][17]

Guide 3: Advanced Strategies for Recalcitrant Systems

When standard optimization is insufficient, more advanced techniques may be necessary.

Scavengers are chemical agents added to the reaction mixture to trap and deactivate reactive byproducts.[2][3][22] For instance, in the deprotection of ONB-caged compounds, the addition of a nucleophilic scavenger can intercept the electrophilic o-nitrosobenzaldehyde byproduct, preventing it from reacting with your desired product.

onb_cleavage cluster_photolysis Photochemical Cleavage cluster_products Product Formation & Side Reactions cluster_scavenging Scavenger Intervention ONB_Substrate ONB-Protected Substrate Excited_State Excited State* ONB_Substrate->Excited_State hν (Photon Absorption) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-Abstraction Product Deprotected Product Aci_Nitro->Product Byproduct o-Nitrosobenzaldehyde (Reactive Byproduct) Aci_Nitro->Byproduct Degradation Unwanted Side Reactions Byproduct->Degradation Reacts with Product Scavenger Add Scavenger Byproduct->Scavenger Intercepted by Trapped_Byproduct Inert Adduct Scavenger->Trapped_Byproduct

Caption: The photolytic cleavage mechanism of the o-nitrobenzyl group and the role of scavengers in mitigating side reactions.

References

  • Blanc, A., & Bochet, C. G. (2002). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Molecules, 25(1), 14.
  • Edinburgh Instruments. (n.d.). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Rossi, F., et al. (2023). Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. International Journal of Molecular Sciences, 24(2), 1605.
  • Velema, W. A., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3404-3419.
  • Moor, D., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(30), 26359–26366.
  • Jin, J. H., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 29(33), e202300418.
  • Edinburgh Instruments. (n.d.). What is the Inner Filter Effect?. Retrieved from [Link]

  • Chavez, J. L., et al. (n.d.). Inner Filter Effects: Conducting Fluorescence Experiments with Highly Absorbing Samples.
  • Ghorai, S., & Slanina, T. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chimia, 72(10), 724-730.
  • Dell, E. J., et al. (2003). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 68(1), 114–120.
  • Il'ichev, Y. V., & Wirz, J. (2004). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 3(8), 773-779.
  • ResearchGate. (n.d.). Optimization of the deprotection. [Image]. Retrieved from [Link]

  • Ahmad, I., et al. (2004). Solvent Effect on the Photolysis of Riboflavin. Pharmaceutical Development and Technology, 9(4), 415-422.
  • Zim, S., et al. (2021). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
  • ResearchGate. (n.d.). Wavelength-selective photochemical deprotection of nucleotides. Retrieved from [Link]

  • Gryczynski, Z., et al. (n.d.). How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
  • Huremović, J., & Mackic, I. (2023). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. Analytical Chemistry, 95(35), 13101–13108.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Petz, S., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12158–12166.
  • Orr-Ewing, A. J. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(24), 4486–4495.
  • Lerch, M. M., et al. (2018). Photoremovable Protecting Groups. Molecules, 23(11), 2825.
  • Wikipedia. (n.d.). Scavenger (chemistry). Retrieved from [Link]

  • Let Me Teach You Chemistry. (2022, October 15). Photochemistry Lec 4 | Norrish Type 1 Reaction Solvent effect | [Video]. YouTube. [Link]

  • Google Patents. (n.d.). WO2024161158A1 - Deprotection processes and cation scavengers for use in the same.
  • Wagner, P. J., & Kemppainen, A. E. (1972). Solvent effects on type II photoelimination of phenyl ketones. Journal of the American Chemical Society, 94(21), 7495–7499.

Sources

Preventing side reactions during the deprotection of PMB esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemoselective deprotection of p-methoxybenzyl (PMB) esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we provide field-proven insights, troubleshooting guides for unexpected outcomes, and robust protocols to mitigate side reactions, ensuring the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I am planning to use a PMB ester to protect a carboxylic acid. What are the most common methods for its removal?

The PMB ester is a versatile protecting group that can be cleaved under several conditions, allowing for orthogonality in complex syntheses. The most prevalent and reliable method is acid-catalyzed cleavage, typically using trifluoroacetic acid (TFA).[1] Oxidative methods commonly used for PMB ethers, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are generally ineffective for cleaving PMB esters.[1] Other methods, including the use of Lewis acids or photochemical conditions, have been reported but are less common.[1]

Q2: I've heard that acidic deprotection of PMB esters can lead to side reactions. What is the primary cause of these side reactions?

The principal side reaction during acid-catalyzed deprotection is the formation of a highly reactive p-methoxybenzyl cation.[1] This electrophilic species can alkylate any available nucleophiles in the reaction mixture, including your deprotected carboxylic acid, solvent molecules, or sensitive functional groups on your substrate. This can lead to the formation of unwanted byproducts and a reduction in the yield of your desired product.

Q3: What are "scavengers" and how do they prevent side reactions during PMB deprotection?

Scavengers are nucleophilic reagents added to the reaction mixture to trap the p-methoxybenzyl cation before it can react with your substrate.[1] Common scavengers include anisole, 1,3-dimethoxybenzene, or triethylsilane.[1][2] These reagents react rapidly with the carbocation, converting it into a benign byproduct and thus preventing unwanted alkylation of your molecule of interest.[3]

Q4: Can I use DDQ to deprotect a PMB ester?

While DDQ is highly effective for the oxidative deprotection of PMB ethers, it is generally not suitable for the cleavage of PMB esters.[1] The oxidation potential of the PMB ester is typically too high for a charge-transfer complex to form with DDQ, which is a necessary step for this deprotection mechanism.[1] Therefore, attempting to deprotect a PMB ester with DDQ will likely result in the recovery of the starting material.

Troubleshooting Guide: Navigating Common Experimental Issues

This section provides a deeper dive into specific problems you may encounter during the deprotection of PMB esters, along with actionable solutions and the underlying chemical principles.

Issue 1: Incomplete Deprotection

Symptoms:

  • Recovery of starting material after the reaction.

  • Low yield of the desired carboxylic acid.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Acid Strength or Concentration The protonation of the ester carbonyl is the first step in the cleavage mechanism. If the acid is too weak or used in substoichiometric amounts, the reaction will not proceed to completion.Increase the concentration of TFA (e.g., from 10% to 50% in DCM, or even neat TFA). For highly sensitive substrates where strong acidity is a concern, consider using a Lewis acid like AlCl₃ at low temperatures.[1]
Steric Hindrance While less of a factor than in other reactions, significant steric bulk around the ester moiety can slow down the rate of deprotection.Increase the reaction time and/or temperature. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition of the product.
Presence of Basic Functional Groups If your substrate contains basic groups (e.g., a pyridine ring), they will be protonated by the acid, effectively reducing the amount of acid available for the deprotection reaction.[1]Use a stoichiometric excess of the acid to account for any basic sites on your molecule.
Issue 2: Formation of Unidentified Byproducts (Alkylation)

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that are not the starting material or desired product.

  • Mass spectrometry data indicating the addition of a p-methoxybenzyl group (+121 m/z) to the product or other molecules.

Underlying Mechanism: The Problematic p-Methoxybenzyl Cation

Acid-catalyzed cleavage of the PMB ester generates a resonance-stabilized p-methoxybenzyl carbocation. This cation is a potent electrophile that will readily react with any available nucleophile.

G cluster_deprotection Acid-Catalyzed Deprotection cluster_side_reaction Side Reaction PMB_Ester R-CO-O-PMB Protonated_Ester R-CO(H+)-O-PMB PMB_Ester->Protonated_Ester + H+ (TFA) Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid Cleavage PMB_Cation PMB+ Cation Protonated_Ester->PMB_Cation Alkylated_Product Alkylated Byproduct PMB_Cation->Alkylated_Product Nucleophile Substrate-Nu Nucleophile->Alkylated_Product Unwanted Alkylation G cluster_deprotection Scavenger-Mediated Deprotection PMB_Cation PMB+ Cation Trapped_PMB Benign Byproduct PMB_Cation->Trapped_PMB Scavenger Scavenger Scavenger->Trapped_PMB Trapping

Figure 2: The role of a scavenger in trapping the PMB cation.

Recommended Scavengers and Protocols:

Scavenger Mechanism Typical Conditions Considerations
Anisole Friedel-Crafts Alkylation5-20 equivalents in TFA/DCMAnisole is a cost-effective and common choice. The resulting alkylated anisole is typically easy to remove via chromatography. [3]
1,3-Dimethoxybenzene Friedel-Crafts Alkylation3-5 equivalents in TFA/DCMMore nucleophilic than anisole, making it a more efficient scavenger. [2]
Triethylsilane (TES) Hydride Transfer5-10 equivalents in TFA/DCMReduces the PMB cation to p-methylanisole, an easily removable and volatile byproduct. Particularly useful for substrates sensitive to Friedel-Crafts conditions. [1][4]

Experimental Protocols

Protocol 1: General PMB Ester Deprotection with Anisole Scavenger
  • Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add anisole (10 equiv) to the solution.

  • Deprotection: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) in a quantity sufficient to achieve a 20-50% v/v concentration.

  • Reaction: Stir the reaction at 0 °C to room temperature, monitoring its progress by TLC or LC-MS. Typical reaction times are 1-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo. Co-evaporate with toluene to remove residual TFA.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired carboxylic acid.

Protocol 2: PMB Ester Deprotection with Triethylsilane Scavenger
  • Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

  • Scavenger Addition: Add triethylsilane (TES, 5 equiv) to the solution.

  • Deprotection: Cool the mixture to 0 °C and add TFA (to a final concentration of 20-50% v/v).

  • Reaction: Stir at 0 °C to room temperature and monitor by TLC or LC-MS. Note that this reaction can be very rapid.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude material can be purified by silica gel chromatography.

References

  • Howard, K. T., & Chisholm, J. D. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic Preparations and Procedures International, 48(1), 1-59. [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Dudley, G. B., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(15), 5529–5541. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Jung, M. E., et al. (2007). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 48(38), 6689-6691. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • St. Hilaire, P. M., & Ly, T. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(9), e3100. [Link]

  • Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis. Retrieved from [Link]

  • Yajima, H., Fujii, N., Kuno, S., & Nomizu, M. (1985). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin, 33(9), 4110-4113. [Link]

  • Amblard, F., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Tetrahedron Letters, 60(33), 151042. [Link]

  • ResearchGate. (2017, February 15). Usage of Anisole in PMB deprotection using TFA? Retrieved from [Link]

  • Kocienski, P. (n.d.). Protecting Groups. Retrieved from [Link]

  • Ilangovan, A., & Sureshbabu, G. (2013). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances, 3(30), 12135-12139. [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (18), i-ii. [Link]

  • Crich, D., & Li, W. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of Organic Chemistry, 78(13), 6783–6789. [Link]

Sources

Technical Support Center: Optimizing Continuous Flow Synthesis of 4-Methoxy-2-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the continuous flow synthesis of 4-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust, safe, and efficient synthesis.

Introduction to the Synthesis

The synthesis of 4-methoxy-2-nitroaniline is a critical process, as this compound is a key intermediate in the pharmaceutical industry, notably in the production of omeprazole.[1] Traditionally performed in batch reactors, this multi-step synthesis presents significant safety and selectivity challenges.[2] Continuous flow chemistry offers a superior alternative, providing enhanced safety, precise control over reaction parameters, and improved product quality.[3][4]

The widely adopted synthetic route involves three key stages:

  • Acetylation: The amino group of 4-methoxyaniline is protected with acetic anhydride to form 4-methoxyacetanilide. This step is crucial for directing the subsequent nitration and preventing unwanted side reactions.[5]

  • Nitration: The protected intermediate is nitrated, typically using a mixed acid solution of nitric acid and sulfuric acid, to introduce the nitro group at the position ortho to the original amino group.[5][6]

  • Hydrolysis: The acetyl protecting group is removed to yield the final product, 4-methoxy-2-nitroaniline.[5][6]

This guide will focus on optimizing the continuous flow setup for these stages and addressing common issues that may arise.

Visualizing the Workflow

The following diagram illustrates the telescoped continuous flow process for the synthesis of 4-methoxy-2-nitroaniline.

Continuous_Flow_Synthesis_Workflow Workflow for Continuous Flow Synthesis of 4-Methoxy-2-Nitroaniline cluster_0 Reagent Feeds cluster_1 Reaction & Quenching cluster_2 Product Collection 4-Methoxyaniline_Solution 4-Methoxyaniline in Solvent Pump_A Pump A 4-Methoxyaniline_Solution->Pump_A Acetic_Anhydride Acetic Anhydride Pump_B Pump B Acetic_Anhydride->Pump_B Nitrating_Agent Nitrating Agent (Mixed Acid) Pump_C Pump C Nitrating_Agent->Pump_C Hydrolysis_Reagent Hydrolysis Reagent (e.g., NaOH) Pump_D Pump D Hydrolysis_Reagent->Pump_D Mixer_1 T-Mixer Pump_A->Mixer_1 Pump_B->Mixer_1 Mixer_2 T-Mixer Pump_C->Mixer_2 Mixer_3 T-Mixer Pump_D->Mixer_3 Reactor_1 Reactor 1 (Acetylation) Mixer_1->Reactor_1 Reactor_1->Mixer_2 Reactor_2 Reactor 2 (Nitration) Mixer_2->Reactor_2 Reactor_2->Mixer_3 Reactor_3 Reactor 3 (Hydrolysis) Mixer_3->Reactor_3 Quench In-line Quench / Work-up Reactor_3->Quench Product Crude 4-Methoxy-2-Nitroaniline Quench->Product

Caption: A schematic of the telescoped continuous flow synthesis process.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of 4-Methoxy-2-Nitroaniline

Potential Cause Explanation Recommended Solution
Incomplete Acetylation If the acetylation of 4-methoxyaniline is not complete, the unprotected amine can react with the nitrating agent, leading to undesired side products or degradation.[7]- Increase the residence time in the acetylation reactor. - Increase the temperature of the acetylation step (typically 0-100 °C).[6] - Ensure the molar ratio of acetic anhydride to 4-methoxyaniline is sufficient (e.g., 1.0-2.0 equivalents).[6]
Suboptimal Nitration Conditions The nitration step is highly sensitive to temperature and residence time. Insufficient time or low temperature can lead to incomplete conversion.- Optimize the temperature of the nitration reactor (typically 0-100 °C).[6] - Adjust the residence time; nitration is often a fast reaction, so residence times are typically short (30s - 2h).[6] - Ensure efficient mixing at the point of reagent introduction.
Reagent Degradation The nitrating agent, especially if prepared in-house, can lose potency over time.- Use freshly prepared nitrating agents. - Ensure the correct ratio of nitric acid to sulfuric acid in the mixed acid, as this affects the concentration of the active nitronium ion (NO₂⁺).[8]
Product Loss During Work-up The post-reaction processing, including quenching and extraction, can lead to product loss if not optimized.- Carefully control the pH during quenching and extraction. - Select an appropriate extraction solvent.

Issue 2: Poor Regioselectivity (High levels of 4-methoxy-3-nitroaniline)

Potential Cause Explanation Recommended Solution
Inefficient Mixing Poor mixing of the organic and nitrating agent streams can create localized "hot spots" and concentration gradients, which can favor the formation of the undesired isomer. Continuous flow reactors with high surface-to-volume ratios excel at preventing this.[3]- Use a high-efficiency micromixer at the point where the substrate and nitrating agent streams combine.[9] - Increase the flow rates to enhance mixing, but be mindful of the impact on residence time.
Incorrect Nitrating Agent Composition The concentration of sulfuric acid in the mixed acid plays a crucial role in the generation of the nitronium ion and can influence selectivity.[8][10]- Optimize the mass ratio of concentrated sulfuric acid to concentrated nitric acid (a common starting point is 1:0.8 to 1:1.5).[6]
Temperature Fluctuations Inconsistent temperature control can affect the reaction kinetics and selectivity.- Ensure the reactor is adequately submerged in a temperature-controlled bath or that the reactor's heating/cooling system is functioning correctly.[9]

Issue 3: Reactor Fouling or Clogging

Potential Cause Explanation Recommended Solution
Precipitation of Intermediates or Product The acetylated intermediate or the final product may have limited solubility in the reaction mixture, leading to precipitation and clogging, especially in small-diameter tubing.[3]- Choose a solvent in which all components remain soluble under the reaction conditions. Acetic acid, dichloromethane, or dichloroethane are common choices.[6] - If precipitation is unavoidable, consider using a continuous stirred-tank reactor (CSTR) in the flow path, as they are better at handling solids.[3]
Formation of Insoluble Byproducts Over-nitration or oxidative side reactions can produce tar-like, insoluble materials.- Fine-tune the stoichiometry to avoid an excess of the nitrating agent.[11] - Lower the reaction temperature to minimize side reactions.
Corrosion of Reactor Materials The highly corrosive nature of the mixed acid can degrade reactor components, leading to particulate matter that can cause blockages.[3][8]- Ensure all wetted parts of the reactor system (tubing, mixers, fittings) are made of compatible materials such as Hastelloy, PTFE, or 316L stainless steel (at reduced temperatures).[3][8]

Issue 4: Safety Concerns (e.g., Exotherms)

Potential Cause Explanation Recommended Solution
Inadequate Heat Removal Nitration is a highly exothermic reaction. Inadequate heat dissipation can lead to a thermal runaway, which is a significant safety hazard.[11][12]- The primary advantage of continuous flow is its superior heat transfer.[3] Ensure your reactor has a high surface-area-to-volume ratio (e.g., microreactors or small-diameter tubing).[13] - Maintain a consistent and efficient cooling system for the reactor.
Formation of Explosive Intermediates In a telescoped process where excess acetic anhydride from the first step might mix with nitric acid, there is a potential to form acetyl nitrate, which can be explosive.[7]- While the small volumes in flow chemistry mitigate this risk, it's crucial to control the stoichiometry of the acetylation step carefully to minimize excess acetic anhydride.[7]

Frequently Asked Questions (FAQs)

Q1: Why is continuous flow synthesis preferred over batch for this reaction?

A1: Continuous flow offers several key advantages for nitration reactions:

  • Enhanced Safety: The small reactor volume significantly reduces the amount of hazardous material present at any given time, minimizing the risk of thermal runaway.[3][13]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient removal of the large amount of heat generated during nitration, enabling precise temperature control.[10]

  • Precise Control: Flow rates, residence time, and stoichiometry can be controlled with high precision, leading to better reproducibility and process control.[11]

  • Improved Selectivity and Yield: The ability to maintain optimal conditions consistently often results in higher yields and better selectivity, reducing the formation of byproducts.[10]

Q2: What type of reactor is best for this synthesis?

A2: Tubular reactors (made of PFA or stainless steel) and microreactors are commonly used for continuous flow nitration.[8][9]

  • Tubular Reactors: Are cost-effective and offer good plug-flow characteristics and heat transfer.[8]

  • Microreactors (Chip Reactors): Provide exceptional heat and mass transfer due to their very high surface-to-volume ratio, making them ideal for highly exothermic and fast reactions.[8] The choice depends on the scale of the reaction and the specific process requirements. For handling solids, a CSTR might be integrated into the flow path.[3]

Q3: What are the critical process parameters to monitor?

A3: The most critical parameters to monitor and control are:

  • Temperature: Directly impacts reaction rate, selectivity, and safety.[3]

  • Residence Time: Determines the extent of reaction conversion.[3]

  • Molar Ratios of Reactants: Affects conversion, selectivity, and the potential for side reactions.[3]

  • Mixing Efficiency: Crucial for ensuring homogeneous reaction conditions and preventing localized hot spots.[8]

Q4: How do I choose the right solvent?

A4: The solvent should dissolve the starting material and all intermediates to prevent clogging.[3] It must also be stable under the strong acidic and oxidative conditions of the nitration. Common solvents include acetic acid, dichloromethane, and dichloroethane.[6] In some cases, sulfuric acid itself can act as the solvent.[10]

Q5: What is the purpose of the acetylation step?

A5: The acetylation of the amino group on 4-methoxyaniline serves two main purposes:

  • Protection: It protects the amine from oxidation by the strong nitrating agents.[7]

  • Directing Group: The resulting acetamido group is an ortho-, para- director. Since the para position is blocked by the methoxy group, it directs the incoming nitro group to the ortho position, leading to the desired product.[5]

Experimental Protocols

General Setup for Continuous Flow Synthesis:

A typical setup includes:

  • Pumps: Syringe pumps or HPLC pumps for precise delivery of reagents.[9]

  • Mixers: T-junctions or micromixers for efficient blending of reagent streams.[9]

  • Reactors: Coiled tubing (e.g., PFA, stainless steel) or a microreactor plate immersed in a temperature-controlled bath.[9][13]

  • Back Pressure Regulator: To maintain a stable pressure and prevent outgassing.

Protocol 1: Telescoped Continuous Flow Synthesis of 4-Methoxy-2-Nitroaniline

This is a representative protocol and should be optimized for your specific equipment and safety procedures.

Reagent Preparation:

  • Solution A: Prepare a solution of 4-methoxyaniline in a suitable solvent (e.g., acetic acid).

  • Solution B: Acetic anhydride.

  • Solution C (Nitrating Agent): Carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a desired mass ratio (e.g., 1:1.15) while cooling in an ice bath.[6]

  • Solution D (Hydrolysis Agent): Prepare an aqueous solution of sodium hydroxide.

Procedure:

  • Set up the continuous flow system as depicted in the workflow diagram.

  • Set the temperature for Reactor 1 (Acetylation), Reactor 2 (Nitration), and Reactor 3 (Hydrolysis) to their optimized values (e.g., 25°C, 10°C, and 80°C, respectively - these require optimization).

  • Pump Solution A and Solution B through their respective pumps into Mixer 1 and then into Reactor 1 at flow rates calculated to achieve the desired residence time and stoichiometry.

  • The output from Reactor 1 is mixed with Solution C (Nitrating Agent) in Mixer 2 and flows into Reactor 2.

  • The output from Reactor 2 is then mixed with Solution D (Hydrolysis Agent) in Mixer 3 and enters Reactor 3.

  • The final reaction mixture is collected from the outlet. This crude product can then be subjected to standard work-up procedures (e.g., quenching, extraction, crystallization) for purification.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low Yield of Final Product Check_Acetylation Analyze effluent from Reactor 1. Is acetylation complete? Start->Check_Acetylation Optimize_Acetylation Increase residence time or temp in Reactor 1. Verify stoichiometry. Check_Acetylation->Optimize_Acetylation No Check_Nitration Analyze effluent from Reactor 2. Is nitration complete? Check_Acetylation->Check_Nitration Yes Optimize_Acetylation->Check_Acetylation Optimize_Nitration Optimize temp and residence time in Reactor 2. Check nitrating agent quality. Check_Nitration->Optimize_Nitration No Check_Hydrolysis Analyze effluent from Reactor 3. Is hydrolysis complete? Check_Nitration->Check_Hydrolysis Yes Optimize_Nitration->Check_Nitration Optimize_Hydrolysis Increase residence time or temp in Reactor 3. Verify base concentration. Check_Hydrolysis->Optimize_Hydrolysis No Check_Workup Review work-up procedure. Potential for product loss? Check_Hydrolysis->Check_Workup Yes Optimize_Hydrolysis->Check_Hydrolysis Optimize_Workup Adjust pH, extraction solvent, or crystallization conditions. Check_Workup->Optimize_Workup Yes Success Yield Improved Check_Workup->Success No Optimize_Workup->Success

Caption: A logical approach to diagnosing the cause of low product yield.

References

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • National Institutes of Health. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting a continuous flow reactor.
  • Beilstein Journals. (n.d.). Continuous flow nitration in miniaturized devices.
  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
  • Microflu Microfluidics Technology (Changzhou) Co., Ltd. (2024, July 11). Continuous Flow Nitrification.
  • IITBombay - IRCC. (2025, February 7). A Continuous Flow Process for Preparation of Organic Nitrate Esters.
  • ResearchGate. (n.d.). Summarized literature survey on continuous flow nitration using microreactors.
  • Benchchem. (n.d.). 4-Methoxy-2-nitroaniline | 96-96-8.
  • ResearchGate. (2025, August 7). Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor.
  • Punagri. (n.d.). 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate.
  • Semantic Scholar. (n.d.). Nitration and flow chemistry.

Sources

Technical Support Center: Troubleshooting Low Yields in the Preparation of PMB Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of para-methoxybenzyl (PMB) esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges and experiencing low yields during the protection of carboxylic acids as PMB esters. As a workhorse protecting group, the PMB ester offers a robust yet mildly cleavable modification for carboxylic acids, but its successful application is contingent on understanding the nuances of its formation.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experimental workflow.

Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yields

This section is structured to address specific problems you may be observing in your reaction, providing causative explanations and actionable solutions.

Scenario 1: Incomplete Conversion or Stalled Reaction

Question: I am seeing a significant amount of unreacted carboxylic acid starting material by TLC/LC-MS, even after prolonged reaction times. What are the likely causes and how can I fix this?

Answer:

Incomplete conversion is one of the most common issues in PMB esterification. The root cause often lies in insufficient reactivity of either the electrophile (the PMB source) or the nucleophile (the carboxylate), or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Insufficient Deprotonation of the Carboxylic Acid: The formation of a carboxylate anion is crucial for the nucleophilic attack on the PMB-halide.

    • Weak Base: The base you are using may not be strong enough to fully deprotonate the carboxylic acid. While organic bases like triethylamine (TEA) are commonly used, for less acidic carboxylic acids, a stronger base might be necessary.[1]

    • Solution: Consider switching to a stronger base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can be critical and is often substrate-dependent.

  • Poor Quality or Degradation of PMB-Cl: para-Methoxybenzyl chloride (PMB-Cl) can degrade upon storage, especially if exposed to moisture, leading to the formation of PMB-OH and polymeric byproducts.

    • Solution: Use freshly purchased or purified PMB-Cl. You can check the purity by ¹H NMR. If you suspect degradation, you can purify it by recrystallization.

  • Steric Hindrance: If your carboxylic acid is sterically hindered, the nucleophilic attack at the PMB-Cl will be slow.

    • Solution 1: Use a More Reactive Electrophile: For sterically demanding substrates, switching from PMB-Cl to the more reactive p-methoxybenzyl bromide (PMB-Br) or generating p-methoxybenzyl iodide (PMBI) in situ (e.g., by adding NaI as an additive) can significantly increase the reaction rate.[1] However, be aware that PMB-Br is less stable than PMB-Cl.[1]

    • Solution 2: Alternative Reagents for Hindered Acids: For particularly challenging cases, consider using O-(4-methoxybenzyl)-N,N'-diisopropylisourea or 4-methoxybenzyl 2,2,2-trichloroacetimidate. The latter is particularly effective for sterically hindered carboxylic acids and often proceeds in excellent yields without the need for a strong base.[2][3]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

    • Explanation: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the carboxylate salt and promote SN2 reactions. Non-polar solvents may not be suitable for all base combinations.

    • Solution: If you are using a non-polar solvent and observing low conversion, consider switching to DMF or acetonitrile.

Scenario 2: Formation of Significant Byproducts

Question: My reaction seems to go to completion, but my desired product is contaminated with significant byproducts, leading to a low isolated yield. What are these byproducts and how can I avoid them?

Answer:

The formation of byproducts is a common reason for low isolated yields. Identifying the nature of the byproduct is key to troubleshooting the issue.

Common Byproducts and Their Mitigation:

  • bis-(4-methoxybenzyl) ether: This byproduct arises from the reaction of PMB-Cl with any PMB-OH present in the starting material or formed by hydrolysis of PMB-Cl.

    • Solution:

      • Use high-purity PMB-Cl.

      • Ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents and glassware.

  • Products of Side Reactions with Sensitive Functional Groups: If your substrate contains other nucleophilic functional groups (e.g., phenols, indoles), these can also be alkylated by PMB-Cl.

    • Solution:

      • Protect other sensitive functional groups before attempting the esterification.

      • Alternatively, use a milder esterification method that does not require a strong base, such as the use of 4-methoxybenzyl 2,2,2-trichloroacetimidate, which often shows high chemoselectivity.[4][5]

  • Isomerization of Unsaturated Carboxylic Acids: For (Z)-α,β-unsaturated acids, the use of strong bases can sometimes lead to isomerization to the more stable (E)-isomer.[1]

    • Solution: Use milder bases or consider a different esterification protocol, like the Mitsunobu reaction, which is performed under neutral conditions.

Scenario 3: Low Yields with the Mitsunobu Reaction

Question: I am attempting to synthesize a PMB ester using the Mitsunobu reaction, but the yield is very low. What could be going wrong?

Answer:

The Mitsunobu reaction is a powerful method for forming esters with inversion of stereochemistry at the alcohol center (in this case, PMB-OH is the alcohol component).[6] However, its success is highly dependent on several factors.

Troubleshooting the Mitsunobu Reaction for PMB Esterification:

  • Acidity of the Carboxylic Acid: The Mitsunobu reaction works best with nucleophiles (in this case, the carboxylic acid) that have a pKa of less than 13.[6] If your carboxylic acid is not acidic enough, it will not be able to protonate the betaine intermediate effectively, leading to side reactions.

    • Solution: For less acidic carboxylic acids, the standard Mitsunobu protocol may not be suitable. Consider alternative methods.

  • Formation of Stoichiometric Byproducts: A significant drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[1] These can make purification challenging and lead to low isolated yields.

    • Solution:

      • Purification: TPPO can sometimes be removed by precipitation from a non-polar solvent or by chromatography.

      • Alternative Reagents: Consider using polymer-supported triphenylphosphine or modified azodicarboxylates that facilitate easier removal of byproducts.

  • Order of Reagent Addition: The order in which the reagents are added can be critical.

    • Standard Protocol: Typically, the carboxylic acid, PMB-OH, and triphenylphosphine are dissolved in a suitable solvent (like THF or DCM), and the azodicarboxylate (e.g., DEAD or DIAD) is added slowly at a low temperature (e.g., 0 °C).

    • Alternative Protocol: If the standard protocol fails, try pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine first, followed by the addition of the carboxylic acid and then PMB-OH.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general method for preparing PMB esters?

There is no single "best" method, as the optimal choice depends on the substrate.

  • For simple, robust carboxylic acids, reaction with PMB-Cl and a base (e.g., K₂CO₃ or TEA in DMF) is often the most straightforward and cost-effective approach.[7]

  • For sterically hindered or sensitive carboxylic acids, using 4-methoxybenzyl 2,2,2-trichloroacetimidate is highly recommended due to its high reactivity and mild reaction conditions.[2][3]

  • For substrates where inversion of stereochemistry is desired at a chiral alcohol, or for certain sensitive substrates, the Mitsunobu reaction is a valuable tool, despite its purification challenges.[6]

Q2: Can I use Phase Transfer Catalysis (PTC) for PMB esterification?

Yes, PTC can be a very effective method, especially for larger-scale reactions. It involves using a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) to transport the carboxylate anion from an aqueous or solid phase into an organic phase where it reacts with PMB-Cl. This can avoid the need for expensive anhydrous solvents.[8]

Q3: How do I choose the right solvent for my PMB esterification?

The choice of solvent is crucial.

  • Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices for reactions involving salts (e.g., carboxylate salts), as they help to solvate the ions and accelerate the reaction.

  • Chlorinated solvents like dichloromethane (DCM) are often used for reactions with reagents like 4-methoxybenzyl 2,2,2-trichloroacetimidate.

  • Ethers like THF are commonly used for Mitsunobu reactions. The impact of the solvent on reaction rate and equilibrium should not be underestimated.[9][10]

Q4: My isolated yield is low despite a clean reaction profile. What should I consider during workup and purification?

Low isolated yields can often be attributed to issues during the workup and purification stages.

  • Emulsion Formation: During aqueous workup, emulsions can form, leading to loss of product. Using brine washes can help to break emulsions.

  • Product Solubility: Ensure you are using an appropriate extraction solvent in which your PMB ester is highly soluble.

  • Purification Losses: PMB esters are generally amenable to silica gel chromatography. However, very non-polar esters might require careful selection of the mobile phase to achieve good separation from non-polar byproducts. For volatile esters, purification by distillation might be an option.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for PMB Esterification using PMB-Cl and K₂CO₃
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Esterification of a Sterically Hindered Carboxylic Acid using PMB-trichloroacetimidate
  • To a solution of the sterically hindered carboxylic acid (1.0 eq) in dichloromethane (DCM), add 4-methoxybenzyl 2,2,2-trichloroacetimidate (1.1 eq).

  • Stir the reaction mixture at room temperature. The carboxylic acid itself acts as the catalyst.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be directly loaded onto a silica gel column for purification. The main byproduct, trichloroacetamide, is typically more polar and easily separated.

Table 1: Comparison of Common PMB Esterification Methods
MethodCommon ReagentsAdvantagesDisadvantagesBest Suited For
Base-mediated Alkylation PMB-Cl, K₂CO₃/TEA, DMFCost-effective, simple procedureCan be slow for hindered substrates, potential for side reactions with sensitive groupsSimple, robust carboxylic acids
Mitsunobu Reaction PMB-OH, PPh₃, DEAD/DIADMild, neutral conditions; inversion of stereochemistryStoichiometric byproducts (TPPO) make purification difficultChiral alcohols, sensitive substrates
Trichloroacetimidate Method PMB-trichloroacetimidate, DCMHigh yielding, mild conditions, good for hindered substratesReagent is more expensive than PMB-ClSterically hindered and sensitive carboxylic acids
Phase Transfer Catalysis PMB-Cl, TBAB, K₂CO₃, Toluene/H₂OGood for scale-up, avoids anhydrous solventsRequires optimization of catalyst and conditionsLarger scale synthesis

Part 4: Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low PMB Ester Yield

TroubleshootingWorkflow Start Low Yield of PMB Ester Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Yes Complete_Reaction Reaction Complete, Low Isolated Yield Check_Conversion->Complete_Reaction No Cause_Incomplete Potential Causes Incomplete_Reaction->Cause_Incomplete Cause_Isolation Potential Causes Complete_Reaction->Cause_Isolation Base_Issue Weak Base / Insufficient Deprotonation Cause_Incomplete->Base_Issue PMBCl_Issue Poor PMB-Cl Quality Cause_Incomplete->PMBCl_Issue Steric_Hindrance Steric Hindrance Cause_Incomplete->Steric_Hindrance Solution_Base Use Stronger Base (e.g., DBU, Cs₂CO₃) Base_Issue->Solution_Base Solution_PMBCl Use Fresh/Purified PMB-Cl PMBCl_Issue->Solution_PMBCl Solution_Hindrance Use More Reactive Electrophile (PMB-Br/I) or PMB-Imidate Steric_Hindrance->Solution_Hindrance Byproducts Byproduct Formation Cause_Isolation->Byproducts Workup_Issues Workup/Purification Losses Cause_Isolation->Workup_Issues Solution_Byproducts Anhydrous Conditions, Protect Other Groups, Use Milder Method Byproducts->Solution_Byproducts Solution_Workup Optimize Extraction, Break Emulsions (Brine), Refine Chromatography Workup_Issues->Solution_Workup

Sources

Technical Support Center: Strategies to Avoid Racemization During the Protection of Chiral Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of preserving stereochemical integrity during the chemical protection of chiral molecules. Here, we dissect the underlying causes of racemization and provide actionable, field-proven strategies to ensure your chiral molecules remain enantiomerically pure throughout your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a primary concern during the protection of a chiral center?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] This is a significant concern in drug development and chemical synthesis because enantiomers of a chiral molecule can have drastically different biological activities or toxicological profiles. The protection step, which is meant to temporarily mask a functional group's reactivity, can inadvertently create conditions that lower the energy barrier for chiral inversion, leading to a loss of optical purity.[2]

Q2: Which types of chiral molecules are most susceptible to racemization during protection?

A2: Susceptibility is largely dictated by the acidity of the proton at the stereocenter (the α-proton). Molecules with an α-proton that can be easily abstracted to form a planar, achiral intermediate are at high risk. Key examples include:

  • Carbonyl Compounds: Ketones and aldehydes with a chiral α-carbon can racemize under both acidic and basic conditions via the formation of a planar enol or enolate intermediate.[3][4]

  • Amino Acids: Particularly during peptide synthesis, the activation of the carboxyl group makes the α-proton more acidic. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[5][6][7]

  • Molecules with α-Protons adjacent to other acidifying groups: Any electron-withdrawing group that can stabilize a carbanion intermediate will increase the risk of racemization.

Q3: How do reaction conditions like base, solvent, and temperature influence racemization?

A3: Reaction conditions are paramount in controlling racemization.

  • Base: The strength and steric hindrance of the base are critical. Strong, unhindered bases (e.g., sodium hydroxide, triethylamine) readily abstract the α-proton, promoting racemization.[8][9] Sterically hindered bases like diisopropylethylamine (DIEA) are often preferred as they are less likely to cause deprotonation.[8]

  • Solvent: The solvent's polarity and ability to stabilize charged intermediates play a significant role. Polar, protic solvents can sometimes facilitate racemization by stabilizing ionic intermediates. Conversely, non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often recommended.[8][10][11] However, solvent effects can be complex and substrate-dependent.[12][13]

  • Temperature: Racemization is a kinetically controlled process.[14] Higher temperatures increase reaction rates, including the rate of racemization.[15][16] Therefore, running protection reactions at lower temperatures (e.g., 0 °C to room temperature) is a standard strategy to minimize loss of enantiomeric excess.[17]

Q4: Are certain protecting groups inherently better at preventing racemization?

A4: Yes. The electronic properties of the protecting group are crucial. For amines, urethane-type protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) are generally effective at suppressing racemization.[8][18] This is because the nitrogen lone pair delocalizes into the urethane carbonyl, making it less available to stabilize a negative charge on the adjacent α-carbon, thus increasing the pKa of the α-proton.[8] In peptide synthesis, the choice of coupling reagents used alongside the protecting group also heavily influences racemization rates.[7][19]

Troubleshooting Guide: Diagnosing and Solving Racemization

You've run your protection reaction and the chiral HPLC analysis shows a significant loss of enantiomeric excess (ee). What went wrong? Use this guide to troubleshoot the most common causes.

Scenario 1: Racemization of a Chiral Amine during Boc Protection
Symptom Potential Cause Recommended Action & Rationale
Significant loss of ee (>5%) Use of a strong, unhindered base (e.g., TEA, NaOH). Switch to a sterically hindered base like diisopropylethylamine (DIEA) or use a catalyst-free method in water. The bulkier base is less efficient at abstracting the sensitive α-proton. The aqueous method avoids organic bases altogether.[8]
Partial racemization (1-5% loss of ee) Elevated reaction temperature or prolonged reaction time. Perform the reaction at 0 °C and allow it to warm slowly to room temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Lowering the temperature slows the rate of epimerization.[14][17] Minimizing reaction time reduces the exposure of the product to potentially racemizing conditions.[8]
Inconsistent results between batches Solvent variability or impurities. Use high-purity, anhydrous, aprotic solvents like DCM or THF. Solvents can influence the stability of racemization intermediates.[8][10] Water or other protic impurities can alter the reaction pathway.
Scenario 2: Racemization of a Chiral Alcohol during Benzylation
Symptom Potential Cause Recommended Action & Rationale
Complete or near-complete racemization Reaction mechanism proceeding through a carbocation intermediate (SN1-type). Use conditions that favor an SN2 mechanism. For example, convert the alcohol to a better leaving group (e.g., tosylate) and then displace with benzyl oxide. Alternatively, use a Williamson ether synthesis with benzyl bromide and a non-hindered base. SN1 pathways involve a planar carbocation, which leads to racemization. SN2 pathways proceed with inversion of configuration, preserving stereointegrity.
Partial racemization Use of certain catalysts that may promote racemization of the starting material or product. Re-evaluate the catalyst system. For instance, while BiBr₃ was once thought to cause racemization, further studies have shown it can be a stereochemically preservative catalyst for the benzylation of chiral alcohols. [20][21] It is crucial to verify the stereochemical outcome with your specific substrate.
Logical Troubleshooting Workflow

Here is a visual guide to systematically address racemization issues during a protection reaction.

Racemization_Troubleshooting Start Racemization Detected (Loss of ee) Analysis Analyze Reaction Parameters Start->Analysis Base Was a strong or unhindered base used? Analysis->Base Temp_Time Was the reaction run at elevated temperature or for an extended time? Analysis->Temp_Time Mechanism Does the mechanism allow for a planar achiral intermediate? Analysis->Mechanism Base->Temp_Time No Solution_Base Action: Use a hindered base (DIEA) or a catalyst-free H₂O method. Base->Solution_Base Yes Temp_Time->Mechanism No Solution_Temp Action: Run reaction at 0 °C, warming slowly to RT. Monitor closely and quench upon completion. Temp_Time->Solution_Temp Yes Solution_Mechanism Action: Change conditions to favor a stereospecific pathway (e.g., SN2). Choose a non-racemizing protecting group. Mechanism->Solution_Mechanism Yes End Verify Purity with Chiral HPLC Solution_Base->End Solution_Temp->End Solution_Mechanism->End ee_Monitoring_Workflow Start Initiate Protection Reaction Sampling Continuous Sampling via Flow Cell Start->Sampling VCD Acquire FT-VCD Spectra Sampling->VCD Model Apply PLS Chemometric Model VCD->Model Calculate_ee Calculate % ee of Reactant & Product Model->Calculate_ee Plot Plot % ee vs. Time Calculate_ee->Plot End Identify Racemization Kinetics Plot->End

Sources

Technical Support Center: Enhancing the Stability of (4-Methoxy-2-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the stability of (4-methoxy-2-nitrophenyl)methanol and its derivatives. These compounds are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry.[1][2] However, their inherent instability, especially their sensitivity to light, can pose significant challenges during synthesis, purification, and storage.

This guide is designed to be a practical resource, offering troubleshooting advice and frequently asked questions in a direct question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability

This section addresses common questions regarding the inherent instability of this compound derivatives.

Q1: What are the primary drivers of instability in this compound and its derivatives?

A1: The principal cause of instability is the presence of the ortho-nitrobenzyl moiety. This structural feature makes the molecule highly susceptible to photodegradation.[3][4] Upon exposure to ultraviolet (UV) light, an intramolecular hydrogen atom transfer can occur, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and can undergo further reactions, resulting in the cleavage of the benzylic C-O bond and the release of the protected group, along with the formation of o-nitrosobenzaldehyde derivatives.[3][4] These nitroso compounds can then undergo further decomposition, potentially forming oligomers with azo and amide linkages.[3][4]

Q2: Besides light, what other factors can contribute to the degradation of these compounds?

A2: While photolability is the most significant concern, other factors can also influence the stability of this compound derivatives:

  • pH: Both strongly acidic and strongly basic conditions can promote degradation. Under acidic conditions, the Bamberger rearrangement of related hydroxylamino derivatives can occur.[5] In basic media, the acidity of the benzylic proton is increased, potentially facilitating undesired side reactions.

  • Oxidizing and Reducing Agents: The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, while the benzylic alcohol can be oxidized to an aldehyde or carboxylic acid.[5][6] The presence of even trace amounts of oxidizing or reducing agents can initiate these degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition, particularly in the presence of other contributing factors like light or reactive impurities.[3][4]

Q3: Are there any structural modifications to the this compound core that can enhance stability?

A3: Yes, strategic structural modifications can influence stability. The electronic nature of substituents on the aromatic ring can impact the photolysis kinetics.[7] However, the relationship is not always straightforward. While electron-withdrawing groups on the leaving group (the group attached to the benzylic carbon) can accelerate photochemical cleavage, the effect of substituents on the phenyl ring itself is more complex, with steric effects sometimes dominating over electronic effects.[7] For instance, introducing bulky groups near the nitro group could sterically hinder the conformational changes required for the initial hydrogen atom transfer, potentially improving photostability.

Section 2: Troubleshooting Guides - Practical Solutions for Common Experimental Issues

This section provides step-by-step guidance for overcoming specific challenges encountered during the synthesis, purification, and storage of this compound derivatives.

Issue 1: Significant product decomposition observed during an aqueous workup.

Troubleshooting Protocol:

  • Minimize Light Exposure: Conduct the workup in a fume hood with the sash lowered and ambient lights turned off or dimmed. Use amber-colored glassware or wrap glassware in aluminum foil to block UV light.

  • Maintain Neutral pH: Ensure the aqueous phase is maintained at or near neutral pH (6.5-7.5). Use buffered solutions (e.g., phosphate-buffered saline) if necessary, especially if acidic or basic reagents were used in the preceding step.

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can act as an oxidizing agent.

  • Work Quickly and at Reduced Temperature: Perform the extraction and washing steps as rapidly as possible. If permissible by the solubility of your compound, consider performing the workup in an ice bath to minimize thermal degradation.

  • Use of Radical Scavengers: In cases of severe degradation suspected to be radical-mediated, the addition of a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to the organic solvent may be beneficial, though this should be tested on a small scale first to ensure it does not interfere with downstream applications.

Issue 2: The purified compound darkens or changes color upon storage.

Troubleshooting Protocol:

  • Confirm Purity: Before storing, ensure the compound is of the highest possible purity. Impurities can often catalyze degradation. Re-purify if necessary, using a final recrystallization or chromatographic step.

  • Inert Atmosphere Storage: Store the purified compound under an inert atmosphere of argon or nitrogen. This can be achieved by placing the vial inside a larger container that has been purged with the inert gas or by using a vial with a septum cap and purging the headspace.

  • Light Exclusion: Store the compound in an amber vial, wrapped in aluminum foil, and placed inside a light-proof secondary container.

  • Low-Temperature Storage: Store the compound at low temperatures, typically -20°C or -80°C, to significantly slow down the rate of any potential degradation reactions.

  • Solvent-Free Storage: Whenever possible, store the compound as a neat, dry solid. If it must be stored in solution, use a degassed, anhydrous, and high-purity solvent.

Issue 3: Low yields in a synthetic step involving a this compound derivative, with multiple unidentified byproducts.

Troubleshooting Protocol:

  • Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the optimal reaction time and minimize the formation of degradation products.

  • Light Protection During Reaction: As with workup and storage, protect the reaction mixture from light.

  • Reagent Purity: Ensure all reagents and solvents are of high purity and free from contaminants that could promote degradation. For example, some grades of tetrahydrofuran (THF) can contain peroxides, which are potent oxidizing agents.

  • Temperature Control: Maintain strict control over the reaction temperature. If the reaction is exothermic, ensure adequate cooling is in place.

  • Byproduct Characterization: Attempt to isolate and characterize the major byproducts. Understanding their structure can provide valuable clues about the degradation pathway at play and inform further optimization of the reaction conditions.

Section 3: Experimental Protocols and Data Presentation

This section provides detailed methodologies for key experiments related to the stabilization and analysis of this compound derivatives.

Protocol 1: Photostability Assessment

This protocol outlines a method to quantify the photostability of a this compound derivative.

Materials:

  • This compound derivative

  • High-purity solvent (e.g., acetonitrile or methanol)

  • UV-Vis spectrophotometer or HPLC with a UV detector

  • Controlled UV light source (e.g., a Rayonet reactor or a UV lamp with a defined wavelength)

  • Quartz cuvettes or vials

Procedure:

  • Prepare a stock solution of the compound of interest at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Analyze the dilutions by UV-Vis spectrophotometry or HPLC-UV to generate a standard curve of absorbance/peak area versus concentration.

  • Prepare a fresh sample of the compound at a known concentration in a quartz cuvette or vial.

  • Measure the initial absorbance or peak area of the sample (t=0).

  • Expose the sample to the UV light source for a defined period (e.g., 15 minutes).

  • After exposure, measure the absorbance or peak area again.

  • Repeat steps 6 and 7 at regular time intervals (e.g., every 15 minutes) for a total desired exposure time.

  • Calculate the percentage of the compound remaining at each time point using the calibration curve.

  • Plot the percentage of compound remaining versus time to determine the degradation kinetics.

Data Presentation:

Time (minutes)Concentration (µg/mL)% Remaining
0100.0100.0
1585.285.2
3071.571.5
4559.859.8
6050.150.1

Table 1: Example photostability data for a this compound derivative.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol provides a general method for identifying degradation products using Liquid Chromatography-Mass Spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

  • Start with 5% B, hold for 2 minutes.

  • Ramp to 95% B over 15 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to 5% B over 1 minute.

  • Hold at 5% B for 7 minutes for re-equilibration.

MS Parameters:

  • Ionization mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan range: m/z 100-1000.

  • Tune the instrument according to the manufacturer's recommendations.

Procedure:

  • Prepare a sample of the degraded this compound derivative (e.g., from the photostability study) at an appropriate concentration for LC-MS analysis.

  • Inject the sample onto the LC-MS system.

  • Analyze the resulting chromatogram and mass spectra to identify the parent compound and any new peaks corresponding to degradation products.

  • Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns.

Section 4: Visualizing Experimental Workflows and Principles

Diagrams created using Graphviz are provided below to illustrate key concepts and workflows.

G cluster_0 Photodegradation Pathway A This compound Derivative C Intramolecular H-atom Transfer A->C Photon Absorption B UV Light (hν) D aci-Nitro Intermediate C->D E Cyclization & Rearrangement D->E F o-Nitrosobenzaldehyde Derivative E->F G Released Functional Group E->G H Further Decomposition (e.g., Oligomerization) F->H

Caption: Simplified photodegradation pathway of a this compound derivative.

G cluster_1 Stability Enhancement Workflow start Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) start->purification analysis Purity & Identity Confirmation (NMR, LC-MS, etc.) purification->analysis troubleshooting Troubleshooting Loop: - Minimize Light - Control pH - Degas Solvents - Low Temperature purification->troubleshooting storage Storage under Optimal Conditions (Dark, Cold, Inert Atmosphere) analysis->storage application Use in Downstream Application storage->application storage->troubleshooting

Caption: A workflow for enhancing the stability of this compound derivatives.

References

  • Mondal, P., & Ghosh, A. (2020). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Experimental Biology and Agricultural Sciences, 8(6), 749-766.
  • Klán, P., et al. (2000). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 1(12), 920-924.
  • ResearchGate. (n.d.). PNP degradation pathway and the two general pathways via hydroquinone. Retrieved from [Link]

  • Wang, L., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 11(1), 123.
  • ResearchGate. (n.d.). (PDF) Biodegradation of Nitrophenol Compounds. Retrieved from [Link]

  • Sato, T., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • Li, X., et al. (2003). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 748-754.
  • ResearchGate. (n.d.). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Retrieved from [Link]

  • Li, X., et al. (2004). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Photochemistry and Photobiology A: Chemistry, 167(2-3), 229-236.
  • ResearchGate. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Request PDF. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • Gesiorski, J. L., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(34), 30099-30107.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks. Retrieved from [Link]

Sources

Column chromatography conditions for purifying (4-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of (4-Methoxy-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the setup of column chromatography for this compound.

Q1: What is the best stationary phase for purifying this compound?

A1: For a polar molecule like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. Its polar surface, rich in silanol (Si-OH) groups, interacts with the polar functional groups of your compound (hydroxyl, nitro, and methoxy groups) through hydrogen bonding and dipole-dipole interactions, which is essential for achieving separation.[1][2]

In rare cases where your compound shows instability on silica (e.g., degradation due to the acidic nature of silica), neutral alumina can be considered as an alternative.[3] However, always start with silica gel unless you have prior evidence of compound instability.

Q2: How do I select the right mobile phase (eluent) for my separation?

A2: The key is to find a solvent system that moves your target compound to a Retention Factor (Rf) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.[3][4] This Rf value typically translates well to column chromatography, ensuring the compound elutes from the column in a reasonable volume of solvent without taking excessively long.

This compound is a moderately polar compound. Therefore, a binary solvent system composed of a non-polar solvent and a polar solvent is ideal. Common starting points are mixtures of:

  • Hexane and Ethyl Acetate

  • Petroleum Ether and Ethyl Acetate

  • Dichloromethane and Hexane

You will need to determine the optimal ratio by running several TLC plates with varying solvent ratios. For example, start with 3:1 Hexane:Ethyl Acetate and adjust the polarity from there.

Q3: My compound is a solid. How should I load it onto the column?

A3: You have two primary methods for loading a solid sample: wet loading and dry loading.

  • Wet Loading: This is the simplest method. Dissolve your crude sample in the absolute minimum amount of the mobile phase solvent (or a slightly more polar solvent if necessary for solubility, like dichloromethane).[5] Carefully pipette this concentrated solution directly onto the top of the silica bed. The main risk here is using too much solvent, which will create a wide initial band and lead to poor separation.

  • Dry Loading: This method is highly recommended if your compound has poor solubility in the mobile phase or if you need to use a strong solvent to dissolve it.[5] To dry load, dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5] This powder can then be carefully added to the top of the packed column. Dry loading ensures a very narrow starting band, which significantly improves resolution.

Experimental Protocols

Protocol 1: TLC Optimization of Mobile Phase
  • Dissolve a tiny amount of your crude this compound in a few drops of a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Prepare several TLC chambers with different ratios of your chosen solvent system (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Develop the plate in one of the prepared chambers.

  • Visualize the separated spots using a UV lamp (254 nm).

  • Calculate the Rf value for your target compound.

  • Repeat steps 4-6 with different solvent ratios until you find a system that gives an Rf of ~0.2-0.3 for this compound and provides good separation from impurities.

Protocol 2: Column Chromatography Workflow

The overall process follows a logical sequence from setup to sample recovery.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC 1. TLC Optimization (Find Rf ~0.2-0.3) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during the purification process.

Q4: My compound is not eluting from the column, even after I've passed a large volume of the mobile phase determined by TLC.

A4: This is a common issue and usually indicates that the mobile phase is not polar enough to displace your compound from the silica gel. Several factors could be at play:

  • Causality: The interactions between your polar compound and the polar silica are stronger than the interactions between your compound and the mobile phase. Elution in chromatography is a continuous competition; for the compound to move, the eluent must effectively displace it from the stationary phase.

  • Solution 1 (Most Likely): Gradually increase the polarity of your mobile phase. This is known as a "gradient elution." For example, if you are using 4:1 Hexane:Ethyl Acetate, you can switch to a 3:1, then 2:1, and even 1:1 mixture. This systematic increase in polarity will eventually find the point where your compound elutes.[3]

  • Solution 2: Check that you prepared the solvent system correctly. A simple mistake, like reversing the ratio of polar and non-polar solvents, can lead to this issue.[3]

  • Solution 3: In rare cases, the compound may have decomposed on the column. You can test for this by performing a 2D TLC. Spot your compound, run the TLC in one direction, then turn the plate 90 degrees and run it again in the same solvent. If new spots appear, it indicates decomposition on the silica.[3]

Q5: All my fractions are mixed, even though the separation looked good on TLC.

A5: This frustrating outcome usually points to a problem with the column setup or sample application, leading to band broadening.

  • Causality: The goal of chromatography is to keep the band of your compound as narrow as possible as it travels down the column. If the initial band is too wide or if it spreads out during elution, it will overlap with the bands of impurities.

  • Troubleshooting Steps:

G Start Problem: Mixed Fractions Cause1 Was the column overloaded? Start->Cause1 Cause2 Was the sample loaded in too much solvent? Start->Cause2 Cause3 Did the column run dry or was the silica cracked? Start->Cause3 Cause4 Was the elution too fast? Start->Cause4 Sol1 Solution: Use more silica. (Ratio of silica:sample should be at least 30:1 to 100:1) Cause1->Sol1 Sol2 Solution: Use minimum solvent for wet loading, or use the dry loading method. Cause2->Sol2 Sol3 Solution: Repack the column. Ensure the silica bed is always covered with solvent. Cause3->Sol3 Sol4 Solution: Reduce flow rate. Allow equilibrium between phases to be established. Cause4->Sol4

Caption: Decision tree for troubleshooting poor separation.

Q6: My compound is "tailing" or "streaking" down the column, leading to broad fractions.

A6: Tailing is often observed with polar compounds that have strong, non-ideal interactions with the stationary phase.

  • Causality: The silanol groups on the silica surface can be acidic, leading to very strong binding with certain functional groups. Instead of a clean elution, some molecules lag behind, creating a "tail."

  • Solution 1: Increase the polarity of the eluent once the compound starts to elute. This will help push the trailing end of the band off the column more quickly.[3]

  • Solution 2: Add a small amount of a modifier to your mobile phase. For a neutral/acidic compound like this alcohol, adding a very small percentage of methanol (e.g., 0.5-1%) to the eluent can help by competing for the highly active sites on the silica gel, leading to more symmetrical peaks.

  • Solution 3: Ensure your sample is not overloaded. Tailing is exacerbated when too much material is loaded onto the column.

Data Summary Table

The following table provides starting points for your TLC optimization. The exact Rf will depend on your specific TLC plate manufacturer and laboratory conditions.

Stationary PhaseMobile Phase System (v/v)Anticipated Rf for this compoundNotes
Silica Gel80:20 Hexane:Ethyl Acetate~0.15 - 0.25Good starting point for initial screening.
Silica Gel70:30 Hexane:Ethyl Acetate~0.25 - 0.35Likely the optimal range for good separation.[4]
Silica Gel50:50 Dichloromethane:Hexane~0.20 - 0.30An alternative system if separation is poor with ethyl acetate.[1]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • LCGC International. Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • Wikipedia. Column chromatography. [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). [Link]

  • Canadian Dutch Network. Nitration of Phenol and Purification by Column Chromatography. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • One Part of Chemistry Blog. (2011). Thin Layer Chromatography and Column Chromatography. [Link]

  • PubMed Central (PMC). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • PubChem, National Institutes of Health. (4-Methoxy-phenyl)-(2-nitrocyclohexyl)-methanol. [Link]

  • Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol. [Link]

  • PubMed Central (PMC), National Institutes of Health. (4-Nitrophenyl)methanol. [Link]

  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PubChem, National Institutes of Health. (3-Methoxy-2-nitrophenyl)methanol. [Link]

  • SIELC Technologies. (4-Methoxyphenyl)methanol. [Link]

  • SIELC Technologies. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. [Link]

Sources

Dealing with the formation of colored impurities in nitration reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Controlling Colored Impurities

Frequently Asked Questions (FAQs)

Q1: My nitration reaction mixture turned yellow/brown/dark. What is causing this color?

The development of color in a nitration reaction is a strong indicator of side reactions occurring alongside the desired nitration. The primary culprits are typically:

  • Oxidation of the Substrate: Nitric acid is a potent oxidizing agent.[1][2] Sensitive functional groups on your aromatic substrate or the product itself can be oxidized, leading to the formation of highly conjugated, colored byproducts, often referred to as "tars" or "resins".[3][4] This is particularly prevalent with highly activated aromatic compounds like phenols.[4]

  • Formation of Nitrogen Oxides (NOx): The reduction of nitric acid during oxidative side reactions can produce various nitrogen oxides (NO, NO₂).[1][5] Nitrogen dioxide (NO₂) is a reddish-brown gas that can dissolve in the reaction mixture, imparting a yellow to brown color.[6] Its presence often signals that the reaction temperature is too high or that oxidative degradation is occurring.

  • Presence of Nitrous Acid (HNO₂): Nitrous acid can be present as an impurity in nitric acid or be formed during the reaction. It can lead to the formation of nitroso compounds (Ar-N=O), which are often colored.[1] These can subsequently be oxidized to the desired nitro product, but their transient formation contributes to the overall color. In some cases, nitrous acid can even catalyze the nitration of highly reactive substrates.[1]

  • Polynitration: The formation of di- or tri-nitrated products can sometimes lead to colored species, especially at elevated temperatures.[7][8] These byproducts are often more conjugated and can absorb light in the visible spectrum.

Q2: Why is my "colorless" product turning yellow or brown upon storage?

This is a common issue related to product instability and the presence of residual impurities. The primary reasons include:

  • Residual Acids: Trace amounts of nitric or sulfuric acid left in the product can slowly promote degradation and oxidation over time, leading to color formation.

  • Latent Color-Forming Impurities: The crude product may contain small amounts of colorless impurities, such as nitroolefins or other unsaturated compounds, which can polymerize or oxidize upon exposure to air, light, or heat during storage.[9][10] These reactions form colored polymeric materials.

  • Instability of the Nitro Compound Itself: Some nitro compounds are inherently unstable and can decompose, especially when exposed to light or elevated temperatures.

Troubleshooting Guide

Issue 1: The reaction develops a strong color immediately upon adding the nitrating agent.

This indicates that the reaction is proceeding too quickly and/or that significant oxidation is occurring from the outset.

Root Cause Analysis and Solutions:

Suggested SolutionScientific Rationale
Maintain Low Reaction Temperatures Nitration is a highly exothermic reaction.[1] Lowering the temperature (e.g., to 0°C or below using an ice-salt bath) slows down the rate of both the desired nitration and, more significantly, the undesired oxidative side reactions.[3][11] This improves selectivity and minimizes byproduct formation.
Controlled, Slow Addition of Nitrating Agent Adding the nitrating mixture dropwise ensures that the heat generated can be effectively dissipated by the cooling system.[3] This prevents localized "hot spots" where the temperature can spike, leading to runaway reactions and the formation of tars.[11]
Ensure Efficient Stirring Vigorous agitation is crucial for maintaining a homogenous temperature throughout the reaction mixture and for ensuring that the nitrating agent is dispersed quickly upon addition, preventing localized high concentrations.[11]
Check Purity of Starting Materials Impurities in the starting aromatic compound can be more susceptible to oxidation than the substrate itself, leading to early color formation.[3]

A logical workflow for troubleshooting immediate color formation is presented below.

G start Reaction turns dark immediately q1 Is the reaction temperature at or below target? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the nitrating agent added dropwise with vigorous stirring? a1_yes->q2 sol1 Improve cooling efficiency (e.g., ice-salt bath) a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you verified the purity of your starting material? a2_yes->q3 sol2 Slow down addition rate and increase agitation a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Issue likely due to inherent substrate sensitivity. Consider alternative nitrating agents. a3_yes->end sol3 Purify starting material before nitration a3_no->sol3

Caption: Troubleshooting workflow for immediate color formation.

Issue 2: The desired product is isolated, but it is heavily colored.

This suggests that colored impurities have been formed and co-isolated with your product. The focus here shifts from reaction control to purification.

Purification Protocols and Rationale:

  • Recrystallization with Activated Charcoal: This is often the most effective first step for removing colored impurities.

    • Scientific Principle: Activated charcoal has a high surface area and can adsorb large, conjugated (colored) molecules through van der Waals forces, while the smaller, desired product molecules remain in solution.

    • Protocol:

      • Dissolve the crude, colored product in a suitable hot solvent. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

      • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product). Caution: Add charcoal to the hot solution carefully, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating.

      • Simmer the mixture for 5-10 minutes with stirring.

      • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product.

      • Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.

      • Collect the crystals by vacuum filtration.

  • Silica Gel Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from more polar, colored impurities.

    • Scientific Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Colored impurities, often being more polar due to oxidation, will adhere more strongly to the polar silica gel and elute more slowly than the typically less polar nitroaromatic product.

    • Protocol:

      • Prepare a silica gel column using a suitable solvent system (eluent). The eluent is typically a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate. The optimal eluent can be determined by Thin Layer Chromatography (TLC).

      • Dissolve the crude product in a minimum amount of the eluent.

      • Carefully load the dissolved product onto the top of the silica gel column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

The general workflow for product purification is outlined in the diagram below.

G start Isolate Colored Crude Product step1 Attempt Recrystallization start->step1 q1 Is the product colorless after recrystallization? step1->q1 step2 Add Activated Charcoal to Hot Solution q1->step2 No end_success Pure, Colorless Product Obtained q1->end_success Yes step3 Hot Filter and Cool to Crystallize step2->step3 q2 Is the product now colorless? step3->q2 step4 Perform Silica Gel Column Chromatography q2->step4 No q2->end_success Yes step5 Combine Pure Fractions and Evaporate Solvent step4->step5 step5->end_success end_fail Consider alternative purification or synthetic route

Caption: Workflow for the purification of colored nitration products.

Issue 3: The reaction is sluggish, and increasing the temperature to speed it up causes decomposition and color formation.

This is a classic dilemma when nitrating deactivated aromatic rings.

Root Cause Analysis and Solutions:

Suggested SolutionScientific Rationale
Use a Stronger Nitrating System For deactivated substrates, the standard nitric/sulfuric acid mixture may not be potent enough at low temperatures. Using fuming nitric acid or increasing the proportion of sulfuric acid generates a higher concentration of the active electrophile, the nitronium ion (NO₂⁺), allowing the reaction to proceed at a lower, safer temperature.[3][12]
Increase Reaction Time at Low Temperature Instead of raising the temperature, simply allow the reaction to stir for a longer period at a controlled low temperature. Monitor the reaction's progress by TLC or HPLC to determine when the starting material has been consumed.[3]
Consider Alternative Nitrating Agents For particularly sensitive or deactivated substrates, reagents like nitronium tetrafluoroborate (NO₂BF₄) can be effective under milder conditions and may avoid the strongly oxidative environment of mixed acids.[13]

References

  • Title: NITRATION Source: vpscience.org URL: [Link]

  • Title: Nitration: An Overview of Recent Developments and Processes Source: American Chemical Society URL: [Link]

  • Title: Explain the nitration test for aromatic compounds why it form yellow colour solution Source: Brainly.in URL: [Link]

  • Title: Nitration Reactions | Continuous Flow Processing Source: Vapourtec URL: [Link]

  • Title: Improved method for eliminating color forming impurities from nitro compounds Source: Google Patents URL
  • Title: Process for the purification of nitro aliphatic compounds Source: Google Patents URL
  • Title: Method for eliminating color forming impurities from nitro compounds Source: Google Patents URL
  • Title: Nitration of Substituted Aromatic Rings and Rate Analysis Source: Core.ac.uk URL: [Link]

  • Title: A study of methods for the purification and the removal of color from trinitrotoluene wash waters Source: Scholars' Mine URL: [Link]

  • Title: NITRATION A little practical guide for students Source: ResearchGate URL: [Link]

  • Title: Continuous flow nitration in miniaturized devices Source: PMC - NIH URL: [Link]

  • Title: Nitration Reaction, Benzene Mechanism & Uses - Lesson Source: Study.com URL: [Link]

  • Title: Method of purifying nitrated aromatic compounds from a nitration process Source: Google Patents URL
  • Title: Nitration of Benzene and Methylbenzene Source: Chemistry LibreTexts URL: [Link]

  • Title: Method for eliminating color forming impurities from nitro compounds Source: Google Patents URL
  • Title: What are the applications of nitration in the dye industry? Source: Quora URL: [Link]

  • Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Nitration Lab Source: YouTube URL: [Link]

  • Title: Nitration Source: Wikipedia URL: [Link]

  • Title: Nitration and aromatic reactivity Source: IUPAC URL: [Link]

  • Title: Nitration with Nitration Reactions, Along with Types and uses of Nitration Source: Allen URL: [Link]

  • Title: Green Solution Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Nitration Source: GeeksforGeeks URL: [Link]

  • Title: Nitrogen Oxides Abatement Source: USP Technologies URL: [Link]

  • Title: Chemical Kinetics Source: NCERT URL: [Link]

  • Title: Halogenation, Sulfonation, and Nitration of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Nitrogen Oxides (NOx) Emissions Source: netl.doe.gov URL: [Link]

  • Title: How to Reduce NOx Emissions: NOx Control Methods Explained Source: Krajete URL: [Link]

  • Title: Control of Nitrogen Oxides Source: ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS) URL: [Link]

  • Title: Study of Nitration and Oxidation in Oxynitrogen Systems. Source: DTIC URL: [Link]

  • Title: Study Material Notes on Nitration Chemistry Source: Unacademy URL: [Link]

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Technical Support Center: Regeneration of Solid Acid Catalysts in Methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regeneration of solid acid catalysts used in methoxyphenol (guaiacol) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during catalyst regeneration. Our goal is to ensure the longevity and optimal performance of your catalysts, thereby maintaining the efficiency and sustainability of your chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my solid acid catalyst requires regeneration?

A1: The most common indicator of catalyst deactivation is a noticeable decrease in catalytic activity, such as a lower conversion of reactants (e.g., phenol or hydroquinone) and reduced selectivity towards the desired methoxyphenol product.[1] An increase in pressure drop across a fixed-bed reactor can also signify pore blockage, often due to coking.

Q2: What is "coking," and why is it the most common cause of deactivation in this synthesis?

A2: Coking refers to the formation of carbonaceous deposits, or coke, on the surface and within the pores of the catalyst.[1][2][3] In methoxyphenol synthesis, these deposits originate from the polymerization and condensation of reactants, intermediates, and products, particularly phenolic compounds, at elevated temperatures.[4][5] This coke physically blocks the active acid sites, rendering them inaccessible to reactant molecules and thereby reducing the catalyst's effectiveness.[3][6][7]

Q3: Is it possible to fully restore the catalyst's initial activity through regeneration?

A3: While regeneration can significantly recover catalytic performance, achieving 100% restoration of the fresh catalyst's activity can be challenging. With optimized regeneration protocols, it is often possible to recover a substantial portion of the activity (e.g., 80-90% of acidity and textural properties).[2][6][7] However, irreversible deactivation mechanisms like thermal sintering or significant loss of active components can limit the degree of recovery.

Q4: How do I choose the appropriate regeneration method for my specific catalyst?

A4: The choice of regeneration method depends on the nature of the catalyst and the primary deactivation mechanism. For deactivation primarily caused by coking, thermal oxidation (calcination) is the most common and effective method.[1][2] If poisoning by metallic or other chemical species is suspected, a chemical treatment such as acid or base washing may be necessary.[8][9] A combination of methods, such as solvent washing followed by calcination, can also be highly effective.[2]

Q5: What are the risks associated with improper catalyst regeneration?

A5: Improper regeneration can cause irreversible damage to the catalyst. For instance, excessively high temperatures during calcination can lead to thermal degradation, such as sintering of the support or active phase, resulting in a permanent loss of surface area and activity.[1][3] Aggressive chemical washing can also lead to the leaching of active components from the catalyst.[8]

Troubleshooting Guides

Issue 1: Incomplete Coke Removal After Calcination

Symptom: The catalyst's activity remains low after a standard calcination procedure.

Possible Causes & Solutions:

  • Insufficient Temperature or Duration: The calcination temperature may be too low, or the duration may be too short to completely combust the coke.

    • Solution: Gradually increase the calcination temperature in increments of 25-50°C and/or extend the holding time. It is crucial to consult the catalyst manufacturer's specifications to avoid exceeding the catalyst's thermal stability limit.

  • Non-Uniform Airflow: Poor distribution of air or oxygen through the catalyst bed can lead to localized areas of incomplete coke removal.

    • Solution: Ensure a uniform and sufficient flow of the oxidizing gas through the catalyst bed during calcination. For fixed-bed reactors, ensure proper packing of the catalyst.

  • "Hard" Coke Formation: Over time, coke can become more graphitic and less reactive, making it more difficult to remove.

    • Solution: Consider a pre-treatment with a solvent wash to remove soluble coke precursors before calcination.[1] In some cases, a controlled, multi-stage temperature program during calcination can be more effective.

Issue 2: Loss of Catalyst Activity After Acid/Base Washing

Symptom: The catalyst shows a significant drop in performance after being treated with an acid or base solution.

Possible Causes & Solutions:

  • Leaching of Active Components: The chemical wash may have removed some of the active acidic sites or promoters from the catalyst.[8]

    • Solution: After washing, a subsequent impregnation step may be necessary to reintroduce the lost active components.[10] It is also advisable to use dilute acid or base solutions and minimize the washing time to reduce the extent of leaching.[8]

  • Structural Damage: Aggressive chemical treatments can alter the catalyst's support structure, leading to a loss of surface area and porosity.

    • Solution: Use milder washing conditions (lower concentration, shorter duration). Characterize the catalyst's physical properties (e.g., via BET surface area analysis) before and after washing to assess any structural changes.

Issue 3: Catalyst Sintering and Loss of Surface Area

Symptom: Post-regeneration analysis shows a significant decrease in the catalyst's specific surface area.

Possible Causes & Solutions:

  • Excessive Calcination Temperature: The regeneration temperature exceeded the thermal stability of the catalyst, causing the support material to sinter and collapse its porous structure.[1]

    • Solution: Strictly adhere to the maximum recommended calcination temperature provided by the catalyst manufacturer. If this information is unavailable, a thermogravimetric analysis (TGA) of the coked catalyst can help determine the optimal temperature for coke combustion without causing thermal damage.

  • Presence of Steam: Uncontrolled steam generation during calcination can sometimes accelerate sintering.

    • Solution: Ensure the catalyst is thoroughly dried before initiating the high-temperature calcination process.

Experimental Protocols

Protocol 1: Standard Thermal Regeneration (Calcination) for Coked Zeolite Catalysts

This protocol is designed for the removal of carbonaceous deposits from zeolite-based solid acid catalysts like ZSM-5.

Step-by-Step Methodology:

  • Purging: Place the deactivated catalyst in a suitable reactor or furnace. Purge the system with an inert gas (e.g., nitrogen) at a low flow rate while gradually increasing the temperature to 150-200°C. Hold for 1-2 hours to remove any adsorbed water and volatile organic compounds.

  • Oxidative Treatment: While maintaining the inert gas flow, introduce a controlled flow of dry air or a mixture of oxygen and nitrogen (typically 1-5% O₂).

  • Ramping Temperature: Increase the temperature at a controlled rate (e.g., 2-5°C/minute) to the target calcination temperature. A typical range for zeolites is 500-550°C, but always consult the catalyst's specifications.[2]

  • Holding at Temperature: Maintain the target temperature for 3-6 hours, ensuring a continuous flow of the oxidizing gas to facilitate complete coke combustion.[7]

  • Cooling: After the holding period, switch off the oxygen supply and cool the catalyst down to room temperature under a flow of inert gas.

Protocol 2: Combined Solvent Washing and Calcination

This protocol is effective when dealing with heavy coking or when coke precursors are present.

Step-by-Step Methodology:

  • Solvent Washing:

    • Place the spent catalyst in a flask.

    • Add a suitable solvent, such as methanol or ethanol, to fully immerse the catalyst.[8]

    • Stir the slurry at room temperature or slightly elevated temperatures (e.g., 60°C) for 1-3 hours.

    • Decant the solvent and repeat the washing step with fresh solvent until the solvent remains clear.

  • Drying: Filter the catalyst and dry it in an oven at 100-120°C for at least 4 hours to remove the residual solvent.

  • Calcination: Proceed with the calcination procedure as described in Protocol 1 .

Protocol 3: Acid Washing for Removal of Metal Poisons

This protocol is intended for cases where deactivation is suspected to be caused by poisoning from alkali or alkaline earth metals.

Step-by-Step Methodology:

  • Leaching:

    • Prepare a dilute acid solution (e.g., 0.01 M H₂SO₄ or H₂C₂O₄).[8]

    • Immerse the spent catalyst in the acid solution and stir at room temperature for 1-2 hours.

  • Rinsing: Decant the acid solution and wash the catalyst repeatedly with deionized water until the pH of the rinse water is neutral.

  • Drying: Dry the catalyst in an oven at 100-120°C overnight.

  • Calcination (Optional but Recommended): If coking is also present, perform calcination as described in Protocol 1 .

  • Re-impregnation (If Necessary): If active components were leached, a subsequent impregnation step with a solution containing the precursor of the active species may be required.[10]

Data Presentation

Table 1: Typical Regeneration Conditions for Common Solid Acid Catalysts
Catalyst TypePrimary Deactivation MechanismRecommended Regeneration MethodTypical Temperature Range (°C)Key Considerations
Zeolites (e.g., ZSM-5, Beta) Coking, Pore BlockageThermal Oxidation (Calcination)500 - 600High thermal stability, but excessive temperatures can cause dealumination.
Silica-Alumina CokingThermal Oxidation (Calcination)450 - 600[11]Good thermal stability.
Sulfonated Resins (e.g., Amberlyst) Poisoning by metals, N-containing compounds; Polymer FoulingAcid Washing (e.g., H₂SO₄)[12]AmbientLimited thermal stability; calcination is not suitable.
Metal Oxides (e.g., ZrO₂, TiO₂) CokingThermal Oxidation (Calcination)400 - 550Temperature control is critical to avoid phase changes or sintering.

Visualizations

Diagram 1: Catalyst Deactivation and Regeneration Cycle

A Fresh Catalyst (High Activity) B Catalytic Reaction (Methoxyphenol Synthesis) A->B Use in Reaction C Deactivated Catalyst (Coking, Poisoning) B->C Deactivation over Time D Regeneration Process (Calcination, Washing) C->D Treatment E Regenerated Catalyst (Recovered Activity) D->E Activity Recovery E->B Reuse

Caption: Workflow of catalyst use, deactivation, and regeneration.

Diagram 2: Decision-Making for Regeneration Protocol

Start Deactivated Catalyst Coking Primary Cause: Coking? Start->Coking Poisoning Primary Cause: Poisoning? Coking->Poisoning No Calcination Protocol 1: Thermal Oxidation Coking->Calcination Yes (Moderate) Solvent_Wash Protocol 2: Solvent Wash + Calcination Coking->Solvent_Wash Yes (Heavy) Poisoning->Calcination No Acid_Wash Protocol 3: Acid/Base Wash Poisoning->Acid_Wash Yes End Regenerated Catalyst Calcination->End Solvent_Wash->End Acid_Wash->End

Caption: Decision tree for selecting the appropriate regeneration method.

References

  • Deactivation and Regeneration of Solid Acid and BaseCatalyst Bodies used in Cascade for Bio-Oil Synthesis and Upgrading. (2021). ResearchGate. [Link]

  • Conversion of Guaiacol on Noble Metal Catalysts: Reaction Performance and Deactivation Studies. (n.d.). ACS Publications. [Link]

  • Regeneration of deactivated commercial SCR catalyst by alkali washing. (2020). ResearchGate. [Link]

  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021). KITopen. [Link]

  • Regeneration of catalysts deactivated by coke deposition: A review. (2020). Chinese Journal of Catalysis. [Link]

  • C‐Acylation of Guaiacol with Acetic Acid Over Solid Acid Catalysts Under Mild Reaction Conditions. (2021). ResearchGate. [Link]

  • An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. (2022). MDPI. [Link]

  • Production of 4-methoxyphenol. (1997).
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2023). RSC Publishing. [Link]

  • Study of the phenol methylation mechanism on zeolites HBEA, HZSM5 and HMCM22. (2018). ResearchGate. [Link]

  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (n.d.). LinkedIn. [Link]

  • Effect of Calcination Temperature on the Activation Performance and Reaction Mechanism of Ce–Mn–Ru/TiO2 Catalysts for Selective Catalytic Reduction of NO with NH3. (2022). ACS Omega. [Link]

  • METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. (n.d.). AIR Unimi. [Link]

  • Deactivation Processes, Regeneration Conditions and Reusability Performance of CaO or MgO Based Catalysts Used for Biodiesel Production—A Review. (2014). Scirp.org. [Link]

  • Methylation of phenol over ion-exchanged ~-zeolites. (2000). Indian Journal of Chemical Technology. [Link]

  • Elucidating the Reaction Pathways of Veratrylglycero-β-Guaiacyl Ether Degradation over Metal-Free Solid Acid Catalyst with Hydrogen. (2022). OSTI.GOV. [Link]

  • Catalyst Regeneration: Methods & Process. (n.d.). StudySmarter. [Link]

  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). PMC - PubMed Central. [Link]

  • Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids. (2018). ResearchGate. [Link]

  • Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. (2017). MDPI. [Link]

  • What methods are used for regeneration of zeolites?. (n.d.). GlobeCore.com. [Link]

  • Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. (2013). University of Twente Research Information. [Link]

  • How Calcination is Used in Catalyst Preparation. (n.d.). FEECO International. [Link]

  • Effects of calcination and activation temperature on dry reforming catalysts. (2013). ResearchGate. [Link]

  • Catalytic Pyrolysis of Lignin Model Compounds (Pyrocatechol, Guaiacol, Vanillic and Ferulic Acids) over Nanoceria Catalyst for Biomass Conversion. (2022). MDPI. [Link]

  • Removal of Phenol by Zeolite. (2016). Transactions on Science and Technology. [Link]

  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021). DSpace. [Link]

Sources

Technical Support Center: A Researcher's Guide to Synthesizing High-Purity 3-Methoxy-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 3-Methoxy-2-butanol. The presence of side products can significantly impact yield, purity, and the performance of this versatile solvent and chemical intermediate.[1] This document provides in-depth, field-tested troubleshooting advice and detailed protocols to help you minimize side product formation and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and challenges encountered during the synthesis of 3-Methoxy-2-butanol.

Q1: What are the primary synthetic routes to 3-Methoxy-2-butanol, and how do I choose the best one?

A1: The choice of synthetic route depends on available starting materials, required scale, and desired stereochemistry. The three most common laboratory-scale methods are:

  • Williamson Ether Synthesis: This classic SN2 reaction involves the methylation of 2,3-butanediol.[2] It is a robust method but can be susceptible to elimination side reactions.

  • Alkoxymercuration-Demercuration of 2-Butene: This method offers excellent control over regioselectivity, reliably producing the Markovnikov product without the risk of carbocation rearrangements that plague simple acid-catalyzed additions.[3]

  • Ring-Opening of 2,3-Epoxybutane: This route can be highly selective depending on the catalytic conditions (acidic vs. basic). Base-catalyzed ring-opening is generally preferred for producing 3-Methoxy-2-butanol.[4]

The selection process involves a trade-off: The Williamson synthesis is often straightforward but may require optimization to prevent alkene formation. Alkoxymercuration provides superior regiochemical control but uses toxic mercury reagents. Epoxide ring-opening is elegant but requires a specific starting material that may not be readily available.

Q2: My Williamson Ether Synthesis is producing a significant amount of 2-butene as a byproduct. What's causing this and how do I fix it?

A2: The formation of 2-butene is a classic sign that the E2 (elimination) pathway is competing with the desired SN2 (substitution) pathway.[5] This occurs when the alkoxide base abstracts a proton from a carbon adjacent to the leaving group.

Causality:

  • Steric Hindrance: Using a sterically hindered alkyl halide increases the likelihood of elimination. For this synthesis, a methylating agent (e.g., methyl iodide or dimethyl sulfate) is ideal as it has minimal steric bulk.[6]

  • Base Strength & Steric Bulk: Strong, bulky bases favor elimination. While a strong base is needed to deprotonate the diol, an excessively strong or hindered base can promote the E2 side reaction. Sodium hydride (NaH) is a common and effective choice as it is a strong but non-nucleophilic base.[2]

  • Temperature: Higher reaction temperatures favor elimination over substitution. Running the reaction at the lowest feasible temperature is critical.

  • Solvent: Polar aprotic solvents like THF, DMF, or DMSO are preferred as they solvate the cation of the alkoxide, making the "naked" anion a more effective nucleophile for the SN2 reaction without promoting elimination.[5]

Q3: I am attempting to synthesize 3-Methoxy-2-butanol from 2,3-epoxybutane, but my product is a mixture of regioisomers. How can I improve selectivity?

A3: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.

  • Under Basic or Nucleophilic Conditions (e.g., CH₃ONa in CH₃OH): The reaction proceeds via a pure SN2 mechanism. The methoxide nucleophile will attack the less sterically hindered carbon of the epoxide. For 2,3-epoxybutane (a symmetrically substituted epoxide), this effect is minimal, but for other epoxides, it's the guiding principle. The attack occurs at the carbon, leading to the desired product.[7]

  • Under Acidic Conditions (e.g., CH₃OH with H₂SO₄ catalyst): The mechanism has significant SN1 character. The epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. The nucleophile (methanol) will preferentially attack the carbon that can better stabilize this partial positive charge (the more substituted carbon).[4] This can lead to a mixture of products or favor the undesired regioisomer.

Therefore, to maximize the yield of 3-Methoxy-2-butanol, base-catalyzed conditions are strongly recommended.

Q4: My reaction yield is low, but my crude NMR/GC-MS doesn't show significant impurities. Where could my product be going?

A4: Low yield in the absence of obvious side products often points to issues with the reaction completion or the workup and isolation process.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate technique like TLC or GC-MS. If the reaction stalls, you may need to extend the reaction time or add a fresh portion of a reagent (e.g., the reducing agent in a ketone reduction).[8]

  • Product Volatility: 3-Methoxy-2-butanol has a moderate boiling point. Aggressive removal of solvent on a rotary evaporator, especially under high vacuum and elevated temperature, can lead to significant product loss. Always check the contents of your rotovap trap.[9]

  • Aqueous Solubility: During the workup, your product may have some solubility in the aqueous layer, especially if large volumes of water are used or if the solution is not saturated with brine. Perform multiple extractions (e.g., 3x with diethyl ether or another suitable solvent) and saturate the aqueous layer with salt (e.g., NaCl or K₂CO₃) to decrease the polarity of the aqueous phase and drive the product into the organic layer.[8][9]

Troubleshooting Guides by Synthesis Method

Method 1: Williamson Ether Synthesis from 2,3-Butanediol

This method is based on the SN2 reaction between the mono-alkoxide of 2,3-butanediol and a methylating agent. The primary challenge is preventing the competing E2 elimination reaction.

Problem: Low yield of 3-Methoxy-2-butanol and/or significant formation of alkene byproducts.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Solutions & Optimization Problem Low Yield / Alkene Formation Cause1 E2 Elimination Favored Problem->Cause1 Cause2 Incomplete Deprotonation Problem->Cause2 Cause3 Poor Methylating Agent Problem->Cause3 Sol1 Lower Reaction Temperature Cause1->Sol1 Sol2 Use a Non-Hindered Base (NaH) Cause1->Sol2 Sol3 Use Polar Aprotic Solvent (THF, DMF) Cause1->Sol3 Cause2->Sol2 Sol5 Ensure Stoichiometric Control (1 eq. Base) Cause2->Sol5 Sol4 Use High-Reactivity Methylating Agent (CH3I, (CH3)2SO4) Cause3->Sol4

Caption: Troubleshooting workflow for the Williamson ether synthesis.

Data Summary: Optimizing Reaction Conditions

ParameterSub-Optimal Condition (Favors Elimination)Optimal Condition (Favors Substitution)Rationale
Base Potassium tert-butoxide (KOtBu)Sodium Hydride (NaH)NaH is a strong, non-nucleophilic, and minimally hindered base that effectively deprotonates the alcohol without promoting E2.[6]
Solvent Protic (e.g., Ethanol)Aprotic Polar (e.g., THF, DMF)Aprotic solvents enhance the nucleophilicity of the alkoxide and do not participate in solvolysis.[5]
Temperature > 60 °C0 °C to Room TemperatureLower temperatures provide a kinetic advantage to the SN2 pathway over the E2 pathway.
Alkyl Halide Hindered (e.g., Isopropyl Iodide)Unhindered (e.g., Methyl Iodide)The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[6]

Optimized Protocol: Williamson Ether Synthesis [2]

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2,3-butanediol (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Methylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.0-1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or GC-MS.

  • Quench & Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter, concentrate under reduced pressure (with minimal heat), and purify the crude product by fractional distillation.

Method 2: Alkoxymercuration-Demercuration of 2-Butene

This two-step procedure reliably installs the methoxy group at the more substituted position of an alkene double bond, following Markovnikov's rule without carbocation rearrangement.[3]

Problem: Formation of the incorrect regioisomer or observation of rearranged products (not common with this method, but indicates a misunderstanding of the reaction).

Mechanistic Rationale for Regioselectivity

The reaction proceeds through a cyclic mercurinium ion intermediate.[10] This three-membered ring prevents the formation of a discrete carbocation, thus inhibiting any potential rearrangements.[3] The subsequent attack by the nucleophile (methanol) occurs at the carbon atom that bears more partial positive charge, which is invariably the more substituted carbon.[11][12]

G cluster_0 Alkoxymercuration-Demercuration Pathway Reactants 2-Butene + CH3OH + Hg(OAc)2 Intermediate Cyclic Mercurinium Ion (No Rearrangement) Reactants->Intermediate Electrophilic Attack Step1_Product Organomercury Intermediate Intermediate->Step1_Product Nucleophilic Attack by CH3OH at C2 Final_Product 3-Methoxy-2-butanol (Markovnikov Product) Step1_Product->Final_Product Reduction Step2_Reagent NaBH4 (Demercuration) Step2_Reagent->Final_Product

Caption: Regioselective pathway of alkoxymercuration-demercuration.

Protocol: Alkoxymercuration-Demercuration [11]

  • Oxymercuration: In a round-bottom flask, dissolve mercuric acetate (Hg(OAc)₂, 1.1 eq) in anhydrous methanol. Cool the solution to 0 °C. Bubble cis- or trans-2-butene gas through the solution or add liquid 2-butene (1.0 eq) slowly. Stir the reaction at room temperature for 1-2 hours until the initial orange/yellow color fades.

  • Demercuration: Cool the mixture back to 0 °C. In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 0.5 eq) in a 3M NaOH aqueous solution. Add the NaBH₄ solution dropwise to the vigorously stirred reaction mixture. A black precipitate of elemental mercury will form.

  • Workup: After the addition is complete, allow the mixture to stir for an additional hour. Separate the organic layer. If an emulsion forms, saturate the aqueous layer with potassium carbonate. Extract the aqueous layer multiple times with diethyl ether.

  • Purification: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter, remove the solvent under reduced pressure, and purify by fractional distillation.

References

  • BenchChem Technical Support. (2025). Synthesis of 3-Methoxy-2-butanol.
  • BenchChem Technical Support. (2025). Minimizing side reactions in the synthesis of 3-Methoxy-2-butanol.
  • Homework.Study.com. Draw the product of the hydration of 2-butene. [Link]

  • Brainly. (2023). Acid-catalyzed hydration of 2-Methyl-1-butene yields two alcohols. [Link]

  • Wikipedia. Oxymercuration reaction. [Link]

  • Master Organic Chemistry. (2023). Oxymercuration Demercuration of Alkenes. [Link]

  • Chemistry Steps. Oxymercuration-Demercuration. [Link]

  • Lumen Learning. Hydration of Alkenes: Oxymercuration. [Link]

  • Google Patents. (1994).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Chemistry LibreTexts. (2021). 9.5: Hydration- Oxymercuration-Demercuration. [Link]

  • ResearchGate. (2022). Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides: Ring-opening. [Link]

  • ACE Organic. (2009). Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methoxide in Methanol. [Link]

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Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Determination of (4-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of intermediates like (4-Methoxy-2-nitrophenyl)methanol is not merely a quality metric; it is a critical determinant of reaction efficiency, final product safety, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus extends beyond procedural steps to elucidate the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity analysis.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a versatile building block in organic synthesis. Impurities, which can arise from starting materials, by-products, or degradation, can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, rigorous analytical control is paramount. This guide will explore and compare the primary analytical techniques suited for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is often considered the gold standard for purity analysis of non-volatile organic compounds due to its high resolution, sensitivity, and versatility.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. The choice of a 5 µm particle size and a 150 x 4.6 mm column dimension provides a good balance between resolution and analysis time.

  • Mobile Phase: A gradient elution with acetonitrile and water is selected to ensure the separation of this compound from both more polar and less polar impurities. Acetonitrile is often preferred over methanol as it can disrupt pi-pi interactions that might occur with the aromatic ring of the analyte.[2] A phosphate buffer at a slightly acidic pH (e.g., pH 2.5) is incorporated to suppress the ionization of any acidic or basic impurities, leading to sharper peaks and improved reproducibility.[2]

  • Detection: The presence of the nitroaromatic chromophore in this compound makes UV detection highly effective. Based on UV-Vis spectroscopy of similar nitrophenol compounds, a detection wavelength of around 275 nm is expected to provide good sensitivity.[3][4]

Experimental Protocol: RP-HPLC
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 275 nm
Sample Preparation Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Data Presentation & Validation

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, the analytical method must be validated for specificity, linearity, accuracy, and precision.[5][6][7] Specificity is demonstrated by ensuring the separation of the main peak from potential impurities, which can be intentionally generated through forced degradation studies.[8][9][10][11]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Purity Purity Calculate->Purity

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] While this compound itself has a relatively high boiling point, GC can be an excellent method for quantifying volatile impurities, such as residual solvents or volatile starting materials.[1]

Causality Behind Experimental Choices
  • Derivatization: Direct analysis of nitrophenols by GC can be challenging due to their polarity and potential for interaction with the column, leading to poor peak shape.[12] Derivatization, for instance by methylation with diazomethane or trimethylsilyldiazomethane, can significantly improve chromatographic performance by increasing volatility and reducing polarity.[13][14]

  • Column: A mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, is suitable for separating a range of aromatic compounds.

  • Detector: A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. For enhanced selectivity and sensitivity for nitro-containing compounds, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) can be employed.[15] Mass spectrometry (GC-MS) offers the added advantage of structural identification of unknown impurities.[16][17][18]

Experimental Protocol: GC-FID (after derivatization)
ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID at 300 °C
Injection Volume 1 µL (split injection)
Derivatization Treat the sample with a suitable methylating agent (e.g., trimethylsilyldiazomethane) prior to injection.[14]
Comparative Insights

While HPLC is generally the preferred method for the primary purity assessment of this compound, GC excels in the analysis of specific volatile impurities that may not be well-resolved or detected by HPLC-UV.

Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Assignment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[19][20][21] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[19]

Causality Behind Experimental Choices
  • Internal Standard: The key to accurate qNMR is the use of a certified internal standard of known purity.[19] The standard should have a simple spectrum with signals that do not overlap with the analyte, be chemically inert, and have a known molecular weight. For ¹H qNMR of this compound, suitable standards include maleic acid or 1,4-dinitrobenzene.[19]

  • Experimental Parameters: To ensure accurate quantification, specific NMR parameters must be optimized. This includes a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant nuclei, and ensuring a uniform excitation of all resonances.[22]

Experimental Protocol: ¹H qNMR
  • Accurately weigh a known amount of this compound and a certified internal standard into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight.

qNMR_Logic Analyte Analyte Signal (Known Protons, Unknown Conc.) Ratio Integral Ratio Analyte->Ratio Standard Internal Standard Signal (Known Protons, Known Conc.) Standard->Ratio Purity Absolute Purity Ratio->Purity

Mass Spectrometry (MS): For Impurity Identification and Profiling

While not a primary quantitative technique on its own for purity assessment, mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), is indispensable for impurity profiling.[1][16][23] It provides molecular weight information and fragmentation patterns that are crucial for the structural elucidation of unknown impurities.[16] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of impurities with high confidence.[23]

Application in Purity Analysis
  • Impurity Identification: In conjunction with HPLC or GC, MS can identify impurities that are co-eluting with the main peak or are present at trace levels.[23]

  • Forced Degradation Studies: LC-MS is a key tool in analyzing the outcomes of forced degradation studies, helping to identify degradation products and establish degradation pathways.[24]

Comparison Summary

MethodPrimary ApplicationAdvantagesLimitations
HPLC-UV Main component purity and impurity profilingHigh resolution, sensitive, robust, widely applicableRequires a reference standard for quantification of impurities, less effective for volatile compounds
GC-FID/MS Analysis of volatile impurities and residual solventsExcellent for volatile compounds, high sensitivity (especially with specific detectors), MS provides structural informationNot suitable for non-volatile or thermally labile compounds, may require derivatization
qNMR Absolute purity determination (assay)Primary method (no analyte standard needed), highly accurate and precise, provides structural confirmationLower sensitivity than chromatographic methods, requires a certified internal standard, higher instrumentation cost
LC-MS Identification and structural elucidation of impuritiesProvides molecular weight and structural information, high sensitivity and selectivityPrimarily qualitative, quantification can be complex

Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive purity analysis of this compound.

  • Primary Purity Assessment: RP-HPLC should be the primary method for routine purity testing and impurity profiling due to its robustness and high resolving power. The method should be fully validated according to ICH guidelines.[5][6][7]

  • Absolute Purity (Assay): qNMR should be employed to assign the absolute purity of a reference standard batch of this compound. This standard can then be used for the quantification of impurities in routine HPLC analysis.

  • Volatile Impurities: Headspace GC should be used to analyze for residual solvents and other volatile impurities.

  • Impurity Identification: LC-MS is essential for the characterization of unknown impurities detected during HPLC analysis, particularly those observed during stability and forced degradation studies.

By integrating these complementary analytical techniques, researchers and drug development professionals can establish a comprehensive and scientifically sound control strategy for this compound, ensuring its quality and suitability for its intended use.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
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A Comparative Guide to the Determination of Genotoxic Impurities in Esomeprazole Synthesis: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for the determination of genotoxic impurities (GTIs) in the synthesis of esomeprazole, with a primary focus on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. As regulatory scrutiny over GTIs intensifies, the need for highly sensitive and specific analytical methods is paramount for ensuring the safety and quality of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering both a detailed protocol and a comparative analysis with alternative techniques to aid in method selection and implementation.

The Challenge: Genotoxic Impurities in Esomeprazole Synthesis

Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor.[1][2] Its synthesis involves multiple steps and the use of various reagents and intermediates.[3][4] This complex chemical process can inadvertently generate or carry over impurities that have the potential to be genotoxic, meaning they can damage DNA and potentially lead to carcinogenesis.[5][6]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH M7, which mandates the control of such impurities to a Threshold of Toxicological Concern (TTC).[6][7] For many GTIs, this limit is as low as 1.5 µ g/day , necessitating analytical methods with detection limits in the parts-per-million (ppm) range relative to the API.[8]

The synthesis of esomeprazole can introduce several potential GTIs. A critical step involves the coupling of a benzimidazole moiety with a substituted pyridine. Key potential GTIs that have been identified include:

  • 2-Chloromethyl-4-methoxy-3,5-dimethyl pyridine HCl: A reactive intermediate.

  • 2,3,5-Trimethyl pyridine N-oxide: A starting material or related impurity.

  • 4-Nitro-2,3,5-Trimethyl pyridine N-oxide: An intermediate in the synthesis of the pyridine moiety.

  • 4-Methoxy-2,3,5-Trimethyl pyridine N-oxide: A related substance to the pyridine intermediate.[9]

  • Alkylating agents: Such as alkyl halides, which can be formed from the reaction of alcohols with acidic reagents.[10][11][12][13]

The challenge lies in accurately quantifying these trace-level impurities in the presence of a high concentration of the esomeprazole API and other related substances.

The GC-MS Approach: A Powerful Tool for Volatile GTIs

For volatile and semi-volatile GTIs, Gas Chromatography-Mass Spectrometry (GC-MS) is often the technique of choice due to its exceptional sensitivity and selectivity.[11][14][15] The coupling of gas chromatography for separation with mass spectrometry for detection provides a powerful analytical tool for trace-level quantification.[8]

Why GC-MS for Esomeprazole GTIs?

The decision to employ GC-MS is rooted in the physicochemical properties of the target analytes. The identified pyridine-based impurities and potential alkyl halides in esomeprazole synthesis are sufficiently volatile and thermally stable to be amenable to GC analysis.[14][16]

  • Expertise-Driven Rationale: The high selectivity of GC-MS, particularly in Selected Ion Monitoring (SIM) mode, is crucial.[11][16] In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target GTI. This effectively filters out the noise from the sample matrix (the esomeprazole API), allowing for the detection of impurities at sub-ppm levels. This is a significant advantage over less selective detectors like Flame Ionization Detection (FID), which may lack the required sensitivity.[8]

A Self-Validating GC-MS Protocol

The following protocol is designed to be a self-validating system, incorporating steps and parameters that ensure robustness and reliability, in line with ICH Q2 guidelines.

Step 1: Sample Preparation

The primary challenge in sample preparation is to dissolve the esomeprazole API while ensuring the stability of the target GTIs.

  • Weighing: Accurately weigh approximately 100 mg of the esomeprazole magnesium sample into a 10 mL volumetric flask.

  • Diluent Selection: The choice of diluent is critical. It must dissolve the API without reacting with the GTIs and should not interfere with the chromatogram. Dichloromethane is a common choice for such analyses.

  • Dissolution: Add 5 mL of dichloromethane to the flask and sonicate for 5 minutes to ensure complete dissolution.

  • Volume Adjustment: Bring the solution to the final volume with dichloromethane and mix thoroughly. This results in a sample concentration of 10 mg/mL.

Step 2: GC-MS Instrumentation and Conditions

The following conditions are a robust starting point for the analysis of the aforementioned pyridine-based GTIs.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
Injection Mode SplitlessEnsures the maximum transfer of the analytes to the column, which is essential for trace analysis.
Injector Temperature 250 °CBalances efficient volatilization of analytes with minimizing thermal degradation.
Column VF-624ms (or similar 6% cyanopropylphenyl phase), 30 m x 0.25 mm, 1.4 µmThis mid-polarity column is well-suited for separating a range of analytes with varying polarities, including the target GTIs.[17]
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 50 °C for 2 min, ramp to 240 °C at 10 °C/min, hold for 10 minA well-designed temperature ramp allows for the separation of volatile impurities at the beginning of the run and ensures that less volatile components are eluted in a reasonable time.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer offers a good balance of sensitivity, cost, and ease of use for routine quality control.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity by focusing on specific ions for each target analyte, enabling low-level detection.[11][16]

Step 3: Data Acquisition and Analysis

  • SIM Ion Selection: For each target GTI, select at least one quantifier ion (for concentration measurement) and one or two qualifier ions (for identity confirmation). The ratio of these ions should be consistent between the standard and the sample.

  • Calibration: Prepare a series of calibration standards of the GTIs in the diluent and analyze them to establish a linear relationship between concentration and response.

  • Quantification: Calculate the concentration of each GTI in the esomeprazole sample against the calibration curve.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Esomeprazole API dissolve Dissolve in Dichloromethane weigh->dissolve inject Splitless Injection dissolve->inject separate Chromatographic Separation (VF-624ms column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM Mode) ionize->detect quantify Quantification vs. Standards detect->quantify confirm Identity Confirmation (Qualifier Ions) detect->confirm report Report Results (ppm) quantify->report confirm->report

Caption: Workflow for the GC-MS determination of GTIs in esomeprazole.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is highly effective, other analytical techniques can also be employed for GTI analysis. The choice of method depends on the specific properties of the impurity, the required sensitivity, and the available instrumentation.[8]

FeatureGC-MSLC-MS/MSHPLC-UV
Applicable Analytes Volatile & Semi-Volatile, Thermally StableNon-Volatile, Thermally Labile, PolarNon-Volatile, UV-absorbing
Sensitivity Excellent (sub-ppm with SIM)[11][16]Excellent (often ppb or lower)[18]Moderate (typically >10 ppm)[8]
Specificity Very High (based on retention time and mass spectrum)Very High (based on retention time and precursor/product ion transitions)Moderate (risk of co-elution with other UV-absorbing species)
Sample Preparation Simple solvent dissolutionOften simple, but may require buffer compatibility considerationsSimple solvent dissolution
Throughput Moderate (typical run times of 20-30 minutes)Moderate to High (UPLC can shorten run times)Moderate
Application to Esomeprazole Ideal for volatile intermediates like 2-chloromethyl pyridine and alkyl halides.[9]Suitable for non-volatile GTIs like Cumene Hydroperoxide.[18] Can also be used for some polar intermediates.[19]Generally lacks the sensitivity for TTC-level GTI quantification but can be used for less potent impurities or process monitoring at higher levels.[8]
LC-MS/MS: The Go-To for Non-Volatile GTIs

For impurities that are non-volatile, polar, or thermally unstable, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[15][18] For instance, a method for the determination of cumene hydroperoxide, a potential GTI in one of esomeprazole's synthesis routes, was developed using LC-MS/MS.[4][18]

  • Expertise-Driven Rationale: LC-MS/MS offers exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides two layers of mass-based selectivity, significantly reducing matrix interference.

HPLC-UV: A Limited but Useful Tool

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a workhorse in most pharmaceutical labs.[8] However, for trace-level GTI analysis, it often falls short in sensitivity and specificity. Its utility is generally limited to impurities with strong UV chromophores that are present at concentrations well above the TTC.

Conclusion: A Multi-faceted Approach to Ensuring Safety

The control of genotoxic impurities in esomeprazole is a critical aspect of ensuring its safety and quality. For volatile and semi-volatile GTIs, such as key pyridine-based intermediates, GC-MS with Selected Ion Monitoring offers a robust, sensitive, and specific analytical solution.[9] The method's reliability is underpinned by a well-designed protocol and adherence to validation principles.

However, a comprehensive GTI control strategy often requires a multi-technique approach. The limitations of GC-MS for non-volatile or thermally labile compounds necessitate the use of alternative methods like LC-MS/MS. By understanding the strengths and weaknesses of each technique, as summarized in this guide, pharmaceutical scientists can select the most appropriate method to ensure that their products meet the stringent regulatory requirements and are safe for patient use.

References

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Available at: [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. ResearchGate. Available at: [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. OUCI. Available at: [Link]

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  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. Available at: [Link]

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  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. Available at: [Link]

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  • Development of a Safe and Environmentally Benign Manufacturing Process for Esomeprazole using an Iron Catalyst and Hydrogen Peroxide. ACS Publications. Available at: [Link]

  • Industrial production method of esomeprazole. Google Patents.
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1H NMR and 13C NMR characterization of (4-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Characterization of (4-Methoxy-2-nitrophenyl)methanol

Introduction: In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound, a substituted aromatic alcohol, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its precise chemical structure, defined by the orientation of its functional groups on the phenyl ring, dictates its reactivity and suitability for downstream applications. Consequently, rigorous characterization is not merely a procedural step but a critical determinant of synthetic success.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of this compound. We will delve into the interpretation of its ¹H and ¹³C NMR spectra, grounded in foundational chemical principles and comparative data from analogous structures. Furthermore, we will present a validated experimental protocol for data acquisition and objectively compare the utility of NMR with alternative analytical techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

The Structural Landscape: Interpreting the NMR Spectra

The molecule's structure, with key atoms labeled for discussion, is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum is shaped by two key factors: the powerful electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating effect of the methoxy group (-OCH₃). The nitro group, being ortho to the methanol substituent, will significantly deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H6~ 7.6 - 7.8d (doublet)~ 8.51HOrtho to the strongly withdrawing -NO₂ group, leading to significant deshielding. Coupled to H5.
H5~ 7.2 - 7.4dd (doublet of doublets)J_ortho ≈ 8.5, J_meta ≈ 2.51HOrtho to the -OCH₃ group and meta to the -NO₂ group. Coupled to H6 and H3.
H3~ 7.1 - 7.3d (doublet)~ 2.51HMeta to the -OCH₃ group and ortho to the -NO₂ group, but shielded by the adjacent methoxy. Coupled only to H5 (meta-coupling).
-CH₂OH~ 4.8 - 5.0s (singlet)-2HBenzylic protons adjacent to an electronegative oxygen. The signal may appear as a doublet if coupled to the -OH proton, but often appears as a singlet due to rapid exchange or decoupling.
-OCH₃~ 3.9s (singlet)-3HStandard chemical shift for an aryl methoxy group.
-OHVariable (~2.0 - 4.0)br s (broad singlet)-1HChemical shift is highly dependent on concentration, temperature, and solvent.[1][2]

Causality: The predicted assignments are based on established substituent effects. For comparison, in 4-nitrobenzyl alcohol, the protons ortho to the nitro group appear around 8.22 ppm, while in 4-methoxybenzyl alcohol, the protons ortho to the methoxy group are around 6.87 ppm[3]. The interplay of these effects in the target molecule results in the predicted shifts.

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, the electron-withdrawing and -donating groups also dictate the chemical shifts. The nitro group causes a significant downfield shift for the carbon it is attached to (C2), while the methoxy group causes an upfield shift for its attached carbon (C4) but a downfield shift for itself.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C4 (-OCH₃)~ 160 - 162Aromatic carbon attached to oxygen; strongly deshielded.
C2 (-NO₂)~ 148 - 150Aromatic carbon attached to the nitro group; strongly deshielded.
C1 (-CH₂OH)~ 138 - 140Quaternary carbon ipso to the methanol group, influenced by the ortho nitro group.
C6~ 128 - 130Aromatic CH ortho to the -CH₂OH group.
C5~ 118 - 120Aromatic CH ortho to the -OCH₃ group.
C3~ 110 - 112Aromatic CH shielded by the adjacent methoxy group.
-CH₂OH~ 62 - 65Benzylic carbon, typical range for this functional group.
-OCH₃~ 55 - 56Standard chemical shift for a methoxy carbon.

Self-Validation: These predictions align with data from similar structures. For instance, the methoxy carbon in 4-methoxybenzaldehyde appears at 55.5 ppm[4], and aromatic carbons attached to nitro groups typically resonate above 145 ppm[5].

A Validated Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following methodology is designed to provide a clear and accurate spectroscopic profile of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-20 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on the deuterium signal prep4->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate ¹H spectrum to TMS at 0.00 ppm proc2->proc3 proc4 Calibrate ¹³C spectrum to solvent peak (CDCl₃ at 77.16 ppm) proc3->proc4

Caption: Standardized workflow for NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for general solubility and a clean spectral window.[6]

    • Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[7]

    • Ensure the sample is fully dissolved, then transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to maximize its homogeneity, which sharpens the NMR signals.

    • Acquire the ¹H NMR spectrum. A typical experiment involves 8 to 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 512 to 1024) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Manually phase correct the spectrum to ensure all peaks are in a pure absorption mode.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by referencing the solvent's residual peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[1][8]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for detailed structural elucidation, a multi-technique approach provides the most comprehensive characterization. FTIR and MS offer complementary information that validates the structure of this compound.

G title Spectroscopic Techniques Comparison NMR ¹H & ¹³C NMR Provides detailed C-H framework and connectivity Determines stereochemistry and isomerism Quantitative analysis possible Requires larger sample amount Lower sensitivity compared to MS FTIR FTIR Spectroscopy Identifies key functional groups (O-H, N-O, C-O) Fast and requires minimal sample Provides a molecular 'fingerprint' Does not provide connectivity information Ambiguous for complex molecules MS Mass Spectrometry Determines molecular weight with high accuracy Provides fragmentation patterns for substructure analysis Extremely high sensitivity Does not distinguish between isomers Can be destructive

Caption: Comparison of primary analytical techniques for molecular characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for rapidly identifying the functional groups present in a molecule. For this compound, the expected characteristic absorption bands would be:

  • ~3400 cm⁻¹ (broad): O-H stretch from the alcohol group.

  • ~1520 cm⁻¹ and ~1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.[9]

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C-O stretches from the aryl ether (methoxy) group.

  • ~2950-2850 cm⁻¹: C-H stretches from the CH₂ and CH₃ groups.

While FTIR confirms the presence of the necessary functional components, it cannot establish their connectivity or relative positions on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, which is a critical piece of identifying information. For this compound (C₈H₉NO₄), the expected molecular weight is 183.16 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₉NO₄). The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 183. Fragmentation patterns, such as the loss of the -OH group or the -CH₂OH group, would further support the proposed structure. However, MS alone cannot differentiate between isomers, such as (3-Methoxy-2-nitrophenyl)methanol.

Table 3: Objective Comparison of Analytical Techniques

FeatureNMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Primary Information Atomic connectivity, molecular skeletonFunctional groupsMolecular weight, elemental formula
Isomer Differentiation ExcellentPoor to moderatePoor (unless using MS/MS)
Sample Amount Milligrams (mg)Micrograms (µg) to mgNanograms (ng) to µg
Quantitative Analysis Yes (with internal standard)DifficultPossible (with isotopic labeling)
Key Strength Unambiguous structure elucidationSpeed and functional group identificationSensitivity and molecular formula confirmation

Conclusion

The comprehensive characterization of this compound relies on a synergistic analytical approach, with NMR spectroscopy serving as the definitive tool for structural elucidation. By carefully interpreting the ¹H and ¹³C NMR spectra, guided by established chemical principles and data from analogous compounds, one can confirm the precise arrangement of substituents, which is paramount for its application in synthetic chemistry. The predicted spectral data and the detailed experimental protocol provided herein offer a robust framework for researchers. When complemented with FTIR for functional group confirmation and Mass Spectrometry for molecular weight verification, a complete and unimpeachable analytical profile of the molecule is achieved, ensuring the integrity and success of subsequent research and development activities.

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A Comparative Guide to (4-Methoxy-2-nitrophenyl)methanol and Other Leading Photolabile Protecting Groups for Spatiotemporal Control in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of biological and chemical research, the ability to precisely control molecular activity in time and space is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering an elegant solution for the light-mediated release of bioactive molecules. This guide provides a comprehensive, data-driven comparison of (4-Methoxy-2-nitrophenyl)methanol, a prominent member of the classic o-nitrobenzyl family, with other major classes of PPGs, namely coumarin- and quinoline-based derivatives. We will delve into their photochemical performance, mechanistic nuances, and practical applications to empower researchers in selecting the optimal PPG for their specific experimental needs.

The Foundational Role of Photolabile Protecting Groups

The core principle of a PPG is to temporarily mask a key functional group of a molecule, rendering it biologically inert. Upon irradiation with a specific wavelength of light, the PPG undergoes a photochemical reaction, leading to its cleavage and the release of the active molecule. This "uncaging" process allows for unparalleled spatiotemporal control over a wide range of biological and chemical processes, from neurotransmitter release at specific synapses to targeted drug delivery in preclinical models.[1]

The ideal PPG should exhibit a suite of desirable characteristics:

  • Wavelength Specificity: An absorption maximum (λmax) in a region that minimizes cellular damage and maximizes tissue penetration, typically in the near-UV to visible light spectrum.[2]

  • High Photolysis Efficiency: A combination of a high molar extinction coefficient (ε) and a high quantum yield of uncaging (Φu) to ensure efficient release with minimal light exposure.[2]

  • Chemical Stability: The caged compound must be stable under physiological conditions in the absence of light to prevent premature release of the active molecule.

  • Biocompatibility: Both the caged compound and the photolytic byproducts should be non-toxic and not interfere with the biological system under investigation.[2]

The Workhorse: this compound and the o-Nitrobenzyl Family

This compound is a key precursor for the widely used 4,5-Dimethoxy-2-nitrobenzyl (DMNB or NV) protecting group. The o-nitrobenzyl scaffold is one of the most well-established and versatile classes of PPGs, capable of protecting a wide array of functional groups, including carboxylic acids, amines, alcohols, and phosphates.[1][3]

Mechanism of Action

The photochemistry of o-nitrobenzyl derivatives proceeds through a well-characterized intramolecular rearrangement. Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is followed by a series of electronic and atomic rearrangements that culminate in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[4]

o_nitrobenzyl_mechanism start o-Nitrobenzyl Caged Compound excited Excited State (n,π*) start->excited hν (UV light) aci_nitro Aci-nitro Intermediate excited->aci_nitro Intramolecular H-atom abstraction cyclization Cyclic Intermediate aci_nitro->cyclization Rearrangement products Released Molecule + 2-Nitrosobenzaldehyde cyclization->products Cleavage coumarin_mechanism start Coumarin Caged Compound excited Excited Singlet State (S1) start->excited hν (Vis light) ion_pair Contact Ion Pair (Carbocation + Anion) excited->ion_pair Heterolytic Cleavage solvolysis Solvolysis ion_pair->solvolysis + H2O products Released Molecule + Coumarin Alcohol solvolysis->products

Figure 2. Simplified photocleavage mechanism of coumarin-based PPGs.

Performance Characteristics

A key advantage of coumarin PPGs is their generally higher molar extinction coefficients compared to o-nitrobenzyl derivatives, allowing for efficient light absorption. [5]Many coumarin derivatives are also fluorescent, which can be a double-edged sword: it allows for tracking of the caged compound but can also lead to background signal in fluorescence-based assays. The quantum yields of coumarin PPGs can be highly variable and are sensitive to the substitution pattern on the coumarin ring and the nature of the leaving group. [6]

The High-Efficiency Challengers: Quinoline-Based PPGs

Quinoline-based PPGs have emerged as a powerful class of phototriggers, often exhibiting high quantum yields and good two-photon absorption cross-sections, making them particularly suitable for applications requiring high spatial resolution, such as in neuroscience. [7]The 8-bromo-7-hydroxyquinoline (BHQ) and 8-cyano-7-hydroxyquinoline (CyHQ) groups are notable examples. [8]

Mechanism of Action

Similar to coumarins, the photolysis of many quinoline-based PPGs is believed to proceed through a mechanism involving heterolytic cleavage from an excited state, leading to the formation of a carbocation intermediate that is subsequently trapped by water to release the caged molecule. [9]

Performance Characteristics

Quinoline-based PPGs can offer exceptionally high quantum yields, in some cases approaching unity. [10]They can be tuned to absorb in the near-UV range and often exhibit clean photochemistry with minimal fluorescent byproducts. [10]However, the synthesis of quinoline-based PPGs can be more complex compared to o-nitrobenzyl and coumarin derivatives. [11]

Quantitative Comparison of Photolabile Protecting Groups

The selection of a PPG is a data-driven decision. The following table summarizes the key photochemical properties of representative examples from each class.

Photolabile Protecting Group (PPG)Typical λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Key Features & Drawbacks
o-Nitrobenzyl Family
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)~350-365~5,0000.01 - 0.1Features: Well-established, versatile, red-shifted from parent oNB. [12][13]Drawbacks: Relatively low quantum yield, potentially reactive nitroso byproduct. [14][15]
Coumarin Family
7-(Diethylamino)coumarin-4-yl)methyl (DEACM)~380-400>20,0000.01 - 0.2Features: Visible light absorption, high ε, often fluorescent. [16]Drawbacks: Φu sensitive to leaving group, potential for byproduct fluorescence.
Quinoline Family
8-Cyano-7-hydroxyquinoline (CyHQ)~320-350~6,000up to 0.88Features: High quantum yield, clean photochemistry, good for two-photon excitation. [7][8]Drawbacks: More complex synthesis. [11]

Experimental Protocols

To provide a practical context for the comparison of these PPGs, we present generalized experimental workflows for the synthesis of a caged carboxylic acid and its subsequent photolysis.

General Synthesis of a DMNB-Caged Carboxylic Acid

This protocol describes the esterification of a carboxylic acid with (4,5-Dimethoxy-2-nitrophenyl)methanol.

synthesis_workflow reagents Carboxylic Acid + (4,5-Dimethoxy-2-nitrophenyl)methanol reaction Reaction in Anhydrous Solvent (e.g., DCM) reagents->reaction coupling Coupling Agent (e.g., DCC/DMAP) coupling->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product DMNB-Caged Carboxylic Acid purification->product

Figure 3. General workflow for the synthesis of a DMNB-caged carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.), (4,5-Dimethoxy-2-nitrophenyl)methanol (1.1 eq.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling: Cool the solution to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Workup: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure DMNB-caged carboxylic acid.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

General Protocol for Photolysis and Analysis

This protocol outlines a general procedure for the light-induced cleavage of a caged compound and subsequent analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the caged compound in a suitable buffer (e.g., PBS, pH 7.4) or solvent system compatible with the downstream analysis. The concentration will depend on the molar extinction coefficient of the PPG and the desired concentration of the released molecule.

  • Photolysis Setup: Place the sample in a quartz cuvette. Use a light source with an appropriate wavelength for the specific PPG (e.g., a 365 nm LED for DMNB, a 405 nm laser for some coumarins). The light intensity and duration of irradiation should be optimized for the specific caged compound and experimental requirements. [17]3. Irradiation: Irradiate the sample for the predetermined amount of time. For kinetic studies, aliquots can be taken at different time points.

  • Analysis: Analyze the photolysis reaction mixture to confirm the release of the active molecule and to quantify the uncaging efficiency. Common analytical techniques include:

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the remaining caged compound, the released active molecule, and the photolytic byproduct.

    • UV-Vis Spectroscopy: To monitor the change in the absorption spectrum as the PPG is cleaved.

    • Mass Spectrometry: To confirm the identity of the photoproducts.

    • Bioassay: To measure the biological activity of the released molecule.

Conclusion and Future Perspectives

The choice of a photolabile protecting group is a critical decision that significantly impacts the success of experiments requiring spatiotemporal control. This compound, as a precursor to the DMNB/NV group, represents a reliable and versatile option within the well-established o-nitrobenzyl family. Its red-shifted absorption and predictable photochemistry make it a workhorse in many applications.

However, for experiments demanding visible light activation to minimize phototoxicity or for applications requiring very high uncaging efficiencies, coumarin- and quinoline-based PPGs present compelling alternatives. Coumarins offer the advantage of longer wavelength absorption, while quinolines can provide exceptionally high quantum yields.

The future of PPG development lies in the design of "next-generation" phototriggers with further red-shifted absorption into the near-infrared (NIR) region, enhanced two-photon absorption cross-sections for deeper tissue penetration and higher spatial resolution, and photolytic byproducts that are truly biologically inert. As our understanding of photochemistry deepens and synthetic methodologies advance, we can expect the development of even more sophisticated and powerful tools for dissecting and controlling the complex machinery of life.

References

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The Strategic Advantage of the p-Methoxybenzyl (PMB) Group in Pyrazolone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted pyrazolones is a cornerstone of many discovery programs. The pyrazolone scaffold is a privileged structure, appearing in numerous approved drugs and clinical candidates. A critical aspect of synthesizing these valuable molecules is the strategic use of protecting groups for the pyrazolone nitrogen atom. This guide provides an in-depth technical comparison of the p-methoxybenzyl (PMB) protecting group against other common alternatives in pyrazolone synthesis, supported by experimental data and protocols. We will explore the distinct advantages offered by the PMB group, particularly its unique cleavage conditions that allow for enhanced synthetic flexibility.

The Challenge of N-Protection in Pyrazolone Synthesis

The pyrazolone ring system contains a reactive N-H bond that often requires protection to ensure regioselectivity and compatibility with various reaction conditions during the elaboration of the core structure. The ideal protecting group should be easily introduced in high yield, stable to a range of synthetic transformations, and readily removed under mild conditions that do not compromise the integrity of the final molecule. While the benzyl (Bn) group has been a workhorse in this regard, its removal typically requires catalytic hydrogenolysis, a method that is not always compatible with sensitive functional groups such as alkenes, alkynes, or certain sulfur-containing moieties. This limitation necessitates the exploration of alternative protecting groups with orthogonal deprotection strategies.

The p-Methoxybenzyl (PMB) Group: A Superior Alternative

Key Advantages of the PMB Protecting Group:
  • Orthogonal Deprotection: The PMB group can be selectively cleaved under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1] These conditions leave many other protecting groups, such as benzyl ethers, silyl ethers (TBS, TIPS), and acetals, intact.[1] This orthogonality is a significant advantage in multi-step syntheses of complex molecules.

  • Acid Lability: The PMB group is more acid-labile than the benzyl group due to the electron-donating nature of the p-methoxy substituent, which stabilizes the resulting benzylic carbocation upon cleavage.[1] This allows for its removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which can be advantageous in certain synthetic routes.[2][3]

  • Stability: The PMB group is stable to a wide range of non-acidic and non-oxidative reaction conditions, including basic hydrolysis and many organometallic reactions, making it a robust protecting group during various synthetic transformations.

Comparative Analysis of N-Protecting Groups in Pyrazolone Synthesis

To fully appreciate the advantages of the PMB group, it is essential to compare its performance with other commonly used N-protecting groups for pyrazolones.

Protecting GroupIntroduction ConditionsDeprotection ConditionsAdvantagesDisadvantages
p-Methoxybenzyl (PMB) PMB-Cl or PMB-Br, base (e.g., K₂CO₃, NaH)1. Oxidative: DDQ, CAN2. Acidic: TFAOrthogonal to many other protecting groups; mild deprotection conditions.Sensitive to strong acids and oxidants; TFA deprotection can be slow for unsubstituted pyrazolones.[4]
Benzyl (Bn) Bn-Cl or Bn-Br, base (e.g., K₂CO₃, NaH)Catalytic Hydrogenolysis: H₂, Pd/CStable to a wide range of conditions.Hydrogenolysis is not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).
tert-Butoxycarbonyl (Boc) (Boc)₂O, base (e.g., DMAP, DIPEA)Acidic: TFA, HClEasily introduced and removed; stable to basic conditions and hydrogenolysis.Not stable to acidic conditions.
Carboxybenzyl (Cbz) Cbz-Cl, baseCatalytic Hydrogenolysis: H₂, Pd/CStable to acidic and basic conditions.Similar limitations to the benzyl group regarding hydrogenolysis.[5]
Trityl (Tr) Tr-Cl, base (e.g., pyridine)Acidic: TFA, HClBulky group can offer steric hindrance; acid-labile.Can be sterically demanding for introduction; not stable to acidic conditions.[2][6]

Experimental Data: A Head-to-Head Comparison

The true measure of a protecting group's utility lies in its performance in specific synthetic contexts. Below is a compilation of experimental data for the deprotection of N-PMB and N-Bn protected pyrazolones.

Table 1: Deprotection of N-PMB-4-acylpyrazolones

Substrate (R)ReagentConditionsYield (%)Reference
PhenylTFAReflux, 24h85Eller & Holzer, 2004[3]
4-ChlorophenylTFAReflux, 24h92Eller & Holzer, 2004[3]
2-ThienylTFAReflux, 24h88Eller & Holzer, 2004[3]
CinnamoylTFAReflux, 24h75Eller & Holzer, 2004[3]

Note: The deprotection of the parent 1-PMB-pyrazolone with TFA was reported to be slow and incomplete, highlighting a limitation for certain substrates.[4]

Table 2: Deprotection of N-Benzyl Pyrazolones via Catalytic Hydrogenolysis

SubstrateCatalystHydrogen SourceConditionsYield (%)Reference
1-Benzyl-3-methyl-5-pyrazolone10% Pd/CH₂ (balloon)MeOH, rt, 12h>95 (crude)General Protocol[7]
N-Benzyl-amino acids/amines10% Pd/CAmmonium formateMeOH, reflux, 6-10 min85-95Ram & Spicer, 1987[7]
3,5-Diphenyl-1-benzyl-pyrazole hydroxamatePd/CH₂--(Deprotection mentioned)[8]

While direct comparative studies on the same pyrazolone substrate are scarce in the literature, the available data illustrates the high efficiency of catalytic hydrogenolysis for N-Bn deprotection under mild conditions, provided no reducible functional groups are present. The PMB group, while efficiently cleaved with TFA for 4-acyl derivatives, presents a powerful alternative when hydrogenolysis is not a viable option.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from the work of Eller and Holzer.[3]

Step 1: Synthesis of PMB-hydrazine (1) Hydrazine hydrate is reacted with p-methoxybenzyl chloride in the presence of a base to yield PMB-hydrazine.

Step 2: Condensation with Diethyl Ethoxymethylenemalonate Diethyl ethoxymethylenemalonate is treated with PMB-hydrazine (1) in aqueous potassium carbonate to afford the corresponding ester.

Step 3: Hydrolysis and Decarboxylation The ester is subjected to alkaline hydrolysis followed by decarboxylation under acidic conditions to yield 2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one.

Protocol 2: Deprotection of N-PMB-4-acylpyrazolone using TFA

This protocol is adapted from the work of Eller and Holzer.[3]

  • To a solution of the N-PMB-4-acylpyrazolone (1 mmol) in a suitable solvent (e.g., dichloromethane), add trifluoroacetic acid (TFA) (10-20 equivalents).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-unsubstituted 4-acylpyrazolone.

Protocol 3: General Procedure for N-Benzoyl Deprotection via Catalytic Hydrogenolysis

This is a general protocol for the deprotection of N-benzyl amines.[7]

  • Dissolve the N-benzyl pyrazolone (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol % Pd).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected pyrazolone.

Visualization of Key Concepts

PMB Protection and Deprotection Workflow

PMB_Workflow start Pyrazolone protect Protection (PMB-Cl, Base) start->protect pmb_pyrazolone N-PMB Pyrazolone protect->pmb_pyrazolone deprotect_oxidative Oxidative Deprotection (DDQ or CAN) pmb_pyrazolone->deprotect_oxidative Orthogonal Cleavage deprotect_acidic Acidic Deprotection (TFA) pmb_pyrazolone->deprotect_acidic final_product N-H Pyrazolone deprotect_oxidative->final_product deprotect_acidic->final_product

Caption: Workflow for PMB protection and deprotection in pyrazolone synthesis.

Decision Tree for Choosing an N-Protecting Group

PG_Decision_Tree start Substrate contains reducible groups? acid_sensitive Substrate is acid-sensitive? start->acid_sensitive Yes use_bn_h2 Use Bn (H2/Pd) start->use_bn_h2 No orthogonal_needed Orthogonal deprotection required? acid_sensitive->orthogonal_needed No use_boc Use Boc acid_sensitive->use_boc Yes use_pmb_ddq Use PMB (DDQ/CAN) orthogonal_needed->use_pmb_ddq Yes use_pmb_tfa Use PMB (TFA) orthogonal_needed->use_pmb_tfa No

Caption: Decision-making for selecting an N-protecting group for pyrazolones.

Conclusion

The p-methoxybenzyl (PMB) group offers a significant strategic advantage in the synthesis of pyrazolones, primarily due to its unique susceptibility to oxidative cleavage. This feature provides an invaluable tool for orthogonal deprotection, allowing for greater flexibility in the design of complex synthetic routes. While the traditional benzyl group remains a robust and reliable choice for substrates that can tolerate catalytic hydrogenolysis, the PMB group is a superior option when hydrogen-sensitive functional groups are present or when an orthogonal deprotection strategy is required. The choice of protecting group should always be guided by the overall synthetic plan, taking into account the stability of the substrate and the compatibility of the deprotection conditions with other functional groups in the molecule. As the demand for novel pyrazolone-based therapeutics continues to grow, the strategic implementation of protecting groups like PMB will undoubtedly play a crucial role in enabling the efficient and successful synthesis of these important compounds.

References

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A Comparative Guide to Orthogonal Deprotection Strategies Featuring the (4-Methoxy-2-nitrophenyl)methyl Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the (4-Methoxy-2-nitrophenyl)methyl (MeO-NBM) photolabile protecting group within the context of orthogonal deprotection strategies. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the mechanistic underpinnings, comparative performance, and practical application of this versatile photocage.

The Principle of Orthogonality in Complex Synthesis

In the multistep synthesis of complex molecules, such as pharmaceuticals or natural products, it is often necessary to protect multiple functional groups. An orthogonal deprotection strategy is one in which different classes of protecting groups can be removed in any desired order, under specific conditions that do not affect the other groups present in the molecule.[1][2] This high degree of selectivity is paramount to achieving high yields and minimizing side reactions. A typical orthogonal set may include groups labile to acid, base, hydrogenolysis, or, as is the focus of this guide, light.[1][3]

Photolabile protecting groups (PPGs), also known as photocages, offer a unique advantage in this matrix: the deprotection is triggered by light, a "traceless" reagent.[4] This allows for exceptional spatiotemporal control, enabling chemists to deprotect a specific site within a molecule at a precise time, simply by illumination, without altering the chemical environment of the reaction.[5]

Orthogonal_Deprotection Molecule Complex Molecule (Multiple Protected Groups) Acid Acid (e.g., TFA) Molecule->Acid Base Base (e.g., Piperidine) Molecule->Base Light Light (hν) (e.g., 365 nm) Molecule->Light H2 Hydrogenolysis (e.g., H₂, Pd/C) Molecule->H2 Prod_A Deprotected at Acid-Labile Site Acid->Prod_A Prod_B Deprotected at Base-Labile Site Base->Prod_B Prod_C Deprotected at Photolabile Site Light->Prod_C Prod_D Deprotected at Reductively-Labile Site H2->Prod_D Mechanism Start Protected Substrate (MeO-NBM-XR) Excited Excited State Start->Excited 1. Absorption of light (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-atom abstraction Products Released Substrate (HX-R) + 4-Methoxy-2-nitrosobenzaldehyde AciNitro->Products 3. Rearrangement & Cleavage

Figure 2: Simplified mechanism for the photolytic cleavage of a (4-Methoxy-2-nitrophenyl)methyl (MeO-NBM) protected substrate.

Comparative Analysis of Photolabile Protecting Groups

The choice of a PPG is a strategic decision based on several key performance indicators. The MeO-NBM group is best evaluated by comparing it to other common photolabile and non-photolabile protecting groups.

Comparison with Other Nitrobenzyl-Type PPGs

The performance of MeO-NBM can be benchmarked against its close chemical relatives. The key trade-off within this class is often between the wavelength of activation and the efficiency of the cleavage reaction.

Protecting GroupCommon AcronymTypical λmax (nm)Quantum Yield (Φu)Key Features & Considerations
o-NitrobenzylNB~254-320~0.1 - 0.5The parent PPG; requires shorter, higher-energy UV light. [4]
(4-Methoxy-2-nitrophenyl)methyl MeO-NBM ~350-365 Slightly lower than NBRed-shifted absorption allows use of less damaging UV-A light. [6]
4,5-Dimethoxy-2-nitrobenzylDMNB or NV~350-365~0.006 - 0.08Widely used; well-characterized but can have lower quantum yields. [7]
NitrodibenzofuranNDBF~320High (~0.16)Exhibits improved two-photon absorption cross-sections for advanced applications. [6][7]

Causality Behind Performance: The addition of one or more electron-donating methoxy groups to the aromatic ring increases the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption maximum. [6]However, this increased conjugation can sometimes lead to a decrease in the quantum yield of uncaging (Φu), which represents the efficiency of converting an absorbed photon into a cleavage event. [7][8]Therefore, MeO-NBM represents a balance, shifting the wavelength into a more favorable range while aiming to maintain acceptable cleavage efficiency.

Comparison with Other Classes of Protecting Groups

The true power of MeO-NBM is realized when used in an orthogonal set with groups that are cleaved by entirely different mechanisms.

Protecting Group ClassExampleCleavage ConditionOrthogonality with MeO-NBM
Photolabile MeO-NBM UV Light (~365 nm) N/A
Acid-LabileBoc, TritylStrong Acid (e.g., TFA)Excellent; stable to acid.
Base-LabileFmoc, AcetateBase (e.g., Piperidine, K2CO3)Excellent; stable to base.
HydrogenolysisCbz, Benzyl (Bn)H2, Pd/CExcellent; stable to catalytic hydrogenation.
Oxidative Cleavagep-Methoxybenzyl (PMB)Oxidant (e.g., DDQ, CAN) [9][10]Excellent; stable to common oxidants used for PMB removal.

Field-Proven Insight: It is critical not to confuse the photolabile (4-Methoxy-2-nitrophenyl)methyl group with the oxidatively-cleaved p-Methoxybenzyl (PMB) group. [9][11]While both contain a methoxybenzyl moiety, their substitution patterns and, consequently, their deprotection mechanisms are fundamentally different. The ortho-nitro group is the photochemical trigger for MeO-NBM, whereas the para-methoxy group in PMB facilitates oxidative cleavage. This distinction is a cornerstone of designing a robust orthogonal strategy.

Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should optimize concentrations, reaction times, and purification methods for their specific substrates.

Protocol: Protection of a Carboxylic Acid with (4-Methoxy-2-nitrophenyl)methanol

This protocol describes the formation of a photolabile ester.

Protection_Workflow Substrate Carboxylic Acid (R-COOH) + this compound Activation Activation (e.g., DCC/DMAP) Substrate->Activation Reaction Esterification Reaction (Anhydrous CH₂Cl₂, RT, 12h) Activation->Reaction Purification Workup & Purification (Filtration, Chromatography) Reaction->Purification Product Protected Ester (MeO-NBM-OOCR) Purification->Product

Figure 3: General experimental workflow for the protection of a carboxylic acid using the MeO-NBM group.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 5% HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol: Photolytic Deprotection of a MeO-NBM Ester

Methodology:

  • Solution Preparation: Dissolve the MeO-NBM protected substrate in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz reaction vessel. A typical concentration is 1-10 mM.

  • Irradiation: While stirring, irradiate the solution with a UV lamp. A mounted 365 nm LED or a medium-pressure mercury lamp with a 350 nm filter are common choices. [12]The distance from the light source and the reaction time will depend on the lamp's power and the substrate's quantum yield.

  • Monitoring: Monitor the disappearance of the starting material and the appearance of the deprotected product by TLC or HPLC. The nitrosoaldehyde byproduct is often colored, providing a visual cue.

  • Workup & Purification: Once the reaction is complete, remove the solvent in vacuo. The crude product can then be purified by standard methods (e.g., extraction, crystallization, or chromatography) to separate the desired deprotected molecule from the photolysis byproduct.

Conclusion and Outlook

The (4-Methoxy-2-nitrophenyl)methyl group is a valuable tool for implementing orthogonal deprotection strategies. Its key strength lies in its reliable photochemical cleavage under mild, non-reagent-based conditions, making it fully orthogonal to most common acid-, base-, and reduction-labile protecting groups. The 4-methoxy substituent provides the practical advantage of shifting the required wavelength into the less-damaging UV-A spectrum.

While alternatives like coumarin- or NDBF-based PPGs may offer higher quantum yields or enhanced two-photon sensitivity, the MeO-NBM group and its relatives represent a well-understood, robust, and synthetically accessible choice for applications requiring precise spatiotemporal control over the liberation of a functional group. Its successful integration into a synthetic plan enables the construction of highly complex and sensitive molecular architectures, underscoring its importance in modern organic chemistry and drug discovery.

References

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A Researcher's Guide to Nitrobenzyl Protecting Groups: A Quantum Yield Comparison for Enhanced Photorelease Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology, drug delivery, and materials science, the precise control over molecular function is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an unparalleled level of spatiotemporal control by enabling the light-induced activation of molecules. Among the most foundational and widely employed PPGs are the ortho-nitrobenzyl (oNB) derivatives.[1][2][3] This guide provides an in-depth, data-driven comparison of the quantum yields of various nitrobenzyl-based protecting groups, offering researchers the insights needed to select the optimal PPG for their application.

The Critical Role of Quantum Yield in Photorelease

The efficacy of a photolabile protecting group is fundamentally determined by its photochemical properties. Key parameters include the absorption maximum (λmax), the molar extinction coefficient (ε), and, most critically, the quantum yield of uncaging (Φu).[1] The quantum yield represents the efficiency of the photochemical process, defined as the number of molecules undergoing a specific event (in this case, cleavage) for every photon absorbed. A higher quantum yield translates to a more efficient photorelease, requiring lower light doses and shorter irradiation times, which is particularly crucial for applications involving sensitive biological systems where phototoxicity is a concern. The overall uncaging efficiency can be considered as the product of the molar extinction coefficient and the quantum yield (ε × Φu).[1]

The Mechanism of Ortho-Nitrobenzyl Photolysis: A Norrish Type II Rearrangement

The photochemical cleavage of o-nitrobenzyl-caged compounds proceeds through a well-established intramolecular rearrangement akin to a Norrish Type II reaction.[1][4] Upon absorption of a photon, the o-nitro group is excited to a diradical triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected functional group and form an o-nitrosobenzaldehyde or related byproduct.[4][5] The efficiency of this process is highly dependent on the substitution pattern of the nitrobenzyl core.

It is this specific ortho-positioning of the nitro group that is essential for the efficient intramolecular hydrogen abstraction. In contrast, the para-nitrobenzyl (pNB) group, lacking this proximity, is significantly less photolabile under typical conditions and is therefore not a practical choice for light-induced cleavage applications.[1]

Photolysis_Mechanism A o-Nitrobenzyl Caged Compound B Excited State (Triplet Diradical) A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Substrate D->E Cleavage F o-Nitrosobenzaldehyde Byproduct D->F Cleavage

Caption: Photochemical cleavage mechanism of o-nitrobenzyl protecting groups.

Comparative Analysis of Nitrobenzyl Protecting Group Quantum Yields

The selection of a nitrobenzyl PPG is a critical experimental design choice. The following table summarizes the quantum yields and key photophysical properties of several common nitrobenzyl derivatives to guide this decision. It is important to note that quantum yields can be influenced by factors such as the solvent, pH, and the nature of the protected functional group (the leaving group).[6][7][8]

Photolabile Protecting Group (PPG)AbbreviationTypical λmax (nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Considerations
o-NitrobenzyloNB260-350300-3650.01 - 0.3The foundational PPG; well-understood chemistry but requires UV light which can be phototoxic.[3]
4,5-Dimethoxy-2-nitrobenzylDMNB or NVOC~350350-3650.006 - 0.16Red-shifted absorption compared to oNB, improving compatibility with biological systems.[3]
2-(2-Nitrophenyl)propoxycarbonylNPPOC~350365~0.41 (in MeOH)High quantum yield, enabling applications like microarray synthesis.[9]
α-Methyl-6-nitropiperonyloxycarbonylMeNPOC~350365-Used in DNA microarray synthesis, but can have lower yields for longer oligonucleotides.[10]
2,6-DinitrobenzylDNB-365Can be ~4x higher than corresponding oNBThe second nitro group can significantly increase the quantum yield.[4]
Benzoyl-NPPOCBz-NPPOC--~2x higher than NPPOCEnhanced photodeprotection efficiency.[10]
Thiophenyl-NPPOCSPh-NPPOC--~12x higher than NPPOCSignificantly increased photodeprotection efficiency, reducing irradiation times.[10]

Factors Influencing Quantum Yield: A Deeper Dive

The quantum yield of nitrobenzyl protecting groups is not a fixed value but is influenced by several structural and environmental factors.

  • Substituents on the Aromatic Ring: Electron-donating groups, such as methoxy groups in the 4 and 5 positions (as in DMNB), can red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light.[2][11] However, extending the π-conjugation to achieve visible and near-infrared absorption can sometimes lead to a decrease in the uncaging quantum yield.[12][13] A balance must be struck between achieving a desirable absorption wavelength and maintaining a high quantum yield.[12][13]

  • Substitution at the Benzylic Carbon: The introduction of an α-substituent, such as a methyl group (as in NPPOC), can increase the quantum yield.[14] This is attributed to a more favorable conformation for the intramolecular hydrogen abstraction step.

  • The Nature of the Leaving Group: The efficiency of the photorelease is also dependent on the stability of the leaving group. More acidic leaving groups tend to result in faster photolysis rates.[6] Studies have shown a correlation between the pKa of the released acid and the rate of photochemical cleavage.[6]

Experimental Protocol: Determination of Quantum Yield

The accurate determination of the quantum yield is essential for comparing the efficacy of different PPGs. A common method involves chemical actinometry, where the photoreaction of the compound of interest is compared to that of a well-characterized actinometer with a known quantum yield.

Quantum_Yield_Determination cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_calc Calculation A Prepare solution of caged compound C Irradiate sample and actinometer under identical conditions (wavelength, intensity, geometry) A->C B Prepare solution of chemical actinometer (e.g., Ferrioxalate) B->C D Monitor photoreaction progress via UV-Vis spectroscopy or HPLC C->D E Calculate moles of photoproduct formed D->E F Determine photon flux from actinometer data E->F G Calculate Quantum Yield of caged compound F->G

Caption: General workflow for determining quantum yield using chemical actinometry.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare solutions of the nitrobenzyl-caged compound and a suitable chemical actinometer (e.g., potassium ferrioxalate for UV wavelengths) in the same solvent. The concentrations should be adjusted to ensure similar absorbance at the irradiation wavelength.

  • Irradiation: Irradiate the sample and actinometer solutions in parallel using a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter). It is crucial that the irradiation conditions (wavelength, light intensity, path length, and temperature) are identical for both solutions.[15]

  • Monitoring the Reaction: At various time points, withdraw aliquots from both solutions and analyze the extent of the photoreaction. This is typically done using UV-Vis spectrophotometry by monitoring the appearance of a product or the disappearance of the starting material, or by High-Performance Liquid Chromatography (HPLC) for more complex reaction mixtures.[16][17]

  • Data Analysis and Calculation:

    • For the actinometer, calculate the number of moles of photoproduct formed. Using the known quantum yield of the actinometer, determine the photon flux (moles of photons per unit time) of the light source.

    • For the nitrobenzyl compound, calculate the number of moles of the released substrate or the photoproduct formed at each time point.

    • The quantum yield (Φu) of the nitrobenzyl compound is then calculated using the following formula: Φu = (moles of product formed) / (moles of photons absorbed)

For more accurate and high-throughput determination of quantum yields, online monitoring of the photochemical reaction using a fiber-coupled UV-Vis spectrometer with LED irradiation sources can be employed.[16][17][18] This method allows for the continuous measurement of absorbance changes and facilitates the kinetic analysis of the photoreaction.[16][17]

Conclusion and Future Outlook

The o-nitrobenzyl scaffold remains a cornerstone of photolabile protecting group chemistry due to its versatility and well-understood cleavage mechanism. For researchers seeking high photorelease efficiency, derivatives such as NPPOC and its more recent, highly light-sensitive analogues, Bz-NPPOC and SPh-NPPOC, offer significant advantages over the parent oNB group.[10] The strategic selection of a PPG, guided by a thorough understanding of its quantum yield and the factors that influence it, is a critical step in the successful design of light-responsive chemical and biological systems. Future developments in this field will likely focus on creating PPGs with even higher quantum yields that are sensitive to longer, less phototoxic wavelengths in the visible and near-infrared regions, further expanding the utility of this powerful tool for spatiotemporal control.[12][13]

References

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A Comparative Guide to the Photolytic Cleavage Kinetics of (4-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the photolytic cleavage kinetics of (4-Methoxy-2-nitrophenyl)methanol, a prominent member of the ortho-nitrobenzyl (oNB) class of photolabile protecting groups (PPGs). We will explore the underlying photochemical mechanism, present a robust experimental protocol for kinetic analysis, and compare its performance against other relevant oNB derivatives, offering field-proven insights to guide your research and development.

The Crucial Role of Photolabile Protecting Groups

In complex biological systems, the ability to control the release of a bioactive molecule with spatial and temporal precision is paramount. "Caged compounds" are molecules whose biological activity is temporarily masked by a photoremovable protecting group.[1][2] Upon irradiation with light, typically in the UV-A range (320-400 nm), the protecting group is cleaved, releasing the active substance in a controlled manner.[1] This technology is a cornerstone in studying rapid biological processes like neurotransmission and intracellular signaling and holds immense potential in targeted drug delivery.[1][3]

The ortho-nitrobenzyl (oNB) moiety is one of the most widely employed PPGs due to its reliable photochemistry and synthetic accessibility.[4][5] The subject of this guide, this compound, is a key derivative where the methoxy group's electronic properties are intended to modulate the photolytic efficiency.

The Mechanism of ortho-Nitrobenzyl Photochemical Cleavage

The photolytic release mechanism of oNB derivatives is a well-studied, multi-step intramolecular process.[4] Understanding this pathway is critical for interpreting kinetic data and designing new PPGs.

  • Photoexcitation: Upon absorption of a photon, the ortho-nitrobenzyl chromophore is promoted to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This internal hydrogen abstraction is often the rate-limiting step.[4]

  • Rearrangement and Cleavage: The unstable aci-nitro intermediate rapidly rearranges, leading to the cleavage of the bond connecting the benzylic carbon to the protected molecule (in this case, a hydroxyl group, which is released as formaldehyde in the parent alcohol). This step results in the formation of a 2-nitrosobenzaldehyde derivative as a byproduct.

G cluster_0 Photochemical Cleavage Pathway A 1. o-Nitrobenzyl Derivative (Ground State) B 2. Excited State (Triplet) A->B hν (Photon Absorption) C 3. aci-Nitro Intermediate B->C Intramolecular H-Abstraction (Rate-Limiting) D 4. Released Molecule + 2-Nitrosobenzaldehyde C->D Rearrangement & Bond Cleavage

Caption: Generalized mechanism for o-nitrobenzyl photolytic cleavage.

A Validated Protocol for Kinetic Analysis

To objectively evaluate the performance of this compound, a standardized kinetic study is essential. The following protocol describes a self-validating system for determining the pseudo-first-order rate constant (kobs) and the quantum yield (Φ) of photolysis.

Experimental Workflow Diagram

G prep Sample Preparation (Solvent, Concentration) setup Instrument Setup (Spectrophotometer, Light Source) prep->setup dark Dark Control (Measure Absorbance, t=0) setup->dark irradiate Irradiation (Continuous or Pulsed) dark->irradiate monitor Monitor Reaction (Absorbance vs. Time) irradiate->monitor Fixed Intervals analyze Data Analysis (Calculate k_obs and Φ) monitor->analyze

Caption: Workflow for a photolysis kinetics experiment.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). The choice of solvent is critical as it can influence reaction kinetics.[6] The concentration should be chosen to give an initial absorbance between 0.5 and 1.0 at the irradiation wavelength to ensure sufficient light absorption while minimizing inner filter effects.

  • Actinometry (Light Source Calibration): The photon flux of the light source must be accurately determined to calculate the quantum yield. A chemical actinometer, such as potassium ferrioxalate, is typically used. This step is crucial for trustworthiness as it provides a calibrated photon count for the specific experimental setup.

  • Experimental Setup:

    • Place a quartz cuvette containing a known volume of the sample solution into the sample holder of a UV-Vis spectrophotometer.

    • Use a collimated light source (e.g., a mercury arc lamp with a 365 nm bandpass filter or a 365 nm LED) positioned to irradiate the cuvette.[7] Ensure consistent geometry between the light source and the cuvette for all experiments.

    • Maintain a constant temperature using a thermostatted cuvette holder, as reaction rates can be temperature-dependent.

  • Kinetic Run:

    • Record the initial UV-Vis spectrum of the solution before irradiation (t=0).

    • Start the irradiation and record full spectra or absorbance at a specific wavelength (e.g., the λmax of the starting material) at fixed time intervals. The disappearance of the starting material or the appearance of the nitroso byproduct can be monitored.

    • Continue the experiment until the reaction has gone to completion (i.e., no further change in absorbance is observed).

  • Data Analysis:

    • Rate Constant (kobs): The photolytic cleavage of oNB derivatives typically follows first-order kinetics.[4] Plot the natural logarithm of the absorbance of the starting material (ln(At)) versus time (t). The negative slope of the resulting linear fit gives the observed pseudo-first-order rate constant, kobs (in s-1).

    • Quantum Yield (Φ): The quantum yield is the measure of the efficiency of a photochemical process. It is calculated by dividing the number of molecules reacted by the number of photons absorbed. Φ = (moles of compound reacted) / (moles of photons absorbed) The moles of compound reacted are determined from the change in concentration (calculated via the Beer-Lambert law), and the moles of photons absorbed are determined from the actinometry experiment.

Performance Comparison of ortho-Nitrobenzyl Derivatives

The true value of a PPG lies in its performance relative to other available options. The introduction of substituents onto the oNB aromatic ring can significantly alter the photolytic properties. Electron-donating groups, such as methoxy groups, generally increase the rate of photolysis and can shift the absorption maximum to longer, less biologically damaging wavelengths.[7]

Below is a comparative summary of key photolytic parameters for this compound and other common oNB derivatives.

Photolabile Protecting GroupCommon NameTypical λmax (nm)Quantum Yield (Φ)Key Characteristics & Insights
(2-Nitrophenyl)methanol o-Nitrobenzyl (oNB)~280-320~0.05 - 0.15The parent compound. Requires shorter UV wavelengths which can be damaging to cells. Serves as a baseline for comparison.
(4,5-Dimethoxy-2-nitrophenyl)methanol Nitroveratryl (NV)~350-360~0.001 - 0.05The two methoxy groups shift λmax to the UVA range, but often result in a lower quantum yield and slower cleavage rates compared to oNB.[8]
This compound MNP ~340-350 ~0.04 - 0.08 Offers a compromise: the single methoxy group provides a favorable red-shift in λmax compared to oNB, while often maintaining a higher quantum yield than the dimethoxy NV derivative. This makes it a good candidate for many biological applications. [9]
1-(2-Nitrophenyl)ethanol α-Methyl-oNB~280-320~0.1 - 0.3The α-methyl group significantly accelerates cleavage kinetics by stabilizing the benzylic radical formed during H-abstraction.[7][10] However, it introduces a chiral center.

Note: Quantum yields are highly dependent on the leaving group, solvent, and experimental conditions. The values presented are representative ranges found in the literature for comparison.[11]

Expert Analysis & Causality

  • Why the Methoxy Group Matters: The electron-donating nature of the methoxy group at the 4-position (para to the benzylic carbon) helps to stabilize the transition state of the intramolecular hydrogen abstraction step. This stabilization lowers the activation energy barrier for this rate-limiting step, thereby enhancing the overall rate of photolysis compared to unsubstituted oNB, though this effect is complex and not always dominant.[4][5] More importantly, it extends the conjugation of the chromophore, shifting the absorption maximum to longer wavelengths (e.g., 350 nm), which is a critical advantage for live-cell experiments to minimize phototoxicity.[12]

  • Trustworthiness Through Controls: Every protocol must be a self-validating system. A crucial, yet often overlooked, step is running a "dark control." The sample should be kept under identical conditions (solvent, temperature, time) but without irradiation. No significant degradation should be observed, confirming that the cleavage is exclusively light-induced. This simple control validates the entire experimental premise.

  • The Byproduct Problem: A significant practical limitation of oNB-based PPGs is the formation of the corresponding 2-nitrosobenzaldehyde byproduct.[13] This byproduct is itself photoreactive and strongly absorbs light in the same region used for photolysis. This can lead to an "inner filter effect," where the byproduct competes for photons, reducing the efficiency of the primary photolysis reaction over time. Furthermore, nitrosoarenes can be toxic and may react with cellular components, a critical consideration in drug development and biological studies.[13]

Conclusion

This compound stands as a robust and versatile photolabile protecting group. Its kinetic profile represents a well-balanced compromise, offering a significant improvement over the parent o-nitrobenzyl group by shifting its activation wavelength into the less harmful UV-A range, while generally providing more efficient cleavage than the popular dimethoxy-substituted nitroveratryl alternative. The detailed kinetic analysis protocol provided herein offers a reliable framework for researchers to quantitatively assess its performance and compare it with next-generation PPGs. For professionals in drug development, understanding these kinetic parameters and the associated mechanistic nuances is essential for designing effective and safe light-activated therapeutic strategies.

References

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2025). ACS Omega. [Link]

  • Shigeri, Y., Tatsu, Y., & Yumoto, N. (2001). Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics. [Link]

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zucker, R. S. (1999). Development and application of caged calcium. Methods in Enzymology. [Link]

  • Bailey-Darland, S., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. National Science Foundation Public Access Repository. [Link]

  • Bailey-Darland, S., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. National Institutes of Health. [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Molecular Neuroscience. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Bailey-Darland, S., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Semantic Scholar. [Link]

  • Bailey-Darland, S., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. FAO AGRIS. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. PubMed. [Link]

  • Practical atmospheric photochemical kinetics for undergraduate teaching and research. (2025). RSC Publishing. [Link]

  • Wöll, D., Laimgruber, S., Galetskaya, M., & Gilch, P. (2004). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2025). PubMed. [Link]

  • Ultrafast Transient Absorption Study of a Photoaffinity Labeling Compound - 4-Amino-3-Nitrophenyl Azide. (2007). ResearchGate. [Link]

  • Flash Photolysis. (2009). Truman ChemLab. [Link]

  • Experimental setup for the photolysis tests. (2018). ResearchGate. [Link]

  • Experimental methods of chemical kinetics. (2022). Chemistry LibreTexts. [Link]

  • Goodall, D. M., Harrison, P. W., & Wedderburn, J. H. M. (1990). Flash photolysis experiments for teaching kinetics and photochemistry. Journal of Chemical Education. [Link]

  • Bader, T. K., et al. (2019). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Quantum yield. Wikipedia. [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications. [Link]

  • Bader, T. K., et al. (2020). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. National Institutes of Health. [Link]

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A Comparative Spectroscopic Guide to the Structural Confirmation of N-(4-Methoxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data used to verify the structure of N-(4-Methoxy-2-nitrophenyl)acetamide. By juxtaposing its spectral characteristics with those of a closely related analogue, N-(4-Ethoxy-2-nitrophenyl)acetamide, we will illustrate the subtle yet definitive spectroscopic features that enable precise structural elucidation. This document will delve into the causality behind experimental choices and provide a framework for a self-validating analytical approach.

Introduction

N-(4-Methoxy-2-nitrophenyl)acetamide is a key intermediate in the synthesis of various heterocyclic compounds and has potential applications in medicinal chemistry.[1] Its structure, featuring a substituted phenyl ring with an acetamido, a methoxy, and a nitro group, presents a rich landscape for spectroscopic analysis. The electronic effects and steric hindrance among these substituents give rise to a unique spectral fingerprint. Accurate structural confirmation is paramount to ensure the integrity of subsequent research and development efforts.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for N-(4-Methoxy-2-nitrophenyl)acetamide. For each analytical technique, we will present a detailed experimental protocol, interpret the resulting data, and compare it with the corresponding data for N-(4-Ethoxy-2-nitrophenyl)acetamide to highlight key structural differentiators.

Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

The synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide is typically achieved through the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in a suitable solvent like glacial acetic acid.[2]

Synthesis reactant1 4-Methoxy-2-nitroaniline product N-(4-Methoxy-2-nitrophenyl)acetamide reactant1->product Glacial Acetic Acid reactant2 Acetic Anhydride reactant2->product

Caption: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing the chemical environment of protons within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide detailed information about the connectivity and spatial arrangement of atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Data Interpretation and Comparison

The ¹H NMR spectrum of N-(4-Methoxy-2-nitrophenyl)acetamide is expected to show distinct signals for the aromatic protons, the methoxy protons, the acetamido methyl protons, and the amide proton. The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling constants of the aromatic protons.

Table 1: Comparative ¹H NMR Data (Predicted and Reported)

Proton Assignment N-(4-Methoxy-2-nitrophenyl)acetamide (Predicted) N-(4-Ethoxy-2-nitrophenyl)acetamide (Reported)[3] Key Differentiator
Aromatic H (ortho to NO₂)~8.0-8.5 ppm (d)~8.0-8.5 ppm-
Aromatic H (ortho to OCH₃/OCH₂CH₃)~7.0-7.5 ppm (dd)~7.0-7.5 ppm-
Aromatic H (ortho to NHAc)~8.5-9.0 ppm (d)~8.5-9.0 ppm-
-OCH₃~3.9 ppm (s, 3H)-Presence of a singlet for the methoxy group.
-OCH₂CH₃-~4.0-4.2 ppm (q, 2H)Presence of a quartet for the ethoxy methylene group.
-OCH₂CH-~1.3-1.5 ppm (t, 3H)Presence of a triplet for the ethoxy methyl group.
-NHC(=O)CH~2.2 ppm (s, 3H)~2.1 ppm (s, 3H)-
-NH C(=O)CH₃~9.5-10.0 ppm (br s, 1H)~9.5-10.0 ppm-

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, 'q' denotes quartet, 'br s' denotes broad singlet. Predicted values are based on established substituent effects.

The most significant difference in the ¹H NMR spectra of the two compounds is the presence of a singlet at approximately 3.9 ppm for the methoxy group in N-(4-Methoxy-2-nitrophenyl)acetamide, versus a characteristic ethyl group pattern (a quartet and a triplet) for the ethoxy group in the comparative compound.[3]

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Comparison

The ¹³C NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the carbons of the substituent groups. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy/ethoxy group and the electron-withdrawing nitro and acetamido groups.

Table 2: Comparative ¹³C NMR Data (Predicted)

Carbon Assignment N-(4-Methoxy-2-nitrophenyl)acetamide (Predicted) N-(4-Ethoxy-2-nitrophenyl)acetamide (Predicted)[3] Key Differentiator
Aromatic Carbons~110-155 ppm~110-155 ppm-
C=O~169 ppm~169 ppm-
-OC H₃~56 ppm-Presence of a methoxy carbon signal.
-OC H₂CH₃-~65 ppmPresence of an ethoxy methylene carbon signal.
-OCH₂C H₃-~15 ppmPresence of an ethoxy methyl carbon signal.
-NHC(=O)C H₃~25 ppm~25 ppm-

The key distinguishing feature in the ¹³C NMR spectra is the signal for the alkoxy group. N-(4-Methoxy-2-nitrophenyl)acetamide will exhibit a signal around 56 ppm corresponding to the methoxy carbon, while N-(4-Ethoxy-2-nitrophenyl)acetamide will show two signals for the ethoxy group, one around 65 ppm for the methylene carbon and another around 15 ppm for the methyl carbon.[3]

SpectroscopicWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Interpret Interpret Spectra HNMR->Interpret CNMR->Interpret FTIR->Interpret MS->Interpret Compare Compare with Alternative Interpret->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for Spectroscopic Structure Confirmation.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of approximately 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Data Interpretation and Comparison

The FT-IR spectra of both N-(4-Methoxy-2-nitrophenyl)acetamide and its ethoxy analogue will be very similar due to the presence of the same core functional groups.

Table 3: Comparative FT-IR Data

Vibrational Mode N-(4-Methoxy-2-nitrophenyl)acetamide (Expected, cm⁻¹)[4] N-(4-Ethoxy-2-nitrophenyl)acetamide (Reported, cm⁻¹)[3]
N-H Stretch~3400~3400
C-H Stretch (Aromatic)~3100-3000~3100-3000
C-H Stretch (Aliphatic)~2980-2850~2980-2850
C=O Stretch (Amide I)~1670-1640~1650-1680
N-O Asymmetric Stretch (NO₂)~1550~1520
C=C Stretch (Aromatic)~1600-1475~1600-1475
N-H Bend (Amide II)~1640-1550~1640-1550
N-O Symmetric Stretch (NO₂)~1350~1350
C-O Stretch (Aryl Ether)~1250-1000~1250-1000

While the overall FT-IR spectra are similar, subtle differences in the C-H stretching region (due to the methoxy vs. ethoxy group) and slight shifts in the positions of other bands may be observable upon close inspection. The presence of strong absorption bands for the amide C=O and the nitro group N-O stretches are key confirmatory features for both molecules.[4]

IV. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

Data Interpretation and Comparison

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern provides clues about the different structural motifs within the molecule.

Table 4: Comparative Mass Spectrometry Data

Ion N-(4-Methoxy-2-nitrophenyl)acetamide (m/z) N-(4-Ethoxy-2-nitrophenyl)acetamide (m/z) Key Differentiator
Molecular Ion [M]⁺ 210224The molecular ion peak directly reflects the difference in molecular weight due to the methoxy vs. ethoxy group (14 mass units).
[M - CH₃]⁺ 195-Loss of a methyl radical is a possible fragmentation for the methoxy compound.
[M - C₂H₅]⁺ -195Loss of an ethyl radical is a characteristic fragmentation for the ethoxy compound.
[M - NO₂]⁺ 164178Loss of the nitro group.
[M - COCH₃]⁺ 167181Loss of the acetyl group.

The most definitive differentiating feature in the mass spectra is the molecular ion peak, which will be at m/z 210 for N-(4-Methoxy-2-nitrophenyl)acetamide and m/z 224 for N-(4-Ethoxy-2-nitrophenyl)acetamide.[5] Additionally, the fragmentation patterns will show characteristic losses corresponding to the respective alkoxy groups.

Conclusion

The comprehensive spectroscopic analysis of N-(4-Methoxy-2-nitrophenyl)acetamide, when compared with its ethoxy analogue, provides a clear and unambiguous confirmation of its structure. The key differentiators in the spectroscopic data are:

  • ¹H NMR: A singlet for the methoxy group versus a quartet and a triplet for the ethoxy group.

  • ¹³C NMR: A single resonance for the methoxy carbon versus two distinct signals for the ethoxy carbons.

  • Mass Spectrometry: A molecular ion peak at m/z 210 versus m/z 224, and distinct fragmentation patterns related to the loss of the methoxy or ethoxy group.

While FT-IR spectroscopy confirms the presence of the key functional groups, it is less effective in distinguishing between the two closely related structures. By employing a multi-technique approach and comparing the data with that of a suitable analogue, researchers can confidently validate the structure of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.

References

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

  • NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

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A Comparative Guide to the X-ray Crystallographic Analysis of (4-Nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of (4-nitrophenyl)methanol, a key building block in organic synthesis, against other analytical techniques. We will delve into the causality behind experimental choices in crystallography, present detailed protocols, and offer field-proven insights to ensure robust and reliable structural elucidation.

(4-Nitrophenyl)methanol, also known as 4-nitrobenzyl alcohol, is a readily available organic compound frequently used in the synthesis of more complex molecules, including self-immolative prodrugs for suicide gene therapy.[1] Its propensity to crystallize can sometimes lead to its mistaken identification as a desired product, highlighting the importance of definitive structural analysis.[2] X-ray crystallography stands as the gold standard for providing unambiguous three-dimensional structural data, which is crucial for understanding molecular interactions and designing new chemical entities.[3]

The Decisive Power of Single-Crystal X-ray Diffraction

While techniques like HPLC-MS are invaluable for separation and identification based on mass-to-charge ratio, they do not provide the atomic-level spatial arrangement of a molecule in the solid state.[4] Spectroscopic methods such as NMR and IR can confirm the presence of functional groups and connectivity, but they fall short of defining the precise bond angles, bond lengths, and intermolecular interactions that dictate a crystal's architecture.[5][6] X-ray crystallography overcomes these limitations by directly imaging the electron density of a crystalline sample, revealing its intricate three-dimensional structure.

The crystal structure of (4-nitrophenyl)methanol reveals a network of non-covalent interactions that govern its solid-state packing. Molecules are linked into infinite chains through O—H⋯O hydrogen bonds involving the hydroxyl group and one of the oxygen atoms of the nitro group.[2][7] These chains are further organized into double-stranded ribbons by weaker C—H⋯O interactions.[2] The ribbons then stack along the crystallographic b-axis, stabilized by π–π interactions between the benzene rings of adjacent molecules.[2] This detailed understanding of the crystal packing is only achievable through X-ray diffraction analysis.

Comparative Crystallographic Data for (4-Nitrophenyl)methanol

The crystallographic data for (4-nitrophenyl)methanol has been independently determined and reported, showing excellent agreement. Below is a comparison of the key parameters from two separate studies. This consistency underscores the reliability and reproducibility of the technique when performed under rigorous conditions.

ParameterCrystal Structure 1[2]Crystal Structure 2[1]
Formula C₇H₇NO₃C₇H₇NO₃
Crystal System TriclinicTriclinic
Space Group P1P1
a (Å) 6.2216 (5)6.211 (3)
b (Å) 7.4096 (6)7.402 (4)
c (Å) 7.7833 (6)7.773 (4)
α (°) 110.867 (2)110.878 (7)
β (°) 93.667 (2)93.694 (4)
γ (°) 90.748 (3)90.730 (6)
Volume (ų) 334.34 (5)333.0
Z 22
Temperature (K) 150153
R-factor 0.0320.0494

Experimental Protocol: Single-Crystal X-ray Diffraction of (4-Nitrophenyl)methanol

This section provides a detailed, step-by-step methodology for the X-ray crystallographic analysis of (4-nitrophenyl)methanol. The rationale behind each step is explained to provide a deeper understanding of the process.

Step 1: Crystal Growth (The Critical First Hurdle)

The success of an X-ray crystallographic analysis is contingent upon obtaining a high-quality single crystal. For (4-nitrophenyl)methanol, suitable crystals have been obtained directly from a commercial sample.[2] However, recrystallization may be necessary to improve crystal quality.

  • Method 1: Direct Selection

    • Obtain a commercial sample of (4-nitrophenyl)methanol (e.g., from Aldrich, 99% purity).[2]

    • Under a microscope, carefully inspect the sample for yellowish, prismatic crystals.[2]

    • Select a well-formed crystal with dimensions of approximately 0.1-0.5 mm in each direction.

  • Method 2: Recrystallization

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as anhydrous methanol.[1]

    • Allow the solvent to evaporate slowly at room temperature. This promotes the formation of larger, more ordered crystals.

    • Alternatively, dissolve the compound in a hot solvent (e.g., heptane) and allow it to cool slowly. Note that for (4-nitrophenyl)methanol, this method has been reported to yield thin, plate-like aggregates unsuitable for diffraction.[2]

Causality: The goal of crystallization is to encourage molecules to pack in a highly ordered, repeating lattice. Slow solvent evaporation or cooling reduces the rate of nucleation, allowing fewer, larger, and more perfect crystals to grow. The choice of solvent is critical as it influences the solubility and crystal packing.

Step 2: Crystal Mounting and Data Collection

The selected crystal must be mounted on the diffractometer and cooled to a low temperature to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Carefully mount a suitable single crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Position the crystal in a stream of cold nitrogen gas (typically around 150 K).[1][2]

  • Center the crystal in the X-ray beam of a diffractometer equipped with a CCD detector (e.g., a Bruker APEXII).[2]

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.

Step 3: Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

  • Apply corrections for factors such as absorption using a multi-scan method (e.g., SADABS).[2]

  • Determine the space group from the systematic absences in the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

Step 4: Structure Refinement and Validation

The initial structural model is refined to best fit the experimental data.

  • Refine the atomic positions, and anisotropic displacement parameters against the measured reflection intensities using a full-matrix least-squares method.

  • Locate hydrogen atoms from the difference electron density map and refine their positions. For C-bound hydrogen atoms, they can be placed in calculated positions and refined using a riding model.[1][2]

  • Validate the final structure using crystallographic software to check for any inconsistencies or errors.

Visualizing the Workflow and Molecular Interactions

To better illustrate the experimental process and the resulting molecular packing, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Crystallization Crystal Growth (Direct Selection or Recrystallization) Mounting Crystal Mounting (Cryoloop) Crystallization->Mounting Data_Collection Data Collection (Diffractometer, 150 K) Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Validation Refinement->Validation

Caption: Experimental workflow for X-ray crystallographic analysis.

molecular_interactions mol1 (4-Nitrophenyl)methanol Molecule A mol2 (4-Nitrophenyl)methanol Molecule B mol1->mol2 O-H···O Hydrogen Bond mol4 (4-Nitrophenyl)methanol Molecule D mol1->mol4 π-π Stacking mol3 (4-Nitrophenyl)methanol Molecule C mol2->mol3 C-H···O Hydrogen Bond mol3->mol4 O-H···O Hydrogen Bond

Caption: Key intermolecular interactions in the crystal structure.

Conclusion

The X-ray crystallographic analysis of (4-nitrophenyl)methanol provides an unambiguous and highly detailed picture of its three-dimensional structure and intermolecular interactions. This level of detail is unattainable with other common analytical techniques. The presented data and protocols serve as a comprehensive guide for researchers, emphasizing the importance of meticulous experimental design and execution for achieving high-quality, reliable results. The structural insights gained from such analyses are fundamental to the rational design of new molecules in drug discovery and materials science.

References

  • Čísařová, I., & Štěpnička, P. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2086. [Link]

  • Li, X., Li, J., & Wang, Q. (2016). Crystal structure of (4-nitrophenyl)methanol, C7H7NO3. Zeitschrift für Kristallographie - New Crystal Structures, 231(1), 131-132. [Link]

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Comparing the stability of PMB esters with other ester protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of PMB Esters in Organic Synthesis

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving target molecules with precision and high yield.[1][2] A protecting group must be robust enough to withstand a variety of reaction conditions, yet be removable with high selectivity under mild conditions that do not compromise the integrity of the molecule.[3] Among the arsenal of protecting groups for carboxylic acids, the p-methoxybenzyl (PMB) ester stands out as a versatile and reliable choice.[4]

This guide provides an in-depth comparison of the stability of PMB esters against other commonly used ester protecting groups. We will delve into the mechanistic underpinnings of their stability and deprotection, present comparative data, and offer field-proven experimental protocols to illustrate their strategic application.

Fundamental Principles of Ester Stability and Cleavage

The stability of an ester protecting group is intrinsically linked to the conditions required for its cleavage. The primary cleavage mechanisms dictate the orthogonality of different ester groups, a concept that allows for the selective deprotection of one group in the presence of others.[3]

  • Acidic Hydrolysis: This mechanism is highly dependent on the stability of the carbocation formed from the alcohol portion of the ester. Groups that form stable carbocations, like tert-butyl, are highly acid-labile.

  • Basic Hydrolysis (Saponification): This involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.[5][6] The reaction rate is sensitive to steric hindrance around the carbonyl group.

  • Hydrogenolysis: This reductive cleavage is characteristic of benzyl-type esters and involves a transition metal catalyst (e.g., Pd/C) and a hydrogen source.[7] It is a mild method but is incompatible with functional groups that can also be reduced, such as alkenes or alkynes.[8]

  • Oxidative Cleavage: This is a unique mechanism primarily employed for electron-rich benzyl ethers and esters, such as the PMB group.[9][10] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) facilitate this cleavage.[9]

The p-Methoxybenzyl (PMB) Ester: A Profile

The PMB ester offers a unique stability profile that makes it an invaluable tool in complex syntheses.[4] It is known for its robustness under many reaction conditions and the multiple orthogonal methods available for its removal.[4]

  • Stability: PMB esters are generally stable to basic conditions and a range of non-acidic reagents.

  • Acid Lability: They are more susceptible to acidic cleavage than simple benzyl esters due to the electron-donating p-methoxy group, which stabilizes the resulting benzyl carbocation.[4][8] They can be cleaved by strong acids like trifluoroacetic acid (TFA).[4]

  • Oxidative Deprotection: The hallmark of the PMB group is its selective cleavage under oxidative conditions using reagents like DDQ or ceric ammonium nitrate (CAN).[10][11] The electron-rich p-methoxybenzyl ring forms a charge-transfer complex with the oxidant, leading to facile cleavage.[9][10] This method is exceptionally mild and orthogonal to many other protecting groups.[9]

  • Hydrogenolysis: Like benzyl esters, PMB esters can be removed by catalytic hydrogenation.[4]

Mechanism of Oxidative Deprotection with DDQ

The oxidative cleavage of a PMB ether (and by extension, the PMB ester) by DDQ is a key feature. The reaction proceeds through a single electron transfer (SET) mechanism. The electron-donating methoxy group on the PMB ring facilitates the formation of a charge-transfer complex with DDQ, leading to the generation of a stabilized carbocation. This cation is then trapped by water, forming a hemiacetal which subsequently fragments to release the free carboxylic acid, p-methoxybenzaldehyde, and the reduced DDQ (DDQH₂).[9]

G cluster_0 PMB Ester Deprotection with DDQ PMB_Ester R-CO-O-PMB Intermediate [Charge-Transfer Complex] PMB_Ester->Intermediate SET DDQ DDQ (Oxidant) DDQ->Intermediate H2O H₂O Hemiacetal_intermediate Hemiacetal Intermediate H2O->Hemiacetal_intermediate Carbocation [R-CO-O-PMB]•⁺ Intermediate->Carbocation Oxidation Carbocation->Hemiacetal_intermediate + H₂O Carboxylic_Acid R-COOH Hemiacetal_intermediate->Carboxylic_Acid Fragmentation PMB_Aldehyde p-Methoxy- benzaldehyde Hemiacetal_intermediate->PMB_Aldehyde

Caption: Oxidative deprotection of a PMB ester using DDQ.

Comparative Stability Analysis

The true value of a protecting group is revealed in its relative stability compared to others, as this defines its role in an orthogonal protection strategy.[3][12]

Protecting GroupStrong Acid (e.g., TFA)Strong Base (e.g., NaOH)H₂ / Pd-COxidative (e.g., DDQ)
Methyl (Me) StableLabile StableStable
Ethyl (Et) StableLabile StableStable
tert-Butyl (tBu) Labile StableStableStable
Benzyl (Bn) StableStableLabile Stable
p-Methoxybenzyl (PMB) Labile StableLabile Labile

Table 1. Comparative stability of common ester protecting groups under various deprotection conditions.

PMB vs. Methyl/Ethyl Esters

Simple alkyl esters like methyl and ethyl esters are robust and are typically removed under harsh saponification conditions.[12] This provides clear orthogonality with PMB esters. A PMB ester can be cleaved oxidatively with DDQ while leaving a methyl or ethyl ester completely intact. This is crucial when the target molecule is sensitive to the strong bases required for saponification.

PMB vs. tert-Butyl (tBu) Esters

The t-butyl ester is a classic acid-labile protecting group, readily cleaved by acids like TFA via a mechanism that forms a stable tert-butyl carbocation.[13] It is completely stable to the oxidative conditions used to remove PMB esters. This PMB/t-Bu pairing is a cornerstone of orthogonal protection strategies, allowing for independent and selective deprotection. However, attempts to selectively cleave a t-butyl ester with acid in the presence of a PMB ester can be challenging, as PMB esters also exhibit acid lability.[4]

PMB vs. Benzyl (Bn) Esters

Both PMB and Bn esters are of the benzyl type and can be cleaved by catalytic hydrogenolysis.[4][7] The key difference lies in their susceptibility to other cleavage methods. The PMB ester is significantly more acid-labile than the Bn ester and, most importantly, can be cleaved oxidatively.[8][9] A standard benzyl ester is stable to DDQ under conditions that cleave a PMB group.[9] This distinction is synthetically powerful in molecules containing reducible functional groups (e.g., alkynes, azides) or catalyst poisons (e.g., thiols), where hydrogenolysis is not a viable option.[14] In such cases, the PMB group offers a mild, oxidative exit strategy that leaves the Bn group untouched.

Experimental Validation: A Selective Deprotection Workflow

To demonstrate the principles of orthogonality, we present a workflow for the selective deprotection of a di-esterified substrate containing both a PMB and a t-butyl ester.

Model Substrate: tert-butyl 4-(((4-methoxybenzyl)oxy)carbonyl)benzoate

G cluster_1 Protocol 1: Oxidative Cleavage cluster_2 Protocol 2: Acidic Cleavage Start Di-ester Substrate (PMB and tBu esters) Reagent1 DDQ, CH₂Cl₂/H₂O Start->Reagent1 Reagent2 TFA, CH₂Cl₂ Start->Reagent2 Product1 Mono-acid 1 (tBu ester intact) Reagent1->Product1 Product2 Mono-acid 2 (PMB ester intact) Reagent2->Product2

Caption: Orthogonal deprotection workflow for a model substrate.

Experimental Protocol 1: Selective Oxidative Cleavage of the PMB Ester
  • Objective: To cleave the PMB ester while leaving the t-butyl ester intact.

  • Causality: DDQ is a selective oxidant for the electron-rich PMB group. The reaction is typically run in a biphasic solvent system like Dichloromethane (DCM)/water to facilitate the reaction and subsequent workup.[9] Water is required to hydrolyze the intermediate carbocation.[9]

Procedure:

  • Dissolve the model substrate (1.0 equiv) in a 18:1 mixture of CH₂Cl₂ and H₂O (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2 equiv) portion-wise over 5 minutes. The reaction mixture will typically turn dark green or brown.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the tert-butyl protected mono-acid.

  • Self-Validation: The progress of the reaction and the identity of the product should be confirmed by TLC and LC-MS analysis, ensuring complete conversion and selectivity before proceeding with any subsequent synthetic steps.

Experimental Protocol 2: Selective Acidic Cleavage of the t-Butyl Ester
  • Objective: To cleave the t-butyl ester while leaving the PMB ester intact.

  • Causality: Trifluoroacetic acid (TFA) is a strong acid that readily protonates the ester carbonyl, facilitating the loss of the stable tert-butyl carbocation (as isobutylene).[4] While PMB esters are also acid-labile, careful control of reaction time and temperature can often achieve selectivity.

Procedure:

  • Dissolve the model substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Cool the solution to 0 °C.

  • Add a solution of TFA in CH₂Cl₂ (e.g., 20-50% v/v) dropwise.

  • Stir the reaction at 0 °C and monitor closely by TLC. The reaction is typically rapid (15-60 minutes).

  • Once the starting material is consumed, carefully remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

  • Purify the crude product by column chromatography or recrystallization to yield the PMB protected mono-acid.

  • Trustworthiness: This protocol's success relies on careful monitoring. Over-exposure to strong acid can lead to the cleavage of the PMB ester as well.[4] Running small-scale time-course experiments is advisable to determine the optimal reaction time for a new substrate.

Senior Scientist's Perspective: Strategic Application

The choice of a protecting group is a critical decision in synthesis design.[1] The PMB ester is not just another protecting group; it is a strategic tool.

  • When to Choose PMB: The PMB ester is the protecting group of choice when downstream steps preclude the use of hydrogenolysis (due to reducible groups like alkynes, alkenes, or nitro groups, or catalyst poisons like thiols) and basic hydrolysis (due to base-sensitive functionalities).[4][14] Its mild, oxidative deprotection provides a unique orthogonal handle in complex molecular architectures.

  • Expert Insight: While DDQ is the most common reagent for PMB cleavage, it's important to be aware of its limitations. DDQ can react with other electron-rich aromatic systems or activated double bonds in the substrate.[9] In such cases, alternative oxidative reagents or a different protecting group strategy may be necessary. Always analyze the entire molecule for potential side reactions before committing to a deprotection method.

Conclusion

The p-methoxybenzyl ester provides a unique and advantageous stability profile that distinguishes it from other common ester protecting groups. Its stability to basic conditions, coupled with its lability under both acidic and, most notably, mild oxidative conditions, grants it a high degree of versatility. By understanding the mechanistic basis for its reactivity and comparing it to alternatives like methyl, tert-butyl, and benzyl esters, researchers can leverage the PMB group to design more efficient, selective, and robust synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

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A Researcher's Guide to the Selective Cleavage of Methoxy Protecting Groups in Carbohydrates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of carbohydrate synthesis, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity. Among the arsenal of protecting groups, the methoxy (–OMe) group stands out for its small size and general stability under a wide range of reaction conditions. However, this robustness can also be its Achilles' heel, as the cleavage of the highly stable methyl ether bond often necessitates harsh conditions that are incompatible with the sensitive and highly functionalized nature of carbohydrate molecules.[1] This guide provides a comparative overview of modern and classical methods for the selective deprotection of methoxy groups in carbohydrates, offering insights into their mechanisms, scope, and limitations to aid researchers in drug development and glycoscience in making informed decisions for their synthetic strategies.

The Challenge of Methoxy Group Cleavage in Carbohydrate Chemistry

The selective removal of a single methoxy group from a poly-methoxylated carbohydrate without affecting other protecting groups or the integrity of the glycosidic linkages is a significant synthetic challenge. Traditional methods for ether cleavage, such as treatment with strong acids like HBr or HI, often lead to undesired side reactions, including anomerization, hydrolysis of glycosidic bonds, and degradation of the sugar backbone.[2][3][4][5][6] Consequently, the development of mild and selective methods for methoxy group cleavage is an ongoing area of research. This guide will delve into four major strategies: Lewis acid-mediated cleavage, oxidative deprotection, radical-based methods, and enzymatic demethylation.

Comparative Analysis of Deprotection Methodologies

Lewis Acid-Mediated Cleavage: The Power of Electrophilic Activation

Lewis acids are a cornerstone in the deprotection of methyl ethers. They function by coordinating to the ether oxygen, thereby activating the C–O bond towards nucleophilic attack. The choice of Lewis acid and reaction conditions is critical to achieving selectivity in the complex environment of a carbohydrate derivative.

Boron tribromide is a powerful Lewis acid widely used for the cleavage of aryl methyl ethers and has found application in carbohydrate chemistry.[7][8] The reaction proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.[7]

  • Mechanism of Action: The lone pair of the ether oxygen attacks the electron-deficient boron atom of BBr₃. This coordination makes the methyl group highly electrophilic and susceptible to Sₙ2 attack by a bromide ion, leading to the formation of a dibromoboronate ester and methyl bromide. Subsequent aqueous workup hydrolyzes the boronate ester to reveal the free hydroxyl group.

    BBr3_Mechanism R-O-CH3 R-O-CH3 R-O(BBr3)-CH3 R-O(BBr3)-CH3 R-O-CH3->R-O(BBr3)-CH3 + BBr3 R-O-BBr2 + CH3Br R-O-BBr2 + CH3Br R-O(BBr3)-CH3->R-O-BBr2 + CH3Br Br- attack R-O-BBr2 R-O-BBr2 R-OH R-OH R-O-BBr2->R-OH H2O workup

    Caption: Mechanism of BBr₃-mediated demethylation.

  • Experimental Protocol (General):

    • Dissolve the methylated carbohydrate in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂, Ar).

    • Cool the solution to a low temperature (-78 °C to 0 °C).

    • Add a solution of BBr₃ in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of methanol or water at a low temperature.

    • Perform an aqueous workup and purify the product by chromatography.[7]

  • Performance and Selectivity: BBr₃ is highly effective but can be aggressive. Its selectivity depends on the steric and electronic environment of the methoxy groups. While it can be used for the deprotection of fully methylated sugars, achieving selective cleavage of a single methoxy group in the presence of others is challenging and often results in a mixture of products. It is generally not compatible with acid-labile protecting groups like acetals.

Iodotrimethylsilane offers a milder alternative to BBr₃ for ether cleavage.[9][10][11] It can be used directly or generated in situ from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).

  • Mechanism of Action: Similar to BBr₃, TMSI acts as a Lewis acid, but the cleavage is driven by the formation of a strong Si-O bond. The ether oxygen attacks the silicon atom, followed by nucleophilic attack of the iodide ion on the methyl group. This generates a trimethylsilyl ether and methyl iodide. The silyl ether is then hydrolyzed during aqueous workup or by the addition of methanol.[10]

    TMSI_Mechanism R-O-CH3 R-O-CH3 R-O(TMS)-CH3+ + I- R-O(TMS)-CH3+ + I- R-O-CH3->R-O(TMS)-CH3+ + I- + TMSI R-O-TMS + CH3I R-O-TMS + CH3I R-O(TMS)-CH3+ + I-->R-O-TMS + CH3I I- attack R-O-TMS R-O-TMS R-OH R-OH R-O-TMS->R-OH H2O/MeOH

    Caption: Mechanism of TMSI-mediated demethylation.

  • Experimental Protocol (General):

    • Dissolve the methylated carbohydrate in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.

    • Add TMSI (or TMSCl and NaI) to the solution.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Quench the reaction with methanol and perform an aqueous workup.

    • Purify the product by chromatography.[9]

  • Performance and Selectivity: TMSI is generally milder than BBr₃ and shows better compatibility with some other functional groups. It has been used for the selective cleavage of primary p-methoxybenzyl (MPM) ethers in the presence of secondary MPM ethers and other protecting groups.[12] However, its application for the selective cleavage of simple methoxy groups in carbohydrates is less documented and may require careful optimization.

Oxidative Cleavage: Targeting Electron-Rich Systems

Oxidative methods are particularly effective for the cleavage of electron-rich ethers, such as the p-methoxybenzyl (PMB) ether. While less common for simple methyl ethers, certain reagents can achieve this transformation.

DDQ is a powerful oxidant for cleaving PMB ethers under neutral conditions, a reaction that proceeds via a single-electron transfer mechanism.[13][14][15] Its use for the cleavage of simple methyl ethers is less common but can be achieved in specific contexts.

  • Mechanism of Action: The reaction is initiated by the formation of a charge-transfer complex between the electron-rich PMB ether and DDQ. Subsequent single-electron transfer generates a radical cation, which is then attacked by water to form a hemiacetal. The hemiacetal is unstable and collapses to the free alcohol, p-methoxybenzaldehyde, and the reduced DDQ (DDQH₂).

    DDQ_Mechanism Simplified Mechanism for PMB ether cleavage PMB-OR PMB-OR Radical_Cation [PMB-OR].+ PMB-OR->Radical_Cation + DDQ (SET) Hemiacetal Hemiacetal Radical_Cation->Hemiacetal + H2O ROH ROH Hemiacetal->ROH Collapse

    Caption: Oxidative cleavage of a PMB ether using DDQ.

  • Experimental Protocol (General for PMB ethers):

    • Dissolve the PMB-protected carbohydrate in a mixture of an organic solvent (e.g., dichloromethane) and water.

    • Add DDQ portion-wise at room temperature.

    • Stir the reaction until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry, and concentrate. Purify the product by chromatography.[13]

  • Performance and Selectivity: DDQ is highly selective for PMB ethers over simple benzyl (Bn) and methyl ethers, making it a valuable tool for orthogonal deprotection strategies.[16] The reaction conditions are generally mild and tolerate a wide range of other protecting groups, including esters, silyl ethers, and acetals.

Radical-Based Cleavage: A Modern Approach to Vicinal Demethylation

A more recent and highly selective method involves the intramolecular 1,5-hydrogen abstraction by an alkoxyl radical to cleave a methoxy group situated adjacent to a free hydroxyl group.[17][18][19][20]

  • Mechanism of Action: The free hydroxyl group is converted into an alkoxyl radical, typically using an iodine(III) reagent like (diacetoxyiodo)benzene (DIB) and iodine. This alkoxyl radical then abstracts a hydrogen atom from the neighboring methoxy group through a six-membered transition state. The resulting carbon-centered radical is further oxidized and trapped to form an acetal, which is then hydrolyzed under mild acidic conditions to yield the diol.[17][18][19]

    Radical_Cleavage cluster_0 Step 1: Radical Formation and H-Abstraction cluster_1 Step 2: Acetal Formation and Hydrolysis Substrate R-CH(OH)-CH(OCH3)-R' Alkoxyl_Radical R-CH(O.)-CH(OCH3)-R' Substrate->Alkoxyl_Radical PhI(OAc)2, I2 Carbon_Radical R-CH(OH)-C.(OCH3)-R' Alkoxyl_Radical->Carbon_Radical 1,5-H abstraction Acetal Intermediate Acetal Carbon_Radical->Acetal Oxidation/Trapping Diol R-CH(OH)-CH(OH)-R' Acetal->Diol Hydrolysis

    Caption: Mechanism of radical-based vicinal demethylation.

  • Experimental Protocol (One-pot procedure):

    • Dissolve the carbohydrate substrate in a suitable solvent (e.g., dichloromethane).

    • Add (diacetoxyiodo)benzene and iodine.

    • Irradiate the mixture with visible light (e.g., two 80W tungsten-filament lamps) at reflux until the starting material is consumed.

    • Cool the reaction mixture and add an aqueous solution of a mild acid (e.g., HCl).

    • Stir vigorously until the intermediate acetal is hydrolyzed.

    • Perform an aqueous workup and purify the product.[17]

  • Performance and Selectivity: This method is highly selective for methoxy groups vicinal to a free hydroxyl group. It offers mild reaction conditions that are compatible with many other functional groups, making it a powerful tool for late-stage deprotection in complex syntheses.[17][18]

Enzymatic Demethylation: The "Green" Chemistry Approach

Enzymatic methods for demethylation represent a growing field, offering unparalleled selectivity and mild reaction conditions.[21] Cytochrome P450 monooxygenases are one class of enzymes capable of catalyzing the O-demethylation of carbohydrates.[1][22][23][24]

  • Mechanism of Action: These enzymes typically hydroxylate the methyl group, forming an unstable hemiacetal intermediate that spontaneously decomposes to the free alcohol and formaldehyde.[1][25]

  • Performance and Selectivity: Enzymatic methods are highly substrate-specific, which can be both an advantage and a limitation. While a specific enzyme may only act on a particular methoxy group in a given carbohydrate, its applicability to other substrates may be limited. This approach is particularly promising for biotransformations and the synthesis of natural products where chemo-selectivity is crucial. The field is still developing, but it holds great promise for future applications in carbohydrate chemistry.[21]

Summary and Comparison of Methods

MethodReagentsSelectivityAdvantagesDisadvantagesOrthogonality
BBr₃ Boron tribromideLow to moderate; depends on sterics and electronicsPowerful and effective for complete demethylationHarsh conditions; not compatible with acid-labile groups; often lacks selectivityPoor with acid-labile groups (acetals, silyl ethers)
TMSI Iodotrimethylsilane (or TMSCl/NaI)Moderate; can be selective for primary vs. secondary ethersMilder than BBr₃; good for silyl ether formationCan be sluggish; iodide can be a reactive nucleophileFair; may affect some acid-labile groups
DDQ 2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneExcellent for PMB ethers over other ethersVery mild, neutral conditions; high selectivityPrimarily for electron-rich ethers like PMBExcellent; compatible with Bn, Ac, silyl, acetal groups
Radical-based PhI(OAc)₂, I₂Excellent for methoxy groups vicinal to a hydroxyl groupVery mild conditions; high regioselectivityRequires a vicinal hydroxyl group; use of iodineExcellent; compatible with many functional groups
Enzymatic e.g., Cytochrome P450Excellent; highly substrate-specificExtremely mild ("green"); high chemo- and regioselectivityLimited substrate scope; enzyme availability and stabilityExcellent; orthogonal to most chemical transformations

Conclusion

The selective cleavage of methoxy protecting groups in carbohydrates is a multifaceted challenge that requires a careful consideration of the substrate, the desired outcome, and the presence of other functional groups. While classical methods like BBr₃ remain useful for exhaustive demethylation, modern approaches offer unprecedented levels of selectivity under mild conditions. The radical-based cleavage of vicinal methoxy ethers provides a powerful tool for targeted deprotection, while the ongoing development of enzymatic methods promises a future of highly specific and environmentally benign transformations. By understanding the mechanisms, advantages, and limitations of each method presented in this guide, researchers can devise more efficient and robust synthetic routes towards complex carbohydrates and glycoconjugates, accelerating progress in drug discovery and chemical biology.

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Comparative study of cleavage methods for p-methoxybenzyl ethers

Mechanism & Application: The mechanism is also believed to proceed via single electron transfer. [7]Two equivalents of CAN are required per equivalent of PMB ether. [7]The reaction is typically performed in a mixture of acetonitrile and water. While effective, CAN is a less selective oxidant than DDQ and may not be compatible with other electron-rich functional groups like phenols or certain heterocycles. [7]

Acidic Cleavage: A Classic Alternative

PMB ethers can be cleaved under acidic conditions, leveraging the ability of the p-methoxy group to stabilize the resulting benzylic carbocation. This method is generally less mild and selective than oxidative cleavage but can be useful when oxidative conditions are not tolerated by the substrate.

Mechanism of Action: The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ1-type departure of the alcohol. This generates the resonance-stabilized p-methoxybenzyl carbocation, which must be trapped by a nucleophilic scavenger to prevent side reactions. [1]

APMB EtherBProtonated EtherA->B+ H⁺ (e.g., TFA)CDeprotected Alcohol+ p-Methoxybenzyl CationB->CSₙ1 CleavageDTrapped CationC->D+ Scavenger(e.g., Anisole)EFinal ProductsC->ED->E

Caption: Mechanism of acid-catalyzed PMB ether cleavage.

Field-Proven Experimental Protocol: TFA Cleavage

  • Preparation: Dissolve the PMB-protected alcohol in dichloromethane (CH₂Cl₂).

  • Scavenger Addition: Add a suitable scavenger, such as anisole or 1,3-dimethoxybenzene (3-5 equivalents).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 10-20% v/v) to the solution at room temperature. [2][7]4. Reaction: Stir the mixture, monitoring progress by TLC. Reaction times can vary from 30 minutes to several hours.

  • Workup: Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by silica gel chromatography.

Expert Insights & Causality:

  • The Critical Role of Scavengers: The p-methoxybenzyl cation generated during cleavage is a potent electrophile. Without a scavenger, it can re-alkylate the desired alcohol product, other nucleophilic sites on the substrate, or even polymerize, leading to a complex mixture and low yields. [8]Anisole and 1,3-dimethoxybenzene are electron-rich and act as effective traps. [8]* Lack of Orthogonality: Acidic cleavage is not selective and will simultaneously remove other common acid-labile protecting groups, such as tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), tetrahydropyranyl (THP), and tert-butoxycarbonyl (Boc). [7][9]This must be a key consideration in the synthetic design.

Comparative Performance Summary

The choice of deprotection method is dictated by the substrate's functional group tolerance and the overall synthetic strategy.

Method Primary Reagents Typical Conditions Selectivity & Orthogonality Advantages Disadvantages
Oxidative (DDQ) DDQCH₂Cl₂/H₂O, 0 °C to RTHigh: Orthogonal to Bn, silyl ethers, acetals, Boc, esters. [4]Very mild, near-neutral pH, high yields, highly selective.Incompatible with other electron-rich aromatic systems or easily oxidizable groups (e.g., thiols). [4]
Oxidative (CAN) Ceric Ammonium NitrateCH₃CN/H₂O, 0 °C to RTModerate: Less selective than DDQ; can affect other oxidizable groups. [2][6]Strong oxidant, effective for stubborn substrates.Requires stoichiometric amounts of a heavy metal salt, less selective. [2]
Acidic (TFA) TFA, ScavengerCH₂Cl₂, RTLow: Cleaves most other acid-labile groups (silyl ethers, Boc, acetals). [9]Reagents are inexpensive and readily available.Harsh conditions, requires a scavenger, not selective. [2]
Acidic (CBr₄/MeOH) CBr₄, MethanolRefluxGood: Selective for PMB over Bn, allyl, and ester groups. [2]Mild, neutral starting conditions, avoids heavy metals. [2]Requires reflux temperatures, may not be suitable for heat-sensitive substrates.

Conclusion

The p-methoxybenzyl ether is a highly strategic choice for protecting alcohols, primarily due to the option for selective oxidative removal with DDQ. This method provides a level of orthogonality that is crucial for the synthesis of complex molecules with diverse functional groups. While acidic cleavage offers a viable alternative, its lack of selectivity requires careful planning within the broader synthetic context. By understanding the underlying mechanisms and the rationale behind specific experimental conditions, researchers can confidently deploy and deprotect the PMB group to achieve their synthetic goals with precision and efficiency.

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A Comparative Guide to the Synthesis of 4-Methoxy-2-nitroaniline: Continuous Flow vs. Batch Processing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methoxy-2-nitroaniline

4-Methoxy-2-nitroaniline is a vital building block in the synthesis of a range of active pharmaceutical ingredients (APIs), most notably as a key intermediate for Omeprazole, a widely used proton pump inhibitor.[1] It also plays a role in the production of antimalarial drugs like Primaquine Phosphate and various other complex pharmaceutical compounds.[2] The purity and consistent supply of this intermediate are paramount to the quality and efficacy of the final drug products.[2] Traditionally synthesized via a three-step batch process involving acetylation, nitration, and hydrolysis of 4-methoxyaniline, this method is fraught with challenges, particularly concerning the highly exothermic and potentially hazardous nitration step.[1][3]

Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering significant advantages in safety, efficiency, and scalability over conventional batch methods.[4][5] This guide will dissect the nuances of both approaches for the synthesis of 4-methoxy-2-nitroaniline, providing a comprehensive analysis grounded in experimental data.

Section 1: Comparative Analysis of Synthesis Methodologies

The choice between continuous flow and batch processing for the synthesis of 4-methoxy-2-nitroaniline hinges on a careful evaluation of several key performance indicators.

Safety Profile: Mitigating the Risks of Nitration

Nitration reactions are notoriously exothermic and can pose significant safety risks, especially on an industrial scale.[3][6] The use of potent nitrating agents like mixed acid (concentrated nitric and sulfuric acids) further exacerbates these concerns.[6]

  • Batch Processing: In a traditional batch reactor, all reagents are combined in a single vessel, leading to a large volume of potentially hazardous material being processed at once. This creates a significant risk of thermal runaway, where the heat generated by the reaction exceeds the cooling capacity of the reactor, potentially leading to explosive decomposition.[5] Managing the heat generated during the nitration of the acetylated intermediate in a large batch reactor is a primary safety challenge.

  • Continuous Flow Processing: Flow chemistry offers an inherently safer alternative.[7][8] By conducting the reaction in a small-volume reactor, such as a microreactor or a tube reactor, only a small amount of the hazardous material is present at any given time.[9] The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, effectively dissipating the exotherm of the nitration and preventing thermal runaway.[4][7] This enhanced temperature control is a crucial advantage, particularly for highly energetic reactions.[6][8]

Process Control and Product Quality

Precise control over reaction parameters is essential for achieving high yields and purity, while minimizing the formation of unwanted byproducts, such as the isomeric 4-methoxy-3-nitroaniline.[1][10]

  • Batch Processing: Achieving uniform mixing and temperature distribution throughout a large batch reactor can be challenging, leading to localized "hot spots" and concentration gradients. This can result in inconsistent reaction conditions, leading to lower selectivity and the formation of impurities that can be difficult to remove in downstream processing.

  • Continuous Flow Processing: Flow reactors provide superior control over reaction parameters.[5] The small dimensions of the reactor channels ensure rapid and efficient mixing of reagents.[9] Residence time, temperature, and stoichiometry can be precisely controlled by adjusting flow rates and reactor temperature, leading to highly reproducible and consistent product quality. This level of control allows for the optimization of reaction conditions to maximize the yield of the desired 4-methoxy-2-nitroaniline isomer and minimize impurities.[1]

Efficiency, Scalability, and Cost-Effectiveness
  • Batch Processing: Scaling up a batch process often requires significant redevelopment and revalidation of the process parameters.[5] The "scale-up effect" can lead to unforeseen challenges in heat and mass transfer. Production is also discontinuous, with downtime required for charging, discharging, and cleaning the reactor, which reduces overall throughput.[9]

  • Continuous Flow Processing: Scaling up a continuous flow process is typically more straightforward.[5] Instead of using larger reactors, production can be increased by running the system for longer periods or by "numbering up" – using multiple reactors in parallel. This linear scalability reduces development time and costs. Continuous operation also minimizes downtime, leading to higher overall productivity.[5] Furthermore, the potential for telescoping multiple reaction steps without intermediate purification can significantly reduce production costs and waste.[1]

Data Summary: Continuous Flow vs. Batch Synthesis
Parameter Continuous Flow Synthesis Traditional Batch Synthesis
Safety Inherently safer due to small reaction volumes and superior heat transfer.[7][8]Higher risk of thermal runaway, especially during the nitration step.[3]
Process Control Precise control over temperature, residence time, and mixing.[5]Difficult to achieve uniform conditions, leading to potential side reactions.
Product Quality High selectivity, yield, and purity with minimal byproduct formation.[1]Potential for lower selectivity and formation of isomeric impurities.
Scalability Straightforward scale-up by extending run time or numbering-up.Complex and non-linear scale-up requiring significant redevelopment.[5]
Efficiency Continuous operation minimizes downtime and allows for process intensification.[5][11]Discontinuous process with significant downtime between batches.[9]
Footprint Smaller equipment footprint.Requires large, dedicated reactor vessels.

Section 2: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for both the continuous flow and a representative batch synthesis of 4-methoxy-2-nitroaniline.

Continuous Flow Synthesis Protocol

This protocol describes a telescoped three-step continuous flow process for the synthesis of 4-methoxy-2-nitroaniline.[1]

Materials:

  • 4-Methoxyaniline

  • Acetic Anhydride

  • Acetic Acid (solvent)

  • Nitrating Agent (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid)

  • Hydrolysis Agent (e.g., sodium hydroxide solution)

  • Continuous flow reactor system with multiple pumps and reactor coils/microreactors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of 4-methoxyaniline in acetic acid.

    • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid under cooling.

    • Prepare an aqueous solution of the hydrolysis agent.

  • Acetylation (Reactor 1):

    • Pump the 4-methoxyaniline solution and acetic anhydride into the first reactor coil (Reactor I) at controlled flow rates.

    • Maintain the reactor at a specific temperature (e.g., 25-80°C) to facilitate the acetylation reaction, forming 4-methoxyacetanilide. The residence time is controlled by the flow rate and reactor volume.

  • Nitration (Reactor 2):

    • The output stream from Reactor I, containing 4-methoxyacetanilide, is directly mixed with the pre-cooled nitrating agent stream before entering the second reactor (Reactor II).

    • This reactor must have excellent heat exchange capabilities (e.g., a microreactor) and be maintained at a low temperature (e.g., 0-10°C) to control the exotherm of the nitration.

    • The residence time in this reactor is critical to ensure complete reaction while minimizing byproduct formation. The output stream contains 4-methoxy-2-nitroacetanilide.

  • Hydrolysis (Reactor 3):

    • The nitrated intermediate stream from Reactor II is then mixed with the hydrolysis agent solution before entering the third reactor (Reactor III).

    • This reactor is typically heated (e.g., 50-90°C) to drive the hydrolysis of the acetamide group to the amine, yielding 4-methoxy-2-nitroaniline.

  • Work-up and Isolation:

    • The output stream from Reactor III is collected.

    • The product can be isolated by quenching the reaction mixture in water, followed by filtration, washing, and drying of the precipitated solid.

Traditional Batch Synthesis Protocol

This protocol is based on established batch procedures for the synthesis of 4-methoxy-2-nitroaniline.[12][13]

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Sodium Hydroxide

  • Ice

Step-by-Step Methodology:

  • Acetylation of p-Anisidine:

    • In a three-necked flask equipped with a mechanical stirrer, dissolve p-anisidine in glacial acetic acid and water.

    • Cool the mixture with an ice bath to 0-5°C.

    • Add acetic anhydride dropwise while maintaining the low temperature.

    • Stir the reaction mixture until the acetylation to 4-methoxyacetanilide is complete (monitor by TLC).

    • Isolate the product by filtration, wash with cold water, and dry.

  • Nitration of 4-Methoxyacetanilide:

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low with an ice-salt bath.

    • Slowly add the dried 4-methoxyacetanilide to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not rise significantly.

    • After the addition is complete, stir the mixture at a low temperature for a specified time.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the 4-methoxy-2-nitroacetanilide.

    • Filter the product, wash thoroughly with water until neutral, and dry.

  • Hydrolysis of 4-Methoxy-2-nitroacetanilide:

    • In a flask, suspend the 4-methoxy-2-nitroacetanilide in an aqueous solution of sodium hydroxide.

    • Heat the mixture with stirring (e.g., on a steam bath) until the hydrolysis to 4-methoxy-2-nitroaniline is complete (monitor by TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with water and dry to obtain the final product.

Section 3: Visualizing the Workflow

Continuous Flow Synthesis Workflow

Continuous_Flow_Synthesis cluster_reagents Reagent Streams cluster_reactors Telescoped Reactor System cluster_downstream Downstream Processing A 4-Methoxyaniline in Acetic Acid R1 Reactor 1 (Acetylation) A->R1 B Acetic Anhydride B->R1 C Nitrating Agent (HNO3/H2SO4) R2 Reactor 2 (Nitration) C->R2 D Hydrolysis Agent (NaOH aq.) R3 Reactor 3 (Hydrolysis) D->R3 R1->R2 4-Methoxyacetanilide R2->R3 4-Methoxy-2-nitroacetanilide Workup Quench, Filter, Wash & Dry R3->Workup Crude Product Stream Product Final Product: 4-Methoxy-2-nitroaniline Workup->Product

Caption: Telescoped continuous flow synthesis of 4-methoxy-2-nitroaniline.

Reaction Mechanism: Electrophilic Aromatic Substitution (Nitration)

Nitration_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Methoxyacetanilide 4-Methoxyacetanilide SigmaComplex Arenium Ion (Sigma Complex) 4-Methoxyacetanilide->SigmaComplex + NO₂⁺ HNO3 HNO₃ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium ion) Product 4-Methoxy-2-nitroacetanilide SigmaComplex->Product - H⁺ H3O+ H₃O⁺ HSO4- HSO₄⁻

Caption: Simplified mechanism of the electrophilic nitration step.

Conclusion and Future Outlook

The validation of a continuous flow synthesis method for 4-methoxy-2-nitroaniline presents a compelling case for its adoption in pharmaceutical manufacturing. The inherent safety advantages, particularly in handling the hazardous nitration step, coupled with superior process control, lead to a higher quality product with greater consistency.[7][8][14] While the initial capital investment for flow chemistry equipment may be a consideration, the long-term benefits of increased efficiency, reduced waste, and straightforward scalability offer a significant return on investment.[11]

As the pharmaceutical industry continues to embrace the principles of green chemistry and process intensification, continuous flow manufacturing is poised to become the standard for the synthesis of key intermediates like 4-methoxy-2-nitroaniline. The ability to telescope multiple reaction steps, as demonstrated in the continuous flow protocol, further enhances its appeal by reducing the overall manufacturing footprint and operational costs.

References

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  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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Safety Operating Guide

Navigating the Disposal of (4-Methoxy-2-nitrophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the responsibility extends beyond discovery to the safe and compliant disposal of these materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-Methoxy-2-nitrophenyl)methanol, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just instructions, but the scientific reasoning behind them.

Understanding the Hazard Profile of this compound

  • Nitroaromatic Compounds: The presence of the nitro group (NO2) suggests potential toxicity and reactivity. Nitroaromatic compounds are often classified as toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Similar compounds, like 4-Nitrophenol, are classified as toxic.[3] The Occupational Safety and Health Administration (OSHA) mandates that employers inform employees about the hazards of chemicals in the workplace.[4][5]

  • Aromatic Alcohols: The methanol group attached to the phenyl ring indicates it is an alcohol. While many simple alcohols are flammable, the overall hazard profile is likely dominated by the nitro group.

  • Methoxy Group: The methoxy group (OCH3) is generally less reactive but can influence the overall electronic properties and, therefore, the reactivity of the molecule.

Based on these structural analogs, this compound should be treated as a hazardous waste . It is prudent to assume it may be toxic, an irritant to the skin and eyes, and potentially harmful to the environment.

Table 1: Inferred Hazard Classification and Precautions

Hazard ClassificationInferred PropertiesRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash hands thoroughly after handling.[1]
Skin Irritation May cause skin irritation.Wear protective gloves and clothing.[1][6]
Eye Irritation May cause serious eye irritation.Wear eye and face protection.[1][6]
Environmental Hazard Potentially harmful to aquatic life.Do not let the product enter drains.[6]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. Adherence to these steps is crucial for regulatory compliance and safety.

Step 1: Waste Identification and Classification

As soon as this compound is no longer needed, it must be classified as hazardous waste. This determination is a requirement under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[7][8]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is a primary control measure to minimize exposure.[4]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Dispose of contaminated gloves after use.[6]

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A lab coat must be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[9]

Step 3: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions.

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[10]

  • Incompatible Wastes: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Specifically, keep it separate from strong acids, bases, and oxidizing agents.

Step 4: On-Site Accumulation

Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]

  • Container Management: Keep the waste container tightly sealed except when adding waste.

  • Volume Limits: The SAA has limits on the amount of waste that can be accumulated (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[6]

  • Contact EHS: Contact your institution's EHS office to schedule a waste pickup. They will handle the final transport and disposal in accordance with federal and state regulations.[12]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the disposal vendor.

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is vital.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with all its contents and dispose of it as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with as much information as possible about the spilled chemical.

Disposal of Empty Containers

Empty containers that held this compound must also be managed properly.

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.[13]

  • Rinsate Collection: The rinsate is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[13][14]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label before disposal.[14] Always check with your institution's EHS for specific guidance.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Chemical is deemed waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Incident container Select compatible, labeled hazardous waste container ppe->container segregate Segregate from incompatible materials container->segregate saa Store in Satellite Accumulation Area (SAA) segregate->saa ehs Contact EHS for waste pickup saa->ehs vendor Licensed vendor transports and disposes of waste ehs->vendor absorb Absorb with inert material spill->absorb collect Collect and containerize as hazardous waste absorb->collect collect->ehs

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA standards applicable to medical and safety uses of pure nitrogen gas. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • MDPI. Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. Retrieved from [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of (4-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific SDS, we must infer potential hazards from the compound's chemical structure—a substituted nitrophenyl alcohol. The presence of a nitro group on an aromatic ring, combined with a methoxy and a methanol group, suggests potential for skin and eye irritation, and possible allergic skin reactions. Safety data for analogous compounds like 4-methoxybenzyl alcohol and 4-methoxy-2-nitroaniline indicate hazards such as skin irritation, serious eye damage, and potential for organ toxicity with prolonged exposure.[1][2] Therefore, it is prudent to handle (4-Methoxy-2-nitrophenyl)methanol as, at minimum, an irritant and a potential sensitizer.

Anticipated GHS Hazard Pictograms:

Based on the analysis of similar compounds, the following pictograms from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) should be anticipated on supplier labels.[3][4][5][6]

PictogramHazard NameAssociated Risks

Exclamation MarkIrritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant.[3][6]

Health HazardCarcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[7][8]

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[1] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfers of solutions or when handling larger quantities.

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart or the manufacturer's recommendations. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[9]

    • Lab Coat: A standard, fully-buttoned laboratory coat should be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary, but this should be a secondary control measure.[1][10]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Proper sequence for putting on and taking off PPE to minimize contamination.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound will ensure both experimental integrity and personal safety.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Ensure all necessary equipment (spatulas, glassware, balances) and waste containers are present in the designated area before starting.

    • Verify that a currently certified safety shower and eyewash station are accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • Use a draft shield on the balance if necessary.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Keep the container tightly closed when not in use.[1]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1]

Emergency and Disposal Plan

Proactive planning for unexpected events is a cornerstone of laboratory safety.

Spill Response:

  • Minor Spill (in fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[10]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Chemical Waste Management Flowchart

Waste_Disposal cluster_waste Waste Segregation and Disposal Solid Contaminated Solids (Gloves, Absorbents) Bag Label as Hazardous Waste Solid->Bag Place in clear plastic bag Liquid Liquid Waste (Solutions, Rinsates) Container Label as Hazardous Waste Liquid->Container Collect in compatible, sealed container Empty Empty Containers Rinse Rinse Empty->Rinse Triple rinse with appropriate solvent Pickup Arrange for EHS Waste Pickup Bag->Pickup Container->Pickup Rinse->Container Collect rinsate as hazardous waste

Caption: A systematic process for managing chemical waste generated from handling this compound.

Disposal:

All waste contaminated with this compound, including unused material, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[10][12]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled container.[13]

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.[13]

  • Empty Containers: Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13][14] After rinsing, deface the label and dispose of the container according to your institution's policies.

By adhering to these rigorous safety protocols, you can confidently advance your research while upholding the highest standards of laboratory safety. Always consult your institution's specific safety guidelines and EHS department for any questions or concerns.

References

  • Know Your Hazard Symbols (Pictograms) . Office of Environmental Health and Safety. [Link]

  • GHS hazard pictograms - Wikipedia . Wikipedia. [Link]

  • GHS pictograms - UNECE . United Nations Economic Commission for Europe. [Link]

  • SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS . Chementors. [Link]

  • GHS Pictogram - ChemSafetyPro.COM . ChemSafetyPro. [Link]

  • Hazards Classification - Methanol . GPIC. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Personal Protective Equipment . US EPA. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Methanol Safety Data Sheet . TCC. [Link]

  • Methanol - Standard Operating Procedure . UCLA. [Link]

  • Methanol - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • How To Protect Workers From Methanol Exposure In The Workplace . KERAMIDA Inc. [Link]

  • Safety Data Sheet: 4-Methoxy-3-methylbenzyl alcohol . Carl ROTH. [Link]

  • Hazardous Waste Disposal Procedures . Washington State University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.